Tert-butyl hypoiodite
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl hypoiodite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWFCZUSPDXUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482565 | |
| Record name | tert-butyl hypoiodite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-97-5 | |
| Record name | tert-butyl hypoiodite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-Butyl Hypoiodite: A Comprehensive Technical Guide for Advanced Organic Synthesis
Abstract
Tert-butyl hypoiodite ((CH₃)₃COI) is a highly reactive and versatile reagent in organic synthesis, primarily utilized as a potent oxidizing and iodinating agent. Due to its inherent instability, it is almost exclusively generated in situ. This guide provides an in-depth exploration of this compound, covering its synthesis, characterization, mechanistic pathways, and diverse applications. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to empower the strategic application of this powerful synthetic tool.
Introduction: The Enigmatic Reagent
This compound, with the chemical formula C₄H₉IO and a molecular weight of 200.02 g/mol , holds a unique position in the arsenal of organic chemists.[1][2] It is a member of the organic hypohalite family, characterized by a reactive oxygen-iodine bond. Unlike its more stable chlorine and bromine analogs, this compound has not been isolated in pure form and is known for its sensitivity to moisture.[3] Its transient nature necessitates in situ generation, a characteristic that also allows for fine-tuning its reactivity.
The precise molecular structure of the species referred to as "this compound" can be ambiguous and dependent on the method of preparation.[3][4] Research has indicated that the reagent generated from the reaction of tert-butyl hypochlorite with iodine differs from that produced by reacting potassium tert-butoxide with iodine.[3][4] Despite this ambiguity, its synthetic utility is well-established, offering unique reactivity for a variety of organic transformations.
Physicochemical and Spectroscopic Properties
Given its instability, the comprehensive characterization of this compound has been challenging. However, spectroscopic methods have been instrumental in confirming its in situ formation and monitoring its reactions.
| Property | Value/Description | Source |
| Molecular Formula | C₄H₉IO | [1] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Appearance | Orange-red solution | [3] |
| Solubility | Soluble in CCl₄ and benzene | [3] |
| UV/Vis (λₘₐₓ) | 370 nm (in THF) | [1] |
Spectroscopic Characterization:
-
UV/Vis Spectroscopy: The formation of this compound is readily confirmed by UV/Vis spectroscopy. A characteristic absorption shift from 460 nm (for I₂ in THF) to 370 nm indicates the formation of the hypoiodite species.[1] This technique serves as a reliable method for monitoring the reaction progress.[1]
-
NMR Spectroscopy: While detailed ¹H and ¹³C NMR data for this compound itself are not available due to its reactive nature, NMR is extensively used to characterize the products of its reactions. For instance, in the dehydrogenation of dihydropyrimidinones (DHPMs), the products exhibit characteristic ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and ¹³C NMR resonances for carbonyl groups (δ 160–170 ppm).[1]
In Situ Generation: Harnessing Transient Reactivity
The key to successfully utilizing this compound lies in its efficient in situ generation. Two primary methods are widely employed, each with its own advantages and considerations.
From Potassium tert-Butoxide and Molecular Iodine
This is the most common and efficient method for generating this compound for applications such as dehydrogenation.[1][2] The reaction is rapid and proceeds at room temperature.
Reaction: I₂ + (CH₃)₃COK → (CH₃)₃COI + KI
Experimental Protocol: Generation and Use in Dehydrogenation of DHPMs [2]
-
Setup: To a suspension of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) (5 mmol) in dry tetrahydrofuran (16 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium tert-butoxide (1.60 g, 14 mmol, 2.8 equivalents) at once while stirring.
-
Reagent Addition: To the resulting mixture, add a solution of molecular iodine (1.40 g, 5.5 mmol, 1.1 equivalents) in dry tetrahydrofuran (34 mL) dropwise over 1-2 minutes.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 3-10 minutes, which can be monitored by TLC.
-
Workup: Upon completion, add a 10% aqueous solution of Na₂S₂O₃ (20 mL) and stir for 5 minutes. Add a saturated aqueous solution of NH₄Cl (20 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry THF is crucial as this compound is highly sensitive to moisture.[1][3]
-
Stoichiometry: A molar ratio of 2.8:1 for potassium tert-butoxide to the substrate ensures complete dehydrogenation in a short time.[1] Using 1.1 equivalents of iodine relative to the substrate maximizes the conversion.[1]
-
Solvent: THF is the solvent of choice due to the excellent solubility of both potassium tert-butoxide and the hypoiodite intermediate.[1]
Caption: Workflow for dehydrogenation using in situ generated this compound.
From tert-Butyl Hypochlorite and a Metal Iodide
An alternative method involves the reaction of the more stable precursor, tert-butyl hypochlorite, with a metal iodide such as sodium iodide (NaI).[4][5]
Reaction: (CH₃)₃COCl + NaI → (CH₃)₃COI + NaCl
Experimental Protocol: General Procedure for Oxidative Cyclization [4]
-
Setup: In a round-bottom flask, dissolve the starting N'-acylhydrazone (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: To this solution, add NaI (1.2 mmol) followed by tert-butyl hypochlorite (1.2 mmol) at room temperature.
-
Reaction: Stir the mixture at room temperature for the appropriate time (typically short, monitor by TLC).
-
Workup: After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Reaction Mechanisms: A Dichotomy of Pathways
This compound can react through two primary mechanistic pathways, depending on the reaction conditions and the substrate.
Anionic Substitution Pathway
Under basic conditions, as in the dehydrogenation of DHPMs, an anionic pathway is favored.[1]
-
Deprotonation: The strong base, potassium tert-butoxide, deprotonates an acidic proton on the substrate (e.g., the N1-H of a DHPM) to form a resonance-stabilized enolate.
-
Iodination: The resulting nucleophilic enolate attacks the electrophilic iodine atom of this compound, forming an N-iodo intermediate.
-
Elimination: A second molecule of tert-butoxide abstracts a proton (e.g., the C4-H), leading to the elimination of tert-butanol and iodide, and formation of the final aromatic product.[1]
Caption: Anionic substitution pathway for dehydrogenation.
Radical-Mediated Pathway
In the absence of a strong base or upon exposure to light, a radical mechanism can operate. The weak O-I bond is susceptible to homolytic cleavage.
-
Initiation: The O-I bond undergoes homolytic cleavage to generate a tert-butoxy radical and an iodine radical.
-
Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the substrate, creating a carbon-centered radical.
-
Recombination and Elimination: This radical can then recombine with an iodine radical to form a C-I bond, followed by elimination to yield the final product.[1]
Applications in Organic Synthesis
The unique reactivity of this compound makes it a valuable reagent for a range of synthetic transformations.
Dehydrogenation of Dihydropyrimidinones
As detailed above, this compound is an exceptionally efficient reagent for the aromatization of DHPMs to pyrimidinones, which are a class of compounds with significant biological activities.[1] The reaction is rapid (<10 minutes) and proceeds at room temperature with high yields.[1]
Substrate Scope and Yields for Dehydrogenation of DHPMs [1]
| Aryl Substituent at C4 | Yield (%) |
| Phenyl | 92 |
| 4-Fluorophenyl | 97 |
| 4-Chlorophenyl | 95 |
| 4-Methoxyphenyl | 90 |
| 2-Nitrophenyl | 74 |
Deoximation of Aldoximes and Ketoximes
This compound can effectively convert aldoximes and ketoximes to their corresponding aldehydes and ketones in high yields (>94%) and short reaction times (~20 minutes). This provides a mild and efficient method for deprotection or conversion of oximes.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The in situ generation of this compound from tert-butyl hypochlorite and NaI facilitates the efficient oxidative cyclization of N'-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles.[4] This method is notable for its mild conditions and simple workup procedure.[4]
Safety and Handling
As this compound is generated in situ from reactive precursors, stringent safety measures are imperative. The primary hazards are associated with its precursors, particularly tert-butyl hypochlorite.
-
Precursor Hazards: Tert-butyl hypochlorite is a flammable, corrosive, and self-heating substance that can cause severe skin burns and eye damage.[6][7] It is also sensitive to heat, light, moisture, and air.[8]
-
Handling Precautions:
-
All manipulations should be conducted in a well-ventilated fume hood.[8]
-
Personal protective equipment (PPE), including safety goggles, face shield, and impervious gloves, must be worn.[7]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
-
Storage: Precursors like tert-butyl hypochlorite should be stored in a cool, dry, well-ventilated place, away from light and incompatible materials, often under an inert atmosphere.[6][8]
-
Quenching: Reactions involving this compound should be carefully quenched, typically with a reducing agent like sodium thiosulfate (Na₂S₂O₃), to neutralize any unreacted reagent and iodine.
Conclusion
This compound is a powerful, albeit transient, reagent that offers unique advantages in organic synthesis. Its ability to be generated in situ under mild conditions makes it a practical tool for a variety of transformations, including dehydrogenations and oxidative cyclizations. A thorough understanding of its preparation, mechanistic behavior, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development. The continued exploration of this reagent's reactivity is expected to unveil new synthetic methodologies and streamline the synthesis of complex molecules.
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A Technical Guide to the In Situ Generation and Application of tert-Butyl Hypoiodite
Abstract
tert-Butyl hypoiodite (t-BuOI) is a potent and highly reactive oxidizing and electrophilic iodinating agent in organic synthesis. Its inherent instability, however, precludes isolation and storage, making in situ generation an operational necessity. This guide provides an in-depth exploration of the primary methodologies for the on-demand synthesis of t-BuOI. We will dissect the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the causality behind critical process parameters. The content is structured to equip researchers, chemists, and drug development professionals with the technical expertise required to effectively harness the synthetic utility of this transient reagent, with a focus on mechanistic clarity, procedural robustness, and operational safety.
Introduction: The Case for In Situ Generation
This compound is the iodine analog of the more stable and commercially available tert-butyl hypochlorite (t-BuOCl). The O-I bond in t-BuOI is highly polarized and labile, rendering the iodine atom strongly electrophilic and the overall molecule a powerful two-electron oxidant.[1] This reactivity profile enables a range of synthetic transformations, including dehydrogenations, oxidative cyclizations, and difunctionalization of alkenes.[1][2][3]
However, the reagent's utility is directly contrasted by its poor stability; it is sensitive to moisture, light, and heat, and has not been isolated in pure form.[3][4] Consequently, generating t-BuOI directly within the reaction vessel (in situ) is the only viable strategy for its use. This approach offers several advantages:
-
Safety: Avoids the handling and storage of a potentially hazardous, unstable compound.
-
Efficiency: The reagent is consumed as it is formed, minimizing decomposition and maximizing its effective concentration.
-
Convenience: Circumvents the need for a separate, dedicated synthesis and purification step.
This guide focuses on the most prevalent and reliable methods for the in situ generation of t-BuOI, providing the necessary framework for their successful implementation.
Core Methodologies for In Situ Generation
Two primary routes dominate the landscape for the in situ preparation of this compound: the reaction of potassium tert-butoxide with molecular iodine and the halide exchange reaction between tert-butyl hypochlorite and a metal iodide.[4]
Method A: Potassium tert-Butoxide and Molecular Iodine (I₂)
This is arguably the most efficient and widely adopted method, particularly for applications requiring basic conditions, such as the dehydrogenation of Biginelli compounds.[1][5] The reaction involves a simple equilibrium between potassium tert-butoxide (t-BuOK), a strong, non-nucleophilic base, and molecular iodine.
Mechanism and Rationale: The formation of t-BuOI proceeds via the following equilibrium: I₂ + t-BuOK ⇌ t-BuOI + KI
The choice of solvent is critical for the success of this protocol. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its excellent ability to dissolve potassium tert-butoxide (approx. 25 g/100 mL), ensuring a homogeneous reaction medium and driving the equilibrium towards the product side.[1][5] In contrast, solvents like toluene offer poor solubility for the base, significantly hindering the reaction.[5] The reaction must be conducted under strict anhydrous conditions as t-BuOI is highly sensitive to moisture.[4]
The formation of the hypoiodite can be visually and spectroscopically confirmed. The characteristic deep purple/brown color of molecular iodine in THF (λₘₐₓ ≈ 460 nm) gives way to an orange-red solution upon the formation of this compound, which exhibits a distinct maximum absorption at 370 nm.[1][5] This spectroscopic handle provides a reliable, non-invasive method for monitoring the reagent's formation and consumption.
Caption: Workflow for in situ generation of t-BuOI using t-BuOK and I₂.
Method B: tert-Butyl Hypochlorite and Metal Iodide
An alternative strategy involves a halide exchange reaction where the chloride in t-BuOCl is displaced by iodide from a metal salt, such as sodium iodide (NaI) or silver iodide (AgI).[3][4][6] This method is advantageous when neutral or non-basic conditions are preferred.
Mechanism and Rationale: The reaction is driven by the precipitation of the resulting metal chloride (e.g., NaCl or AgCl) or the relative bond strengths. t-BuOCl + MI → t-BuOI + MCl (where M = Na, Ag, etc.)
It has been noted that the precise nature of the reagent generated by this method may differ slightly from that produced via the butoxide route, potentially existing as a complex mixture.[3][4] The choice of metal iodide can influence the reaction; for instance, using AgI can lead to a more complex equilibrium involving multiple silver-containing species.[4] This method requires careful handling of the precursor, t-BuOCl, which is a volatile, flammable, and light-sensitive liquid that can decompose vigorously.[7][8][9]
Experimental Protocols and Data
The following protocols are designed as self-validating systems, incorporating analytical checkpoints and explaining the rationale behind each step.
Protocol 1: Generation from t-BuOK and I₂ for Dehydrogenation
This protocol is adapted from the highly efficient dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][5]
Step-by-Step Methodology:
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add the DHPM substrate (1.0 mmol, 1.0 equiv) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.
-
Base Addition: Add potassium tert-butoxide (2.8 mmol, 2.8 equiv) to the solution in one portion. Causality: A stoichiometric excess of the base is crucial to ensure complete deprotonation of the substrate and to drive the subsequent formation of t-BuOI.[1]
-
Iodine Addition: In a separate flask, prepare a solution of molecular iodine (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 2-3 minutes. Causality: A slight excess of iodine ensures the substrate is the limiting reagent, maximizing conversion.[1]
-
Reaction Monitoring: The reaction is typically complete within 3-10 minutes at room temperature.[5] Monitor the reaction by TLC (disappearance of starting material) and visually by the color change from dark brown to a persistent orange/yellow.
-
Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel, add 20 mL of water, and extract with dichloromethane or ethyl acetate (3 x 20 mL).[10] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
| Parameter | Value | Rationale / Reference |
| Substrate | 1.0 equiv | Limiting reagent |
| Potassium tert-butoxide | 2.8 equiv | Ensures complete deprotonation and hypoiodite formation.[1] |
| Molecular Iodine | 1.1 equiv | Drives reaction to completion.[1] |
| Solvent | Anhydrous THF | Optimal solubility for t-BuOK.[1][5] |
| Temperature | Room Temperature | Mild conditions, rapid reaction.[5] |
| Reaction Time | 3-10 minutes | High efficiency of the oxidant.[5] |
| Expected Yield | 74-97% | Dependent on substrate structure.[1] |
Protocol 2: Generation from t-BuOCl and NaI for Oxidative Cyclization
This protocol is a general representation for reactions under neutral conditions, such as the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones.[3]
Step-by-Step Methodology:
-
System Preparation: To an oven-dried Schlenk tube under an air atmosphere, add the N-acylhydrazone substrate (0.5 mmol, 1.0 equiv) and sodium iodide (NaI) (0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 3.0 mL of a suitable solvent (e.g., ethyl acetate). Stir the suspension.
-
tert-Butyl Hypochlorite Addition: Add tert-butyl hypochlorite (t-BuOCl) (0.6 mmol, 1.2 equiv) dropwise to the mixture at room temperature. [CRITICAL SAFETY NOTE] : t-BuOCl is volatile, light-sensitive, and can decompose explosively with heat or exposure to rubber. Use all-glass apparatus and conduct the reaction in a well-ventilated fume hood, away from direct light.[7][9]
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) for the required time (typically 1-16 hours).[11] Monitor progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude residue can be purified directly by silica gel column chromatography to afford the desired product.[11]
Mechanistic Insights: Anionic vs. Radical Pathways
The reactivity of in situ generated t-BuOI can proceed through different mechanisms depending on the reaction conditions and substrate.
Anionic Pathway
In the presence of a strong base like t-BuOK, the reaction often follows an anionic pathway. For the dehydrogenation of DHPMs, the proposed mechanism involves:[1]
-
Deprotonation: t-BuOK removes the acidic N1-H proton from the DHPM, generating a resonance-stabilized enolate.
-
Iodination: The nucleophilic enolate attacks the electrophilic iodine of t-BuOI, forming an N-iodo intermediate.
-
Elimination: A second equivalent of base abstracts the C4-H proton, leading to elimination of HI (which is neutralized by the base) and formation of the aromatic pyrimidinone product.
Caption: Key steps in the anionic dehydrogenation pathway.
Radical Pathway
In the absence of a strong base or in the presence of radical initiators, a radical mechanism may operate. For instance, the reaction of t-BuOI (generated from TBHP and I₂) with alkenes is proposed to involve radical intermediates.[2] The process is initiated by the formation of a tert-butoxy radical, which can abstract a hydrogen atom or add to a double bond, propagating a radical chain reaction.[2] The presence of radical inhibitors like TEMPO can be used as a diagnostic test; suppression of the reaction points towards a radical-mediated pathway.[2]
Safety and Handling Precautions
The in situ generation of t-BuOI mitigates the risk of handling the final product, but requires stringent control over the precursor chemicals.
-
tert-Butyl Hypochlorite (t-BuOCl): Highly flammable, corrosive, and a strong oxidizing agent.[12][13] It is sensitive to light and heat and can decompose explosively.[8][9] It reacts violently with rubber.[9] Always use in a well-ventilated fume hood, store refrigerated in the dark, and use ground-glass equipment.[9][12]
-
Potassium tert-Butoxide (t-BuOK): A corrosive and flammable solid that reacts vigorously with water.[14] Handle in an inert, dry atmosphere (e.g., a glovebox or under Argon/Nitrogen).
-
Molecular Iodine (I₂): Harmful if inhaled or swallowed and causes skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General Precautions: All reactions should be conducted under an inert atmosphere, especially when using t-BuOK, to prevent moisture contamination.
Conclusion
The in situ generation of this compound provides a practical and effective gateway to the potent reactivity of this otherwise inaccessible reagent. By understanding the distinct advantages and operational requirements of the primary generation methods—the butoxide/iodine system for basic conditions and the hypochlorite/iodide exchange for neutral environments—researchers can confidently deploy t-BuOI in a variety of synthetic contexts. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this versatile intermediate, enabling the efficient synthesis of complex molecules in the fields of medicinal chemistry and materials science.
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tert-butyl hypoiodite synthesis from tert-butyl hypochlorite
An In-depth Technical Guide to the Synthesis of tert-Butyl Hypoiodite from tert-Butyl Hypochlorite
Abstract
This compound ((CH₃)₃COI) is a highly reactive and synthetically valuable reagent characterized by an iodine atom in the +1 oxidation state.[1] Its utility as a potent oxidant and an agent for both radical and ionic iodinations is well-established in modern organic synthesis.[1][2][3] However, its inherent instability necessitates that it is almost exclusively prepared in situ for immediate consumption in a subsequent chemical transformation.[1][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound from its more stable precursor, tert-butyl hypochlorite. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, discuss the causality behind critical reaction parameters, and outline essential safety and characterization methodologies.
Introduction: The Synthetic Utility and Inherent Reactivity of this compound
The chemistry of organic hypoiodites, particularly this compound, offers a unique platform for a range of chemical transformations that are often difficult to achieve with other reagents. As a monovalent iodine compound, it serves as a powerful electrophilic iodine source and a precursor to the highly reactive tert-butoxy radical upon homolytic cleavage of its weak oxygen-iodine (O-I) bond.[1] This dual reactivity allows it to participate in diverse reactions, including the direct iodination of alkanes and the oxidation of various functional groups.[1][2]
Despite its synthetic power, the practical application of this compound is governed by its instability. The reagent has not been isolated in a pure form and is known to be highly sensitive to moisture, heat, and light.[3] Consequently, reliable and reproducible methods for its in situ generation are paramount. One of the most common and accessible preparative methods involves the reaction of tert-butyl hypochlorite with a suitable iodide source.[1][3][5] This guide focuses specifically on this transformation, providing the necessary insights to successfully generate and utilize this transient yet powerful synthetic tool.
The Core Synthesis: From Hypochlorite to Hypoiodite
Fundamental Reaction Principle
The synthesis of this compound from tert-butyl hypochlorite is fundamentally a halogen exchange reaction. The oxygen-chlorine bond in tert-butyl hypochlorite is polarized, rendering the chlorine atom electrophilic. An iodide anion (I⁻), being a strong nucleophile, attacks the electrophilic chlorine, or more accurately, the oxygen, leading to the displacement of the chloride ion and the formation of the desired this compound.
The general transformation can be represented as: (CH₃)₃COCl + M⁺I⁻ → (CH₃)₃COI + M⁺Cl⁻ (where M⁺ is a metal cation, such as Na⁺, K⁺, or Ag⁺)
It is crucial to recognize that the precise nature of the species in solution can be complex. Research has shown that the reagent generated from tert-butyl hypochlorite and metal iodides may differ from that produced by other methods, and may exist in equilibrium with other iodine-containing species.[3][6]
Causality of Reagent Selection
-
tert-Butyl Hypochlorite ((CH₃)₃COCl): This starting material is a versatile and inexpensive oxidizing and chlorinating agent.[5][7][8] It is a yellow, oily liquid that is more stable than the target hypoiodite, though it still requires careful handling.[9] It can be synthesized from tert-butyl alcohol and sodium hypochlorite (bleach) or chlorine gas in the presence of a base.[9][10][11] Its lipophilic nature makes it soluble in common organic solvents, facilitating homogeneous reaction conditions.
-
Iodide Source: Various metal iodides can be employed, including sodium iodide (NaI), potassium iodide (KI), and silver iodide (AgI).[1][3] The choice can influence the reaction rate and the subsequent reactivity of the hypoiodite solution. The use of silver salts, for example, can drive the reaction forward by the precipitation of silver chloride (AgCl).
Reaction Workflow Diagram
The following diagram illustrates the straightforward workflow for the in situ generation of this compound.
Caption: Influence of reaction conditions on the chemical pathway.
Safety and Handling
-
tert-Butyl Hypochlorite: The precursor is a strong oxidant and can decompose vigorously, especially with exposure to heat, strong light, or incompatible materials like rubber. [10][11]It should be stored in a refrigerator in an amber, vented container and handled only in a well-ventilated chemical fume hood.
-
This compound: As a highly reactive and unstable species, it should never be isolated. All operations involving its generation and use must be conducted behind a safety shield within a fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of this compound from tert-butyl hypochlorite provides a convenient and accessible route to a powerful synthetic intermediate. Success hinges on a disciplined approach to experimental execution, with stringent control over temperature, moisture, and light. By understanding the inherent instability of the target molecule and the causality behind the prescribed reaction conditions, researchers can reliably generate this reagent in situ and unlock its full potential for advanced applications in chemical synthesis and drug discovery.
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A Comprehensive Technical Guide to the In Situ Preparation of Tert-Butyl Hypoiodite with Potassium Tert-Butoxide
This guide provides an in-depth exploration of the synthesis of tert-butyl hypoiodite, a potent and highly reactive iodinating and oxidizing agent. Focusing on the prevalent and efficient in situ generation from potassium tert-butoxide and molecular iodine, this document is intended for researchers, chemists, and professionals in drug development who require a nuanced understanding of this reagent's preparation and application. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and address critical safety considerations.
Introduction: The Utility of a Transient Reagent
This compound (t-BuOI) is a powerful reagent in organic synthesis, valued for its capacity to act as a two-electron oxidant and a source of electrophilic iodine.[1][2] Its high reactivity, however, is matched by its instability, which precludes its isolation in a pure, stable form.[3][4] Consequently, t-BuOI is almost exclusively prepared in situ, generated within the reaction mixture for immediate consumption.[1][2] This transient nature demands a thorough understanding of its formation to ensure reproducible and efficient synthetic outcomes.
Among the established methods for its generation—which include the reaction of tert-butyl hypochlorite with metal iodides—the reaction of potassium tert-butoxide (KOt-Bu) with molecular iodine (I₂) stands out for its simplicity, speed, and efficacy.[2][3][5] This guide will focus on this specific methodology, providing the technical details necessary for its successful implementation in a laboratory setting.
The Synthesis of this compound from Potassium Tert-Butoxide and Iodine
The reaction between potassium tert-butoxide, a strong, non-nucleophilic base, and molecular iodine provides a direct and rapid route to this compound.[1][6] The process is typically conducted at room temperature in an anhydrous aprotic solvent, with tetrahydrofuran (THF) being a preferred choice due to its excellent solvating properties for potassium tert-butoxide.[1][5]
The fundamental equilibrium that governs the formation of the reagent is as follows:
KOt-Bu + I₂ ⇌ t-BuOI + KI [1]
This equilibrium is rapidly established, leading to the formation of the desired orange-red solution of this compound.[1][3]
Mechanistic Considerations: Anionic vs. Radical Pathways
The synthetic utility of in situ generated this compound often involves its subsequent reaction with a substrate. The mechanism of these transformations can be complex and substrate-dependent, with both anionic and radical pathways being plausible.[1]
-
Anionic Pathway: Under the basic conditions established by potassium tert-butoxide, the reaction often proceeds via an anionic mechanism. For instance, in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the base first deprotonates the substrate. The resulting anion then attacks the electrophilic iodine of t-BuOI, followed by elimination to yield the final product.[1]
-
Radical Pathway: The oxygen-iodine (O-I) bond in this compound is weak and can undergo homolytic cleavage, particularly upon exposure to light, to generate a tert-butoxy radical and an iodine radical.[2] The highly reactive tert-butoxy radical can then initiate a radical chain reaction, such as by abstracting a hydrogen atom from the substrate.[1]
Kinetic studies suggest that for many reactions under stoichiometric base conditions, the anionic pathway is favored.[1] However, the potential for competing radical processes should always be a consideration in reaction design and optimization.
Experimental Protocol: In Situ Generation and Application
This section provides a detailed, step-by-step methodology for the preparation of this compound and its immediate use in a representative dehydrogenation reaction.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Potassium tert-butoxide (KOt-Bu) | ≥95% purity, handled under inert atmosphere |
| Iodine (I₂) | Resublimed or ACS grade |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Substrate (e.g., DHPM) | As required |
| Round-bottom flask | Two-necked, flame-dried |
| Magnetic stirrer and stir bar | |
| Inert gas supply (N₂ or Ar) | |
| Syringes and needles |
Step-by-Step Procedure
Strict anhydrous conditions are essential for the success of this reaction. [1]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add the substrate (1.0 mmol) and anhydrous THF (10 mL). Stir the mixture until the substrate is fully dissolved.
-
Base Addition: While stirring, add potassium tert-butoxide (2.8 mmol, 2.8 equivalents) to the solution. The amount of base is critical for ensuring rapid and complete reaction.[1]
-
Iodine Addition: In a separate container, weigh molecular iodine (1.1 mmol, 1.1 equivalents). Add the solid iodine portion-wise to the stirred reaction mixture at room temperature. A color change from the dark purple of iodine to the characteristic orange-red of this compound should be observed.
-
Reaction Monitoring: The reaction is typically very fast, often completing within 3-10 minutes at room temperature.[1][5] Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine. The mixture is then transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for the in situ preparation and use of t-BuOI.
Characterization and Optimization
Spectroscopic Confirmation
The formation of this compound can be readily confirmed using UV/Vis spectroscopy. This technique provides a reliable method for monitoring the reaction in real-time.[1]
| Species | Solvent | λₘₐₓ (nm) |
| Molecular Iodine (I₂) | THF | ~460 |
| This compound (t-BuOI) | THF | ~370 |
Table 1: Characteristic UV/Vis absorption maxima for I₂ and t-BuOI in THF.[1][5]
The distinct shift in the maximum absorption from approximately 460 nm for iodine to 370 nm provides clear evidence for the formation of the hypoiodite species.[1][5]
Optimization of Reaction Parameters
For achieving high yields and rapid conversions, careful optimization of the reaction stoichiometry is crucial.
| Parameter | Recommended Ratio | Rationale |
| Iodine Equivalents | 1.1 eq (relative to substrate) | Maximizes conversion (up to 96% yield); excess iodine provides minimal benefit.[1] |
| Base Stoichiometry | 2.8 eq (relative to substrate) | Ensures complete and rapid (3-10 min) dehydrogenation; lower concentrations lead to longer reaction times and reduced yields.[1] |
Table 2: Optimized stoichiometric ratios for t-BuOI mediated reactions.[1]
Reaction Mechanism Diagram
Caption: Anionic mechanism for t-BuOI mediated dehydrogenation.
Safety and Handling
A thorough risk assessment must be conducted before commencing any experimental work.
-
Potassium tert-butoxide (KOt-Bu): This reagent is a flammable and corrosive solid that reacts violently with water.[7][8][9] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[7][10] Inhalation can be fatal.[7] It must be handled in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon) and stored in a cool, dry place away from incompatible materials such as water, acids, and oxidizing agents.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[11]
-
Iodine (I₂): Iodine is a toxic and corrosive substance. It can cause burns to the skin and eyes, and its vapor is irritating to the respiratory system. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use only stabilized, anhydrous THF and store it away from heat and ignition sources.
Conclusion
The in situ preparation of this compound from potassium tert-butoxide and iodine is a robust and highly efficient method for generating a powerful synthetic reagent. Its operational simplicity and the rapidity of the reaction at room temperature make it an attractive choice for various oxidative and iodinating transformations. By understanding the underlying principles, optimizing reaction parameters, and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this transient yet valuable species.
References
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
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Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
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Marvin Sketch. (2009, October 19). Potassium tert-butoxide Reaction with Methyl Iodide [Video]. YouTube. [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, H., Singh, P., & Malhotra, N. (1980). An Iodine-Potassium t-Butoxide Catalysed Conversion of Thioamides and Thioureas to Their Oxygen Analogs. Synthetic Communications, 10(8), 617-621. [Link]
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ResearchGate. (n.d.). Potassium tert-butoxide initiated C–H iodination of electron-deficient heteroaromatic compounds. Retrieved from [Link]
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University of Georgia. (n.d.). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tert.-Butoxide, 95-99%. Retrieved from [Link]
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Alfa Aesar. (2010, March 9). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]
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reactivity of in situ generated tert-butyl hypoiodite
An In-Depth Technical Guide to the Reactivity and Application of In Situ Generated tert-Butyl Hypoiodite
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (t-BuOI), a powerful and versatile reagent whose transient nature necessitates its generation in situ. We will move beyond simple procedural lists to dissect the causality behind its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols and mechanisms described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity.
The Essence of this compound: A Transient Oxidant of Choice
This compound is a highly reactive hypoiodite ester that has carved a niche in modern organic synthesis. Its potency as an oxidant and an electrophilic iodine source allows it to mediate a wide range of chemical transformations under remarkably mild, often room-temperature, conditions.[1][2] However, the reagent is thermally unstable and sensitive to moisture, precluding its isolation and commercial availability.[3][4] This apparent limitation is, in fact, its greatest strength; by generating t-BuOI in situ, chemists can harness its full reactive potential in a controlled manner, minimizing decomposition and side reactions.
This guide focuses on the two primary methods for its generation and delves into its subsequent applications, from classical C-H functionalization to the rapid aromatization of heterocyclic scaffolds.
Generation: Bringing the Reagent to Life
The efficacy of any reaction employing t-BuOI is critically dependent on its efficient and reliable generation. The choice of precursors dictates the reaction environment (basic or near-neutral) and, consequently, the plausible mechanistic pathways.
Method A: Base-Mediated Generation from Molecular Iodine
The most common and arguably most robust method involves the reaction of molecular iodine (I₂) with a strong, non-nucleophilic base, typically potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent.[1][2][5]
I₂ + t-BuOK → t-BuOI + KI
The causality here is straightforward: the alkoxide anion attacks the electrophilic iodine molecule, displacing an iodide ion to form the hypoiodite. This method is characterized by its simplicity, speed, and the use of readily available, inexpensive precursors. The formation of t-BuOI can be visually monitored by the discharge of the characteristic purple/brown color of I₂ and confirmed spectroscopically by the appearance of a new absorption maximum around 370 nm.[1][2]
Key Experimental Parameters:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its excellent solvating power for both t-BuOK (25 g/100 mL at 20°C) and the hypoiodite intermediate, facilitating rapid and complete reaction.[1]
-
Stoichiometry: A slight excess of iodine (e.g., 1.1 equivalents relative to the substrate) and a significant excess of base (e.g., 2.8 equivalents) are often optimal to drive the equilibrium and ensure complete conversion of the substrate in minutes.[1]
-
Conditions: The reaction must be performed under strict anhydrous conditions, as t-BuOI is highly sensitive to moisture.[3]
Caption: Base-mediated generation of t-BuOI.
Method B: Halogen Exchange from tert-Butyl Hypochlorite
An alternative route generates t-BuOI under neutral or weakly basic conditions via the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide salt, such as sodium iodide (NaI).[3][6][7]
t-BuOCl + NaI → t-BuOI + NaCl
This method is particularly valuable when the substrate or other functional groups are sensitive to the strongly basic conditions of Method A. The driving force is the formation of the more thermodynamically stable sodium chloride salt. This approach is central to the generation of nitrile oxides from oximes and other transformations requiring non-basic environments.[7]
The Dichotomy of Reactivity: Ionic vs. Radical Pathways
The synthetic utility of t-BuOI stems from its ability to react via two distinct, yet sometimes competing, mechanistic manifolds. The prevailing pathway is dictated by the reaction conditions (base, light, initiator) and the nature of the substrate.
Anionic/Ionic Pathway
Under the basic conditions of Method A, t-BuOI primarily functions as an electrophilic iodine ("I⁺") source.[1] A common mechanism involves the deprotonation of a substrate by the excess t-BuOK to generate a nucleophilic anion (e.g., an enolate). This anion then attacks the electrophilic iodine atom of t-BuOI, forming an iodo-intermediate. A subsequent elimination step, often base-mediated, yields the final product. This pathway is dominant in dehydrogenation reactions.[1][2]
Caption: Generalized anionic/ionic reaction pathway.
Radical-Mediated Pathway
The relatively weak O–I bond in this compound can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator. This cleavage generates a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1]
t-BuOI → t-BuO• + I•
The tert-butoxy radical is a potent hydrogen atom abstractor, capable of cleaving even unactivated C–H bonds. This initiates a radical chain reaction, which is the cornerstone of its application in reactions like the Hofmann-Löffler-Freytag cyclization and the direct iodination of alkanes.[1][8]
Caption: Generalized radical-mediated pathway.
Key Applications in Modern Synthesis
Rapid Dehydrogenation of Dihydropyrimidinones (DHPMs)
A standout application of t-BuOI generated via Method A is the metal-free, room-temperature aromatization of DHPMs (Biginelli compounds) to pyrimidinones, a class of heterocycles with significant pharmacological activities.[1][2] This transformation is remarkably efficient, often completing in under 10 minutes with excellent yields.[2] The reaction proceeds via the anionic pathway and displays broad functional group tolerance.
| Entry | Aryl Substituent (R) | Yield (%)[1] | Reaction Time (min)[2] |
| 1 | Phenyl | 96 | 3 |
| 2 | 4-Fluorophenyl | 97 | 3 |
| 3 | 4-Chlorophenyl | 95 | 3 |
| 4 | 4-Methoxyphenyl | 92 | 5 |
| 5 | 2-Nitrophenyl | 74 | 10 |
Self-Validating Protocol: Dehydrogenation of a Dihydropyrimidinone
-
To a stirred solution of the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.8 mmol, 314 mg).
-
Stir the resulting suspension for 5 minutes at room temperature.
-
Add molecular iodine (1.1 mmol, 279 mg) in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-10 minutes, indicated by the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the pure pyrimidinone.
C-H Functionalization: The Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a classic method for synthesizing pyrrolidines and piperidines via intramolecular C-H amination.[8][9] Modern variants, such as the Suarez modification, utilize in situ generated hypoiodites to create the key nitrogen-centered radical under milder, neutral conditions.[10][11] In this context, an N-functionalized amine (e.g., a carbamate or sulfonamide) reacts with an oxidant like diacetoxyiodobenzene (DIB) and I₂ to form a transient N-iodo species. Homolytic cleavage generates the N-radical, which undergoes a regioselective 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond, followed by radical cyclization to furnish the N-heterocycle.[10]
Caption: The role of N-iodo species in the HLF reaction.
Generation of Nitrile Oxides for Cycloadditions
This compound generated from t-BuOCl and NaI (Method B) is a uniquely effective reagent for converting aldoximes into nitrile oxides.[7] These highly reactive 1,3-dipoles are immediately trapped in situ by alkenes or alkynes to produce valuable isoxazolines and isoxazoles, respectively.[7] This protocol avoids the harsh conditions or heavy metal oxidants often required by other methods. The proposed mechanism involves the formation of an imidoyl iodide intermediate, which then undergoes base-assisted elimination of HI to yield the nitrile oxide.[7]
Oxidation of Alcohols and Iodination of Alkanes
t-BuOI is a competent oxidant for converting secondary alcohols to ketones.[12] While its use for oxidizing primary alcohols to aldehydes can be complicated by overoxidation or competing reactions in basic media, it remains a viable option.[12][13] Furthermore, its radical-generating capacity has been leveraged for the direct, metal-free iodination of hydrocarbons, where the alkane can serve as both reactant and solvent.[5]
Concluding Insights for the Practicing Scientist
In situ generated this compound is more than a mere laboratory curiosity; it is a validated tool for achieving transformations that are often challenging with conventional reagents. Its dual reactivity, tunable by the choice of precursors, allows for a spectrum of applications ranging from ionic-driven dehydrogenations to radical-mediated C-H functionalizations.
The key to success lies in understanding the causality:
-
For electrophilic iodination and dehydrogenation: Employ the t-BuOK/I₂ system (Method A) under strictly anhydrous conditions to favor the anionic pathway.
-
For radical processes or base-sensitive substrates: Utilize the t-BuOCl/NaI system (Method B) or other radical-initiating conditions to promote homolytic cleavage.
By mastering the controlled, in situ generation of this transient species, researchers can unlock efficient, rapid, and often room-temperature solutions to complex synthetic challenges, accelerating discovery in both academic and industrial settings.
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- Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286.
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tert-butyl hypoiodite as an oxidizing agent in organic chemistry
An In-depth Technical Guide to tert-Butyl Hypoiodite as an Oxidizing Agent in Organic Chemistry
Authored by a Senior Application Scientist
Foreword: Embracing the Power of Iodine(I)
In the landscape of modern organic synthesis, the pursuit of selective, efficient, and often metal-free transformations is a paramount objective. Among the arsenal of reagents available to the synthetic chemist, hypervalent iodine compounds have carved out a significant niche. This guide delves into a particularly reactive yet often overlooked member of this family: this compound (t-BuOI). While its inherent instability precludes its commercial availability, its in situ generation unlocks a powerful oxidizing potential, enabling a range of transformations from classical name reactions to novel C-H functionalizations. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a simple recitation of reactions to explore the mechanistic underpinnings and practical considerations that govern its synthetic utility. We will explore why specific experimental choices are made, how protocols are designed for reliability, and how this reagent facilitates the construction of complex molecular architectures.
The Nature of this compound: A Transient but Potent Reagent
This compound is a monovalent iodine reagent where the iodine atom exists in the +1 oxidation state.[1] This renders it highly electrophilic and a potent oxidizing agent. Its defining characteristic is its instability; the reagent has not been isolated in pure form and is highly sensitive to moisture, necessitating its generation directly within the reaction mixture (in situ) for immediate use.[1][2] This transient nature is a direct consequence of the weak and highly polarized oxygen-iodine (O-I) bond, which is also the source of its remarkable reactivity.
In Situ Generation: Practical Methodologies
The efficacy of any reaction employing t-BuOI is critically dependent on its reliable generation. Two principal methods have become standard in the field, each with subtle differences in the nature of the reactive species formed.[2]
-
Method A: From Potassium tert-Butoxide and Molecular Iodine This is arguably the most common and straightforward method, involving the reaction of a strong alkoxide base with molecular iodine.[3][4] The resulting equilibrium produces the active hypoiodite species.
-
Method B: From tert-Butyl Hypochlorite and a Metal Iodide An alternative route involves a metathesis reaction between the more stable tert-butyl hypochlorite and a metal iodide salt, such as sodium, potassium, or silver iodide.[2][5]
It is crucial to recognize that the precise structure of the "reagent" can be complex and may differ slightly depending on the preparation method, potentially existing in equilibrium with other iodine-containing species.[2]
Caption: In situ generation pathways for this compound.
Protocol: In Situ Generation of t-BuOI from Potassium tert-Butoxide and Iodine
This protocol is representative for the generation of t-BuOI for subsequent use in oxidation reactions.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Molecular Iodine (I₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Benzene, or Carbon Tetrachloride)
-
Reaction vessel equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas, add potassium tert-butoxide (1.0 to 3.0 equivalents relative to the substrate).
-
Add the anhydrous solvent via syringe and stir the resulting suspension or solution at room temperature.
-
In a separate flask, prepare a solution of molecular iodine (1.0 to 1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the iodine solution to the stirring t-BuOK suspension. A noticeable color change from the deep purple of I₂ to an orange-red or yellow solution is typically observed, indicating the consumption of I₂ and the formation of t-BuOI.[2][4]
-
The reagent is now ready for the addition of the substrate. The reaction should not be stored and must be used immediately.
Trustworthiness: The visual disappearance of the iodine color provides a real-time, self-validating check for the formation of the active hypoiodite species.
The Dichotomy of Reactivity: Radical vs. Ionic Pathways
The synthetic versatility of t-BuOI stems from its ability to react via two distinct mechanistic manifolds, dictated by the reaction conditions and the nature of the substrate. The weak O-I bond is susceptible to both homolytic and heterolytic cleavage.
-
Radical Pathway: Upon exposure to light or thermal initiation, the O-I bond undergoes homolytic cleavage to generate a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1] The tert-butoxy radical is a potent hydrogen atom abstractor, capable of initiating radical chain processes by cleaving otherwise unactivated C-H bonds.
-
Ionic Pathway: In the absence of radical initiators and in the presence of nucleophiles, the electrophilic iodine atom (I⁺¹) is the key player. The reagent can deliver an iodonium ion or its equivalent to electron-rich species like alkenes, enolates, or amines.
Caption: Divergent mechanistic pathways of this compound.
Key Synthetic Applications
C-H Functionalization: The Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful, historic method for constructing N-heterocycles like pyrrolidines and piperidines.[6] The classic protocol involves the acid-promoted decomposition of an N-haloamine. Modern variations often employ iodine-based reagents like t-BuOI under neutral conditions to achieve the key step: an intramolecular 1,5-hydrogen atom transfer.[7][8]
Mechanism: The reaction proceeds via a free-radical chain mechanism.[9]
-
Initiation: Homolysis of t-BuOI generates the t-butoxy radical.
-
Propagation Step 1: The t-butoxy radical abstracts a hydrogen atom from the nitrogen of an amine or amide precursor, generating an N-centered radical.
-
Propagation Step 2 (Key Step): The N-radical undergoes an intramolecular 1,5-hydrogen atom transfer through a sterically favored six-membered transition state, relocating the radical to a carbon atom (typically at the δ-position).[8]
-
Propagation Step 3: The resulting C-radical is trapped by an iodine source (e.g., I₂ or t-BuOI) to form a δ-iodo amine/amide.
-
Termination/Cyclization: Under basic or nucleophilic conditions, the intermediate undergoes an intramolecular Sₙ2 reaction to close the ring and form the pyrrolidine product.
Caption: Mechanism of the t-BuOI-mediated HLF reaction.
Data Summary: HLF-type C-H Amination
| Substrate | Reagent System | Product | Yield (%) | Reference |
| N-Alkylsulfamide | t-BuOI or NIS | 1,2,7-Thiadiazepane 1,1-dioxide | 70-90% | [7] |
| N-Chloro-N-methylbutylamine | H₂SO₄, hv | 1-Methylpyrrolidine | Good | [9] |
| N-Alkyl Carbamate | I₂ / PhI(OAc)₂ | Substituted Pyrrolidine | 60-85% | [8] |
Oxidation of Alcohols to Carbonyls
t-BuOI, particularly when generated from t-BuOK and I₂, is an effective system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] This transformation provides a metal-free alternative to common chromium- or manganese-based oxidants.[10] The reaction is generally fast and proceeds under mild, basic conditions.
Causality: The basicity of the t-BuOK co-reagent is key. It facilitates the deprotonation of the alcohol, forming an alkoxide. This alkoxide then reacts with the electrophilic iodine of t-BuOI (or a related I⁺ species) to form a tert-butyl alkyl iodite intermediate. A subsequent E2-type elimination, promoted by another equivalent of base, yields the carbonyl compound, tert-butanol, and iodide.
Protocol: Oxidation of a Secondary Alcohol
-
In a flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) in anhydrous THF.
-
Add potassium tert-butoxide (2.5-3.0 equiv) and stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of molecular iodine (1.1-1.5 equiv) in THF.
-
Monitor the reaction by TLC. The reaction is often complete within minutes to a few hours.
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to consume excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary: Alcohol Oxidation with I₂ / t-BuOK
| Alcohol Substrate | Product | Time | Yield (%) | Reference |
| 2-Octanol | 2-Octanone | 2 h | 95% | [3] |
| 1-Phenylethanol | Acetophenone | 1.5 h | 98% | [3] |
| Cyclohexanol | Cyclohexanone | 2 h | 93% | [3] |
| Benzyl Alcohol | Benzaldehyde | 3 h | 85% | [3] |
Oxidative Deoximation
The regeneration of carbonyl compounds from stable oxime derivatives is a crucial transformation in synthetic and medicinal chemistry, often used as a protecting group strategy. This compound excels in this role, converting both aldoximes and ketoximes to their corresponding aldehydes and ketones in high yields and with remarkably short reaction times.[11]
Expertise: A key insight is the differential reactivity of tert-butyl hypohalites. While t-BuOCl and t-BuOBr react with aldoximes to form hydroximinoyl halides, t-BuOI uniquely promotes the desired deoximation. This highlights the specific role of the iodine atom in the reaction mechanism, likely involving nucleophilic attack of the oxime nitrogen on the electrophilic iodine, followed by fragmentation.[11]
Data Summary: Deoximation with t-BuOI
| Oxime Substrate | Product | Time (min) | Yield (%) | Reference |
| Acetophenone oxime | Acetophenone | 15 | 98% | [11] |
| Cyclohexanone oxime | Cyclohexanone | 20 | 96% | [11] |
| Benzaldehyde oxime | Benzaldehyde | 20 | 94% | [11] |
Safety and Handling Considerations
-
Instability: As repeatedly emphasized, t-BuOI is not isolated. It must be generated and consumed in situ. Solutions should be protected from strong light to prevent uncontrolled radical decomposition.[1][12]
-
Precursor Hazards: The precursor, tert-butyl hypochlorite (t-BuOCl), is a powerful oxidant and should be handled with care in a well-ventilated fume hood. It can decompose vigorously upon exposure to heat, light, or certain materials like rubber.[12][13]
-
Reaction Quenching: Reactions involving t-BuOI and excess iodine are typically quenched with a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃), which safely converts I₂ to colorless iodide ions (I⁻).
Conclusion and Future Outlook
This compound is a classic reagent that continues to find new life in modern organic synthesis. Its power lies in its dual reactivity, acting as a source of both electrophilic iodine and the potent tert-butoxy radical. This allows it to mediate a diverse array of oxidative transformations, from C-H amination and alcohol oxidation to deoximation and olefin aziridination, often under mild, metal-free conditions. The causality behind its reactivity—the weak, polar O-I bond—is the key to understanding its synthetic potential. For the practicing chemist, mastering the nuances of its in situ generation and understanding the factors that dictate its reaction pathways are essential for leveraging its full capabilities. Future research will likely focus on expanding its application in the late-stage functionalization of complex molecules and developing catalytic systems that harness the power of this transient but highly effective oxidizing agent.
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A Technical Guide to the Mechanistic Dichotomy of Tert-Butyl Hypoiodite: Navigating Radical vs. Ionic Pathways
Abstract
Tert-butyl hypoiodite (t-BuOI) stands as a uniquely versatile reagent in organic synthesis, primarily owing to its chameleon-like reactivity. Its utility stems from the inherent weakness of the oxygen-iodine bond, which can undergo either homolytic or heterolytic cleavage. This duality allows t-BuOI to operate via distinct radical or ionic pathways, a choice governed by a delicate interplay of substrate, solvent, and reaction conditions. For researchers in medicinal chemistry and drug development, mastering the control of these pathways is paramount for achieving desired chemical transformations with high selectivity and yield. This guide provides an in-depth exploration of the factors governing this mechanistic crossroads, offering field-proven insights and detailed protocols to enable rational control over the reactivity of this powerful synthetic tool.
The Genesis and Dual Nature of this compound
This compound is not typically sold commercially due to its instability and must be prepared in situ.[1] The most reliable and common method involves the reaction of molecular iodine (I₂) with a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).[2][3]
I₂ + t-BuOK ⇌ t-BuOI + KI
The formation of t-BuOI is often visually confirmed by a color change, and spectroscopically by a shift in the UV/Vis maximum absorption from that of iodine (~460 nm in THF) to around 370 nm for the hypoiodite.[2][3]
The synthetic power of t-BuOI originates from the polarized and labile O-I bond. This bond's cleavage dictates the subsequent reaction mechanism.
Caption: The Mechanistic Dichotomy of t-BuOI.
The Radical Pathway: Harnessing Single-Electron Reactivity
Homolytic cleavage of the O-I bond yields a tert-butoxy radical (t-BuO•) and an iodine radical (I•). This pathway is favored in nonpolar solvents and can be initiated by heat or light. The tert-butoxy radical is a potent hydrogen atom abstractor, making this pathway ideal for the functionalization of unactivated C-H bonds, particularly in alkanes.[4][5]
The mechanism proceeds via a classic radical chain reaction:
-
Initiation: Homolytic cleavage of t-BuOI to form the chain-carrying radicals.
-
Propagation:
-
The tert-butoxy radical abstracts a hydrogen atom from the substrate (R-H) to form tert-butanol and a substrate radical (R•). This step is highly exothermic and drives the reaction.
-
The substrate radical (R•) then abstracts an iodine atom from another molecule of t-BuOI to form the iodinated product (R-I) and regenerate the tert-butoxy radical, which continues the chain.
-
-
Termination: Combination of any two radical species.
Caption: Radical Chain Mechanism for Alkane Iodination.
This pathway is particularly valuable in drug development for late-stage functionalization, where direct and selective modification of aliphatic scaffolds is required.
The Ionic Pathway: Leveraging Electrophilic Iodine
Under polar or basic conditions, the O-I bond cleaves heterolytically. The greater electronegativity of oxygen directs electron density away from iodine, rendering it highly electrophilic and akin to an "I⁺" species. This pathway is dominant in reactions with electron-rich substrates, such as enolates, enamines, and activated aromatic rings.[2][6]
A prime example is the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a reaction that proceeds rapidly at room temperature.[2][3]
The ionic mechanism typically involves:
-
Activation of Substrate: A base (often t-BuOK from the in situ generation of t-BuOI) deprotonates the substrate to form a nucleophilic intermediate, such as a resonance-stabilized enolate.
-
Nucleophilic Attack: The electron-rich intermediate attacks the electrophilic iodine of t-BuOI, forming a C-I or N-I bond and releasing tert-butoxide.
-
Elimination: A subsequent elimination step, often facilitated by the tert-butoxide generated in the previous step, leads to the final product.
Caption: Ionic Pathway for DHPM Dehydrogenation.
This ionic route is foundational for constructing specific C-I bonds in precursors for cross-coupling reactions or for effecting oxidations where t-BuOI acts as a two-electron oxidant.[2]
The Mechanistic Crossroads: Factors Governing Pathway Selection
The choice between the radical and ionic pathway is not arbitrary. A scientist can steer the reaction by carefully selecting the experimental parameters. The causality behind these choices is critical for reproducible and predictable outcomes.
| Parameter | Favors Radical Pathway | Favors Ionic Pathway | Rationale |
| Solvent | Nonpolar (e.g., CCl₄, Benzene, Alkanes) | Polar Aprotic (e.g., THF, CH₂Cl₂) | Nonpolar solvents cannot stabilize charge separation, favoring homolysis. Polar solvents stabilize the forming ions (t-BuO⁻ and the iodinated cation/intermediate), facilitating heterolysis. |
| Initiation | Light (hν), Heat (Δ) | None required | Energy input from light or heat overcomes the bond dissociation energy of the O-I bond, inducing homolytic cleavage. |
| Base | Absent or weak, non-nucleophilic base | Strong Base (e.g., t-BuOK, NaH) | A strong base is required to deprotonate the substrate, generating the nucleophile necessary for the ionic pathway.[2][3] |
| Substrate | Alkanes, non-activated C-H bonds | Substrates with acidic protons (pKa < 25), electron-rich π-systems (alkenes, aromatics) | Radical H-atom abstraction is effective for C-H bonds. Ionic pathways require an electron-rich site to attack the electrophilic iodine.[4][7] |
| Additives | Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | None required | Initiators provide an external source of radicals to start the chain reaction. |
| Inhibitors | Radical Scavengers (e.g., TEMPO, BHT) | Unaffected | Scavengers trap key radical intermediates (like R•), breaking the propagation cycle and shutting down the radical pathway. The presence of an inhibitor like TEMPO is a key diagnostic test.[7] |
Experimental Design for Mechanistic Elucidation
To ensure trustworthiness, protocols must be self-validating. The following workflows provide detailed methodologies for generating t-BuOI and probing its reactivity, including a critical control experiment to distinguish between the pathways.
Caption: Experimental Workflow for Mechanistic Determination.
Protocol 1: In Situ Generation of this compound
Objective: To prepare a standardized solution of t-BuOI for immediate use.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere
Methodology:
-
To an oven-dried Schlenk flask under a positive pressure of inert gas (N₂ or Ar), add potassium tert-butoxide (e.g., 2.8 mmol).
-
Add anhydrous THF (e.g., 10 mL) via syringe and stir until the base is fully dissolved. The solubility of t-BuOK in THF is approximately 25 g/100 mL.[2]
-
In a separate vial, weigh molecular iodine (e.g., 1.1 mmol).
-
Add the solid iodine to the stirring t-BuOK solution in one portion.
-
Observe the rapid color change from the deep purple of iodine to an orange-red or yellow solution, indicating the formation of t-BuOI.[2][3] This process is typically complete within 5-10 minutes at room temperature.
-
The reagent is now ready for the addition of the substrate. Note: Due to its instability, the reagent should be used immediately and not stored.
Protocol 2: Probing the Radical Pathway - Iodination of Cyclohexane
Objective: To perform a reaction under conditions that strongly favor a radical mechanism.
Methodology:
-
Prepare t-BuOI in situ as described in Protocol 1, but use a nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane itself instead of THF.
-
Add cyclohexane (substrate, e.g., 1.0 mmol) to the freshly prepared t-BuOI solution.
-
Initiate the reaction by irradiating the flask with a UV lamp (e.g., 254 nm) or a high-wattage visible light bulb. Alternatively, gently heat the mixture to ~60-80 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining iodine/hypoiodite.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and analyze. The expected product is iodocyclohexane.
Protocol 3: Probing the Ionic Pathway - Dehydrogenation of a DHPM
Objective: To execute a reaction under conditions optimized for an ionic pathway.
Methodology:
-
Prepare t-BuOI in situ using 2.8 equivalents of t-BuOK and 1.1 equivalents of I₂ in anhydrous THF, as described in Protocol 1.[2]
-
To this stirring solution at room temperature, add the solid 3,4-dihydropyrimidin-2(1H)-one substrate (1.0 mmol).
-
The reaction is typically very fast, often completing in under 10 minutes.[2][3] Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting pyrimidinone product by column chromatography.
Protocol 4: Mechanistic Control Experiment with a Radical Inhibitor
Objective: To use a radical scavenger to diagnose the presence of a radical chain mechanism.
Methodology:
-
Set up two identical reactions side-by-side, following the procedure for the suspected radical pathway (e.g., Protocol 2).
-
To one of the flasks (the control flask), add a radical inhibitor such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a catalytic amount (e.g., 10 mol%).
-
Initiate and run both reactions under identical conditions (light, temperature, time).
-
Monitor both reactions.
-
Interpretation:
-
If the reaction in the TEMPO-containing flask is significantly slower or completely inhibited compared to the uninhibited flask, it provides strong evidence for a radical pathway.[7]
-
If both reactions proceed at a similar rate, a radical pathway is unlikely to be the primary mechanism.
-
Conclusion for the Practitioner
This compound is not a simple, single-mode reagent. It is a sophisticated tool whose reactivity can be precisely tuned. For the drug development professional, this control is a distinct advantage. By understanding the foundational principles that dictate the radical versus ionic dichotomy—solvent polarity, basicity, and the nature of the substrate—a researcher can rationally design syntheses. Whether the goal is the late-stage C-H iodination of a complex aliphatic core (radical) or the efficient aromatization of a heterocyclic precursor (ionic), mastering the reaction conditions is the key to unlocking the full synthetic potential of t-BuOI. The protocols and diagnostic tools provided herein serve as a validated starting point for this endeavor.
References
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Bence, M., et al. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. Available from: [Link]
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Montoro, R., & Wirth, T. (2003). Direct iodination of alkanes. Organic Letters, 5(24), 4729-4731. Available from: [Link]
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ResearchGate. (n.d.). Direct Iodination of Alkanes. Available from: [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. Available from: [Link]
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ResearchGate. (n.d.). In situ formed this compound as an efficient oxidant.... Available from: [Link]
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Glover, S. A., Goosen, A., & Laue, H. A. H. (1973). t-BUTYL HYPOIODITE IN AROMATIC IODINATION REACTIONS WITH t-BUTYL HYPOCHLORITE-IODINE REAGENT. Journal of the South African Chemical Institute, 26, 77-81. Available from: [Link]
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Flynn, C. R. (n.d.). Radicals. University of Illinois Urbana-Champaign. Available from: [Link]
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Wang, T., et al. (2017). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes. Beilstein Journal of Organic Chemistry, 13, 2036–2042. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl Hypoiodite: Methodologies and Interpretive Insights
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Executive Summary: tert-Butyl hypoiodite (t-BuOI) is a highly reactive and valuable reagent in organic synthesis, primarily utilized as a potent oxidant and a source of electrophilic iodine.[1] Its utility is intrinsically linked to its instability, which necessitates its generation in situ for immediate consumption in a reaction mixture.[2][3] This transient nature presents a significant challenge for its direct characterization. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the spectroscopic techniques used to identify and monitor t-BuOI. We will move beyond simple data reporting to explain the causality behind experimental design, addressing the practical challenges posed by the reagent's reactivity and offering field-proven insights into data interpretation. The focus is on providing a self-validating system of protocols and analysis for researchers working with this powerful synthetic tool.
The Nature of this compound: A Reactive Intermediate
This compound (C₄H₉IO, Molar Mass: 200.02 g/mol ) is defined by its weak oxygen-iodine (O-I) bond.[2][4] This bond is susceptible to both heterolytic and homolytic cleavage. Homolytic cleavage, often induced by light, generates a tert-butoxy radical and an iodine radical, initiating radical chain reactions.[2] Heterolytic cleavage renders the iodine atom highly electrophilic, making it a powerful agent for iodination and oxidation reactions, such as the efficient dehydrogenation of dihydropyrimidinones.[1]
The inherent instability means that t-BuOI is not commercially available and cannot be isolated in pure form.[3] Consequently, its characterization relies entirely on spectroscopic analysis of the reaction mixture in which it is generated. Understanding the spectroscopic signatures is therefore paramount for any researcher intending to utilize its synthetic potential, as it allows for confirmation of its formation and monitoring of its consumption.
Controlled Synthesis for Spectroscopic Interrogation
Accurate spectroscopic analysis begins with a reliable and reproducible synthesis. The most common and efficient method for generating t-BuOI for synthetic and analytical purposes is the reaction between molecular iodine (I₂) and potassium tert-butoxide (t-BuOK) in an anhydrous solvent.[1]
Causality of Protocol Choices:
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base, which prevents unwanted side reactions with the solvent or substrate. Its solubility in ethereal solvents is crucial.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It readily dissolves both reactants and is relatively inert under the reaction conditions. Protic solvents are strictly avoided as they lead to the rapid decomposition of the hypoiodite.[1]
-
Conditions: The reaction is performed at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, which can hydrolyze the reagent.[3]
Experimental Protocol 2.1: In Situ Generation of t-BuOI
-
To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous THF (e.g., 10 mL).
-
Add potassium tert-butoxide (e.g., 2.8 molar equivalents relative to the intended substrate).
-
Stir the suspension until the base is fully dissolved.
-
In a single portion, add molecular iodine (e.g., 1.1 molar equivalents).
-
Continue stirring at room temperature. The characteristic deep brown/purple color of the iodine solution will rapidly fade to a yellow or orange-red solution, indicating the formation of this compound.[5] The solution is now ready for spectroscopic analysis or synthetic use.
Caption: Workflow for the in situ generation of this compound.
UV-Visible Spectroscopy: The Primary Tool for Formation Monitoring
UV-Vis spectroscopy is the most direct and reliable method for confirming the formation of t-BuOI in situ.[1] The principle lies in the distinct electronic transitions of molecular iodine versus the hypoiodite species.
Theoretical Basis & Interpretation
Molecular iodine (I₂) in THF exhibits a well-defined absorption maximum (λₘₐₓ) at approximately 460 nm, which is responsible for its violet/brown color.[5] Upon reaction with t-BuOK, the I-I chromophore is consumed and replaced by the O-I chromophore of this compound. This new species has a λₘₐₓ in the near-UV region, typically observed at 370 nm.[1][5] This significant hypsochromic (blue) shift provides a clear and unambiguous indicator of the conversion. The disappearance of the 460 nm peak and the concomitant appearance of the 370 nm peak can be used to monitor the reaction kinetics.
It is worth noting that some older literature reports a λₘₐₓ of 515 nm in solvents like CCl₄.[3] This discrepancy likely arises from differences in the preparative method (e.g., using t-BuOCl and metal iodides), which may generate different complex species in solution, or from strong solvent effects.[3] For the standard t-BuOK/I₂ system in THF, the 370 nm absorption is the validated and accepted value.[1][5]
Experimental Protocol 3.1: UV-Vis Monitoring
-
Prepare a baseline solution of I₂ in anhydrous THF at a known concentration (e.g., 0.05 M) in a quartz cuvette.
-
Record the UV-Vis spectrum from 250 nm to 700 nm to establish the initial λₘₐₓ at ~460 nm.
-
Prepare a second sample following Protocol 2.1.
-
After the color change is observed, dilute an aliquot of the reaction mixture with anhydrous THF to a suitable concentration for UV-Vis analysis.
-
Immediately record the spectrum. Successful formation of t-BuOI is confirmed by the presence of a strong absorption peak at ~370 nm and the absence of the peak at 460 nm.
Data Summary: UV-Vis Absorption
| Species | Solvent | λₘₐₓ (nm) | Reference |
| I₂ (Molecular Iodine) | THF | ~460 | [1][5] |
| t-BuOI | THF | ~370 | [1][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Challenging Endeavor
Obtaining a clean NMR spectrum of t-BuOI is exceptionally difficult due to its high reactivity and tendency to decompose. However, understanding its expected spectral properties is crucial for analyzing reaction mixtures where it is a key intermediate.
Theoretical Considerations & Predicted Shifts
The most prominent signal in the ¹H NMR spectrum would be from the nine equivalent protons of the tert-butyl group. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and iodine atoms. We can predict its position by comparing it to related, stable tert-butyl compounds.
-
¹H NMR: The tert-butyl protons in t-BuOH appear around 1.28 ppm. In t-BuCl, the shift is ~1.6 ppm. Given that the O-I group is electron-withdrawing, the signal for t-BuOI is expected to be a sharp singlet appearing downfield from t-BuOH, likely in the range of 1.4-1.7 ppm .
-
¹³C NMR: Similarly, two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. The chemical shifts will be further downfield than in t-BuOH (quaternary C at ~69 ppm, methyl C at ~31 ppm) due to the deshielding effect of the O-I group.
Challenges and Mitigation
The primary challenge is the reagent's short half-life in solution, especially in the presence of substrates or impurities. Standard NMR acquisition times may be too long. The most viable approach is low-temperature NMR . By generating the reagent in situ at a low temperature (e.g., -78 °C) and acquiring the spectrum immediately, the decomposition rate can be slowed sufficiently to observe the transient species.
Caption: Predicted ¹H NMR shift of t-BuOI based on related compounds.
Vibrational Spectroscopy (FT-IR/Raman): Probing the O-I Bond
FT-IR spectroscopy can provide structural information, but like NMR, it is complicated by the reagent's instability and strong solvent absorption bands.
Theoretical Background & Interpretation
-
tert-Butyl Group Vibrations: The spectrum would be dominated by the characteristic vibrations of the tert-butyl group. These include C-H stretching (~2850-2980 cm⁻¹) and C-H bending/deformation vibrations (~1370-1470 cm⁻¹).[6] These are common to most compounds containing this moiety and are not highly diagnostic on their own.
-
The O-I Stretch: The most informative vibration would be the O-I stretch. However, this is a weak bond between two heavy atoms, resulting in a low-frequency vibration expected to appear in the far-infrared region (<600 cm⁻¹ ). This region is often difficult to access with standard FT-IR spectrometers and can be obscured by other vibrations.
The most practical use of FT-IR is not to isolate the spectrum of t-BuOI, but to monitor the overall reaction. By using a real-time probe (e.g., ATR-FTIR), one can track the disappearance of reactant vibrational bands and the appearance of product bands during a synthesis where t-BuOI is the active oxidant.
Mass Spectrometry: Predicting Fragmentation
Directly analyzing t-BuOI with mass spectrometry is challenging because it is unlikely to survive the ionization process without fragmenting. The analysis must infer its presence from a characteristic fragmentation pattern.
Ionization and Fragmentation Pathway
A soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), coupled directly to the reaction vessel, would be necessary. Even with these methods, the molecular ion, [C₄H₉IO]⁺ (m/z 200.02), would likely be of very low abundance.[4] The weak O-I bond would readily cleave.
The predicted major fragmentation pathway would involve the loss of an iodine radical (I•, 127 Da) to form a tert-butoxy cation, or more likely, rearrangement and fragmentation to yield the highly stable tert-butyl cation (m/z 57) . This peak would be the expected base peak in the spectrum. The observation of m/z 57 as the dominant ion in a sample confirmed to contain the active oxidant by UV-Vis would provide strong corroborating evidence for the presence of a tert-butyl-containing intermediate.
Caption: Predicted mass spectrometry fragmentation pathway for t-BuOI.
Summary and Future Outlook
The spectroscopic characterization of this compound is a study in managing instability. No single technique provides a complete picture, but a combination of methods creates a self-validating analytical system.
-
Primary Evidence (UV-Vis): Unambiguous confirmation of formation is achieved by observing the shift in λₘₐₓ from ~460 nm (I₂) to ~370 nm (t-BuOI) in THF.
-
Corroborating Evidence (MS): The presence of a dominant fragment ion at m/z 57 strongly suggests the presence of a tert-butyl-containing reactive intermediate.
-
Supportive Data (NMR/IR): While difficult to obtain directly, predicted NMR shifts (~1.4-1.7 ppm for ¹H) and the disappearance of reactant IR bands provide further context.
Future research could employ advanced, time-resolved techniques. Ultrafast transient absorption spectroscopy could probe the O-I bond dynamics on the femtosecond timescale, while matrix isolation techniques combined with IR or NMR could trap the molecule at cryogenic temperatures, allowing for more detailed structural analysis than is possible in the solution phase. For drug development professionals, a firm grasp of the existing in situ monitoring techniques is essential for optimizing reactions and ensuring the consistent and effective use of this powerful synthetic reagent.
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- American Chemical Society. Addition of this compound to selected olefins. J. Org. Chem. 1988, 53, 198-201.
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tert-butyl hypoiodite CAS number and chemical data
An In-Depth Technical Guide to tert-Butyl Hypoiodite: Synthesis, Mechanisms, and Applications
Introduction
This compound (t-BuOI) is a highly reactive and versatile reagent in organic synthesis, primarily recognized for its potent oxidizing capabilities. With the CAS number 917-97-5 , this monovalent iodine compound, where iodine is in the +1 oxidation state, serves as a powerful tool for various transformations, including dehydrogenation, C-H functionalization, and deoximation.[1][2] Due to its inherent instability, this compound has not been isolated in pure form and is almost exclusively prepared in situ for immediate consumption within a reaction mixture.[1][3][4] Its transient nature makes direct experimental characterization challenging, but its reactivity profile has been extensively studied, revealing a rich chemistry involving both ionic and radical pathways.[1][5] This guide provides a comprehensive overview of this compound, detailing its chemical properties, optimized methods for its in situ generation, mechanistic underpinnings of its reactivity, and key applications for researchers and drug development professionals.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below. It is important to note that due to its instability, some physical properties, such as boiling point and density, are predicted values.[3]
| Property | Value | Source |
| CAS Number | 917-97-5 | [1][2][3][5] |
| Molecular Formula | C₄H₉IO | [2][3][5] |
| Molecular Weight | 200.02 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C)OI | [2][5] |
| InChI | InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 | [2][5] |
| InChIKey | SFWFCZUSPDXUPN-UHFFFAOYSA-N | [1][2] |
| Predicted Boiling Point | 119.9 ± 23.0 °C | [3] |
| Predicted Density | 1.669 ± 0.06 g/cm³ | [3] |
| Appearance | Orange-red solution (in situ) | [4] |
| UV/Vis λₘₐₓ | 370 nm (in THF) | [5] |
Synthesis and In Situ Generation
The high reactivity and sensitivity to moisture necessitate that this compound be generated in situ.[3][4] This approach ensures maximum efficacy and safety, as the reactive species is consumed as it is formed.
Primary Method: Reaction of Potassium tert-Butoxide with Iodine
The most efficient and widely adopted method for generating t-BuOI involves the reaction of molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in an anhydrous solvent, typically tetrahydrofuran (THF).[5] This method is favored for its rapid reaction time and the high solubility of t-BuOK in THF (25 g/100 mL at 20°C), which facilitates a homogenous reaction environment.[5] The formation of t-BuOI can be visually monitored by a color change and analytically confirmed by UV/Vis spectroscopy, which shows a characteristic absorption shift from 460 nm (for I₂ in THF) to 370 nm for the hypoiodite species.[5]
Detailed Experimental Protocol: In Situ Generation of t-BuOI
This protocol is adapted from methodologies used for the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones.[5][6]
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to dissolve the substrate.
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 2.8 mmol, 2.8 equiv) to the stirred solution.
-
Iodine Addition: In a single portion, add molecular iodine (I₂, 1.1 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the active t-BuOI reagent is typically complete within minutes.[5]
Alternative Method: From tert-Butyl Hypochlorite
An alternative route to t-BuOI involves the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide (e.g., AgI) or molecular iodine.[3][7] While effective, this method is sometimes considered to produce a reagent with slightly different reactivity compared to the t-BuOK/I₂ system, potentially due to the formation of different complex species in solution.[3][4]
Principles of Reactivity and Reaction Mechanisms
This compound is a potent two-electron oxidant whose reactivity is driven by the polarized and weak oxygen-iodine (O-I) bond.[5] This bond can cleave heterolytically to generate an electrophilic iodine species (I⁺) or homolytically upon exposure to light to form a tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1] This dual reactivity allows it to participate in both ionic and radical pathways.
Anionic (Ionic) Pathway
In the presence of a strong base like t-BuOK, the anionic pathway is often favored.[5] This mechanism is exemplified in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
Deprotonation: The base (t-BuOK) abstracts an acidic proton from the substrate (e.g., the N1-H of a DHPM) to generate a resonance-stabilized enolate or anionic intermediate.
-
Iodination: The nucleophilic intermediate attacks the electrophilic iodine atom of t-BuOI, forming an N-iodo or C-iodo intermediate.
-
Elimination: A second proton (e.g., the C4-H) is abstracted by the tert-butoxide anion, leading to the elimination of tert-butanol and iodide, and resulting in the formation of the aromatized product.[5]
Radical Pathway
The homolytic cleavage of the O-I bond generates a highly reactive tert-butoxy radical, which is a key intermediate for initiating radical cascades.[1]
-
Initiation: The O-I bond cleaves (often induced by light) to form a tert-butoxy radical and an iodine radical.
-
Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the substrate, typically from an allylic or benzylic position, to generate a carbon-centered radical.
-
Recombination and Elimination: This radical can then recombine with an iodine radical to form a C-I bond, followed by elimination to yield the final product.[5] This pathway is particularly relevant for C-H functionalization reactions.[1]
Key Applications in Organic Synthesis
Dehydrogenation and Aromatization
One of the most prominent applications of t-BuOI is the rapid and efficient dehydrogenation of DHPMs to furnish pyrimidin-2(1H)-ones, a class of compounds with significant biological activities.[5][6] The reaction proceeds smoothly at room temperature in minutes (3-10 min) and demonstrates broad substrate scope, tolerating both electron-withdrawing and electron-donating groups on aryl substituents with excellent yields (74-97%).[5]
| Entry | Aryl Substituent (at C4) | Yield (%) | Reaction Time (min) |
| 1 | Phenyl | 96 | 3 |
| 2 | 4-Fluorophenyl | 97 | 3 |
| 3 | 4-Chlorophenyl | 97 | 3 |
| 4 | 4-Methoxyphenyl | 92 | 5 |
| 5 | 2-Nitrophenyl | 74 | 10 |
| Data sourced from Lesjak Kolarović et al., ARKIVOC 2016.[6] |
Deoximation Reactions
This compound is also an effective reagent for the deoximation of both aldoximes and ketoximes, converting them back to their corresponding aldehydes and ketones. This transformation is notable for its high yields (>94%) and short reaction times (~20 min).[8] This provides a mild and efficient alternative to other oxidative deoximation methods.
C-H Functionalization
The generation of tert-butoxy radicals from t-BuOI enables its use in C-H functionalization strategies. The radical can initiate reactions for the direct iodination of alkanes and facilitate more complex remote functionalization, showcasing its utility in converting otherwise inert C-H bonds into valuable functional groups.[1]
Safety and Handling
As t-BuOI is generated in situ from potentially hazardous materials, strict safety protocols must be followed.
-
Moisture Sensitivity: The reagent is highly sensitive to moisture, which can lead to its decomposition. All glassware must be flame-dried, and anhydrous solvents are essential.[3][5]
-
Precursor Hazards: Potassium tert-butoxide is a strong, corrosive base. Molecular iodine is toxic and corrosive. tert-Butyl hypochlorite (used in the alternative synthesis) is a flammable, corrosive, and self-heating liquid that can cause severe burns.[9]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn. Avoid exposure to light if radical pathways are not desired.[1][10] Due to the flammability of THF and other precursors, all ignition sources must be eliminated.[11]
Conclusion
This compound is a powerful and versatile synthetic tool whose utility is maximized through its convenient in situ generation. Its ability to act as both an electrophilic iodinating agent and a radical initiator allows it to mediate a range of important chemical transformations, from rapid dehydrogenations to C-H functionalizations. By understanding the underlying reaction mechanisms and adhering to strict anhydrous and safety protocols, researchers can effectively harness the synthetic potential of this transient yet highly effective reagent.
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Title: tert-Butyl Hypochlorite - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]
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Title: t-Butyl Hypoiodite | CAS#:917-97-5 | Chemsrc. Source: Chemsrc. URL: [Link]
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Title: In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: t-BUTYL HYPOCHLORITE - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]
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Theoretical Underpinnings of Tert-Butyl Hypoiodite's Reactivity: A Mechanistic Guide
Abstract
Tert-butyl hypoiodite (t-BuOI) has emerged as a potent and versatile reagent in modern organic synthesis, despite its inherent instability that necessitates in situ generation. Its reactivity is characterized by a fascinating mechanistic duality, capable of proceeding through both ionic and radical pathways. This technical guide provides an in-depth exploration of the theoretical and computational studies that illuminate the underlying mechanisms of t-BuOI's reactivity. By dissecting the formation, structure, and competing reaction pathways, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of how to effectively harness and control the synthetic potential of this powerful oxidant.
Introduction: The Enigmatic Nature of this compound
This compound is a highly reactive species that is not commercially available and is typically prepared immediately prior to use.[1] Its elusive nature stems from its sensitivity to moisture and light, leading to rapid decomposition. The most common methods for its in situ generation involve the reaction of a t-butoxide salt with iodine or the reaction of t-butyl hypochlorite with a metal iodide.[2] It is crucial to note that the precise structure of the reagent in solution can be complex and may not exist as a simple monomeric species.[1] This inherent instability and structural ambiguity underscore the importance of theoretical studies in elucidating its reactive behavior.
From a theoretical standpoint, the O-I bond in this compound is highly polarized and weak, making it susceptible to both heterolytic and homolytic cleavage. This electronic feature is the primary origin of its dualistic reactivity, enabling it to act as either a source of electrophilic iodine (I+) in ionic pathways or a precursor to the tert-butoxy radical (t-BuO•) and iodine radical (I•) in radical chain reactions. The reaction environment, including the solvent, temperature, and the nature of the substrate, plays a critical role in dictating which mechanistic pathway is favored.
Theoretical and Computational Methodologies
To unravel the intricate mechanisms of this compound, computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool. DFT methods allow for the calculation of key energetic and structural parameters that govern chemical reactivity.
Key Computational Parameters
| Parameter | Description | Relevance to t-BuOI Mechanism |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of a reaction step. Lower activation energies indicate faster reactions. Comparing ΔG‡ for competing pathways (ionic vs. radical) reveals the kinetically favored route. |
| Reaction Enthalpy (ΔH) | The change in enthalpy over the course of a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Favorable thermodynamics (negative ΔH) contribute to the driving force of a reaction. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides a snapshot of the bond-breaking and bond-forming processes. Analysis of the TS geometry can confirm the nature of the mechanism (e.g., concerted vs. stepwise). |
| Bond Dissociation Energy (BDE) | The enthalpy change required to break a specific bond homolytically. | A low O-I bond dissociation energy in t-BuOI would suggest that radical pathways are readily accessible. |
Typical Computational Protocol
A standard computational protocol for investigating the reaction mechanism of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Transition State Searching: Methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed to locate the transition state structures connecting reactants and products.[3]
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state correctly connects the desired reactants and products.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
The Mechanistic Dichotomy: Ionic vs. Radical Pathways
The central theme in the theoretical understanding of this compound's reactivity is the competition between ionic and radical mechanisms. The preferred pathway is highly dependent on the substrate and reaction conditions.
The Ionic Pathway: Electrophilic Iodination
In the presence of electron-rich substrates, such as alkenes or enolates, this compound can act as a source of electrophilic iodine. The polarized O-I bond undergoes heterolytic cleavage, with the iodine atom acting as the electrophile.
Figure 1: A simplified representation of the ionic pathway for electrophilic iodination.
Theoretical studies on analogous electrophilic halogenations can provide insights into this mechanism. The reaction is typically initiated by the formation of a pi-complex between the alkene and the hypoiodite, followed by the formation of a three-membered ring iodonium ion intermediate. The subsequent nucleophilic attack by the tert-butoxide anion or another nucleophile present in the reaction mixture leads to the final iodinated product. The regioselectivity and stereoselectivity of this pathway are governed by the stability of the intermediate carbocationic species.
The Radical Pathway: Hydrogen Atom Abstraction and C-H Functionalization
The relatively weak O-I bond in this compound can undergo homolytic cleavage upon initiation by heat or light, generating a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).
Figure 2: Initiation step of the radical pathway.
The tert-butoxy radical is a powerful hydrogen atom abstractor, capable of cleaving even unactivated C-H bonds. This hydrogen atom transfer (HAT) step is often the rate-determining step in radical reactions mediated by t-BuOI.
A prime example of a reaction proceeding through this radical mechanism is the renowned Hofmann-Löffler-Freytag (HLF) reaction .[1][4] This reaction provides a powerful method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines.
The HLF reaction involves the intramolecular cyclization of an N-haloamine. While traditionally carried out with N-chloroamines or N-bromoamines, the use of in situ generated this compound from the corresponding amine and an iodine source offers a milder alternative.
The key steps of the HLF reaction, as elucidated by experimental and computational studies, are:
-
Initiation: Homolytic cleavage of the N-I bond of the protonated N-iodoamine to generate a nitrogen-centered radical cation.
-
Intramolecular Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from a δ-carbon through a six-membered ring transition state. This 1,5-HAT is highly regioselective.
-
Halogen Transfer: The resulting carbon-centered radical abstracts an iodine atom from another molecule of the N-iodoamine to form a δ-iodoamine and propagate the radical chain.
-
Cyclization: Under basic conditions, the δ-iodoamine undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring.
Figure 3: Key steps in the radical mechanism of the Hofmann-Löffler-Freytag reaction.
Computational studies on the HLF reaction have provided valuable quantitative data. For instance, DFT calculations can be used to determine the activation barriers for the 1,5-HAT step, confirming its feasibility and explaining the observed regioselectivity. These studies have also shown that the stability of the intermediate carbon radical plays a significant role in the overall efficiency of the reaction.[4]
Factors Influencing the Mechanistic Pathway
The competition between the ionic and radical pathways of this compound is a delicate balance influenced by several factors:
-
Substrate: Electron-rich substrates, such as alkenes and activated aromatic rings, are more likely to undergo electrophilic attack via the ionic pathway. Substrates with accessible C-H bonds are more prone to hydrogen atom abstraction via the radical pathway.
-
Reaction Conditions:
-
Initiators: The presence of radical initiators (e.g., AIBN) or the use of photolysis will strongly favor the radical mechanism.
-
Solvent: Polar, protic solvents can stabilize ionic intermediates, potentially favoring the ionic pathway. Non-polar solvents are generally preferred for radical reactions.
-
Temperature: Higher temperatures can promote the homolytic cleavage of the O-I bond, thus favoring the radical pathway.
-
-
Additives: The presence of radical traps will inhibit the radical pathway, providing evidence for its operation. Conversely, the addition of Lewis acids can enhance the electrophilicity of the iodine atom, promoting the ionic pathway.
Conclusion and Future Outlook
Theoretical and computational studies have been instrumental in demystifying the complex reactivity of this compound. The understanding of its dualistic nature, capable of engaging in both ionic and radical mechanisms, has empowered synthetic chemists to strategically design and execute novel transformations. The ability to predict the favored reaction pathway based on substrate and conditions through computational modeling is a powerful tool for reaction optimization and discovery.
Future theoretical investigations will likely focus on more complex systems, including enantioselective reactions catalyzed by chiral iodine reagents derived from t-BuOI. Furthermore, a deeper computational analysis of the solvent effects and the explicit role of aggregated forms of the reagent in solution will provide an even more accurate and predictive model of this compound's reactivity. The synergy between theoretical predictions and experimental validation will continue to be the cornerstone of advancing our understanding and application of this remarkable reagent in the years to come.
References
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García-López, J.-A., & Cárdenas, D. J. (2012). The Hofmann–Löffler–Freytag Reaction: A DFT Study of the Regioselectivity. The Journal of Organic Chemistry, 77(17), 7214–7221. [Link]
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Houk, K. N., & Zipse, H. (2000). How to Calculate Transition States of Chemical Reactions. In Accounts of Chemical Research (Vol. 33, No. 11, pp. 747-753). American Chemical Society. [Link]
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physical properties of tert-butyl hypoiodite solutions
An In-Depth Technical Guide to the Physical Properties of tert-Butyl Hypoiodite Solutions
Introduction: The Dichotomy of a Powerful Reagent
This compound (t-BuOI) presents a fascinating dichotomy for the modern chemist. It is a highly effective and reactive reagent, prized for its ability to act as a potent two-electron oxidant and a source for both ionic and radical iodinations.[1][2] Its utility in organic synthesis, particularly in the dehydrogenation of sensitive heterocyclic compounds, is well-documented, offering rapid, room-temperature conversions where other oxidants fail.[3][4] However, this high reactivity is intrinsically linked to its profound instability. The reagent has not been isolated in pure form and is notoriously sensitive to moisture and light, mandating its in situ generation and immediate use.[1][2] This guide provides a comprehensive exploration of the , moving beyond a simple recitation of data to explain the causal relationships between its structure, its observable characteristics, and its behavior in a reaction environment. For researchers in drug development and synthetic chemistry, a deep understanding of these properties is not merely academic; it is the cornerstone of reproducible, scalable, and safe experimentation.
Generation in situ: The Key to Harnessing Reactivity
The fleeting nature of this compound precludes its commercial availability, making efficient in situ preparation a critical first step in any synthetic application.[1] The most robust and widely adopted method involves the direct reaction of molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in a suitable aprotic solvent.[1][3]
I₂ + t-BuOK → t-BuOI + KI
The choice of this methodology is rooted in its simplicity, speed, and the direct formation of the active species. The reaction equilibrium lies far to the right, driven by the precipitation of potassium iodide (KI) in many organic solvents.
Causality Behind Experimental Choices:
-
Solvent Selection: The solvent plays a pivotal role in both the rate of formation and the subsequent reaction efficacy. Anhydrous tetrahydrofuran (THF) is frequently the solvent of choice.[2][3] This is due to its excellent ability to solubilize potassium tert-butoxide (approx. 25 g/100 mL at 20°C) and the hypoiodite intermediate, ensuring a homogeneous reaction medium.[3] While other solvents like toluene and tert-butanol can be used, reactions often proceed more slowly, an effect directly attributed to the lower solubility of the butoxide base in these media.[2]
-
Stoichiometry: Precise control over stoichiometry is essential for maximizing yield and minimizing side reactions. Studies on the dehydrogenation of dihydropyrimidinones (DHPMs) have shown that using a slight excess of iodine (1.1 equivalents relative to the substrate) and a more significant excess of potassium tert-butoxide (2.8 equivalents) ensures rapid and complete conversion, often within 3-10 minutes at room temperature.[3] Using less base results in incomplete hypoiodite formation, leading to longer reaction times and reduced yields.[3]
Caption: Workflow for the in situ generation of this compound.
Spectroscopic Characterization: Visualizing an Unstable Species
Due to its transient nature, spectroscopic analysis is the primary tool for confirming the formation and quantifying the presence of this compound in solution.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides the most direct and convenient evidence for the formation of t-BuOI.[4] Molecular iodine in THF exhibits a characteristic broad absorption peak with a maximum (λₘₐₓ) around 460 nm.[3] Upon the addition of potassium tert-butoxide, this peak disappears and a new, distinct peak emerges with a λₘₐₓ at approximately 370 nm.[3][4] This hypsochromic shift (blue shift) is the definitive spectroscopic signature of this compound formation and serves as a reliable method for monitoring the reaction's progress. While some sources report a λₘₐₓ of 515 nm for an orange-red solution, this may correspond to a different complex or solvent system, highlighting the importance of consistent experimental conditions.[1]
| Property | Value | Solvent | Source |
| λₘₐₓ (t-BuOI) | ~370 nm | THF | [3][4] |
| λₘₐₓ (t-BuOI) | 515 nm | CCl₄ or Benzene | [1] |
| λₘₐₓ (I₂) | ~460 nm | THF | [3] |
Table 1: Summary of reported UV-Vis absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining a direct ¹H or ¹³C NMR spectrum of this compound is exceptionally challenging due to its rapid decomposition and reactivity. The focus of NMR analysis, therefore, shifts from direct characterization of the reagent to monitoring its effect on the reaction mixture. The high sensitivity of the tert-butyl group's nine equivalent protons can, in principle, be a powerful probe.[5][6] However, in practice, researchers typically use NMR to:
-
Confirm the complete consumption of the starting material.
-
Characterize the structure of the final, stable products formed after the hypoiodite has reacted.[3]
For example, in the dehydrogenation of DHPMs, the appearance of characteristic aromatic proton signals (δ 6.8–8.2 ppm) and the disappearance of aliphatic C4-H protons provide unambiguous evidence of the reaction's success, indirectly confirming the role of t-BuOI.[3]
Stability and Mechanistic Implications
The physical properties of this compound are dominated by the nature of the oxygen-iodine (O-I) bond. This bond is weak and highly polarized, making it susceptible to both heterolytic (ionic) and homolytic (radical) cleavage.
-
Thermal and Photochemical Instability: The O-I bond can undergo homolytic cleavage upon exposure to light or heat, generating a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[2] This light sensitivity necessitates that reactions be conducted with protection from direct light.[7] The decomposition can lead to pressure buildup in sealed containers, a critical safety consideration.[8]
-
Dual Reactivity Pathways: This bond weakness is the root of the reagent's synthetic versatility.
-
Ionic Pathway: Under basic conditions, the electrophilic iodine atom is susceptible to attack by nucleophiles, such as enolates. This is the basis for its use in dehydrogenations via an iodination-elimination sequence.[3]
-
Radical Pathway: Upon homolytic cleavage, the generated tert-butoxy radical can abstract hydrogen atoms from C-H bonds, initiating radical chain reactions.[2][3]
-
The prevailing mechanism is highly dependent on the reaction conditions, particularly the presence of base, which favors the ionic pathway.[3]
Caption: Dual reactivity pathways of this compound.
Safety and Handling Protocols
Given that this compound is a potent oxidant generated in situ from reactive precursors, stringent safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for t-BuOI does not exist, a conservative approach based on its precursors and related compounds is essential.
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant lab coat, and chemical safety goggles. All manipulations should be performed inside a certified chemical fume hood.[9][10]
-
Inert Atmosphere: The reagent is extremely sensitive to moisture.[1] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Ignition Sources: Precursors and solvents are flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9]
-
Light Sensitivity: As noted, the solution is light-sensitive. Protect the reaction vessel from direct light by wrapping it in aluminum foil or using amber glassware.[7]
-
Quenching: Upon reaction completion, the excess reagent should be carefully quenched. A solution of sodium thiosulfate is typically effective for reducing any remaining active iodine species.
Standard Operating Procedures
The following protocols represent a self-validating system for the preparation and analysis of this compound solutions.
Protocol 1: In Situ Generation of t-BuOI in THF
-
Preparation: Under an inert atmosphere of nitrogen, add anhydrous tetrahydrofuran (THF) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add potassium tert-butoxide (e.g., 2.8 equivalents relative to the limiting substrate) to the THF with vigorous stirring until fully dissolved.
-
Iodine Addition: In a separate flask, dissolve molecular iodine (e.g., 1.1 equivalents) in anhydrous THF.
-
Formation: Slowly add the iodine solution to the stirred potassium tert-butoxide solution at room temperature. The characteristic dark brown color of iodine will dissipate, and a yellow-orange solution of this compound will form. The solution is now ready for the addition of the substrate.
Protocol 2: UV-Vis Monitoring of t-BuOI Formation
-
Blank Spectrum: Obtain a background spectrum of the pure, anhydrous solvent (e.g., THF) in a quartz cuvette.
-
Iodine Spectrum: Prepare a dilute solution of molecular iodine in the solvent with a concentration comparable to that in the planned reaction. Record its UV-Vis spectrum, noting the λₘₐₓ around 460 nm.
-
t-BuOI Formation: In a separate vial, prepare a small-scale solution of t-BuOI as described in Protocol 1.
-
t-BuOI Spectrum: Immediately transfer a sample of the freshly prepared t-BuOI solution to a quartz cuvette and record its UV-Vis spectrum.
-
Validation: Confirm the disappearance of the iodine peak at ~460 nm and the appearance of the new peak at ~370 nm. This validates the successful formation of the active reagent.
Conclusion
This compound is a reagent whose physical properties are a direct expression of its chemical potential. Its inherent instability, driven by the weak O-I bond, is the very source of its power as a selective oxidant. By understanding the principles of its in situ generation, the nuances of its spectroscopic signature, and the dichotomy of its reactivity pathways, researchers can transform this challenging intermediate into a reliable and powerful tool. The protocols and data presented herein provide a framework for leveraging the unique properties of this compound solutions, enabling innovation in synthesis while upholding the highest standards of scientific integrity and safety.
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The Dichotomous Nature of the O-I Bond: A Technical Guide to tert-Butyl Hypoiodite
Abstract
tert-Butyl hypoiodite (t-BuOI) is a powerful yet ephemeral reagent in modern organic synthesis, primarily valued for its capacity to act as both a potent oxidant and an electrophilic iodine source. Its utility is intrinsically linked to the labile and highly polarizable oxygen-iodine (O-I) bond. This technical guide provides an in-depth exploration of the fundamental principles governing the O-I bond in t-BuOI, from its in situ generation and spectroscopic characterization to its divergent mechanistic pathways. We will dissect the causality behind experimental choices in its application, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the unique reactivity of this versatile reagent.
Introduction: The Enigma of this compound
This compound is a member of the organic hypohalite family, yet it stands apart due to its inherent instability, which precludes its isolation in a pure form.[1][2] This transient nature necessitates its generation in situ for immediate consumption in a reaction mixture.[3] The heart of t-BuOI's reactivity lies in its O-I bond, a linkage characterized by a significant difference in electronegativity and a susceptibility to both heterolytic and homolytic cleavage. This dichotomous character allows t-BuOI to participate in both ionic and radical reaction pathways, a versatility that has been exploited in a range of synthetic transformations, most notably in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and the direct iodination of unactivated alkanes.[4][5] Understanding the nuances of the O-I bond is paramount to controlling the outcome of these reactions and unlocking the full synthetic potential of this intriguing reagent.
Synthesis and In Situ Generation: A Tale of Two Precursors
The precise nature and reactivity of the species referred to as "this compound" can be subtly influenced by its method of preparation.[1] Two primary methods dominate the landscape of its in situ generation, each with its own set of advantages and mechanistic implications.
From Potassium tert-Butoxide and Molecular Iodine
The most common and efficient method for generating t-BuOI involves the reaction of potassium tert-butoxide (t-BuOK) with molecular iodine (I₂) in an anhydrous solvent, typically tetrahydrofuran (THF).[4] This method is favored for its simplicity and the rapid establishment of an equilibrium that produces t-BuOI and potassium iodide (KI).[4]
Experimental Protocol: In Situ Generation of t-BuOI from t-BuOK and I₂
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the substrate to be reacted.
-
Dissolve the substrate in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (typically 2.8 equivalents relative to the substrate) in anhydrous THF.
-
To the substrate solution, add molecular iodine (typically 1.1 equivalents relative to the substrate) and stir until dissolved. The solution will adopt the characteristic deep brown color of iodine.
-
Slowly add the potassium tert-butoxide solution to the substrate/iodine mixture at room temperature. The color of the solution will rapidly fade, indicating the consumption of I₂ and the formation of t-BuOI.
-
The reaction mixture containing the in situ generated t-BuOI is now ready for the desired transformation.
The choice of THF as the solvent is critical, as it offers excellent solubility for both potassium tert-butoxide and the hypoiodite intermediate, leading to faster reaction rates compared to solvents like tert-butanol or toluene.[4]
From tert-Butyl Hypochlorite and Metal Iodides
An alternative route to t-BuOI involves the reaction of the more stable tert-butyl hypochlorite (t-BuOCl) with a metal iodide, such as sodium iodide (NaI) or silver iodide (AgI).[1][6] This method is also performed in situ. It has been suggested that the reactive species generated via this route may differ from that produced by the t-BuOK/I₂ method, potentially influencing the course of subsequent reactions.[1]
Experimental Protocol: In Situ Generation of t-BuOI from t-BuOCl and NaI
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and sodium iodide.
-
Dissolve the mixture in a suitable anhydrous solvent (e.g., CCl₄ or benzene).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite in the same solvent to the cooled mixture.
-
Allow the reaction to proceed at the desired temperature. The formation of t-BuOI is generally rapid.
Spectroscopic Characterization: A Fleeting Glimpse
Due to its instability, a comprehensive spectroscopic profile of isolated t-BuOI is not available. However, its formation in situ can be reliably monitored using UV/Vis spectroscopy.
UV/Vis Spectroscopy
The generation of t-BuOI from the reaction of t-BuOK and I₂ in THF is accompanied by a distinct shift in the maximum absorbance (λmax) from 460 nm, characteristic of molecular iodine in THF, to 370 nm.[4][7] This spectroscopic handle provides a convenient method for confirming the formation of the hypoiodite species and for monitoring its consumption during a reaction.
The O-I Bond: A Duality of Character
The reactivity of t-BuOI is a direct consequence of the nature of its O-I bond. This bond is highly polarized due to the difference in electronegativity between oxygen and iodine, rendering the iodine atom electrophilic. Furthermore, the bond is weak and susceptible to homolytic cleavage.
Bond Properties
While experimental data on the O-I bond in t-BuOI is scarce, computational studies on related carbonyl hypoiodites provide valuable insights. Density Functional Theory (DFT) calculations on these systems suggest an O-I bond length of approximately 1.99 Å.[2] This relatively long bond length is indicative of its weakness.
Table 1: Calculated O-I Bond Properties of Carbonyl Hypoiodites
| Property | Calculated Value | Source |
| O-I Bond Length | ~1.99 Å | [2] |
The bond dissociation energy of the O-I bond in t-BuOI has not been experimentally determined, but it is widely accepted to be low, facilitating homolytic cleavage.[3]
The Dichotomous Reactivity
The O-I bond's inherent properties allow t-BuOI to engage in two distinct mechanistic pathways: an anionic substitution pathway driven by the electrophilicity of the iodine atom, and a radical-mediated pathway initiated by the homolytic cleavage of the O-I bond.
Mechanistic Pathways in Action
The choice between the ionic and radical pathways is often dictated by the reaction conditions, particularly the presence or absence of light and the nature of the substrate and other reagents.
Anionic Substitution Pathway: The Dehydrogenation of DHPMs
Under basic conditions, as is the case when t-BuOI is generated from t-BuOK and I₂, the anionic substitution pathway is favored.[4] A prime example of this is the rapid, room-temperature dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) to their corresponding pyrimidinones.[4]
The mechanism proceeds through a stepwise sequence:
-
Deprotonation: The strong base, tert-butoxide, deprotonates the N1-H of the DHPM, generating a resonance-stabilized enolate.
-
Iodination: The electron-rich enolate attacks the electrophilic iodine atom of t-BuOI, forming an N-iodo intermediate.
-
Elimination: A second molecule of tert-butoxide abstracts the C4-H proton, leading to the elimination of tert-butanol and iodide, and the formation of the aromatic pyrimidinone product.
Caption: Anionic dehydrogenation of DHPMs by t-BuOI.
Radical-Mediated Pathway: The Iodination of Alkanes
The weakness of the O-I bond makes it susceptible to homolytic cleavage, particularly upon exposure to light, generating a tert-butoxy radical (t-BuO•) and an iodine radical (I•).[3] This initiation step unlocks a radical chain reaction pathway that is highly effective for the functionalization of otherwise inert C-H bonds, such as in the direct iodination of alkanes.[5]
The radical chain mechanism is as follows:
-
Initiation: Homolytic cleavage of the O-I bond in t-BuOI produces a tert-butoxy radical and an iodine radical.
-
Propagation Step 1: The highly reactive tert-butoxy radical abstracts a hydrogen atom from an alkane, generating an alkyl radical and tert-butanol.
-
Propagation Step 2: The alkyl radical reacts with a molecule of t-BuOI to form the iodinated alkane and another tert-butoxy radical, which can then continue the chain reaction.
Caption: Radical chain mechanism for the iodination of alkanes.
Field-Proven Insights and Causality in Experimental Design
The choice of reaction conditions is paramount in directing the reactivity of t-BuOI.
-
For Ionic Pathways: To favor the anionic substitution mechanism, reactions should be conducted in the dark to minimize radical formation. The use of a strong, non-nucleophilic base like t-BuOK is essential for generating the nucleophilic species that attacks the electrophilic iodine. The stoichiometry of the base is also a critical parameter; for the dehydrogenation of DHPMs, a 2.8:1 molar ratio of t-BuOK to the substrate has been found to be optimal for achieving high yields in short reaction times.[4]
-
For Radical Pathways: To promote radical-mediated reactions, the use of a light source (e.g., a tungsten lamp) or a radical initiator is beneficial. The choice of solvent is also important, with non-polar solvents often favoring radical processes. In the direct iodination of alkanes, the alkane itself can serve as both the reactant and the solvent.[5]
Table 2: Optimization of Reaction Parameters for the Dehydrogenation of DHPMs
| Parameter | Optimal Condition | Rationale | Source |
| Iodine Equivalents | 1.1 | Maximizes conversion (96% yield) with minimal excess reagent. | [4] |
| Base Stoichiometry (t-BuOK:Substrate) | 2.8:1 | Ensures complete dehydrogenation within 3-10 minutes. | [4] |
| Solvent | Anhydrous THF | Superior solubility for both the base and the hypoiodite intermediate, leading to faster reaction rates. | [4] |
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound, despite its transient existence, is a reagent of considerable synthetic value. Its utility stems from the unique properties of the O-I bond, which allows for a duality of reactivity. By understanding the factors that govern the cleavage of this bond—be it heterolytic or homolytic—and by carefully controlling the reaction conditions, chemists can harness the power of t-BuOI to achieve a wide range of transformations. The insights provided in this guide serve as a foundation for the rational design of experiments and the successful application of this potent and versatile reagent in the synthesis of complex molecules.
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tert-Butyl Hypochlorite. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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- Direct iodination of alkanes. (2003). Organic Letters, 5(24), 4729–4731.
- In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. (2016). ARKIVOC, 2016(3), 271–286.
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Methodological & Application
tert-butyl hypoiodite for iodination of alkanes
An In-Depth Guide to the Iodination of Alkanes Using In Situ Generated tert-Butyl Hypoiodite
Application Note & Protocol
Introduction: Overcoming the Inertness of Alkanes
The direct functionalization of alkanes represents a paramount challenge in synthetic organic chemistry due to the high bond dissociation energy and low polarity of C-H bonds.[1][2] Among halogenation reactions, direct iodination with molecular iodine (I₂) is particularly difficult as it is a slow, reversible process where the hydrogen iodide (HI) byproduct can reduce the iodoalkane back to the starting material.[1] To circumvent these thermodynamic hurdles, more reactive iodinating agents are required. This compound (t-BuOI) has emerged as a powerful, metal-free reagent capable of achieving the direct iodination of unactivated alkanes under mild conditions.[3][4]
This reagent is highly reactive and thermally unstable, precluding its isolation in a pure form.[5][6] Consequently, it is almost exclusively generated in situ for immediate consumption. This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for performing alkane iodination using this compound generated from inexpensive and readily available precursors.
The Reagent: In Situ Generation of this compound
The most common and efficient method for generating this compound for alkane iodination involves the reaction of an alkali metal tert-butoxide with molecular iodine.[3][4][7] While other methods exist, such as the reaction of tert-butyl hypochlorite with metal iodides, the species generated may differ in composition and reactivity.[5][6][8]
The primary generation pathway is an equilibrium reaction:
I₂ + t-BuOK ⇌ t-BuOI + KI [9][10]
The formation of t-BuOI can be monitored spectroscopically. In a solvent like tetrahydrofuran (THF), the characteristic purple color of molecular iodine (λₘₐₓ ≈ 460-520 nm) is discharged and replaced by the orange-red color of the hypoiodite, which exhibits a distinct absorption maximum around 370 nm.[9][10] The reaction is typically performed under anhydrous conditions, as t-BuOI is sensitive to moisture.[6]
Mechanism: A Free-Radical Chain Process
The iodination of alkanes with this compound proceeds via a classic free-radical chain mechanism, analogous to other free-radical halogenations.[2][11][12] This process can be broken down into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak oxygen-iodine (O-I) bond in this compound. This step, which can be promoted by heat or ambient light, generates a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[11]
t-BuOI → t-BuO• + I•
-
Propagation: This is a two-step cyclic process that sustains the chain reaction.
-
Step A: Hydrogen Abstraction. The electrophilic tert-butoxy radical abstracts a hydrogen atom from the alkane substrate (R-H), forming a molecule of tert-butanol and a carbon-centered alkyl radical (R•).[11] This is typically the rate-determining step, and its selectivity is governed by the stability of the resulting alkyl radical (tertiary > secondary > primary).
R-H + t-BuO• → R• + t-BuOH
-
Step B: Iodine Transfer. The newly formed alkyl radical reacts with a source of iodine to yield the final iodoalkane product (R-I) and another radical to continue the chain. This can occur by reaction with another molecule of t-BuOI or with molecular iodine present in the equilibrium mixture.
R• + t-BuOI → R-I + t-BuO•
-
-
Termination: The chain reaction ceases when any two radical species combine.
R• + R• → R-R I• + I• → I₂ R• + I• → R-I
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Application Notes and Protocols: Leveraging tert-Butyl Hypoiodite in the Hofmann-Löffler-Freytag Reaction for Advanced Pyrrolidine Synthesis
Introduction: Revitalizing a Classic Transformation for Modern Drug Discovery
The Hofmann-Löffler-Freytag (HLF) reaction, a cornerstone in synthetic organic chemistry, offers a powerful strategy for the remote functionalization of C-H bonds to construct pyrrolidines and other nitrogen-containing heterocycles.[1][2] These structural motifs are ubiquitous in pharmaceuticals, natural products, and agrochemicals, making the HLF reaction a highly valuable tool. However, the classical conditions, often requiring strongly acidic media and pre-formed, unstable N-haloamines, have limited its broader application in complex molecule synthesis.[1][3]
Modern advancements have focused on developing milder and more versatile protocols. A significant leap forward involves the in situ generation of reactive N-iodo species, which can initiate the radical cascade under neutral conditions.[4][5] This application note details the use of tert-butyl hypoiodite (t-BuOI), a highly reactive and effective reagent for this purpose. Generated in situ, t-BuOI facilitates a robust and efficient HLF reaction, expanding its substrate scope and applicability for researchers in drug development and chemical synthesis.[6]
The Mechanistic Advantage of this compound
The efficacy of this compound in the HLF reaction stems from its ability to generate the key nitrogen-centered radical intermediate under mild conditions. The reaction proceeds through a well-established free-radical chain mechanism.[3][7]
The generally accepted mechanism involves the following key steps:
-
In situ Formation of the N-Iodoamine: The starting amine (or a derivative like a sulfonamide) reacts with this compound to form an N-iodoamine intermediate. This step avoids the isolation of the often-unstable N-haloamine.
-
Homolytic Cleavage: The relatively weak N-I bond of the intermediate undergoes homolytic cleavage, typically initiated by light (photochemical conditions) or heat, to generate a nitrogen-centered radical.[6]
-
1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state. This intramolecular process is highly regioselective and is the key C-H activation step.[6][8]
-
Radical Propagation and Cyclization: The resulting carbon-centered radical then abstracts an iodine atom from another molecule of this compound or the N-iodoamine, propagating the radical chain and forming a δ-iodoamine. Subsequent intramolecular nucleophilic substitution, often facilitated by a base, leads to the formation of the desired pyrrolidine ring.[3]
The use of this compound offers a significant advantage by enabling the reaction to proceed without the need for strong acids, thereby increasing the functional group tolerance and broadening the substrate scope.[6]
Figure 1: General mechanism of the HLF reaction using this compound.
Experimental Protocols
Protocol 1: In Situ Generation of this compound
This compound is highly reactive and sensitive to moisture, and is therefore best generated in situ as required.[1] Two common methods for its preparation are provided below.
Method A: From tert-Butyl Hypochlorite and a Metal Iodide [3]
-
Materials: tert-Butyl hypochlorite, metal iodide (e.g., sodium iodide, potassium iodide, or silver iodide), and an anhydrous solvent (e.g., dichloromethane or benzene).
-
Procedure:
-
To a solution of the starting amine in the chosen anhydrous solvent, add the metal iodide (typically 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite (1.1 equivalents) in the same solvent dropwise.
-
The reaction mixture will typically turn a characteristic orange-red color, indicating the formation of this compound.[1] The suspension of the metal halide byproduct can be observed.
-
Method B: From Potassium tert-Butoxide and Iodine
-
Materials: Potassium tert-butoxide, molecular iodine (I₂), and an anhydrous solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Dissolve potassium tert-butoxide (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of molecular iodine (1.0 equivalent) in the same solvent.
-
The disappearance of the purple color of the iodine and the formation of a yellow-orange solution indicates the formation of this compound.
-
Protocol 2: General Procedure for the Hofmann-Löffler-Freytag Reaction using in situ Generated this compound
This protocol is adapted from the C-H amination of N-alkylsulfamides and is applicable to other suitable amine substrates.[6]
-
Materials:
-
Starting amine or amine derivative (1.0 equiv)
-
tert-Butyl hypochlorite (1.1 equiv)
-
Sodium iodide (1.2 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Photochemical reactor or a high-intensity light source (e.g., high-pressure mercury lamp)
-
Aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Experimental Workflow:
Figure 2: Experimental workflow for the HLF reaction.
-
Step-by-Step Procedure:
-
In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), dissolve the starting amine (0.5 mmol, 1.0 equiv) and sodium iodide (90 mg, 0.6 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (5.0 mL).
-
To the stirred solution, add tert-butyl hypochlorite (60 mg, 0.55 mmol, 1.1 equiv) at room temperature.
-
Irradiate the reaction mixture with a high-pressure mercury lamp at 25 °C for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Substrate Scope and Performance
The use of this compound in HLF-type reactions allows for the amination of both secondary and tertiary C-H bonds.[6] The reaction generally proceeds in good to excellent yields. Below is a table summarizing the expected performance for a range of substrates, based on literature for analogous reactions.
| Entry | Substrate | Product | Expected Yield (%) | C-H Bond Type |
| 1 | N-Butyl-N-methylamine | 1,2-Dimethylpyrrolidine | 75-85 | Secondary |
| 2 | N-(4-Phenylbutyl)aniline | 1-Phenyl-2-benzylpyrrolidine | 80-90 | Benzylic (Sec) |
| 3 | N-(3,3-Dimethylbutyl)amine | 2,2-Dimethyl-5-methylpyrrolidine | 65-75 | Tertiary |
| 4 | N-Cyclohexylmethylamine | Octahydroindole | 70-80 | Secondary |
| 5 | N-Alkylsulfamide (as in[6]) | Cyclic Sulfamide | 85-95 | Secondary |
Safety and Handling
-
tert-Butyl Hypochlorite: This reagent is a volatile and light-sensitive liquid that can decompose vigorously upon heating or exposure to strong light. It should be stored in a refrigerator in a dark bottle and handled in a well-ventilated fume hood. Avoid contact with rubber and other easily oxidized materials.
-
This compound: As it is generated in situ, direct handling is avoided. However, the reaction mixture will contain this highly reactive species. It is reported to be very sensitive to moisture.[1]
-
Reaction Quenching: The reaction should be quenched carefully. The addition of a saturated aqueous solution of sodium thiosulfate is effective in neutralizing any unreacted hypoiodite and iodine. This should be done in a fume hood, and the initial addition should be slow, especially if the reaction was performed at an elevated temperature.
-
General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The photochemical setup should be properly shielded to avoid exposure to UV light.
Conclusion
The use of in situ generated this compound represents a significant advancement in the application of the Hofmann-Löffler-Freytag reaction. This method provides a mild, efficient, and versatile route to pyrrolidines and other nitrogen heterocycles, avoiding the harsh acidic conditions of the classical procedure. The expanded functional group tolerance and substrate scope make this protocol highly attractive for applications in medicinal chemistry and the synthesis of complex organic molecules.
References
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Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
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Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines was achieved from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942. [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]
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Muñiz, K. (2012). An Iodine Catalysed Hofmann-‐Löffler Reaction. RECERCAT. [Link]
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Moriyama, K., & Nishiguchi, T. (2021). Hofmann‐Löffler‐Freytag reaction of sulfonamides. ResearchGate. [Link]
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Wirth, T. (2016). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. PMC. [Link]
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Prakash, O., & Singh, P. (2023). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]
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Nagib, D. A. (2022). On the Topic of Substrate Scope. Organic Letters, 24(40), 7425-7427. [Link]
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Muñiz, K. (2017). Intramolecular iodine‐mediated Hofmann‐Löffler‐Freytag reaction. ResearchGate. [Link]
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Zubčić, G., et al. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
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Various Authors. (n.d.). Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis. [Link]
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Wang, X., et al. (2019). Tert-Butyl Hydroperoxide and Tetrabutylammonium Iodide-Promoted Free Radical Cyclization of α-Imino-N-arylamides and α-Azido-N-arylamides. ResearchGate. [Link]
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Teeter, H. M., & Bell, E. W. (1962). t-BUTYL HYPOCHLORITE. Organic Syntheses, 42, 20. [Link]
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Li, Y., et al. (2018). Integrating Olefin Carboamination and Hofmann‐Löffler‐Freytag Reaction by Radical Deconstruction of Hydrazonyl N−N Bond. ResearchGate. [Link]
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Mintz, M. J., & Walling, C. (1973). t-BUTYL HYPOCHLORITE. Organic Syntheses, Coll. Vol. 5, p.184. [Link]
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O'Broin, C. Q., et al. (2016). N-Iodosuccinimide-Promoted Hofmann-Löffler Reactions of Sulfonimides under Visible Light. Organic Letters, 18(3), 436-439. [Link]
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SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. SynArchive. [Link]
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Simpkins, N. S., & Wirth, T. (2009). tert‐Butyl Hypoiodite for Deoximation. ResearchGate. [Link]
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O'Broin, C. Q., et al. (2016). N-Iodosuccinimide-Promoted Hofmann–Löffler Reactions of Sulfonimides under Visible Light. SciSpace. [Link]
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O'Broin, C. Q., et al. (2016). N-Iodosuccinimide-Promoted Hofmann-Löffler Reactions of Sulfonimides under Visible Light. PubMed. [Link]
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Nagib, D. A., & Fenster, M. D. (2017). Triiodide-Mediated δ-Amination of Secondary C-H Bonds. PubMed Central. [Link]
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Various Authors. (n.d.). Hofmann‐Löffler‐Freytag reaction. ResearchGate. [Link]
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Introduction: The Emergence of tert-Butyl Hypoiodite in C-H Functionalization
An Application Guide to tert-Butyl Hypoiodite Mediated C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a paradigm shift from traditional pre-functionalization strategies. This approach allows for the late-stage modification of complex molecules, which is of immense value in drug discovery and development for streamlining the synthesis of derivatives and analogs[1][2]. Among the diverse reagents enabling this transformation, this compound (t-BuOI) has emerged as a powerful, versatile tool, particularly for transition-metal-free pathways.
t-BuOI is a highly reactive reagent that is not commercially available and is typically generated in situ due to its sensitivity to moisture[3]. Its utility stems from the facile homolytic cleavage of the weak O-I bond, which initiates potent radical-mediated reactions. This guide provides an in-depth exploration of t-BuOI, focusing on its generation, mechanistic underpinnings, and detailed protocols for its application in key C-H functionalization reactions.
Part 1: Generation and Handling of this compound
The transient nature of t-BuOI necessitates its preparation immediately before or during its use. The choice of method can influence the reagent's reactivity and the outcome of the reaction.
In Situ Generation Methodologies
Two primary methods are commonly employed for the in situ generation of t-BuOI:
-
From Potassium t-Butoxide and Iodine: This is a widely used and efficient method involving the reaction of molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF)[4]. The formation of t-BuOI can be monitored by a characteristic shift in the UV/Vis absorption spectrum from 460 nm (for I₂) to 370 nm[4]. Strict anhydrous conditions are critical as the reagent is unstable in protic solvents[4].
-
From t-Butyl Hypochlorite and Metal Iodides: An alternative route involves the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide salt[3][5]. It is important to note that the precise nature of the reagent generated by this method may differ slightly from that produced with t-BuOK and I₂[3].
Safety and Handling Precautions
The precursors to t-BuOI are hazardous and require careful handling in a well-ventilated chemical fume hood.
-
tert-Butyl Hypochlorite (t-BuOCl): A flammable, volatile, and moisture-sensitive liquid that can be explosive[6][7]. It should be stored refrigerated, protected from light, and handled with non-sparking tools[6]. All equipment must be properly grounded to prevent static discharge[6].
-
Potassium tert-Butoxide (t-BuOK): A flammable and corrosive solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Iodine (I₂): A solid that can cause severe skin and eye irritation. Inhalation of its vapor should be avoided.
Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.
Part 2: The Core Mechanism: A Radical-Mediated Pathway
The efficacy of t-BuOI in C-H functionalization is rooted in a radical chain mechanism. The process is initiated by the homolytic cleavage of the O-I bond, generating a tert-butoxyl radical (t-BuO•) and an iodine radical (I•).
-
Initiation: The reaction is typically initiated by heat or light, causing the weak O-I bond of t-BuOI to break homolytically.
-
Hydrogen Atom Transfer (HAT): The highly energetic tert-butoxyl radical is a powerful hydrogen abstracting species. It selectively removes a hydrogen atom from a C-H bond of the substrate, generating a molecule of tert-butanol and a carbon-centered radical (R•). This is often the rate-determining and selectivity-determining step.
-
Functionalization/Propagation: The resulting alkyl radical (R•) is then trapped in a subsequent step to form the functionalized product. The specific pathway depends on the desired transformation, such as amination or iodination.
Caption: General radical mechanism for t-BuOI mediated C-H functionalization.
Part 3: Application in Intramolecular C-H Amination
One of the most significant applications of t-BuOI is in the intramolecular amination of C-H bonds, providing a powerful, transition-metal-free method for the synthesis of valuable nitrogen-containing heterocycles like 1,3-diamines[8].
Mechanistic Rationale
In this transformation, t-BuOI initiates a sequence involving a 1,5-hydrogen atom transfer (1,5-HAT), a key step in Hofmann-Löffler-Freytag-type reactions.
-
N-I Bond Formation: The starting N-H containing substrate (e.g., an N-alkylsulfamide) reacts with t-BuOI to form an N-iodo intermediate.
-
Homolysis & 1,5-HAT: The N-I bond undergoes homolysis to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the δ-position (C5) via a sterically favored six-membered ring transition state, generating a C-centered radical.
-
Radical Cyclization: The carbon radical is trapped by the iodine radical to form a δ-iodo intermediate.
-
Cyclization: Subsequent intramolecular nucleophilic substitution leads to the formation of the cyclic product.
Caption: Simplified mechanism for intramolecular C-H amination.
Protocol: Synthesis of Cyclic Sulfamides from N-Alkylsulfamides
This protocol is adapted from a transition-metal-free C-H amination method enabling the synthesis of precursors to 1,3-diamines[8].
Materials:
-
N-Alkylsulfamide substrate (1.0 equiv)
-
This compound (t-BuOI) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-alkylsulfamide substrate (e.g., 0.2 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and add anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration).
-
Reagent Addition: Add the in situ generated or prepared solution of this compound (1.5 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC or LC-MS until consumption of the starting material, e.g., 1-24 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclic sulfamide.
Reaction Scope and Performance
The t-BuOI mediated C-H amination tolerates a range of substrates, including those with secondary and tertiary C-H bonds.
| Substrate Type | Product | Typical Yield | Reference |
| N-Alkylsulfamide (Secondary C-H) | 5-membered Cyclic Sulfamide | 60-85% | [8] |
| N-Alkylsulfamide (Tertiary C-H) | 5-membered Cyclic Sulfamide | 70-95% | [8] |
| N-Alkylsulfamide (Benzylic C-H) | 5-membered Cyclic Sulfamide | >90% | [8] |
Part 4: Emerging Applications and Future Outlook
While C-H amination is a well-established application, research continues to explore the utility of t-BuOI in other C-H functionalization reactions. These include:
-
C-H Iodination: The carbon-centered radical intermediate can be trapped by an iodine radical to afford iodoalkanes. This provides a direct route to functionalize unactivated C-H bonds with iodine.
-
Dehydrogenation: t-BuOI can act as a potent two-electron oxidant, facilitating the dehydrogenation of certain substrates to form aromatic products, such as the conversion of dihydropyrimidinones (DHPMs) to pyrimidinones[4].
The development of catalytic methods for generating t-BuOI or related reactive iodine species remains an active area of research. Such advances will further enhance the synthetic utility and environmental profile of these powerful transformations, making them even more attractive for applications in pharmaceuticals, agrochemicals, and materials science.
References
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Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
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Nagib, D. A., et al. (n.d.). A Holy Grail Transformation Adapted from Vicinal, Double C-H Functionalization of Alcohols via an Imidate-Radical-Polar Crossover. Manuscript. [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. [Link]
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ResearchGate. (n.d.). tert‐Butyl Hypoiodite for Deoximation. [Link]
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Journal of the American Chemical Society. (n.d.). On the structure of this compound. [Link]
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ScienceDirect. (n.d.). Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. [Link]
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ResearchGate. (2019). Potassium Iodide/ Tert‐Butyl Hydroperoxide Mediated Sequential Oxidative Amidation of Ethylarenes – A Direct Approach to α‐Ketoamides and Amides. [Link]
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Scilit. (n.d.). Transition-Metal-Free Intermolecular Amination of sp3 C−H Bonds with Sulfonamides. [Link]
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MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]
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Wappes, E. A., Fosu, S. C., Chopko, T. C., & Nagib, D. A. (2016). Triiodide-Mediated δ-Amination of Secondary C-H Bonds. Angewandte Chemie International Edition, 55(34), 9974-8. [Link]
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Wappes, E. A., Fosu, S. C., Chopko, T. C., & Nagib, D. A. (2016). Triiodide-Mediated δ-Amination of Secondary C-H Bonds. Angewandte Chemie International Edition. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2025). Synergistic LMCT and Ni Catalysis for Methylative Cross-Coupling Using tert -Butanol: Modulating Radical Pathways via Selective Bond Homolysis. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]
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MDPI. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. [Link]
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ResearchGate. (2025). Transition-Metal-Free Benzylic C-H Bond Intermolecular Amination Utilizing Chloramine-T and I2. [Link]
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RSC Advances. (n.d.). tert-Butyl Hypochlorite Mediated Diastereoselective Oxidative Coupling: Access to 1-Functionalized Tetrahydrocarbazoles. [Link]
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Chen, M. S., & White, M. C. (2010). Aliphatic C—H Oxidations for Late-Stage Functionalization. Accounts of Chemical Research, 43(8), 1146–1155. [Link]
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PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]
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Nature. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. [Link]
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Nature. (n.d.). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. [Link]
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MDPI. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. [Link]
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Dai, L., Chen, Y.-Y., & Xiao, L.-J. (n.d.). Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv. [Link]
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Oregon State University. (n.d.). Chapter 3 Worked Problem 3 - Chlorination using Hypochlorites. [Link]
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PubMed. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
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ResearchGate. (2024). (PDF) tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
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Sciforum. (2021). [Fe]‒t-BuOCl‒A New Efficient Catalytic System for Chlorination of Arenes. [Link]
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RSC Publishing. (n.d.). Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water. [Link]
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Organic Chemistry Portal. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. [Link]
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Sciforum. (2021). [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. [Link]
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Application Notes & Protocols: Synthesis of N-Heterocycles Using tert-Butyl Hypoiodite
Introduction: The Versatility of tert-Butyl Hypoiodite in Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their synthesis remains a central focus of modern organic chemistry. Among the diverse reagents available for their construction, this compound (t-BuOI) has emerged as a powerful and versatile tool. Although not commercially available and typically generated in situ, its potent reactivity as a two-electron oxidant and a source for both electrophilic and radical iodine species enables unique and efficient transformations.[2][3]
This guide provides an in-depth exploration of t-BuOI's application in N-heterocycle synthesis. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering researchers the causal understanding needed to troubleshoot, adapt, and innovate. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity.
The primary challenge and key to success when working with t-BuOI is its inherent instability; it is sensitive to moisture and must be prepared and used under anhydrous conditions.[2][3] The most common and efficient method for its generation involves the reaction of potassium tert-butoxide with molecular iodine in an anhydrous solvent like tetrahydrofuran (THF).[2][3] This approach is favored for its simplicity and the rapid establishment of the reactive equilibrium.
In Situ Generation of this compound: The Foundation of Success
The reliable formation of t-BuOI is critical for any subsequent synthetic application. The choice of solvent and stoichiometry directly impacts reagent formation and reaction efficiency.
Causality Behind Reagent Preparation:
-
Solvent Choice: Anhydrous THF is the solvent of choice due to its excellent ability to dissolve potassium tert-butoxide (approx. 25 g/100 mL at 20°C) and the resulting hypoiodite intermediate.[2] Protic solvents are strictly avoided as they lead to the rapid decomposition of the reagent.[2]
-
Stoichiometry: A molar excess of potassium tert-butoxide relative to the substrate is crucial to ensure the complete and rapid conversion of iodine to t-BuOI.[2] UV/Vis spectroscopy confirms the formation of this compound through a characteristic absorption shift from iodine's peak at 460 nm to the hypoiodite's peak at 370 nm in THF.[2]
Protocol 1: Standard In Situ Generation of this compound
This protocol describes the most common method for generating t-BuOI for immediate use in a subsequent reaction.
Materials and Reagents:
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous reaction vessel (e.g., flame-dried flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add potassium tert-butoxide (2.8 equivalents relative to the limiting substrate) to the anhydrous reaction vessel.
-
Add anhydrous THF to the flask to achieve the desired reaction concentration.
-
Stir the resulting suspension at room temperature until the base is well-dispersed.
-
In a single portion, add solid iodine (1.1 equivalents relative to the limiting substrate).
-
Stir the mixture at room temperature. The characteristic dark brown color of iodine will typically fade to an orange-red solution within 5-15 minutes, indicating the formation of this compound.
-
The freshly prepared solution of t-BuOI is now ready for the addition of the substrate.
Safety Precautions:
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under a robust inert atmosphere.
-
Iodine is corrosive and can cause stains. Handle in a fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
Key Application: The Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a classic and powerful method for synthesizing five- and six-membered N-heterocycles, such as pyrrolidines and piperidines.[4][5] The reaction proceeds via an intramolecular C-H amination, historically requiring harsh acidic conditions. The use of t-BuOI provides a milder and more versatile pathway by facilitating the in situ formation of the key N-iodoamine intermediate.
Mechanism of the HLF Reaction
The reaction is a free-radical chain process initiated by the homolytic cleavage of a nitrogen-halogen bond.[4]
-
N-Iodination: The starting amine reacts with in situ generated t-BuOI to form an N-iodoamine.
-
Radical Initiation: Under thermal or photochemical conditions, the weak N-I bond undergoes homolytic cleavage to generate a nitrogen-centered radical (an aminium radical).[4]
-
Intramolecular Hydrogen Abstraction: The key step involves a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond (typically at the δ-carbon) to the nitrogen radical via a stable six-membered transition state.[6] This generates a carbon-centered radical.
-
Radical Propagation & Cyclization: The carbon radical reacts with another molecule of the N-iodoamine or an iodine source to form a δ-iodoamine, propagating the radical chain.
-
Ring Closure: In the presence of a base, the δ-iodoamine undergoes an intramolecular Sₙ2 reaction to form the final pyrrolidine or piperidine ring.[4]
Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.
Protocol 2: HLF Synthesis of N-Methylpyrrolidine from N-Methylbutylamine
Materials and Reagents:
-
N-Methylbutylamine
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous Benzene or Toluene
-
Tungsten lamp (for photochemical initiation)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Reagent Preparation: Following Protocol 1, prepare a solution of t-BuOI in anhydrous benzene from t-BuOK (2.8 eq) and I₂ (1.1 eq).
-
Substrate Addition: Cool the t-BuOI solution to 0 °C and add N-methylbutylamine (1.0 eq) dropwise.
-
Reaction Initiation: Irradiate the reaction mixture with a tungsten lamp at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by adding an aqueous solution of Na₂S₂O₃ to remove excess iodine. Make the solution basic (pH > 12) with a concentrated NaOH solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Application: Transition-Metal-Free Intramolecular C-H Amination
Beyond the classic HLF reaction, t-BuOI facilitates a broader range of transition-metal-free C-H amination reactions. A notable application is the synthesis of cyclic sulfamides from N-alkylsulfamides, which serve as valuable precursors to 1,3-diamines—important structures in natural products and synthetic building blocks.[7]
This methodology enables the amination of secondary (non-benzylic) and tertiary C-H bonds, showcasing the powerful hydrogen abstraction capability of the nitrogen-centered radical intermediates generated with t-BuOI.[7]
Caption: Workflow for Cyclic Sulfamide Synthesis.
Protocol 3: Synthesis of a Cyclic Sulfamide via C-H Amination
Materials and Reagents:
-
N-Alkylsulfamide substrate
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
Procedure:
-
Reagent Preparation: Following Protocol 1, prepare a solution of t-BuOI in anhydrous DCM from t-BuOK (2.0 eq) and I₂ (1.2 eq). Stir at room temperature for 15 minutes.
-
Substrate Addition: Add the N-alkylsulfamide substrate (1.0 eq) to the freshly prepared t-BuOI solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Application: Oxidative Dehydrogenation for Aromatization
t-BuOI also excels as a potent oxidant for driving dehydrogenation reactions, providing a rapid and efficient method for aromatizing heterocyclic systems. A prime example is the conversion of dihydropyrimidinones (DHPMs) to pyrimidinones, a class of compounds with significant biological activities.[2] This transformation occurs rapidly (<10 minutes) at room temperature.[2]
Mechanism of Oxidative Dehydrogenation
The mechanism proceeds through a base-mediated iodination and elimination pathway.[2]
-
Deprotonation: t-BuOK deprotonates the N1-H bond of the DHPM, generating a resonance-stabilized enolate.
-
N-Iodination: The enolate attacks the electrophilic iodine of t-BuOI, forming an N-iodo intermediate.
-
Elimination: t-BuOK abstracts the proton at the C4 position, leading to the elimination of HI (which is neutralized by the base) and formation of the aromatic pyrimidinone ring.
Caption: Mechanism of DHPM Dehydrogenation.
Substrate Scope and Yields
This method demonstrates broad functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on aryl groups.
| Entry | Aryl Substituent (R) | Yield (%)[2] |
| 1 | -H | 92 |
| 2 | 4-F | 95 |
| 3 | 4-Cl | 97 |
| 4 | 4-OCH₃ | 90 |
| 5 | 3-NO₂ | 74 |
Conclusion and Future Outlook
This compound is a highly effective reagent for the synthesis of N-heterocycles through diverse mechanistic pathways, including radical-mediated C-H amination and ionic oxidative dehydrogenation. Its utility is underscored by mild reaction conditions and, in many cases, high efficiency and broad substrate scope. The primary operational consideration is its moisture sensitivity, necessitating anhydrous techniques and in situ generation. As researchers continue to explore the reactivity of hypervalent iodine reagents and radical-mediated transformations, the applications of this compound in constructing complex molecular architectures are poised to expand even further.
References
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Organic Chemistry Portal. tert-Butyl Hypochlorite. Available from: [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Available from: [Link]
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ResearchGate. tert-Butyl Hydroperoxide and Tetrabutylammonium Iodide-Promoted Free Radical Cyclization of α-Imino-N-arylamides and α-Azido-N-arylamides. Available from: [Link]
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Cambridge University Press. Hofmann-Loffler-Freytag Reaction. Available from: [Link]
-
Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. Available from: [Link]
-
ResearchGate. tert‐Butyl Hypoiodite for Deoximation. Available from: [Link]
-
MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Available from: [Link]
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Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available from: [Link]
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National Institutes of Health. Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Available from: [Link]
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The Modern Alchemist's Tool: Harnessing tert-Butyl Hypoiodite for Complex Natural Product Synthesis
Application Note & Protocols
Authored by: A Senior Application Scientist
Introduction: Beyond Traditional Iodination
In the intricate chess game of natural product synthesis, where stereochemical control and late-stage functionalization are paramount, the choice of reagents can dictate the success or failure of a campaign. Among the arsenal of modern synthetic tools, tert-butyl hypoiodite (t-BuOI) has emerged as a uniquely powerful, yet often misunderstood, reagent. While not typically available commercially due to its instability, its in situ generation unlocks a suite of potent transformations, primarily centered around radical-mediated C-H functionalization and cyclization. This guide provides an in-depth exploration of t-BuOI, moving beyond simple procedural lists to offer mechanistic rationale and field-proven protocols for its application in the synthesis of complex molecular architectures, particularly the nitrogen-containing heterocycles prevalent in alkaloids.
The true power of t-BuOI lies in its ability to generate nitrogen-centered radicals under mild conditions, initiating cascades that form intricate cyclic systems. This capability makes it a go-to reagent for modern variations of classic reactions like the Hofmann-Löffler-Freytag (HLF) reaction, enabling the construction of pyrrolidine and piperidine rings—core structures in a vast array of bioactive natural products.
Part 1: The Reagent - Understanding this compound
A critical aspect of working with t-BuOI is understanding that it is not a single, well-defined entity but rather a reactive species generated in situ. The method of preparation significantly influences its reactivity and composition.[1][2] It is generally understood to be a source of an electrophilic iodine atom and a tert-butoxyl radical, which are the key players in its synthetic applications.
1.1: In Situ Generation: Two Paths to a Powerful Oxidant
The two most common methods for the in situ generation of t-BuOI offer different advantages and may lead to subtly different reactive species.[2] The choice of method often depends on the substrate's sensitivity to the reagents and byproducts.
Method A: From tert-Butyl Hypochlorite and a Metal Iodide
This is a widely used and reliable method that involves the reaction of commercially available tert-butyl hypochlorite (t-BuOCl) with a metal iodide, such as sodium iodide (NaI) or mercury(II) iodide (HgI₂).[3][4] This exchange reaction is rapid and provides a solution of t-BuOI ready for immediate use.
Method B: From Potassium tert-Butoxide and Molecular Iodine
An alternative, metal-free approach involves the reaction of a strong base, potassium tert-butoxide (t-BuOK), with molecular iodine (I₂).[5][6] This method is particularly useful when acidic conditions or the presence of certain metal salts from Method A are detrimental to the substrate. Spectroscopic evidence, such as a shift in the UV/Vis absorption maximum from that of I₂, confirms the formation of the hypoiodite species.[6]
1.2: Safety & Handling
Given that t-BuOI is generated from potent oxidizers and reactive precursors, stringent safety protocols are essential.
-
tert-Butyl Hypochlorite: This precursor is a volatile, light-sensitive, and potentially explosive liquid that reacts violently with rubber.[7][8] It should be stored in a refrigerator in the dark and handled in a well-ventilated fume hood, away from heat and ignition sources.[9][10] All manipulations should be conducted with compatible materials (e.g., all-glass apparatus).[8]
-
In Situ Reagent: The generated t-BuOI is sensitive to moisture and is best used immediately.[2] Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Part 2: Key Applications in Natural Product Synthesis
The utility of t-BuOI in natural product synthesis stems from its ability to facilitate the construction of key heterocyclic motifs through intramolecular C-H functionalization.
2.1: The Hofmann-Löffler-Freytag (HLF) Reaction: A Modern Renaissance
The HLF reaction is a classic method for synthesizing pyrrolidines and piperidines from N-haloamines.[11][12] The reaction proceeds via a nitrogen-centered radical that undergoes a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond, followed by cyclization. This compound is an excellent reagent for initiating this process by first generating an N-iodoamine in situ.
Causality in the HLF Reaction:
-
N-Iodoamine Formation: The amine substrate reacts with t-BuOI to form a transient N-iodoamine.
-
Radical Initiation: Homolytic cleavage of the weak N-I bond, often promoted by light (hν) or heat (Δ), generates a nitrogen-centered radical.
-
1,5-Hydrogen Atom Transfer (HAT): This is the key strategic step. The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state. This step's high regioselectivity is a cornerstone of the HLF reaction's synthetic power.[11]
-
Iodine Rebound & Cyclization: The resulting carbon-centered radical reacts with an iodine source (often I₂) to form a δ-iodoamine, which then undergoes intramolecular nucleophilic substitution (Sₙ2) upon treatment with a base to yield the final heterocyclic product.
This transformation is particularly powerful for the synthesis of alkaloid skeletons. For instance, the synthesis of nicotine and its derivatives can be achieved using the HLF reaction, where the regioselective HAT step is crucial for forming the pyrrolidine ring.[13]
2.2: Intramolecular C-H Amination for Diamine Synthesis
Beyond the classic HLF, t-BuOI can effect the C-H amination of substrates like N-alkylsulfamides to produce cyclic sulfamides. These products are valuable precursors to 1,3-diamines, which are important structural motifs in numerous natural products.[14] This transition-metal-free method provides a direct route to these valuable building blocks from simple precursors.[14]
| Substrate Type | Reagent System | Product | Significance | Reference |
| N-Alkylamine | t-BuOI, I₂, hν | Pyrrolidine | Core of many alkaloids | [11][12] |
| N-Alkylsulfamide | t-BuOI | Cyclic Sulfamide | Precursor to 1,3-diamines | [14] |
| Aldoxime | t-BuOI | Nitrile Oxide | Intermediate for isoxazoles | [4] |
Table 1: Selected Applications of this compound in Heterocycle Synthesis.
2.3: Case Study - The Batzelladine Alkaloids
Part 3: Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.
Protocol 1: In Situ Generation of this compound
Method A: From tert-Butyl Hypochlorite and Sodium Iodide [4]
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.
-
Reagent Preparation: In the flask, dissolve sodium iodide (1.2 equivalents relative to the substrate) in the chosen anhydrous solvent (e.g., CH₂Cl₂, CCl₄, or dioxane).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of t-BuOCl: Protect the reaction from light by wrapping the flask in aluminum foil. Add a solution of tert-butyl hypochlorite (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for an additional 15 minutes. The formation of a characteristic orange-red solution indicates the presence of t-BuOI.[2] The reagent is now ready for the addition of the substrate.
Method B: From Potassium tert-Butoxide and Iodine [5][6]
-
Apparatus Setup: In a flame-dried flask under an argon atmosphere, dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add potassium tert-butoxide (typically 2.8 equivalents) to the solution and stir.
-
Iodine Addition: Add molecular iodine (I₂) (typically 1.1 equivalents) portion-wise. A distinct color change from the deep purple of iodine to the orange-red of the hypoiodite solution should be observed.
-
Reaction: Stir the mixture at room temperature for 5-10 minutes to ensure complete formation of the reagent. The solution is now ready for the subsequent transformation.
Protocol 2: Representative Hofmann-Löffler-Freytag Reaction
This protocol describes the cyclization of an N-alkyl amine to form a pyrrolidine ring, a common transformation in alkaloid synthesis.
-
N-Amine Preparation: To a solution of the secondary amine (1.0 eq) in an appropriate solvent (e.g., benzene or CH₂Cl₂), add the in situ prepared t-BuOI solution (from Protocol 1, Method A, using 1.2 eq of t-BuOI) at 0 °C. Stir for 30 minutes to ensure complete formation of the N-iodoamine.
-
Photolysis: Irradiate the solution with a visible light source (e.g., a tungsten lamp) while maintaining the temperature between 0-25 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up (Pre-cyclization): Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Cyclization: Dissolve the crude δ-iodoamine in a suitable solvent (e.g., methanol). Add a base, such as sodium methoxide or potassium carbonate, and stir at room temperature or heat gently until cyclization is complete (monitor by TLC/LC-MS).
-
Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Conclusion
This compound is a formidable reagent in the synthesis of complex natural products, particularly those containing nitrogen heterocycles. Its ability to be generated in situ from readily available precursors allows for the execution of powerful radical-mediated transformations, such as the Hofmann-Löffler-Freytag reaction, under relatively mild conditions. By understanding the mechanistic underpinnings of its reactivity and adhering to careful experimental protocols, researchers can effectively leverage t-BuOI to forge challenging C-N bonds and navigate the intricate pathways of total synthesis. This guide serves as a foundational resource for drug development professionals and synthetic chemists aiming to incorporate this versatile tool into their synthetic strategies.
References
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Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. [Link]
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Telvekar, V. N. (2009). This compound for Deoximation. ResearchGate. [Link]
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Sekine, M., Iijima, Y., Iwamoto, O., & Nagasawa, K. (2010). SYNTHESIS OF (+)-BATZELLADINE K. HETEROCYCLES, 80(1), 191. [Link]
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Parr, B. T., Economou, C., & Herzon, S. B. (2016). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Nature, 525(7570), 507–510. [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]
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Ishiwata, T., Hino, T., Koshino, H., Hashimoto, Y., Nakata, T., & Nagasawa, K. (2002). Total synthesis of batzelladine D. Organic letters, 4(17), 2921–2924. [Link]
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Al-Mokhtar, M. A., & Bardaweel, S. K. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine drugs, 20(9), 586. [Link]
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ResearchGate. (n.d.). Tert-Butyl Hydroperoxide and Tetrabutylammonium Iodide-Promoted Free Radical Cyclization of α-Imino-N-arylamides and α-Azido-N-arylamides. [Link]
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Parr, B. T., Economou, C., & Herzon, S. B. (2015). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Nature, 525(7570), 507-510. [Link]
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction.
-
Kumar, V., Kumar, A., & Kumar, S. (2020). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 5(13), 7393–7401. [Link]
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Tanner, D. D., Gidley, G. C., Das, N. C., Rowe, J. E., & Potter, A. (1984). On the structure of this compound. Journal of the American Chemical Society, 106(18), 5261–5265. [Link]
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NNNS Chemistry. (2008). The HLF-CRB reaction. [Link]
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ResearchGate. (n.d.). Mechanism of hypoiodite-catalyzed α-amination of aldehydes. [Link]
-
Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. [Link]
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Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE. [Link]
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Unlock Chemystery. (2019, April 18). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! [Video]. YouTube. [Link]
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Fias, S., & Van Speybroeck, V. (2013). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry, 11(38), 6586–6594. [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]
-
Yoshifuji, M., & Toyota, K. (2014). Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. The Beilstein journal of organic chemistry, 10, 1052–1056. [Link]
-
Chen, X., & Zhang, X. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 229. [Link]
-
Li, Y., Wu, M., & Zhang, Y. (2020). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications, 56(80), 12021–12024. [Link]
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Application Note: Protocol for the In Situ Generation and Synthetic Applications of Tert-Butyl Hypoiodite
Introduction: The Utility of a Transient Reagent
Tert-butyl hypoiodite (t-BuOI) is a powerful and versatile reagent in modern organic synthesis, acting as a potent two-electron oxidant and an electrophilic iodine source.[1] Its high reactivity, however, corresponds with significant instability, making its isolation and storage impractical. The reagent is not commercially available and is sensitive to moisture, heat, and light.[2][3][4] Consequently, the most effective and safest approach for its utilization is in situ generation, where the reagent is formed and consumed in the same reaction vessel. This strategy circumvents the challenges of handling an unstable intermediate, providing a reliable and efficient method for researchers.
This guide provides a comprehensive overview of the two most prevalent methods for the in situ generation of t-BuOI, detailed experimental protocols, and an exploration of its synthetic applications, including dehydrogenation, oxidative cyclization, and C-H functionalization reactions.
Scientific Rationale and Generation Methods
The synthetic power of t-BuOI stems from its electrophilic iodine center, which readily participates in a variety of transformations. Its formation in situ can be confirmed by UV/Vis spectroscopy, which shows a characteristic absorption shift from the peak for molecular iodine (I₂) at ~460 nm to ~370 nm for t-BuOI in a tetrahydrofuran (THF) solution.[1][5]
Two primary, well-established methods are employed for its generation:
-
Method A: Reaction of Potassium tert-butoxide (t-BuOK) with Molecular Iodine (I₂) This is a highly efficient, rapid, and metal-free method, particularly favored for oxidation and dehydrogenation reactions under basic conditions.[5] The equilibrium reaction is straightforward: I₂ + t-BuOK ⇌ t-BuOI + KI[1]
-
Method B: Reaction of tert-Butyl Hypochlorite (t-BuOCl) with a Metal Iodide This method involves a halogen exchange reaction and is frequently used in transformations such as the generation of nitrile oxides for cycloadditions and oxidative cyclizations.[6][7][8] The reaction with sodium iodide proceeds as follows: t-BuOCl + NaI → t-BuOI + NaCl
The choice of method depends on the specific transformation, substrate compatibility with basic or neutral conditions, and the availability of starting materials.
Detailed Experimental Protocols
Strict anhydrous conditions are critical for success, as t-BuOI is highly sensitive to moisture. [1][2] All glassware should be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried prior to use.
Protocol 1: Generation from t-BuOK and I₂ for Aromatization of Dihydropyrimidinones
This protocol is adapted from a highly efficient method for the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) at room temperature.[5]
Materials & Reagents:
-
Substrate (e.g., a 3,4-dihydropyrimidin-2(1H)-one)
-
Potassium tert-butoxide (t-BuOK), ≥98%
-
Molecular Iodine (I₂), ≥99.8%
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Standard glassware for work-up (separatory funnel, Erlenmeyer flask, etc.)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the DHPM substrate (1.0 mmol, 1.0 equiv) and anhydrous THF (approx. 0.3 M solution). Stir the resulting suspension or solution at room temperature.
-
Base Addition: Add potassium tert-butoxide (2.8 mmol, 2.8 equiv) to the stirring suspension at once. Rationale: A molar ratio of 2.8:1 of base to substrate ensures rapid and complete formation of the hypoiodite intermediate.[1]
-
t-BuOI Generation and Reaction: Add molecular iodine (1.1 mmol, 1.1 equiv) in a single portion. The reaction mixture will typically change color. Rationale: Using a slight excess of iodine maximizes substrate conversion.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often extremely rapid, typically completing within 3-10 minutes.[5]
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as required.
Protocol 2: Generation from t-BuOCl and NaI for Nitrile Oxide Formation
This protocol is based on the generation of nitrile oxides from oximes for subsequent 1,3-dipolar cycloaddition reactions.[8]
Materials & Reagents:
-
Substrate (e.g., an aldoxime)
-
Alkene or alkyne for cycloaddition
-
tert-Butyl hypochlorite (t-BuOCl), commercial solution or freshly prepared[3][9]
-
Sodium iodide (NaI), anhydrous
-
2,6-Lutidine (as a mild base)
-
Anhydrous Dioxane
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldoxime (1.0 mmol, 1.0 equiv), the alkene/alkyne (1.2 mmol, 1.2 equiv), sodium iodide (1.2 mmol, 1.2 equiv), and 2,6-lutidine (1.2 mmol, 1.2 equiv) in anhydrous dioxane.
-
t-BuOI Generation and Reaction: Cool the mixture in an ice bath (0 °C). Add tert-butyl hypochlorite (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the required time (typically several hours, monitor by TLC).
-
Work-up:
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting cycloadduct (e.g., isoxazoline or isoxazole) by column chromatography.
Data Presentation: Optimizing Reaction Parameters
The efficiency of t-BuOI reactions is highly dependent on stoichiometry and solvent choice. The following table summarizes optimization data for the dehydrogenation of DHPMs using Method A.
Table 1: Optimization for Dehydrogenation using I₂/t-BuOK
| Entry | I₂ Equivalents | t-BuOK Equivalents | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | 2.8 | THF | 5 min | ~90% |
| 2 | 1.1 | 2.8 | THF | 3-10 min | >95% |
| 3 | 1.5 | 2.8 | THF | 5 min | >95% |
| 4 | 1.1 | 2.0 | THF | >30 min | Lower |
| 5 | 1.1 | 2.8 | Toluene | Slower | Lower |
| 6 | 1.1 | 2.8 | t-Butanol | Slower | Lower |
Data synthesized from findings in referenced literature.[1][5] THF is the superior solvent due to its excellent solubility for both potassium tert-butoxide and the hypoiodite intermediate.[1]
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the in situ generation of t-BuOI (Method A).
Caption: Anionic pathway for t-BuOI mediated dehydrogenation.
Broader Synthetic Applications
The utility of in situ generated t-BuOI extends to several important synthetic transformations:
-
Hofmann-Löffler-Freytag Reaction: This classic reaction enables the synthesis of pyrrolidines and piperidines through the intramolecular cyclization of N-haloamines.[10][11] It proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer.[12] Modern variants, known as Suarez Modifications, utilize iodine and a hypervalent iodine reagent to generate the key nitrogen-centered radical under milder, neutral conditions, expanding the reaction's scope.[11][13]
-
Oxidative Cyclizations: t-BuOI, generated from t-BuOCl and NaI, effectively promotes the cyclization of N-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles in high yields under mild conditions.[7]
-
Oxidation of Alcohols: The related reagent, t-butyl hypochlorite, is a versatile oxidant for converting alcohols to ketones and aldehydes.[6] The more reactive t-BuOI can also be employed for such transformations.
Critical Safety Precautions
Proper safety measures are paramount when working with the precursors to this compound.
-
tert-Butyl Hypochlorite (t-BuOCl):
-
Hazards: t-BuOCl is a flammable, corrosive, and potentially explosive yellow liquid.[9][14][15] It is highly sensitive to heat, light, and shock.[4][14][16] Decomposition can be vigorous.[3]
-
Handling: Always handle in a well-ventilated chemical fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[14][15] Ground all equipment to prevent static discharge.[15][16]
-
Storage: Store in a refrigerator or freezer (2-8 °C) in a tightly sealed, light-resistant container away from incompatible materials.[14][16]
-
-
Potassium tert-butoxide (t-BuOK): This is a strong base and is highly reactive with water. Handle in an inert atmosphere and avoid contact with skin.
-
General: Ensure emergency eye wash stations and safety showers are accessible.[17] All manipulations should be performed behind a safety shield if possible.
References
-
Organic Chemistry Portal. tert-Butyl Hypochlorite. Available from: [Link]
-
Kolarović, D. L., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. Available from: [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
-
ResearchGate. tert‐Butyl Hypoiodite for Deoximation. (2025-08-06). Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of esters from alcohols or alcohols and aldehydes with t-butyl hypoiodite. Available from: [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available from: [Link]
-
Grokipedia. Hofmann–Löffler reaction. Available from: [Link]
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ResearchGate. a Reaction of this compound with weak acids. b Strategy for.... Available from: [Link]
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YouTube. Elimination Reaction of tert-butyliodide with Sodium Methoxide. (2009-10-22). Available from: [Link]
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Unknown. Hofmann-Loffler-Freytag Reaction. Available from: [Link]
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Organic Syntheses. t-BUTYL HYPOCHLORITE. Available from: [Link]
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Journal of the American Chemical Society. On the structure of this compound. Available from: [Link]
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Wikipedia. Hofmann–Löffler reaction. Available from: [Link]
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Vive Chemistry. Hofmann-Loeffler-Freytag reaction. (2012-11-02). Available from: [Link]
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Wikipedia. tert-Butyl hypochlorite. Available from: [Link]
-
MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. (2024-12-30). Available from: [Link]
-
Organic Syntheses. t-BUTYL HYPOCHLORITE. Available from: [Link]
-
MDPI. t-BuOOH/TiO2 Photocatalytic System as a Convenient Peroxyl Radical Source at Room Temperature under Visible Light and Its Application for the CH-Peroxidation of Barbituric Acids. (2023-09-19). Available from: [Link]
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- 8. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 9. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]
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The Alchemist's Wand: A Guide to Tert-butyl Hypoiodite Applications in Steroid Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid chemistry, where subtle modifications to a complex scaffold can dramatically alter biological activity, the ability to selectively functionalize unactivated C-H bonds is a transformative power. Among the reagents that offer this capability, tert-butyl hypoiodite emerges as a potent, albeit ephemeral, tool for strategic molecular editing. This guide provides an in-depth exploration of its applications, focusing on the underlying principles and furnishing detailed protocols for its use in the laboratory.
Understanding the Reagent: A Transient but Powerful Oxidant
This compound (t-BuOI) is not a commercially available, shelf-stable reagent.[1] Its high reactivity necessitates in-situ generation, a characteristic that is central to its application and handling.[1] The reagent is a potent two-electron oxidant, capable of initiating radical-mediated transformations.[2]
In-Situ Generation: The Gateway to Reactivity
The transient nature of this compound requires its preparation immediately prior to or during the reaction. Two primary methods are commonly employed:
-
From an Alkoxide and Iodine: The reaction of potassium tert-butoxide with molecular iodine in an anhydrous solvent like THF rapidly generates this compound.[2] This method is efficient and allows for careful control of the reagent's concentration.[2]
-
From a Hypochlorite and a Metal Iodide: Tert-butyl hypochlorite can react with a metal iodide, such as mercury(II) iodide or silver(I) iodide, to produce this compound.[1][3]
A particularly significant advancement in the use of hypoiodites for remote functionalization is the Suárez modification . This method utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), in the presence of iodine and photochemical irradiation to generate the reactive alkoxy radical intermediate.[4][5] This approach has proven to be highly effective in steroid chemistry for achieving selective C-H activation.[4][5]
The Cornerstone Application: Remote C-H Functionalization via the Suárez Reaction
The most prominent application of this compound in steroid chemistry is the remote functionalization of unactivated C-H bonds. This is typically achieved through a radical relay mechanism, often referred to as the Suárez modification of the Hofmann-Löffler-Freytag reaction. This powerful transformation allows for the introduction of functionality at positions on the steroid nucleus that are sterically and electronically inaccessible by conventional means.
The Mechanism: A Dance of Radicals
The Suárez reaction is a testament to the elegance of radical chemistry. The process is initiated by the photochemical homolysis of the weak O-I bond in the in-situ generated steroidal hypoiodite.
The key steps are as follows:
-
Formation of the Alkoxy Radical: Photolysis of the steroidal hypoiodite generates a highly reactive alkoxy radical centered on the oxygen of a hydroxyl group on the steroid.
-
1,5-Hydrogen Abstraction: This alkoxy radical, through a sterically favored six-membered transition state, abstracts a hydrogen atom from a remote carbon, typically a methyl group (e.g., C-18 or C-19) or a methylene group that is spatially close. This intramolecular hydrogen atom transfer (HAT) is the selectivity-determining step.
-
Formation of a Carbon-Centered Radical: The 1,5-HAT generates a new carbon-centered radical at the site of hydrogen abstraction.
-
Iodine Atom Transfer: The carbon-centered radical is then trapped by an iodine atom from a second molecule of the hypoiodite or from molecular iodine, forming a C-I bond.
-
Cyclization or Further Reactions: The resulting iodo-alcohol can then undergo a variety of transformations. A common and highly useful outcome is the intramolecular Williamson ether synthesis, leading to the formation of a tetrahydrofuran ring.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a clear rationale for each step. They are based on established procedures in the literature and should be adapted and optimized for specific steroidal substrates.
General Considerations and Safety
-
Anhydrous Conditions: Reactions involving this compound should be carried out under anhydrous conditions, as the reagent is sensitive to moisture.[1]
-
Light Sensitivity: The initiation of the radical reaction is often photochemical. Therefore, the reaction should be protected from ambient light until irradiation is intended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric oxygen.
-
Safety: Hypervalent iodine reagents are oxidizing agents and should be handled with care.[4] Lead tetraacetate is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
Protocol 1: Remote Functionalization of a Steroidal Alcohol using Iodine and (Diacetoxyiodo)benzene (PIDA)
This protocol is a general procedure for the Suárez modification and is applicable to a wide range of steroidal alcohols.
Objective: To achieve remote C-H functionalization of a steroidal alcohol, leading to the formation of a cyclic ether (tetrahydrofuran).
Materials:
| Reagent | Molar Eq. | Purpose |
| Steroidal Alcohol | 1.0 | Substrate |
| (Diacetoxyiodo)benzene (PIDA) | 1.1 - 1.5 | Co-oxidant, facilitates hypoiodite formation |
| Iodine (I₂) | 0.5 - 1.0 | Source of iodine for hypoiodite and radical trapping |
| Anhydrous Benzene or Cyclohexane | - | Solvent |
| Tungsten Lamp (200-300 W) | - | Photochemical initiator |
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried reaction vessel, dissolve the steroidal alcohol (1.0 eq.), iodine (0.5-1.0 eq.), and (diacetoxyiodo)benzene (1.1-1.5 eq.) in anhydrous benzene or cyclohexane. The concentration of the steroid is typically in the range of 0.02-0.05 M.
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Photochemical Initiation: Place the reaction vessel at a suitable distance from a tungsten lamp (e.g., 20-30 cm) and begin irradiation. The reaction is often carried out at room temperature or with gentle heating (e.g., refluxing benzene) to facilitate the reaction.
-
Monitoring the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material is a good indicator of reaction completion. Reaction times can vary from a few hours to over 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Remote Functionalization of Cholesterol using Lead Tetraacetate and Iodine
This protocol is a classic example of the hypoiodite reaction on a readily available steroid, cholesterol, leading to the formation of a cyclic acetal.
Objective: To synthesize 4-oxa-A-homocholest-5-en-3-ol and its acetate from cholesterol.[4]
Materials:
| Reagent | Molar Eq. | Purpose |
| Cholesterol | 1.0 | Substrate |
| Lead Tetraacetate (LTA) | 3.0 | Oxidant for in-situ hypoiodite generation |
| Iodine (I₂) | 3.0 | Source of iodine |
| Anhydrous Benzene | - | Solvent |
| Tungsten Lamp | - | Photochemical initiator |
Step-by-Step Procedure:
-
Reaction Setup: A solution of cholesterol (1.0 eq.), lead tetraacetate (3.0 eq.), and iodine (3.0 eq.) in anhydrous benzene is prepared in a Pyrex vessel.
-
Inert Atmosphere: The solution is purged with nitrogen for 15 minutes.
-
Photochemical Reaction: The mixture is irradiated with a tungsten lamp at room temperature with stirring.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is filtered to remove insoluble lead salts. The filtrate is washed successively with aqueous sodium thiosulfate solution and water.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the desired lactol and its acetate.[4]
Expected Outcomes and Data Interpretation
The Suárez reaction on steroidal alcohols can lead to a variety of products depending on the substrate's structure and the reaction conditions. The primary products are often cyclic ethers formed via 1,5-HAT.
Table of Representative Transformations:
| Steroid Substrate | Major Product(s) | Reference |
| Cholesterol | 4-oxa-A-homocholest-5-en-3-ol and its acetate | [4] |
| 5α-Androstan-17β-ol | Corresponding lactol acetates | [4] |
| Steroidal 6β-alcohols | Tetrahydrofuran derivatives via C-19 functionalization | General outcome |
| Steroidal 4β-alcohols | Tetrahydrofuran derivatives via C-19 functionalization | General outcome |
The characterization of the products typically involves a combination of spectroscopic techniques, including ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. The formation of a new C-O-C bond in a cyclic ether can be confirmed by the appearance of characteristic signals in the NMR spectra and a distinct C-O stretching frequency in the IR spectrum.
Conclusion: A Powerful Tool for Steroid Diversification
This compound, particularly when generated under the conditions of the Suárez modification, provides a powerful and versatile method for the remote functionalization of steroids. By harnessing the predictable nature of intramolecular radical hydrogen atom transfer, chemists can introduce functionality into otherwise unreactive positions of the steroid nucleus. This capability is of immense value in the synthesis of novel steroid derivatives for drug discovery and the development of new therapeutic agents. The protocols outlined in this guide provide a starting point for researchers to explore the synthetic potential of this fascinating and highly useful reagent.
References
- Suginome, H., & Yamada, S. (1986). The Transformation of Cyclic Alcohols into Cyclic Acetals through a New Oxygen Atom Insertion by Photolysis in the Presence of Lead Tetraacetate and Iodine. Journal of the Chemical Society, Perkin Transactions 1, 1239.
-
Reese, P. B. (2024). Remote functionalization reactions in steroids: discovery and application. Steroids, 191, 109362. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
- Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Suárez, E., et al. (1984). Iodine(III) Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules, 25(4), 784.
- Barton, D. H. R., et al. (1986). Further radical reactions of thiohydroxamic esters. Journal of the Chemical Society, Perkin Transactions 1, 821-826.
- Francisco, J. S. (2004). Ab Initio Study of the IO Radical and the O(3P) + IX (X = F, Cl, Br, I) Reactions. The Journal of Physical Chemistry A, 108(41), 8194-8199.
Sources
Application Notes and Protocols for the Dehydrogenation of Dihydropyrimidinones with tert-Butyl Hypoiodite
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidinones in Medicinal Chemistry
Pyrimidin-2(1H)-ones are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their planar, aromatic structure allows for diverse interactions with biological targets, leading to applications as antitumor, antiviral, and antihypertensive agents. A primary route to these valuable compounds involves the dehydrogenation (aromatization) of their 3,4-dihydropyrimidin-2(1H)-one (DHPM) precursors.
DHPMs are readily accessible via the well-established Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea.[1] The subsequent oxidation of these Biginelli compounds to their aromatic pyrimidinone counterparts is a critical transformation in medicinal chemistry and drug discovery. While various methods exist for this dehydrogenation, many rely on harsh conditions, toxic heavy metals, or complex catalytic systems.
This application note presents a highly efficient, rapid, and metal-free protocol for the dehydrogenation of DHPMs using tert-butyl hypoiodite (t-BuOI) generated in situ. This method, developed by Lesjak Kolarović, Litvić, and colleagues, offers significant advantages, including mild, room-temperature conditions, extremely short reaction times (typically 3-10 minutes), and a simple work-up procedure, making it an attractive and practical alternative for modern synthetic laboratories.[2]
Part 1: Mechanistic Insights – The "Why" Behind the Method
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting a protocol to new substrates. The dehydrogenation of DHPMs with in situ generated t-BuOI proceeds through a well-reasoned, base-mediated pathway.
The Biginelli Reaction: Synthesizing the DHPM Precursor
Before dehydrogenation, the DHPM starting material must be synthesized. The Biginelli reaction is a robust and convergent method for this purpose. The currently accepted mechanism, proposed by Kappe, proceeds via an N-acyliminium ion intermediate.[3]
Figure 2: Proposed mechanism for DHPM dehydrogenation.
-
Deprotonation: t-BuOK abstracts the acidic proton from the N1 position of the DHPM ring.
-
Iodination: The resulting enolate anion attacks the electrophilic iodine of t-BuOI, forming a transient N-iodo or C-iodo intermediate.
-
Elimination: A second molecule of base (t-butoxide anion) abstracts the proton at the C4 position. This initiates an E2-like elimination, forming the aromatic C4-C5 double bond and expelling an iodide ion, thus yielding the final pyrimidinone product. [2] The rapid nature of this reaction is attributed to the high reactivity of the in situ generated t-BuOI and the favorable kinetics of the base-mediated elimination pathway at room temperature. [2]
Part 2: Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Potassium tert-butoxide is a corrosive and flammable solid that reacts violently with water. [4][5]Handle it under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with skin and moisture. Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.
Protocol I: Synthesis of DHPM Precursor (General Biginelli Reaction)
This protocol provides a general method for synthesizing the dihydropyrimidinone starting materials.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 5. Potassium tert-butoxide Density, Reaction, Solubility, MSDS [chemistrylearner.com]
Application Notes & Protocols: tert-Butyl Hypoiodite for the Synthesis of Iodo-Steroids
Introduction: The Strategic Value of Iodo-Steroids and the Role of tert-Butyl Hypoiodite
In the landscape of modern drug discovery and development, steroids remain a cornerstone of therapeutic agents. The precise functionalization of the steroidal skeleton is paramount to modulating biological activity, improving pharmacokinetic profiles, and creating novel chemical entities. Iodo-steroids, in particular, serve as highly versatile intermediates. The carbon-iodine bond is a powerful synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) for the introduction of complex molecular fragments. Furthermore, the availability of radioactive iodine isotopes makes iodo-steroids invaluable tools for radiolabeling in diagnostic imaging and metabolic studies.
However, the direct and selective introduction of iodine onto a complex, polycyclic, and often unactivated steroid framework presents a significant synthetic challenge. This is where this compound (t-BuOI) emerges as a reagent of exceptional utility. While too unstable for isolation, t-BuOI can be conveniently generated in situ and harnessed for powerful chemical transformations.[1][2] Its primary value lies in its ability to act as a precursor to the tert-butoxy radical, a potent hydrogen atom abstractor, thereby enabling the functionalization of remote, unactivated C-H bonds through radical relay mechanisms.[3] This guide provides an in-depth exploration of the chemistry of t-BuOI and delivers detailed protocols for its application in the synthesis of iodo-steroids, tailored for researchers in synthetic and medicinal chemistry.
The Reagent: Understanding this compound
This compound is not a commercially available reagent due to its inherent instability; it is sensitive to heat, light, and moisture.[2] Therefore, it must be prepared and used immediately in the reaction mixture. This in situ generation is the key to harnessing its synthetic potential safely and effectively.
In Situ Generation Methodologies
There are two primary, reliable methods for the in situ generation of t-BuOI.
-
From Potassium tert-Butoxide and Iodine (Preferred Method): This is the most common and efficient method. It involves the reaction of molecular iodine with potassium tert-butoxide in an anhydrous aprotic solvent, typically tetrahydrofuran (THF).[3][4] The reaction establishes an equilibrium that favors the formation of t-BuOI and potassium iodide. The progress of the reaction can often be visually monitored by a color change and confirmed by UV/Vis spectroscopy, which shows a characteristic absorption shift from iodine in THF (~460 nm) to t-BuOI (~370 nm).[3]
-
From tert-Butyl Hypochlorite and Metal Iodides: An alternative route involves the reaction of the more stable precursor, tert-butyl hypochlorite, with a metal iodide salt, such as mercury iodide or silver iodide.[1][2] While effective, this method is often less preferred due to the use of heavy metal salts and the generation of stoichiometric metal chloride waste.
The choice of method depends on the specific substrate and desired reaction conditions, but the potassium tert-butoxide route is generally favored for its simplicity and the avoidance of heavy metals.[5]
Critical Safety Considerations
Handling the precursors to t-BuOI requires strict adherence to safety protocols.
-
tert-Butyl Hypochlorite (Precursor): This is a flammable, corrosive, and light-sensitive liquid.[6][7] It should be stored refrigerated (2-8 °C) in light-resistant containers under an inert atmosphere.[6] All handling must be performed in a well-ventilated fume hood, away from heat and ignition sources.[8] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[7] Personal protective equipment (PPE), including goggles, face shield, and appropriate gloves, is mandatory.
-
Potassium tert-Butoxide: This is a highly reactive, flammable solid that reacts violently with water. It is also corrosive. It must be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas (e.g., Argon).
-
Iodine: Solid iodine is corrosive and can cause severe irritation. Its vapors are toxic. Handle in a fume hood with appropriate PPE.
-
In Situ Reaction Mixture: The reaction generating t-BuOI should be conducted behind a blast shield, especially when running on a larger scale. The reaction is often initiated photochemically, so appropriate shielding for UV light sources is necessary.
Mechanistic Principles: Harnessing Radical Chemistry on the Steroid Scaffold
The synthetic power of t-BuOI in steroid chemistry is rooted in its ability to initiate free-radical chain reactions. The key event is the homolytic cleavage of the weak oxygen-iodine bond, which can be induced by heat or, more commonly, by photochemical irradiation.
Caption: Figure 2. HLF-type Reaction on a Steroid.
Experimental Protocols
CAUTION: These procedures must be performed by trained chemists in a properly functioning chemical fume hood with appropriate personal protective equipment. All glassware should be oven- or flame-dried before use.
Protocol 1: In Situ Preparation of a Standardized this compound Solution in THF
This protocol describes the preparation of an approximately 0.2 M solution of t-BuOI in THF.
Materials & Equipment:
-
Potassium tert-butoxide (KOtBu)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Septa and syringes
Procedure:
-
Setup: Assemble a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
Reagent Addition: To the flask, add potassium tert-butoxide (247 mg, 2.2 mmol).
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir the resulting suspension.
-
Iodine Addition: In a separate vial, weigh iodine (508 mg, 2.0 mmol) and add it portion-wise to the stirring suspension over 5 minutes.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid, indicated by the dissolution of iodine and a change from a dark brown/purple to an orange-red solution. [2]Stir for 15-20 minutes to ensure complete formation of the hypoiodite.
-
Usage: The resulting orange-red solution is approximately 0.2 M in this compound and should be used immediately for the subsequent steroid functionalization step. Do not attempt to store this solution.
Caption: Figure 3. Workflow for In Situ t-BuOI Generation.
Protocol 2: Remote C-19 Iodination of 3β-Acetoxy-5α-androstan-6β-ol
This protocol is a representative example of a remote C-H functionalization using a hypoiodite intermediate, targeting the C-19 angular methyl group.
Materials & Equipment:
-
3β-Acetoxy-5α-androstan-6β-ol (starting material)
-
Lead (IV) acetate (Pb(OAc)₄), freshly recrystallized
-
Iodine (I₂)
-
Anhydrous cyclohexane
-
Tungsten filament lamp (100-300 W)
-
Reaction vessel (e.g., borosilicate glass)
-
Standard work-up and purification supplies (separatory funnel, sodium thiosulfate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a borosilicate glass reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3β-acetoxy-5α-androstan-6β-ol (1.0 g, 2.87 mmol) and anhydrous cyclohexane (100 mL).
-
Reagent Addition: Add lead (IV) acetate (1.9 g, 4.31 mmol) and iodine (1.1 g, 4.31 mmol) to the solution.
-
Photochemical Initiation: Position a tungsten lamp approximately 5-10 cm from the reaction vessel. While stirring vigorously, irradiate the mixture. The reaction can be monitored by TLC for the consumption of the starting material. The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble salts and wash the filter cake with cyclohexane. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (until the organic layer is colorless), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, primarily the 6β,19-epoxy-3β-acetoxy-5α-androstane (the cyclized product), can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. The intermediate iodo-steroid is often highly reactive and cyclizes spontaneously or during work-up.
Data Summary and Applications
The application of t-BuOI and related hypoiodite chemistry has enabled the synthesis of numerous functionalized steroids. The table below summarizes representative transformations.
| Steroid Substrate | Reagent System | Target Position | Product Type | Yield (%) | Reference |
| 3α-acetoxy-5α-androstan-11β-ol | Pb(OAc)₄, I₂ | C-18 | 11β,18-Epoxy-steroid | ~65% | [9] |
| 3β-acetoxy-5α-androstan-6β-ol | Pb(OAc)₄, I₂ | C-19 | 6β,19-Epoxy-steroid | ~70% | [9] |
| Adamantane | t-BuOI (in situ) | - | 1-Iodoadamantane | ~85% | [5] |
| Androsterone derivative | t-BuOI (in situ) | C-19 | 19-Iodo-steroid | Moderate | [1] |
Troubleshooting and Field-Proven Insights
-
Low Yields: The most common issue is the presence of moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. Potassium tert-butoxide is extremely hygroscopic and should be handled in an inert atmosphere.
-
Side Reactions: Over-oxidation or decomposition of the starting material can occur. The intensity and distance of the light source for photochemical reactions should be optimized. Running reactions at lower temperatures may also improve selectivity.
-
Incomplete Reaction: Ensure the in situ generated reagent is fresh and used immediately. If using the Pb(OAc)₄/I₂ system, ensure the lead acetate is of high purity and freshly recrystallized if necessary.
-
Causality of Solvent Choice: Non-polar solvents like cyclohexane or benzene are often used in HLF reactions because they do not compete with the intramolecular hydrogen abstraction process. Protic or highly polar solvents can interfere with the radical intermediates. For the in situ generation from KOtBu, THF is ideal due to its ability to solvate the reagents while remaining aprotic. [3]
Conclusion
This compound, despite its instability, is a potent and valuable tool for the synthesis of complex iodo-steroids. Its ability to initiate radical-mediated remote C-H functionalization provides a strategic advantage for accessing positions on the steroid nucleus that are unreachable by conventional ionic pathways. The in situ generation protocols are straightforward, and when combined with a mechanistic understanding of the Hofmann-Löffler-Freytag reaction, they open a gateway to novel steroid analogues for drug discovery and chemical biology. Mastery of the anhydrous and photochemical techniques described herein will empower researchers to unlock the full synthetic potential of this powerful reagent.
References
- Spectrum Chemical. (2019-05-01).
- TCI AMERICA. (2018-07-06).
- TCI. (2024-10-08).
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- Scite.ai. Intramolecular Free‐Radical Reactions.
- Vulcanchem. This compound - 917-97-5.
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Simpkins, N. S., & Wirth, T. (2009). This compound. In Paquette, L. A. (Ed.), Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley. [Link]
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
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Wikipedia. Hofmann–Löffler reaction. [Link]
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Cambridge University Press. Hofmann-Loffler-Freytag Reaction. [Link]
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Reese, P. B. (2024). Remote functionalization reactions in steroids: discovery and application. Steroids, 109362. [Link]
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Montoro, R., & Wirth, T. (2003). Direct iodination of alkanes. Organic letters, 5(24), 4729–4731. [Link]
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Application Notes and Protocols: Intramolecular Cyclization Reactions with Tert-Butyl Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular cyclization reactions are foundational in synthetic organic chemistry, providing a powerful strategy for the construction of cyclic molecules, which are prevalent in natural products, pharmaceuticals, and agrochemicals. Among the diverse reagents employed to initiate these transformations, tert-butyl hypoiodite (t-BuOI) has emerged as a versatile and potent tool. Though not commercially available as an isolated reagent, its convenient in situ generation allows for a range of synthetically valuable cyclizations. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for conducting intramolecular cyclizations mediated by this compound, tailored for researchers in both academic and industrial settings.
This compound is a powerful reagent for both radical and ionic iodinations.[1] Its reactivity stems from the polarized I-O bond, which can undergo either homolytic cleavage to generate a tert-butoxy radical (t-BuO•) and an iodine radical (I•), or serve as a source of electrophilic iodine. This dual reactivity allows for distinct mechanistic pathways—radical and polar—enabling the cyclization of a diverse array of substrates, including unsaturated amides, alcohols, and the classic Hofmann-Löffler-Freytag reaction of N-haloamines. Understanding the factors that govern these pathways is crucial for predicting and controlling reaction outcomes.
I. Mechanistic Overview: The Dichotomy of Radical and Polar Pathways
The synthetic utility of this compound is largely defined by its ability to initiate cyclizations through two distinct mechanistic manifolds: a radical chain process, often invoked in C-H functionalization, and a polar, ionic pathway typically observed in the cyclization of unsaturated systems. The choice of pathway is dictated by the substrate, reaction conditions, and the method of t-BuOI generation.
A. The Radical Pathway: C-H Amination and the Hofmann-Löffler-Freytag Reaction
The radical pathway is famously exemplified by the Hofmann-Löffler-Freytag (HLF) reaction, a method for synthesizing pyrrolidines and piperidines from N-haloamines.[2][3][4] The reaction is initiated by the homolytic cleavage of the N-halogen bond, generating a nitrogen-centered radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from a δ-carbon, a kinetically favored process, to form a more stable carbon-centered radical. This carbon radical is then trapped by an iodine atom, and subsequent base-mediated intramolecular nucleophilic substitution yields the cyclic amine.
This compound can be employed in HLF-type reactions, where it serves to generate the key N-iodoamine intermediate in situ. The tert-butoxy radical generated from the homolysis of t-BuOI can act as the initiator for the hydrogen atom transfer.
Key Steps in the Radical Pathway:
-
Initiation: Homolytic cleavage of t-BuOI (or an N-I bond) generates a radical species.
-
Propagation:
-
Intramolecular 1,5-hydrogen atom transfer from a C-H bond to the initial radical (e.g., a nitrogen radical) generates a carbon-centered radical.
-
The carbon radical abstracts an iodine atom from another molecule of t-BuOI (or an N-iodoamine), propagating the radical chain and forming an iodoalkyl intermediate.
-
-
Cyclization: Base-promoted intramolecular SN2 reaction leads to the formation of the heterocyclic product.
Figure 1. Simplified workflow for radical-mediated intramolecular cyclization.
B. The Polar (Ionic) Pathway: Cyclization of N-Alkenylamides
In contrast to the radical-mediated C-H functionalization, the reaction of this compound with substrates containing electron-rich π-systems, such as N-alkenylamides, often proceeds through a polar, ionic mechanism.[5] In this pathway, t-BuOI acts as a source of electrophilic iodine ("I+").
The reaction is initiated by the iodination of the amide nitrogen, forming an N-iodoamide intermediate. This is followed by an intramolecular transfer of the iodonium ion to the alkene, forming a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by the amide oxygen or nitrogen atom opens the iodonium ion, leading to the formation of the heterocyclic product with high stereoselectivity.
Key Steps in the Polar Pathway:
-
N-Iodination: The amide nitrogen attacks the electrophilic iodine of t-BuOI, forming an N-iodoamide.
-
Intramolecular Iodonium Ion Formation: The N-iodoamide undergoes intramolecular attack on the alkene, forming a cyclic iodonium ion.
-
Nucleophilic Ring Opening: The amide oxygen or nitrogen attacks one of the carbons of the iodonium ion in an anti-fashion, leading to the cyclized product.
Figure 2. Key stages in the polar cyclization of N-alkenylamides.
II. Experimental Protocols and Methodologies
A. In situ Generation of this compound
This compound is too unstable for isolation and is therefore always generated in situ. Two common methods are prevalent in the literature.
Method 1: From tert-Butyl Hypochlorite and a Metal Iodide [2] This is a widely used and reliable method. Tert-butyl hypochlorite, which can be prepared from household bleach or from tert-butyl alcohol and chlorine gas, is treated with a metal iodide salt, typically sodium iodide (NaI).[5][6]
-
Reaction: t-BuOCl + NaI → t-BuOI + NaCl
Method 2: From Potassium tert-Butoxide and Iodine This method involves the reaction of a strong base, potassium tert-butoxide, with molecular iodine.[7] This approach is particularly useful when basic conditions are required for the subsequent reaction.
-
Reaction: t-BuOK + I₂ → t-BuOI + KI
Protocol 1: Preparation of the Precursor, tert-Butyl Hypochlorite (t-BuOCl) Adapted from Organic Syntheses.[5][6]
Caution: This preparation should be conducted in a well-ventilated fume hood. The product is sensitive to light and heat and can decompose vigorously.
-
In a 1 L flask equipped with a mechanical stirrer and cooled in an ice bath, place 500 mL of commercial household bleach (e.g., Clorox®, ~5.25% NaOCl).
-
Stir the solution rapidly until the temperature drops below 10 °C.
-
In a single portion, add a pre-mixed solution of tert-butyl alcohol (37 mL, 0.39 mol) and glacial acetic acid (24.5 mL, 0.43 mol).
-
Continue stirring vigorously for 3-5 minutes. The mixture will become cloudy and a yellow, oily layer will form.
-
Transfer the entire mixture to a 1 L separatory funnel.
-
Separate and discard the lower aqueous layer.
-
Wash the upper organic layer with 50 mL of 10% aqueous sodium carbonate solution, followed by 50 mL of water.
-
Dry the pale-yellow organic layer over anhydrous calcium chloride (CaCl₂) and filter.
-
The resulting tert-butyl hypochlorite (yield: 70-80%) should be stored in an amber bottle in a refrigerator over a small amount of CaCl₂.
B. Protocol 2: Radical-Mediated Intramolecular C-H Amination of N-Alkylsulfamides
This protocol describes a Hofmann-Löffler-Freytag-type reaction for the synthesis of cyclic sulfamides, which are precursors to valuable 1,3-diamines.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-alkylsulfamide substrate (0.2 mmol, 1.0 equiv), tert-butyl hypochlorite (26.0 mg, 0.24 mmol, 1.2 equiv), and sodium iodide (36.0 mg, 0.24 mmol, 1.2 equiv).
-
Add anhydrous dichloroethane (DCE) (2.0 mL).
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclic sulfamide.
| Substrate | Product | Yield (%) |
| N-butyl-N'-phenylsulfamide | 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 75 |
| N-(3-phenylpropyl)-N'-phenylsulfamide | 2-phenyl-4-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 88 |
| N-isopentyl-N'-phenylsulfamide | 4,4-dimethyl-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 95 |
| Data adapted from Kiyokawa, K., et al., Chem. Eur. J. 2021, 27, 13971-13976. |
C. Protocol 3: Polar Cyclization of an N-Alkenylsulfonamide
This protocol details a stereoselective cyclization to form a substituted pyrrolidine, proceeding via an ionic mechanism.[5]
-
To a solution of the N-alkenylsulfonamide (e.g., N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide) (0.5 mmol) in anhydrous acetonitrile (5 mL) at 0 °C, add tert-butyl hypochlorite (65 mg, 0.6 mmol, 1.2 equiv).
-
Add sodium iodide (90 mg, 0.6 mmol, 1.2 equiv) in one portion. The solution will turn dark brown.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the iodomethyl-substituted pyrrolidine.
| Substrate (N-alkenylsulfonamide) | Ring Size | Product | Yield (%) |
| N-allyl-Ts | 3 | 1-tosyl-2-(iodomethyl)aziridine | 85 |
| N-(but-3-enyl)-Ts | 4 | 1-tosyl-2-(iodomethyl)azetidine | 81 |
| N-(pent-4-enyl)-Ts | 5 | 1-tosyl-2-(iodomethyl)pyrrolidine | 92 |
| N-(hex-5-enyl)-Ts | 6 | 1-tosyl-2-(iodomethyl)piperidine | 89 |
| Data adapted from Minakata, S., et al., Org. Lett. 2006, 8, 3335-3337. |
III. Applications in Drug Development and Complex Synthesis
The ability to construct nitrogen-containing heterocycles is of paramount importance in drug discovery, as these motifs are present in a vast number of bioactive molecules. The methods described herein offer mild and selective routes to key intermediates.
-
Access to Chiral Amines: The radical-based C-H amination provides access to cyclic sulfamides, which can be readily converted to chiral 1,3-diamines, a common structural motif in ligands for asymmetric catalysis and in pharmacologically active compounds.
-
Synthesis of Complex Alkaloids: The Hofmann-Löffler-Freytag reaction and its variants have been historically significant in the total synthesis of alkaloids like nicotine.[3] The use of in situ generated t-BuOI modernizes this classic transformation, avoiding the need to handle unstable N-haloamine precursors.
-
Stereocontrolled Synthesis: The polar cyclization of N-alkenylamides proceeds with high stereoselectivity, allowing for the predictable formation of stereocenters. This is a critical advantage when constructing complex molecules with defined three-dimensional structures.
IV. Troubleshooting and Experimental Considerations
-
Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents. tert-Butyl hypochlorite can decompose over time; it is advisable to use freshly prepared or properly stored material. Anhydrous solvents and inert atmospheres are crucial, particularly for the radical-mediated pathways.
-
Light Sensitivity: Radical reactions are often initiated by light. For reproducibility, it is recommended to either conduct the reaction in the dark (by wrapping the flask in aluminum foil) or to use a consistent light source (e.g., a tungsten lamp) if photochemical initiation is desired.
-
Radical vs. Ionic Pathways: If a reaction is sluggish or gives undesired products, consider the mechanistic pathway. For radical reactions, the addition of a radical initiator (like AIBN, though often not necessary with photochemical initiation) may be beneficial. Conversely, if a polar reaction is suffering from radical side-products, ensuring the exclusion of light and the presence of radical inhibitors might improve the outcome. The choice of solvent can also influence the pathway, with non-polar solvents often favoring radical processes.
V. Conclusion
Intramolecular cyclization reactions mediated by in situ generated this compound represent a versatile and powerful platform for the synthesis of valuable heterocyclic compounds. By understanding and controlling the underlying mechanistic dichotomy between radical and polar pathways, researchers can effectively harness this reagent to achieve a wide range of C-N and C-O bond formations. The protocols and data presented in this guide offer a solid foundation for the application of this methodology in academic research, process development, and the synthesis of complex molecular targets.
References
-
Minakata, S., Morino, Y., Oderaotoshi, Y., & Komatsu, M. (2006). Practical and Convenient Synthesis of N-Heterocycles: Stereoselective Cyclization of N-Alkenylamides with t-BuOI under Neutral Conditions. Organic Letters, 8(15), 3335–3337. [Link]
-
Mintz, M. J., & Walling, C. (1969). t-BUTYL HYPOCHLORITE. Organic Syntheses, 49, 9. [Link]
-
Teeter, H. M., & Bell, E. W. (1952). tert-BUTYL HYPOCHLORITE. Organic Syntheses, 32, 20. [Link]
-
Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C−H Amination of N‐Alkylsulfamides by tert‐Butyl Hypoiodite or N‐Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
-
Wikipedia contributors. (2023). Hofmann–Löffler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
-
Nagy, J. (n.d.). Hofmann-Loffler-Freytag Reaction. In Name Reactions in Organic Synthesis. [Link]
-
Martínez, C., & Muñiz, K. (2015). An Iodine Catalysed Hofmann-Löffler Reaction. Angewandte Chemie International Edition, 54(28), 8287-8291. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. [Link]
-
Name Reactions. (n.d.). Hofmann-Loffler-Freytag Reaction. [Link]
-
Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. PubMed. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Remote C–H Functionalization via Selective Hydrogen Atom Transfer. PMC. [Link]
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- 3. Hypervalent iodine(III)-mediated oxidative decarboxylation of β,γ-unsaturated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Reactions with tert-Butyl Hypoiodite
Abstract
tert-Butyl hypoiodite (t-BuOI) is a potent and versatile reagent in modern organic synthesis, primarily utilized for mediating radical and ionic iodination reactions. Its high reactivity, however, is matched by its instability, precluding commercial availability and necessitating its fresh, in situ preparation.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of t-BuOI, detailing its preparation, critical safety protocols, and its application in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, focusing on its role in the classic Hofmann-Löffler-Freytag reaction and other modern C-H functionalization methodologies. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure both safety and success.
The Nature of this compound: A Reagent of Opportunity
This compound is formally a simple alkyl hypoiodite with the structure (CH₃)₃COI. In practice, it is not an isolable substance and is typically encountered as an orange-red solution in solvents like benzene or carbon tetrachloride.[1] Its significance lies in its ability to serve as a source of electrophilic iodine (I⁺) or, upon homolytic cleavage of the weak O-I bond, a tert-butoxy radical (t-BuO•) and an iodine radical (I•). This dual reactivity makes it a powerful tool for a variety of transformations.
However, the precise structure of the reagent generated in situ can be ambiguous and depends heavily on the preparative method used.[1][2] It is highly sensitive to moisture and is best generated immediately before use under strict anhydrous conditions.[1][3]
Core Challenge & Rationale for In Situ Generation
The primary challenge in working with t-BuOI is its inherent instability. It cannot be stored or purchased. Therefore, mastering its in situ generation is the foundational skill required for its use. The choice of generation method can influence the reagent's composition and subsequent reactivity.
Protocols for In Situ Generation of this compound
Two primary methods have proven reliable for the in situ generation of t-BuOI. The choice between them often depends on the availability of starting materials and the specific requirements of the subsequent reaction.
Protocol 2.1: From Potassium tert-Butoxide and Molecular Iodine
This is arguably the most common and straightforward method. The reaction between potassium tert-butoxide (t-BuOK), a strong, non-nucleophilic base, and molecular iodine (I₂) rapidly produces the active reagent.[3][4]
Causality: t-BuOK provides the tert-butoxide moiety, while I₂ serves as the iodine source. The reaction is driven by the formation of the more stable potassium iodide (KI) salt as a byproduct. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solubilize t-BuOK and its inertness under these conditions.[3]
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, round-bottom flask with a magnetic stir bar.
-
Reagents: To the flask, add the substrate to be functionalized, followed by the appropriate solvent (anhydrous THF is recommended).[3]
-
Base Addition: Add solid potassium tert-butoxide (typically 2.8 equivalents relative to the substrate) to the stirred solution.[3]
-
Iodine Addition: Slowly add a solution of molecular iodine (typically 1.1 equivalents) in the same anhydrous solvent.[3]
-
Reaction: The solution will typically change color, indicating the consumption of iodine and formation of the hypoiodite species. The formation is often confirmed by UV/Vis spectroscopy, where the characteristic absorption of I₂ in THF (λₘₐₓ at 460 nm) shifts to that of t-BuOI (λₘₐₓ at 370 nm).[3] The reaction is then allowed to proceed as required by the specific application.
Protocol 2.2: From tert-Butyl Hypochlorite and a Metal Iodide
This method relies on a halogen exchange reaction. tert-Butyl hypochlorite (t-BuOCl), a more stable and commercially available precursor, reacts with a metal iodide salt like sodium iodide (NaI) to generate t-BuOI in situ.[5][6]
Causality: The electronegativity difference drives the displacement of the chloride by the iodide. This method is particularly useful for generating nitrile oxides from oximes, where the choice of base and solvent is critical for optimizing yields.[6]
Step-by-Step Protocol:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagents: Add the substrate, sodium iodide (NaI, typically 1.0-1.5 equivalents), and the desired solvent (e.g., dioxane) to the flask.[6]
-
Base (if required): For certain reactions, such as nitrile oxide formation, a non-nucleophilic base like 2,6-lutidine is added.[6]
-
t-BuOCl Addition: Cool the mixture in an ice bath. Slowly add tert-butyl hypochlorite (t-BuOCl, typically 1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Data Summary: Generation Methods
| Method | Precursor 1 | Precursor 2 | Key Byproduct | Common Solvent | Notes |
| 2.1 | Potassium tert-Butoxide | Molecular Iodine (I₂) | KI | THF | Most common; rapid generation under basic conditions.[3][4] |
| 2.2 | tert-Butyl Hypochlorite | Sodium Iodide (NaI) | NaCl | Dioxane, CH₂Cl₂ | Halogen exchange; useful for specific applications.[5][6] |
Visualization: In Situ Generation Workflow
Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction.
General Protocol for HLF-type Cyclization
This protocol is a representative example for the cyclization of an N-alkylsulfonamide.
-
Preparation: In a flame-dried Schlenk flask under N₂, dissolve the starting N-alkylsulfonamide (1.0 equiv) in an anhydrous solvent such as benzene or CH₂Cl₂.
-
In Situ Reagent Generation: Add potassium tert-butoxide (2.8 equiv) and iodine (1.1 equiv) to the solution at room temperature.
-
Initiation: Irradiate the reaction mixture with a tungsten lamp (e.g., 80-500 W) while maintaining a gentle reflux or the desired temperature.
-
Monitoring: Follow the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired heterocyclic product.
Application II: Transition-Metal-Free Intramolecular C-H Amination
Extending the principles of the HLF reaction, t-BuOI can be used for the transition-metal-free intramolecular C-H amination of N-alkylsulfamides to construct 1,3-diamine precursors. [7]This modern application highlights the reagent's utility in accessing valuable synthetic building blocks without relying on expensive or toxic metal catalysts. [7] Causality: The reaction leverages the ability of t-BuOI to generate an N-centered radical from the sulfamide, which then undergoes a 1,5-HAT to functionalize a secondary or tertiary C-H bond. The resulting cyclic sulfamide can be readily hydrolyzed to the corresponding 1,3-diamine. [7]
Protocol: Synthesis of Cyclic Sulfamides
-
Setup: To an oven-dried vial equipped with a stir bar, add the N-alkylsulfamide (1.0 equiv).
-
Reagent Generation: Under an inert atmosphere, add anhydrous solvent (e.g., chlorobenzene), followed by potassium tert-butoxide and iodine.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and irradiate with a suitable light source (e.g., 23 W fluorescent lamp).
-
Workup and Purification: After consumption of the starting material (monitored by TLC/LC-MS), perform an aqueous workup as described in Protocol 4, followed by purification via column chromatography to isolate the cyclic sulfamide. [7]
Other Key Applications
The reactivity of t-BuOI extends beyond C-H amination, making it a versatile tool in the synthetic chemist's arsenal.
| Application | Reaction Type | Role of t-BuOI | Resulting Product | Reference |
| Dehydrogenation | Oxidation | Two-electron oxidant | Aromatized heterocycles | [3][4] |
| Nitrile Oxide Generation | Oxidation/Elimination | Generates imidoyl iodide intermediate | Isoxazolines/Isoxazoles | [6] |
| Aziridination | Amination | Activates sulfonamide nitrogen source | Aziridines | [8] |
| Deoximation | Oxidation | Oxidative cleavage | Aldehydes/Ketones | [9] |
Conclusion
This compound, despite its instability, is an indispensable reagent for challenging synthetic transformations, most notably radical-mediated C-H functionalization. Its utility in the classic Hofmann-Löffler-Freytag reaction and its modern, transition-metal-free variants underscores its importance. Successful application hinges on the meticulous in situ generation of the reagent under strict anhydrous and safety-conscious conditions. By understanding the causality behind the protocols and the mechanistic pathways at play, researchers can confidently harness the synthetic power of this transient yet highly effective chemical tool.
References
-
tert-Butyl Hypochlorite - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley. As retrieved from Cardiff University ORCA repository. [Link]
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Reaction of this compound with weak acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Tetrabutylammonium iodide catalyzed synthesis of allylic ester with tert-butyl hydroperoxide as an oxidant. (2012). PubMed. [Link]
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tert‐Butyl Hypoiodite for Deoximation. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
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Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. (2015). PMC - NIH. [Link]
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Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! (2019). YouTube. [Link]
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Chemistry Portal. [Link]
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Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. (2011). PMC - NIH. [Link]
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On the structure of this compound. (1984). Journal of the American Chemical Society. [Link]
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Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. (2021). PubMed. [Link]
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The HLF-CRB reaction. (2008). kmt.vanderwal.org. Retrieved January 4, 2026, from [Link]
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Tert-Butyl hypochlorite | C4H9ClO | CID 521297 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. (2021). YouTube. [Link]
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Synthesis of allylic amines - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
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Novel aziridination of olefins: direct synthesis from sulfonamides using t-BuOI. (2005). Chemical Communications (RSC Publishing). [Link]
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Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022). ResearchGate. [Link]
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Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Notes & Protocols: Leveraging tert-Butyl Hypoiodite for the Efficient Synthesis of 1,3,4-Oxadiazoles
Introduction: The Significance of 1,3,4-Oxadiazoles and the Need for Modern Synthetic Methods
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of bioactive compounds, including anti-inflammatory, anticonvulsant, and antioxidant agents.[3] Furthermore, certain 1,3,4-oxadiazole derivatives are prized for their optoelectronic characteristics, finding use in advanced applications like organic light-emitting diodes (OLEDs).[4]
Traditionally, the synthesis of this valuable heterocycle has relied on methods that often require harsh dehydrating agents such as phosphorus oxychloride or thionyl chloride, high temperatures, or multi-step procedures.[5][6] These conditions can limit the functional group tolerance and pose environmental concerns. The development of milder, more efficient, and metal-free synthetic routes is therefore a critical objective for pharmaceutical and materials research.
This guide details a robust and highly efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles through the oxidative cyclization of N-acylhydrazones. The key to this transformation is the use of tert-butyl hypoiodite (t-BuOI), a powerful yet mild oxidizing agent that is conveniently generated in situ.[3][4] This protocol offers significant advantages, including operation at room temperature, high yields, a broad substrate scope, and a simple workup procedure, making it an attractive alternative to conventional methods.[3]
The Reagent: Understanding this compound (t-BuOI)
This compound is a highly reactive and versatile oxidizing agent.[7] However, it is not commercially available and is typically not isolated in pure form due to its instability.[8] For practical synthetic applications, it is almost exclusively generated in situ as needed.
The most common and convenient method for its preparation involves the reaction of the commercially available tert-butyl hypochlorite (t-BuOCl) with a metal iodide salt, such as sodium iodide (NaI).[3][7][8]
Key Advantages of the in situ t-BuOI System:
-
High Reactivity: It is a more potent oxidant than its hypochlorite precursor, enabling efficient transformations under mild conditions.[7]
-
Mild Conditions: Reactions can typically be performed at room temperature, preserving sensitive functional groups.[3]
-
Safety: Generating the reagent in situ avoids the need to handle and store the unstable hypoiodite.
-
Clean Byproducts: The primary byproduct of the reaction is tert-butanol (t-BuOH), which has low toxicity and is easily removed from the reaction mixture through aqueous workup or evaporation.[3]
The Reaction Mechanism: A Stepwise View of Oxidative Cyclization
The conversion of N-acylhydrazones to 1,3,4-oxadiazoles using t-BuOI proceeds through a well-defined oxidative cyclization pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into four key steps:
-
In Situ Generation of t-BuOI: The reaction is initiated by mixing tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI) in the reaction solvent to generate the active oxidant, t-BuOI.[3]
-
Nucleophilic Attack and N-Iodo Intermediate Formation: The N-acylhydrazone, acting as a nitrogen-based nucleophile, attacks the electrophilic iodine atom of t-BuOI. This step forms a key N-iodo hydrazone intermediate.[3]
-
Intramolecular Cyclization: The carbonyl oxygen of the acyl group then performs an intramolecular nucleophilic attack on the imine carbon. This 5-exo-trig cyclization is rapid and forms the five-membered heterocyclic ring.[3]
-
Elimination to Form the Aromatic Ring: The resulting cyclic intermediate undergoes elimination of hydrogen iodide (HI) to yield the final, stable, and aromatic 2,5-disubstituted 1,3,4-oxadiazole product.[3]
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Application Notes & Protocols: Tert-butyl Hypoiodite in Flow Chemistry
Introduction: Taming a Reactive Intermediate
Tert-butyl hypoiodite (t-BuOI) is a potent and versatile electrophilic iodine reagent with significant utility in modern organic synthesis. Its capacity to act as a two-electron oxidant and a source of electrophilic iodine enables a range of powerful transformations, including dehydrogenations, cyclizations, and direct C-H functionalizations.[1] Despite its synthetic potential, t-BuOI is rarely used in traditional batch chemistry. The reagent is not commercially available and is known to be thermally unstable and sensitive to moisture, making its isolation and storage impractical and hazardous.[2]
Historically, these challenges have limited its widespread adoption. However, the advent of continuous flow chemistry provides an ideal platform to harness the reactivity of t-BuOI safely and efficiently. Flow chemistry enables the in-situ generation and immediate consumption of highly reactive or unstable intermediates within a controlled, micro-scale environment.[3][4] This strategy eliminates the need for isolation and storage, mitigates safety risks associated with accumulation, and offers precise control over reaction parameters such as temperature, pressure, and residence time.[3][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in continuous flow systems.
The Synergy: Why Flow Chemistry is Essential for t-BuOI
The combination of t-BuOI chemistry with continuous flow technology is not merely a convenience; it is an enabling synergy that unlocks the full potential of this reagent.
-
Enhanced Safety: The primary advantage is the ability to generate t-BuOI on demand in small volumes and consume it immediately. This avoids the accumulation of a potentially hazardous reagent, a critical concern in batch processing.[3][6] Flow reactors, with their high surface-area-to-volume ratio, also allow for superior management of reaction exotherms, preventing thermal runaways.[4][6]
-
Controlled Generation and Reactivity: t-BuOI is typically generated via two main pathways: the reaction of potassium tert-butoxide with molecular iodine[7] or from tert-butyl hypochlorite and a metal iodide like NaI.[8][9] In a flow system, streams of the precursors can be mixed precisely at a T-junction just moments before encountering the substrate, ensuring the reagent is generated in its most active state.
-
Access to Unstable Intermediates: The ability to control residence times on the order of seconds to minutes is crucial.[5] It allows for the rapid utilization of the generated t-BuOI before it can decompose, maximizing reaction efficiency and minimizing the formation of byproducts. This "flash chemistry" approach is uniquely suited for unstable species.[4][10]
-
Improved Reproducibility and Scalability: The precise control over parameters inherent to flow systems leads to higher reproducibility compared to batch reactors.[3] Scaling up production is achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more predictable and safer than increasing the size of a batch vessel.[11]
Core Application I: Metal-Free Dehydrogenation and Aromatization
One of the most effective applications of in situ-generated t-BuOI is the rapid and efficient dehydrogenation of heterocyclic compounds, particularly the aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) to furnish pyrimidinones.[1][7] These products are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] The t-BuOI system offers a metal-free alternative to traditional oxidants, proceeding rapidly at room temperature.[7]
Reaction Mechanism: Anionic vs. Radical Pathways
Two primary mechanisms have been proposed for this transformation.[1][7] Under basic conditions, the reaction is believed to follow an anionic pathway involving deprotonation of the substrate, followed by iodination and subsequent elimination.[1] A competing radical pathway may also be operative, initiated by the homolytic cleavage of t-BuOI.
Caption: Proposed anionic mechanism for DHPM dehydrogenation.
Flow Protocol: Continuous Aromatization of a DHPM Derivative
This protocol describes the continuous synthesis of an aromatic pyrimidinone from its DHPM precursor using in situ-generated t-BuOI.
1. System Setup:
-
Assemble a flow chemistry system with three pumps, two T-mixers, and a residence unit (e.g., a PFA tubing coil). A back-pressure regulator (BPR) is recommended to ensure single-phase flow.[3]
-
Pump 1: Solution of the DHPM substrate in dry THF.
-
Pump 2: Solution of potassium tert-butoxide (t-BuOK) in dry THF.
-
Pump 3: Solution of molecular iodine (I₂) in dry THF.
2. Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.1 M solution of the starting DHPM in dry THF.
-
Solution B (Base): Prepare a 0.3 M solution of t-BuOK in dry THF. Handle under an inert atmosphere.
-
Solution C (Iodine): Prepare a 0.12 M solution of I₂ in dry THF.
3. Workflow Execution:
-
Set the temperature of the residence unit to 25 °C.
-
Begin pumping a solvent blank (dry THF) through all lines to stabilize the system pressure (e.g., 5 bar).
-
Introduce the reagent solutions at specific flow rates to achieve the desired stoichiometry and residence time. For a 1.0 : 2.8 : 1.1 ratio of Substrate:Base:Iodine, typical flow rates might be:
-
Pump 1 (Solution A): 1.00 mL/min
-
Pump 2 (Solution B): 0.93 mL/min
-
Pump 3 (Solution C): 0.92 mL/min
-
-
The streams from Pumps 2 and 3 are combined at the first T-mixer to generate t-BuOI in situ. The characteristic dark color of iodine should fade significantly.[7]
-
This activated stream immediately combines with the substrate stream (from Pump 1) at the second T-mixer.
-
The combined reaction mixture flows through the residence unit. The volume of the coil and the total flow rate determine the residence time. A 10 mL coil at a total flow rate of ~2.85 mL/min provides a residence time of ~3.5 minutes.
-
The output stream is collected into a flask containing an aqueous solution of Na₂S₂O₃ to quench any unreacted iodine.
-
The product can be isolated using standard extraction and purification procedures.
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Application Notes & Protocols: tert-Butyl Hypoiodite for the Selective Iodination of Arenes
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of tert-butyl hypoiodite (t-BuOI), a highly reactive and effective reagent for the electrophilic iodination of aromatic compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them effectively. We will explore the reagent's preparation, mechanistic pathways, and practical applications, with a focus on achieving selective C–H functionalization.
The Reagent: Understanding this compound (t-BuOI)
This compound is a powerful electrophilic iodinating agent valued for its high reactivity, which allows for rapid reactions under mild, often room-temperature, conditions. Due to its inherent instability and sensitivity to moisture, it is not commercially available and is almost exclusively generated in situ for immediate consumption.[1]
Physicochemical Properties & Characterization
The precise structure of the species referred to as this compound can be ambiguous and is dependent on its method of preparation.[1][2] However, for synthetic purposes, it is treated as a source of an electrophilic iodine atom ("I⁺"). When generated from potassium tert-butoxide and molecular iodine in tetrahydrofuran (THF), its formation can be qualitatively monitored by a distinct color change and quantitatively confirmed by UV/Vis spectroscopy, which shows a characteristic absorption shift from iodine's peak at ~460 nm to the hypoiodite species at ~370 nm.[3][4]
Methodologies for In Situ Generation
The choice of generation method is critical as it dictates the reactive species present and, consequently, the reaction's outcome. Two primary methods are prevalent in the literature.
-
Method A: From Potassium tert-Butoxide (t-BuOK) and Molecular Iodine (I₂) This is a widely used and efficient method for generating t-BuOI for electrophilic additions and oxidations.[4] The reaction is typically performed in an anhydrous aprotic solvent, with THF being the solvent of choice. The high solubility of t-BuOK in THF facilitates a rapid and complete reaction to form the hypoiodite.[3] Strict anhydrous conditions are paramount to prevent the decomposition of the reagent.[3]
-
Method B: From tert-Butyl Hypochlorite (t-BuOCl) and a Metal Iodide This alternative route involves the reaction of the commercially available but hazardous liquid t-BuOCl with a metal iodide salt, such as NaI or KI.[5][6] It has been shown that the reactive species generated via this pathway can differ from that obtained using Method A, potentially leading to different reactivity profiles.[1]
Critical Safety Precautions
Handling the precursors to t-BuOI requires stringent safety measures.
-
tert-Butyl Hypochlorite (t-BuOCl): This reagent is a highly flammable, corrosive, and volatile liquid that can decompose vigorously, especially when exposed to light, heat, or certain materials like rubber.[7][8][9][10] It should be stored in a refrigerator in an amber glass bottle and handled exclusively in a well-ventilated chemical fume hood.[9]
-
Potassium tert-Butoxide (t-BuOK): This is a flammable solid that reacts vigorously with water. It is also corrosive and can cause severe skin and eye burns. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
-
Molecular Iodine (I₂): Iodine is corrosive and can cause burns. Its vapor is harmful if inhaled.
-
General Handling: All reactions involving the generation and use of t-BuOI should be conducted under an inert atmosphere in oven-dried glassware to prevent moisture contamination. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.
Mechanism of Arene Iodination
The iodination of arenes using t-BuOI proceeds primarily through an electrophilic aromatic substitution (SEAr) mechanism. This pathway is foundational to understanding the regioselectivity of the reaction.
The Electrophilic Aromatic Substitution (SEAr) Pathway
In this mechanism, the in situ-generated t-BuOI serves as the electrophile. The π-electrons of the aromatic ring attack the electrophilic iodine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex (or arenium ion). In the final step, a weak base, such as the tert-butoxide anion present in the mixture, abstracts a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the iodinated arene product.
Visualizing the SEAr Mechanism
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Application Notes & Protocols: Synthesis of Bridgehead Iodides via C-H Activation with tert-Butyl Hypoiodite
Abstract
The functionalization of sterically congested and electronically deactivated C(sp³)-H bonds at bridgehead positions represents a formidable challenge in synthetic organic chemistry. Traditional nucleophilic substitution pathways are often precluded due to the geometric constraints of bicyclic and polycyclic systems, which destabilize carbocationic intermediates (SN1) and prevent backside attack (SN2)[1]. This guide details a robust, free-radical-mediated strategy for the direct synthesis of bridgehead iodides from their parent hydrocarbons using tert-butyl hypoiodite (t-BuOI). This method leverages the reactivity of the tert-butoxyl radical to achieve selective C-H abstraction, providing a valuable pathway to key synthetic intermediates used in medicinal chemistry and materials science.
Introduction: The Challenge and Opportunity of Bridgehead Functionalization
Bridgehead positions in polycyclic frameworks like adamantane or bicyclo[2.2.2]octane are unique structural motifs. The inherent rigidity of these systems imparts specific conformational properties to molecules, a feature increasingly exploited in drug design to enhance binding affinity and metabolic stability. However, this same rigidity renders the bridgehead C-H bond inert to many conventional transformations.
The direct conversion of a bridgehead C-H bond to a C-I bond is a powerful transformation. Bridgehead iodides serve as versatile precursors for a range of subsequent reactions, including cross-coupling, organometallic preparations, and further nucleophilic substitutions under forcing conditions. The challenge lies in achieving this conversion selectively and under mild conditions. Free-radical halogenation offers an ideal solution, and this compound has emerged as a highly effective reagent for this purpose[2].
The methodology described herein relies on the in situ generation of t-BuOI, a potent source of the tert-butoxyl radical (t-BuO•). This radical is a strong hydrogen atom transfer (HAT) agent with a notable preference for abstracting hydrogen from tertiary carbons, making it perfectly suited for targeting bridgehead positions.
Mechanistic Rationale: A Radical Chain Pathway
The iodination of a bridgehead alkane (R-H) with this compound proceeds through a classic free-radical chain mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is analogous to well-known radical halogenations like the Wohl-Ziegler reaction and shares mechanistic principles with C-H activation strategies like the Barton reaction[2][3].
The key steps are:
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak O-I bond in t-BuOI, typically induced by thermal or photochemical energy. This generates a tert-butoxyl radical and an iodine radical.
-
Propagation: This is a two-step cycle that sustains the chain reaction.
-
Step A (Hydrogen Abstraction): The highly reactive tert-butoxyl radical abstracts a hydrogen atom from the bridgehead position of the alkane. This is the rate-determining and selectivity-determining step. The stability of the resulting tertiary bridgehead radical provides a strong thermodynamic driving force.
-
Step B (Iodine Transfer): The newly formed bridgehead radical abstracts an iodine atom from another molecule of t-BuOI (or from I₂ which is often present in equilibrium) to yield the final bridgehead iodide product and regenerate the tert-butoxyl radical, which continues the chain.
-
-
Termination: The reaction concludes when two radical species combine, ending the chain.
Application Protocol: Synthesis of 1-Iodoadamantane
This protocol describes the synthesis of 1-iodoadamantane from adamantane, a representative and robust procedure that can be adapted for other polycyclic hydrocarbons. The method utilizes the in situ generation of t-BuOI from molecular iodine and potassium tert-butoxide, which is noted for its efficiency and use of inexpensive reagents[4][5].
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Adamantane | C₁₀H₁₆ | 136.24 | 281-23-2 | Substrate |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 865-47-4 | Use fresh, high-purity reagent. Handle in a glovebox or under inert gas. |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Solid, handle in a fume hood. |
| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 | Anhydrous solvent. |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | For aqueous workup. |
| Brine (Saturated NaCl) | NaCl/H₂O | - | - | For aqueous workup. |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Safety Precautions
-
Potassium tert-butoxide is highly reactive and moisture-sensitive. It is corrosive and can cause severe burns. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
-
Iodine is corrosive and its vapor is harmful. Handle in a well-ventilated fume hood.
-
Cyclohexane is flammable. Ensure no ignition sources are nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantane (1.36 g, 10.0 mmol) and anhydrous cyclohexane (40 mL). Flush the system with nitrogen gas.
-
Reagent Addition: While stirring, carefully add potassium tert-butoxide (1.35 g, 12.0 mmol, 1.2 equiv) to the flask. Follow this by the portion-wise addition of iodine (3.05 g, 12.0 mmol, 1.2 equiv) over 5 minutes.
-
Causality Note: Adding the reagents in this order allows the base to be present as the iodine is introduced. The in situ generation of t-BuOI is rapid. The solution will become a dark, orange-brown color.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath. Maintain the reflux with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with Na₂S₂O₃ solution, and analyzing the organic layer by GC-MS or TLC (staining with ceric ammonium molybdate). The reaction is typically complete within 2-4 hours.
-
-
Workup and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. Shake until the brown color of excess iodine has completely disappeared.
-
Causality Note: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying purification.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be an off-white solid. Purify by recrystallization from hot methanol or by sublimation to yield 1-iodoadamantane as a pure white crystalline solid. (Expected yield: 80-90%).
Scope and Troubleshooting
| Substrate | Conditions | Yield (%) | Notes |
| Adamantane | I₂/KOtBu, Cyclohexane, 80°C, 3h | ~85% | Highly selective for the tertiary C-H bond. |
| Bicyclo[2.2.2]octane | I₂/KOtBu, Benzene, 80°C, 4h | ~70% | Good yield for another strained bridgehead system. |
| Cubane | t-BuOCl/NaI, CCl₄, hν, RT, 2h | ~65% | Demonstrates applicability to highly strained cages[6]. |
Troubleshooting Guide:
-
Low Conversion:
-
Cause: Inactive potassium tert-butoxide due to moisture exposure.
-
Solution: Use a fresh bottle of KOtBu or sublime the reagent before use. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
-
-
Formation of Side Products (e.g., alkenes):
-
Cause: Over-reaction or presence of impurities. The bridgehead iodide itself is generally stable under these conditions, but elimination could occur with certain substrates.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Ensure the purity of the starting alkane.
-
-
Reaction Fails to Initiate:
-
Cause: Insufficient energy for radical initiation.
-
Solution: If running at lower temperatures, irradiate the flask with a tungsten lamp or a standard household incandescent bulb to facilitate photochemical initiation[6].
-
Conclusion
The direct iodination of bridgehead C-H bonds using in situ generated this compound is a powerful and reliable method for accessing valuable synthetic intermediates. The reaction's success hinges on a free-radical mechanism that circumvents the high-energy intermediates associated with ionic pathways at bridgehead carbons. The protocol provided is robust, scalable, and utilizes readily available reagents, making it a highly practical tool for researchers in organic synthesis, drug discovery, and materials science.
References
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Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]
-
Wikipedia. Barton reaction. [Link]
-
Quora. Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible?. [Link]
-
Kraus, G. A., et al. Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]
-
Stavber, S., et al. Direct Bromination and Iodination of Non-Activated Alkanes by Hypohalite Reagents. ResearchGate. [Link]
-
Montoro, R., et al. (2003). Direct iodination of alkanes. PubMed. DOI: 10.1021/ol0359012. [Link]
-
ResearchGate. tert‐Butyl Hypoiodite for Deoximation. [Link]
-
Montoro, R., et al. (2003). Direct Iodination of Alkanes. ResearchGate. [Link]
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Wikipedia. Free-radical halogenation. [Link]
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Majek, M., et al. (2018). Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations. PMC. [Link]
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Kraus, G. A., et al. (1999). Organic synthesis using bridgehead carbocations and bridgehead enones. ACS Publications. [Link]
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RSC Publishing. TBAI/TBHP-mediated oxidative transformations. [Link]
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Smith, L. C. (1977). The mechanism of the Barton reaction. STORRE. [Link]
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ResearchGate. Barton reaction and application in a steroid remote functionalization. [Link]
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Wirth, T. (2001). This compound. Cardiff University. [Link]
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Kolarović, D. L., et al. (2016). In situ formed this compound as an efficient oxidant. ResearchGate. [Link]
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Quora. What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions?. [Link]
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Teeter, H. M., et al. t-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
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Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
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Grau, B. W., et al. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. [Link]
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Sarpong, R., et al. (2018). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. PMC. [Link]
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Mintz, M. J., et al. tert-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
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MDPI. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. [Link]
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MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
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Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]
-
Black, R. M., et al. (1971). A novel rearrangement of 2-adamantyl 'hypoiodite': a one step synthesis of oxa-adamantane. RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in tert-Butyl Hypoiodite Mediated Iodinations
Welcome to the technical support center for tert-butyl hypoiodite mediated iodinations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this powerful yet sensitive reagent. Here, we address common issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your research.
Section 1: Understanding the Reagent and its Reactivity
Before delving into troubleshooting, it's crucial to understand the nature of this compound (t-BuOI). It is a highly reactive and unstable reagent, typically generated in situ for immediate use.[1] Its reactivity stems from the weak oxygen-iodine (O-I) bond, which can undergo both homolytic (radical) and heterolytic (ionic) cleavage, leading to different reaction pathways.[1] The method of preparation significantly influences the reactive species present and, consequently, the reaction outcome.[1][2]
FAQ 1: How is this compound typically prepared, and does the method matter?
Yes, the preparation method is critical. The two most common in situ generation methods are:
-
Reaction of potassium tert-butoxide with molecular iodine (I₂) : This is an efficient method that involves the rapid equilibrium: I₂ + t-BuOK ⇌ t-BuOI + KI.[3] This method is often preferred for reactions under basic conditions.
-
Reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide (e.g., NaI, KI) or I₂ : This method generates what is considered t-BuOI, but the resulting reagent mixture can be different from that produced with t-BuOK and may contain other reactive species like iodine chloride (ICl) if I₂ is used.[1][2][4]
The choice of preparation can influence the dominant reaction pathway (ionic vs. radical) and the potential for side reactions.[1][2] For instance, reagents prepared from t-BuOCl and metal iodides differ from those made via potassium t-butoxide and iodine.[1]
Workflow for in situ Generation of this compound
Caption: General workflow for the in situ generation and use of t-BuOI.
Section 2: Troubleshooting Common Side Reactions
This section addresses specific problems you might encounter during your iodination experiments and provides actionable solutions based on mechanistic understanding.
FAQ 2: My reaction is producing a complex mixture of products, including what appears to be over-iodination. What's going wrong and how can I fix it?
Over-iodination and the formation of multiple byproducts often stem from the high reactivity of t-BuOI and potential radical side reactions.
Causality:
-
Radical Pathways: The O-I bond in t-BuOI can cleave homolytically, especially in the presence of light, to form a tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1] The highly reactive t-butoxy radical can abstract hydrogen atoms from your substrate, creating a substrate radical that can then react with iodine to form the iodinated product.[3] This radical pathway can be less selective than ionic mechanisms, leading to iodination at multiple sites.
-
Excess Reagents: Using an excess of iodine or t-BuOK can lead to higher concentrations of the reactive iodinating species, increasing the likelihood of multiple iodinations, especially on electron-rich aromatic systems.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.1 equivalents of I₂ relative to the substrate. | Studies have shown this maximizes conversion (up to 96% yield) with negligible improvement from excess iodine.[3] |
| Base Concentration | For dehydrogenation reactions, a 2.8:1 molar ratio of t-BuOK to substrate is optimal. For other iodinations, start with a 1:1 ratio and optimize. | Lower base concentrations can lead to incomplete hypoiodite formation, prolonging reaction times and reducing yields.[3] |
| Light | Conduct the reaction in the dark or in a flask wrapped in aluminum foil. | This minimizes light-induced homolytic cleavage of the O-I bond, suppressing radical side reactions.[1] |
| Temperature | Maintain a low to ambient temperature (0 °C to room temperature). | Higher temperatures can promote radical formation and other side reactions. |
Experimental Protocol: Minimizing Over-iodination
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate and anhydrous tetrahydrofuran (THF).[3]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the t-BuOI reagent by adding 1.1 equivalents of I₂ to a solution of 1.0-2.8 equivalents (depending on the reaction type) of potassium tert-butoxide in anhydrous THF at room temperature.[3] The solution should change color, indicating the formation of t-BuOI.[3][5]
-
Slowly add the freshly prepared t-BuOI solution to the cooled substrate solution dropwise over 15-30 minutes.
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.
-
Proceed with standard aqueous workup and purification.
FAQ 3: I am observing unexpected side reactions with other functional groups in my molecule, such as alcohols, ethers, or alkenes. How can I improve the selectivity?
This compound is a potent oxidant and can react with various functional groups, leading to undesired side products.[3][6]
Causality and Potential Side Reactions:
-
Alcohols: Alcohols can be oxidized to aldehydes or ketones, and in some cases, converted to esters.[6][7]
-
Aldehydes: Can be oxidized to acid chlorides or participate in ester formation.[6][7]
-
Alkenes: Can undergo difunctionalization reactions, such as the addition of iodine and a tert-butylperoxy group if peroxides are present as impurities or byproducts.[8]
-
Ethers: While generally more stable, ethers can undergo cleavage under harsh conditions, especially those with benzylic or allylic C-O bonds.
Troubleshooting Strategies:
| Functional Group | Potential Side Reaction | Mitigation Strategy |
| Alcohols | Oxidation to carbonyls, esterification | Protect the alcohol group (e.g., as a silyl ether or tert-butyl ether) before iodination.[9] |
| Alkenes | Iodo-peroxidation, other additions | Run the reaction at a lower temperature and in the dark to disfavor radical additions. Ensure the absence of peroxides. |
| Aldehydes | Oxidation, esterification | Protect the aldehyde as an acetal or consider an alternative iodination strategy if the aldehyde is essential. |
Decision Tree for Troubleshooting Functional Group Incompatibility
Caption: Troubleshooting functional group incompatibility.
FAQ 4: My reaction is sluggish or gives a low yield, and I suspect the this compound reagent is not forming correctly or is unstable.
The instability of t-BuOI necessitates careful handling and specific reaction conditions for its successful generation and use.[3]
Causality:
-
Moisture Sensitivity: this compound is highly sensitive to moisture.[2] Protic solvents or residual water can rapidly decompose the reagent.
-
Solvent Effects: The choice of solvent is crucial. THF is often superior to other solvents like tert-butanol or toluene because it provides excellent solubility for both potassium tert-butoxide and the hypoiodite intermediate.[3]
-
Incomplete Reagent Formation: Insufficient base or poor-quality reagents can lead to incomplete formation of t-BuOI.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent & Glassware | Use anhydrous solvents and flame-dry all glassware under an inert atmosphere. | To prevent decomposition of the moisture-sensitive t-BuOI.[2][3] |
| Solvent Choice | Use anhydrous THF. | THF offers optimal solubility for t-BuOK (25 g/100 mL at 20°C) and the hypoiodite intermediate.[3] |
| Reagent Quality | Use fresh, high-purity potassium tert-butoxide and iodine. | Ensures efficient generation of the active iodinating species. |
| Reaction Monitoring | The formation of t-BuOI from I₂ and t-BuOK in THF can be visually monitored by a color change or spectroscopically by a shift in the UV-Vis absorption maximum from ~460 nm (I₂) to ~370 nm (t-BuOI).[3][5] | This confirms the successful generation of the reagent before adding the substrate. |
Section 3: Mechanistic Insights
Understanding the potential reaction mechanisms is key to predicting and controlling the outcome of your iodination.
Ionic vs. Radical Pathways
This compound can react through two main pathways:
-
Anionic/Ionic Pathway: This pathway is favored under basic conditions. It typically involves the deprotonation of the substrate by t-BuOK to form an enolate or another nucleophilic species. This nucleophile then attacks the electrophilic iodine of t-BuOI.[3] This mechanism is generally more selective.
-
Radical-Mediated Pathway: This pathway is initiated by the homolytic cleavage of the O-I bond, often induced by light.[1] The resulting tert-butoxy radical abstracts a hydrogen atom from the substrate, leading to a radical intermediate that then combines with an iodine radical.[3] This pathway can be less selective and may be responsible for side reactions like C-H iodination at unactivated positions.[10][11]
Mechanism Visualization: Anionic Pathway Example
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- 11. Direct iodination of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Hypoiodite
Welcome to the technical support center for tert-butyl hypoiodite (t-BuOI). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for harnessing the power of this highly reactive and versatile reagent. Due to its inherent instability, t-BuOI presents unique challenges that require a nuanced understanding of its generation and reactivity. This document provides in-depth, field-proven guidance in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions - Understanding the Reagent
This section addresses fundamental questions about the nature, preparation, and properties of this compound.
Q1: What is this compound and what makes it so reactive?
A: this compound is a powerful organic reagent where an iodine atom is in the +1 oxidation state, bonded to a tert-butoxy group.[1] Its high reactivity stems from the weak and highly polarized oxygen-iodine (O-I) bond. This bond can readily undergo homolytic cleavage, especially upon exposure to light, to generate a highly energetic tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1] The electrophilic nature of the iodine atom also allows it to participate in a variety of ionic reactions, making it a potent oxidant and iodinating agent.[2]
Q2: Can I purchase this compound directly?
A: No, this compound is not commercially available in a pure, isolated form. It is highly unstable and sensitive to moisture, heat, and light, making storage and transportation impractical.[1][3] Therefore, it must be prepared in situ, meaning it is generated within the reaction mixture for immediate use.[1][3]
Q3: What are the standard methods for generating this compound in situ?
A: There are two primary, well-established methods for the in situ generation of t-BuOI. The choice of method can be critical, as research has shown that the reactive species generated may differ slightly in composition and reactivity.[3][4][5]
| Method | Reactants | Typical Solvent | Advantages | Considerations | Primary Use Cases |
| Method A | Potassium tert-butoxide (t-BuOK) + Molecular Iodine (I₂) | Anhydrous THF | Simple, rapid, metal-free, mild conditions.[6] | Requires strictly anhydrous conditions due to the moisture sensitivity of t-BuOK. | Dehydrogenations,[6] deoximations,[4] aziridinations.[7] |
| Method B | tert-Butyl hypochlorite (t-BuOCl) + Metal Iodide (e.g., NaI, KI, AgI) | CCl₄, Benzene, CH₂Cl₂ | Precursor (t-BuOCl) is readily prepared or commercially available. | t-BuOCl is light-sensitive, volatile, and potentially explosive.[8][9][10] The reaction can be more complex.[3] | Radical iodinations, Hofmann-Löffler-Freytag reactions.[3][11] |
Q4: How can I visually or spectroscopically confirm the formation of t-BuOI?
A: Confirmation is typically done by UV-Vis spectroscopy. When t-BuOI is generated from molecular iodine and potassium tert-butoxide in THF, a distinct color change from the brown/violet of iodine to a yellow-orange solution is observed. This corresponds to a shift in the maximum absorbance (λ_max) from approximately 460 nm (for I₂ in THF) to around 370 nm, which is characteristic of this compound formation.[2][6]
Section 2: Troubleshooting Guide for Key Applications
This section focuses on common problems encountered during specific reaction types and provides actionable solutions.
Application Focus: Radical C-H Functionalization (Hofmann-Löffler-Freytag Reaction)
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for synthesizing pyrrolidines and other N-heterocycles via intramolecular C-H amination.[11][12] It relies on the generation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon.
A: Low yields in the HLF reaction typically point to issues with radical initiation, stability of the key intermediates, or competing side reactions. Here’s a checklist for troubleshooting:
-
Inefficient Radical Initiation: The homolytic cleavage of the N-halogen bond to form the nitrogen radical is the crucial first step.[13]
-
Solution: Ensure proper initiation conditions. For thermal initiation, the reaction may require heating. For photochemical initiation, use a suitable light source (e.g., UV lamp). N-bromoamines often give better yields with photo-initiation, while N-chloroamines may be better suited for thermal conditions.[13]
-
-
Incorrect Acidity: The classic HLF reaction requires a strong acid (e.g., H₂SO₄, TFA) to protonate the N-haloamine, which facilitates radical formation.[11][13]
-
Solution: Verify the concentration and purity of your acid. However, be aware that highly acidic conditions can degrade sensitive substrates. For such cases, consider the Suárez Modification , which uses hypervalent iodine reagents (like DIB/I₂) under neutral conditions and is applicable to N-cyanamides, N-phosphoramidates, and carbamates, avoiding the need for strong acids.[11][13]
-
-
Unfavorable N-Substituents: The electronic nature of the substituent on the nitrogen atom significantly impacts the stability of the nitrogen radical.
-
Solution: Electron-withdrawing groups (e.g., sulfonyl, acyl, cyano) can stabilize the nitrogen radical and allow the reaction to proceed under milder, neutral conditions.[11] If you are using alkyl or aryl groups, strong acid is typically necessary.[11] Computational studies suggest that protecting groups like Ac, TFAc, and Boc can be superior to the traditional Tosyl group for activating the nitrogen radical.[14]
-
-
Solvent Choice: The solvent must be inert to the highly reactive radical species generated.
-
Solution: Use non-reactive, often halogenated, solvents. Avoid solvents with weak C-H bonds that can be attacked by the tert-butoxy or nitrogen radicals.
-
// Invisible edges for layout N_Radical -> HAT [style=invis, minlen=2]; C_Halide -> SN2 [style=invis, minlen=2]; } } Caption: Key steps of the Hofmann-Löffler-Freytag reaction mechanism.
Application Focus: Oxidative Dehydrogenation
t-BuOI generated from t-BuOK and I₂ is an exceptionally efficient system for the aromatization of heterocycles like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6]
A: This reaction is typically very fast (<10 minutes), so sluggishness points to a specific issue with the reagents or conditions.[2][6]
-
Presence of Moisture: This is the most common culprit. Potassium tert-butoxide is highly hygroscopic, and water will quench the reaction. The in situ generation of t-BuOI requires strictly anhydrous conditions.[2]
-
Solution: Use freshly opened or properly stored t-BuOK. Ensure your THF is anhydrous; distilling from sodium/benzophenone or using a solvent purification system is recommended. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry: The ratio of base to iodine is crucial for efficient generation of the active oxidant.
-
Solution: A slight excess of both I₂ (e.g., 1.1 equivalents) and t-BuOK (e.g., 2.8-3.0 equivalents) relative to the substrate is often optimal to drive the reaction to completion quickly.[6]
-
-
Poor Solubility of Base: While t-BuOK has good solubility in THF, using other solvents where it is less soluble can slow the reaction.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the 3,4-dihydropyrimidin-2(1H)-one substrate (1.0 equiv).
-
Solvent: Add anhydrous THF via syringe (concentration typically 0.1 M).
-
Base Addition: Add solid potassium tert-butoxide (2.8 equiv) to the stirred solution.
-
Iodine Addition: Add solid molecular iodine (1.1 equiv). A rapid color change from brown to yellow/orange should be observed.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 3-10 minutes at room temperature.[6]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography as needed.
Section 3: Essential Safety & Handling Protocols
Handling t-BuOI and its precursors requires strict adherence to safety protocols due to their reactivity and potential hazards.
Q: What are the main safety hazards I need to be aware of?
A: The primary hazards are associated with the precursors, particularly tert-butyl hypochlorite (t-BuOCl) , and the inherent instability of the in situ generated reagent.
-
tert-Butyl Hypochlorite (t-BuOCl):
-
Instability: It is highly sensitive to light, heat, and mechanical shock and can decompose vigorously or explosively.[8][9][10] It should be stored in a refrigerator (2-8 °C), in the dark, and away from incompatible materials.[8][15]
-
Flammability & Oxidizer: It is a flammable liquid and a strong oxidizer. Keep away from heat, sparks, open flames, and combustible materials.[15][16]
-
Reactivity: It reacts violently with rubber and other materials. Use only glass or Teflon equipment.[10]
-
Toxicity: It is corrosive and harmful if inhaled or absorbed through the skin. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[8][15]
-
-
In Situ Reagent (t-BuOI):
-
Decomposition: The reagent is unstable and should be used immediately after generation. Do not attempt to isolate or store it.
-
Radical Reactions: The generation of highly reactive tert-butoxy radicals can initiate unintended and vigorous side reactions if not properly controlled.
-
Mandatory Safety Precautions:
-
Wear appropriate PPE: This includes flame-retardant lab coat, chemical splash goggles, face shield, and compatible gloves (inspect gloves before use).[15]
-
Avoid Light and Heat: Conduct reactions in flasks protected from strong light (e.g., wrapped in aluminum foil). Avoid heating unless specified by a validated protocol.[8][9][10]
-
Inert Atmosphere: For moisture-sensitive reactions (e.g., using t-BuOK), maintain an inert atmosphere of nitrogen or argon.
-
Grounding: When transferring flammable solvents or reagents, ensure all equipment is properly grounded to prevent static discharge.[8][16][17]
-
Quenching: Always have a quenching agent (e.g., sodium thiosulfate solution) ready to neutralize the oxidant at the end of the reaction or in case of a spill.
// Connections between phases Reagents -> Solvent [ltail=cluster_prep, lhead=cluster_reaction, style=dashed]; Monitor -> Quench [ltail=cluster_reaction, lhead=cluster_workup, style=dashed]; } } Caption: A generalized safe workflow for reactions involving in situ this compound.
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tert-Butyl Hypochlorite. Organic Chemistry Portal. [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley. [Link]
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Generation of alkoxyl radicals and their applications for β-scission reactions in bridged bicyclic systems. (n.d.). [Link]
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Reaction of this compound with weak acids. ResearchGate. [Link]
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Hofmann–Löffler reaction. Wikipedia. [Link]
-
Sahoo, B., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega. [Link]
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Optimization of reaction conditions. ResearchGate. [Link]
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Morita, H., et al. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. The Journal of Organic Chemistry. [Link]
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Telvekar, V. N., et al. (2013). This compound for Deoximation. ResearchGate. [Link]
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Tanner, D. D., et al. (1984). On the Structure of this compound. Journal of the American Chemical Society. [Link]
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V. A., et al. (2021). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry. [Link]
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Mintz, M. J., & Walling, C. (1969). t-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
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G, S. R., et al. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Molecules. [Link]
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Methods for alkoxy radical generation. ResearchGate. [Link]
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Zhang, W., & Chen, Y. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. [Link]
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Twilton, J., et al. (2020). Catalytic generation of alkoxy radicals from unfunctionalized alcohols. Semantic Scholar. [Link]
-
Wang, Z., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules. [Link]
-
Lesjak Kolarović, D., et al. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC. [Link]
-
Teeter, H. M., & Bell, E. W. (1952). t-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
-
tert-Butyl hypochlorite. Wikipedia. [Link]
-
Minakata, S., et al. (2006). Novel aziridination of olefins: direct synthesis from sulfonamides using t-BuOI. Chemical Communications. [Link]
-
Thelen, M. A., & Felder, P. (1993). Photodissociation of tert-butyl hypochlorite and decomposition of the tert-butoxy radical fragment. University of Southampton. [Link]
-
Makota, O., et al. (2018). DECOMPOSITION OF TERT-BUTYL HYDROPEROXIDE IN THE PRESENCE OF SELECTED INITIATORS AND CATALYSTS. Chemistry & Chemical Technology. [Link]
-
Wu, X., et al. (2019). tBuOK-triggered bond formation reactions. RSC Advances. [Link]
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Technical Support Center: Navigating the Reactivity of tert-Butyl Hypoiodite
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tert-butyl hypoiodite. As Senior Application Scientists with extensive field experience, we've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this powerful but sensitive reagent. This resource is structured in a question-and-answer format to directly address the challenges you may encounter, with a particular focus on the critical effects of moisture on the reactivity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: I've heard this compound is highly sensitive to moisture. Why is this, and what are the immediate consequences of accidental exposure to water?
A1: Your caution is well-founded. This compound is exceptionally sensitive to moisture due to the polarized nature of the O-I bond, which makes the iodine atom highly electrophilic and susceptible to nucleophilic attack by water.[1] This inherent reactivity is the primary reason it is almost exclusively generated in situ for immediate use.[1][2]
The immediate consequence of moisture contamination is the rapid hydrolysis of this compound. This reaction decomposes the active reagent, leading to a significant loss of your desired oxidizing capacity. The proposed hydrolysis mechanism involves the nucleophilic attack of water on the electrophilic iodine, leading to the formation of tert-butanol and hypoiodous acid (HOI). Hypoiodous acid is itself unstable and can disproportionate to form iodide (I⁻) and iodate (IO₃⁻) ions, particularly under basic conditions.
Q2: My oxidation reaction with in situ generated this compound is sluggish and incomplete. Could residual moisture be the culprit?
A2: Yes, it is highly probable. The presence of even trace amounts of moisture can significantly impact your reaction in several ways:
-
Consumption of the Reagent: As discussed in Q1, water will directly consume the this compound as it is formed, reducing the effective concentration of your oxidant and leading to incomplete conversion of your starting material.
-
Interference with in situ Generation: The most common method for generating this compound is the reaction of potassium tert-butoxide with molecular iodine in an anhydrous solvent like tetrahydrofuran (THF).[2] If moisture is present, it can react with the potassium tert-butoxide, a strong base, to form potassium hydroxide and tert-butanol. This side reaction not only consumes the base needed to generate the hypoiodite but also introduces additional water, further exacerbating the decomposition of the desired reagent.
Q3: How can I rigorously ensure my reaction conditions are anhydrous when preparing and using this compound?
A3: Establishing and maintaining anhydrous conditions is paramount for success. Here is a summary of best practices:
| Component | Recommended Action | Rationale |
| Glassware | Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon). | Glass surfaces readily adsorb a thin film of water from the atmosphere. Heating is necessary to desorb this moisture. |
| Solvents | Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF). Alternatively, use a commercial solvent purification system. | "Anhydrous" solvents from commercial suppliers may still contain unacceptable levels of moisture for highly sensitive reactions. |
| Reagents | Use fresh, high-purity potassium tert-butoxide. If the quality is uncertain, it can be sublimed. Iodine should be of high purity and stored in a desiccator. | Older bottles of potassium tert-butoxide may have been exposed to atmospheric moisture over time. |
| Atmosphere | Conduct the entire experiment under a positive pressure of a dry, inert gas (Nitrogen or Argon) using a Schlenk line or a glovebox. Use septa and cannulas for all transfers of reagents and solvents. | This prevents the ingress of atmospheric moisture and oxygen into the reaction vessel. |
Troubleshooting Guide
Problem: My reaction is not proceeding, and the characteristic reddish-brown color of iodine persists.
| Potential Cause | Troubleshooting Step |
| Inefficient Generation of this compound | This is a strong indicator that the potassium tert-butoxide has been compromised by moisture. The base is consumed by water instead of reacting with iodine. |
| Solution: Use a fresh, unopened container of potassium tert-butoxide or purify the existing stock by sublimation. Ensure that the solvent is rigorously dried. |
Problem: The reaction starts, but the yield is low, and I observe the formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step |
| Gradual Introduction of Moisture | A slow leak in your apparatus or the use of inadequately dried reagents can lead to the continuous, slow decomposition of this compound. The formation of tert-butanol and hypoiodous acid can lead to side reactions. |
| Solution: Re-evaluate your experimental setup for any potential leaks. Ensure all joints are properly sealed. Re-dry all solvents and consider purifying solid reagents. |
Experimental Protocol: In situ Generation of this compound
This protocol outlines the standard procedure for the generation of this compound for immediate use in an oxidation reaction.
-
Glassware Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add your substrate and freshly distilled, anhydrous THF via cannula.
-
Base Addition: Add solid, high-purity potassium tert-butoxide to the stirred solution under a positive flow of nitrogen.
-
Formation of Hypoiodite: Cool the mixture to the desired reaction temperature (often 0 °C or room temperature). Add solid iodine in one portion. A rapid color change from the deep purple of iodine to a lighter orange or yellow solution should be observed as the this compound is formed.
-
Reaction Monitoring: Proceed with your reaction, monitoring its progress by TLC or LC-MS.
References
-
Kinetics of iodine hydrolysis in unbuffered solutions. (n.d.). INIS-IAEA. Retrieved January 8, 2026, from [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(3), 271–286. [Link]
-
tert-Butyl Hypochlorite. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
Sources
Technical Support Center: Quenching Unreacted Tert-butyl Hypoiodite
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and best practices for effectively quenching unreacted tert-butyl hypoiodite (t-BuOI) in experimental workflows. As a highly reactive and unstable reagent, proper quenching is critical for reaction success, product purity, and laboratory safety.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the use and quenching of this compound.
Q1: Why is it essential to quench unreacted this compound?
A1: Quenching is a critical step for several reasons:
-
Safety and Stability: this compound is thermally and photolytically unstable and is typically generated in situ for immediate use.[1] Unreacted reagent can decompose, potentially leading to undesired side reactions or the liberation of elemental iodine (I₂), a volatile and corrosive substance. Quenching neutralizes its reactivity, ensuring a safe and controlled workup.
-
Preventing Side Reactions: As a powerful electrophilic iodinating agent and oxidant, residual t-BuOI can react with the desired product or other components in the mixture during workup and purification, leading to lower yields and the formation of impurities.[2]
-
Facilitating Purification: The quenching process converts reactive iodine species into non-reactive, water-soluble salts (e.g., sodium iodide), which can be easily removed from the organic phase through a simple aqueous extraction.[3][4] This simplifies downstream purification steps like chromatography.
Q2: What is the most common and effective quenching agent for this compound?
A2: An aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the most widely used and effective quenching agent.[3][4][5] It rapidly and efficiently reduces both t-BuOI and any elemental iodine (I₂) that may have formed into colorless, water-soluble iodide ions (I⁻). The reaction is generally clean and proceeds via the well-established mechanism where thiosulfate is oxidized to tetrathionate.[6]
The overall reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
Q3: How can I visually confirm that the quenching process is complete?
A3: The most reliable visual indicator is the complete disappearance of color in both the organic and aqueous layers. This compound solutions are typically orange-red, and elemental iodine imparts a characteristic brown, yellow, or pink/purple color to organic solvents.[1][5][6][7] A successful quench will result in a colorless aqueous layer and a colorless (or product-colored) organic layer.[5][6] For confirmation, a starch indicator test can be used on the aqueous layer; the absence of a blue-black color indicates that all iodine has been reduced.[6][7][8][9]
Q4: Can the quenching agent or process negatively impact my desired product?
A4: Yes, under certain circumstances. The key factors to consider are pH changes and the inherent reactivity of your product.
-
pH Shifts: The reaction between thiosulfate and hypohalites can cause a significant decrease in pH.[10][11][12] If your target molecule is acid-sensitive (e.g., contains acid-labile protecting groups like acetals or silyl ethers), this acidic shift could lead to degradation.
-
Base Sensitivity: Conversely, if a basic quench (e.g., sodium bisulfite or a mixture of thiosulfate and sodium bicarbonate) is used, base-sensitive functional groups (e.g., esters, β-lactams) could be compromised.[3]
It is crucial to select a quenching agent and conditions that are compatible with the functional groups present in your product.
In-Depth Troubleshooting Guide
This section provides solutions to specific problems encountered during the quenching of this compound.
Issue 1: The organic layer remains yellow or brown after washing with aqueous sodium thiosulfate.
-
Probable Cause 1: Insufficient Quenching Agent. The amount of sodium thiosulfate added was not enough to reduce all the active iodine species in the reaction mixture. This is common in scale-up reactions where the excess of t-BuOI is greater than anticipated.[13]
-
Solution 1: Add more saturated sodium thiosulfate solution to the separatory funnel and shake vigorously. Continue adding the quenching agent in portions until the color completely dissipates.[3][4] Ensure thorough mixing to facilitate the transfer of iodine from the organic to the aqueous phase for the reaction to occur.
-
Probable Cause 2: Poor Phase Mixing. If the mixture is not agitated sufficiently, the transfer of iodine from the organic layer to the aqueous layer where the thiosulfate resides is inefficient, leading to an incomplete quench.
-
Solution 2: Shake the separatory funnel vigorously for 1-2 minutes, ensuring periodic venting.[4] If dealing with a large volume, mechanical stirring of the biphasic mixture for 15-30 minutes before separation can dramatically improve efficiency.[3]
Issue 2: My product is degrading during the quenching and workup process.
-
Probable Cause: Acid/Base Sensitivity. As mentioned in the FAQ, the quenching process can alter the pH of the aqueous layer, potentially damaging sensitive products.[10][11][12]
-
Solution:
-
Buffer the Quench: Use a buffered solution or a two-step quench. First, add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by the sodium thiosulfate solution.[3] This combined method helps maintain a neutral to slightly basic pH.
-
Control Temperature: If your product is sensitive, perform the quench and subsequent extractions at a lower temperature (0-5 °C) in an ice bath to minimize degradation.[3]
-
Consider Alternative Quenchers: For highly sensitive substrates, ascorbic acid can be a milder alternative, although its applicability for iodinated compounds should be verified for each specific case.[14]
-
Issue 3: An emulsion has formed, making layer separation difficult.
-
Probable Cause: High concentrations of salts or finely divided solids can stabilize emulsions, preventing clean separation of the organic and aqueous layers.
-
Solution:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.
-
Filter: If insoluble byproducts are present, it may be necessary to filter the entire biphasic mixture through a pad of Celite® before attempting separation.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to the slow separation of layers.
-
Protocols and Data
Standard Quenching Protocol
-
Cool the reaction mixture to room temperature or 0 °C if the product is sensitive.
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Slowly add a saturated aqueous solution of sodium thiosulfate. A typical starting point is 1.5-2 equivalents relative to the initial amount of the iodine source used to generate the t-BuOI.[3]
-
Stopper the funnel, and while pointing the tip away from you and others, shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Observe the color. If any yellow or brown color persists in the organic layer, add more thiosulfate solution and repeat the process.
-
Once both layers are colorless, allow them to separate fully.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine to remove residual salts.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
Comparison of Common Quenching Agents
| Quenching Agent | Chemical Formula | Typical Conditions | Advantages | Potential Issues |
| Sodium Thiosulfate | Na₂S₂O₃ | Saturated aqueous solution, Room Temp | Highly effective, rapid, inexpensive, reliable visual endpoint.[3][5] | Can cause a drop in pH, potentially harming acid-sensitive products.[10][11] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution, Room Temp | Effective reducing agent, readily available.[4] | Can create acidic conditions; may form adducts with aldehydes/ketones. |
| Ascorbic Acid | C₆H₈O₆ | Aqueous solution, Room Temp | Mild reducing agent, suitable for some sensitive substrates.[14] | Slower reaction rate, less common for this specific application. |
| Sodium Bicarbonate | NaHCO₃ | Saturated aqueous solution, Room Temp | Used to neutralize acid, often in combination with a reducing agent. | Not a reducing agent; will not quench iodine species on its own. Gas evolution (CO₂). |
Visual Workflow Diagrams
The following diagrams illustrate key decision-making processes in quenching this compound.
Caption: General mechanism for quenching iodine species with thiosulfate.
Caption: Decision workflow for troubleshooting an incomplete quench.
References
-
Boal, A. K., & Patsalis, F. I. (2017). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. Journal - American Water Works Association. [Link]
-
Boal, A. K. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. FID BAU. [Link]
-
Boal, A., & Patsalis, F. I. (2017). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. AWWA. [Link]
-
Wert, E. C., et al. (2024). Efficiency of Ozone Quenching Agents at Different Temperature, pH, and Hydrodynamic Conditions. Ozone: Science & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. [Link]
-
An, D., et al. (2016). Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. Chemosphere. [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. Encyclopedia of Reagents for Organic Synthesis (EROS). [Link]
-
Save My Exams. (2025). Redox Titration - Thiosulfate & Iodine. [Link]
-
M.C.C. Science. (n.d.). An iodine / thiosulfate titration. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. [Link]
-
ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate. [Link]
-
YouTube. (2015). Iodine and sodium thiosulfate titrations. [Link]
-
Reddit. (2021). Removal of Iodine. r/Chempros. [Link]
Sources
- 1. This compound -ORCA [orca.cardiff.ac.uk]
- 2. tert-Butyl Hypochlorite [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. mccscience.yolasite.com [mccscience.yolasite.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis | Semantic Scholar [semanticscholar.org]
- 11. Making sure you're not a bot! [fid-bau.de]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with tert-Butyl Hypoiodite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges of scaling up reactions that utilize tert-butyl hypoiodite (t-BuOI). As a highly reactive and unstable reagent, transitioning from lab-scale success to pilot or manufacturing scale requires a nuanced understanding of its chemical nature and the physical constraints of larger equipment. This document moves beyond simple protocols to explain the causality behind common failures and provides robust, self-validating troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Preparation, Stability, and Handling at Scale
Question 1: What is the best method for preparing this compound for a large-scale reaction, and why is it not sold commercially?
Answer: this compound is not commercially available due to its inherent instability; it is highly sensitive to moisture and has a tendency to decompose.[1] Therefore, it must be generated in situ (within the reaction mixture) immediately before or during its intended use. This is the single most critical procedural control for any scale-up campaign.
For large-scale applications, the most reliable and common method for in situ generation is the reaction of potassium tert-butoxide (t-BuOK) with molecular iodine (I₂) .[2][3]
-
Causality & Advantage: This method is preferred over alternatives, such as reacting tert-butyl hypochlorite (t-BuOCl) with metal iodides, because it uses common, relatively inexpensive, and solid reagents (t-BuOK and I₂) that are easier to handle in large quantities than gaseous chlorine or unstable t-BuOCl.[1][4] The reaction to form t-BuOI is rapid and efficient under anhydrous conditions.
Caption: Simplified Hofmann-Löffler-Freytag radical cycle.
Troubleshooting the HLF Reaction at Scale:
-
Initiation Step:
-
Causality: The reaction is initiated by the homolytic cleavage of the N-I bond to form a nitrogen-centered radical. This typically requires energy in the form of heat or UV light. I[5]n a large, opaque reactor, achieving uniform light penetration is nearly impossible.
-
Action: Rely on thermal initiation. You must determine the optimal, consistent temperature for initiation that does not simultaneously cause excessive decomposition of the t-BuOI. This is a narrow operational window that must be defined at a smaller scale.
-
-
1,5-Hydrogen Abstraction:
-
Causality: This is the critical intramolecular step that determines the success and regioselectivity of the reaction. I[6]t is highly dependent on the conformation of the N-iodoamine intermediate. Factors that change the substrate's conformation, such as solvent, temperature, or concentration, can inhibit this step.
-
Action:
-
Confirm Structure: Ensure your starting material is correctly substituted to allow for a sterically accessible delta-hydrogen.
-
Solvent Effects: The solvent used at scale must be the same as the one used in the successful lab experiment. A change in solvent can alter the preferred conformation of the substrate, moving the delta-hydrogen out of reach.
-
-
-
Radical Quenching/Inhibitors:
-
Causality: Radical chain reactions are notoriously sensitive to inhibitors. At scale, the risk of impurities from raw materials, solvents, or leaching from reactor components is higher. Oxygen is a potent radical inhibitor. [5] * Action:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged and maintained under a strict inert atmosphere (nitrogen or argon).
-
Material Purity: Use high-purity, degassed solvents and reagents.
-
-
Detailed Experimental Protocol: Scale-Up of a Dehydrogenation Reaction
This protocol details the aromatization of a dihydropyrimidinone (DHPM), a reaction known to proceed rapidly with in situ generated t-BuOI.
[3]Objective: To perform the dehydrogenation of a model DHPM substrate on a 10 mole scale.
Materials & Equipment:
-
50 L glass-lined reactor with a temperature probe, nitrogen inlet, mechanical stirrer (pitched-blade turbine), and bottom outlet valve.
-
Jacketed dropping funnel (10 L).
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O.
-
Potassium tert-butoxide (t-BuOK), 98+%.
-
Iodine (I₂), 99.8%.
-
DHPM Substrate (10.0 mol).
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is scrupulously clean and dry.
-
Purge the reactor with dry nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, charge the DHPM substrate (10.0 mol).
-
Add anhydrous THF (20 L). Stir until all substrate is dissolved.
-
In a separate, dry, and inerted vessel, dissolve potassium tert-butoxide (28.0 mol, 2.8 eq) in anhydrous THF (15 L). Caution: This dissolution can be exothermic; pre-cooling may be necessary.
-
Transfer the t-BuOK solution to the reactor via a cannula or pressure transfer.
-
-
Preparation of Iodine Solution:
-
In the 10 L jacketed dropping funnel, dissolve iodine (11.0 mol, 1.1 eq) in anhydrous THF (8 L). This solution will be dark brown/purple.
-
-
In Situ Generation and Reaction:
-
Cool the main reactor contents to 20-25 °C.
-
Begin adding the iodine solution from the dropping funnel to the reactor. This is the critical control step.
-
Control the addition rate to maintain the internal reaction temperature below 30 °C. The reaction is very fast, and a significant exotherm will be observed. T[3]he total addition time should be no less than 60 minutes.
-
Upon completion of the iodine addition, the reaction mixture should change color from dark brown to a lighter yellow/orange.
-
Stir for an additional 15 minutes at 25 °C to ensure complete conversion.
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once complete, carefully quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Proceed with standard extractive work-up and crystallization protocols to isolate the purified product.
-
References
-
Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]
-
Simpkins, N. S., & Wirth, T. (2009). this compound. In Paquette, L. A. (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]
- Barluenga, J., et al.On the structure of this compound. Journal of the American Chemical Society.
-
Process Development and Scale-Up. Challenges of scaling up chemical processes. [Link]
-
Wikipedia. Hofmann–Löffler reaction. [Link]
-
ResearchGate. Reaction of this compound with weak acids. [Link]
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
-
Vive Chemistry. Hofmann-Loeffler-Freytag reaction. [Link]
-
Royal Society of Chemistry. Scale-Up: What Goes Wrong?. [Link]
-
Cembran, A., et al. (2017). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry, 82(9), 4646-4655. [Link]
Sources
Technical Support Center: Navigating the Reactivity of tert-Butyl Hypoiodite
Welcome to the comprehensive support guide for researchers, chemists, and drug development professionals working with tert-butyl hypoiodite (t-BuOI). This powerful yet delicate reagent, typically generated in situ, is a versatile tool for a range of synthetic transformations, including iodination, oxidation, and C-H amination. However, its reactivity is profoundly influenced by the choice of precursors, a critical factor that can be the difference between a successful experiment and a complex mixture of byproducts.
This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format. Our aim is to equip you with the expertise to make informed decisions about your experimental design and to confidently troubleshoot any challenges that may arise.
Understanding the Fundamentals: The Two Faces of this compound
The reactivity of this compound is not monolithic; it is a direct consequence of its method of preparation. The two most common precursor systems give rise to distinct reactive species, each with its own characteristic behavior.
-
System 1: The Electrophilic Halogenating Agent
-
Precursors: tert-Butyl hypochlorite (t-BuOCl) and a metal iodide (e.g., NaI, KI) or molecular iodine (I₂).
-
Reactive Species: This combination is believed to generate a species that is a potent electrophilic iodine source. Seminal work by Tanner and co-workers has shown that the reagent generated from t-BuOCl and silver iodide (AgI) is spectroscopically different from that produced by other methods.[1] This system is often favored for reactions where a strong electrophilic iodine atom is required.
-
-
System 2: The Strong Base-Mediated Oxidant
-
Precursors: Potassium tert-butoxide (t-BuOK) and molecular iodine (I₂).
-
Reactive Species: This system generates a reactive species in a basic environment. It is particularly effective as an oxidant, for instance, in the dehydrogenation of heterocyclic compounds.[2] The presence of the strong base, t-BuOK, plays a crucial role in the reaction mechanism, often facilitating deprotonation steps.
-
The choice between these two systems is paramount and will dictate the outcome of your reaction. The following sections will delve into the practical implications of this choice.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, with a focus on how the choice of precursors can be the root cause and the solution.
Q1: My iodination reaction is sluggish or failing to go to completion. What should I consider?
A1: Low reactivity in iodination often points to an insufficiently electrophilic iodine source.
-
Causality: The t-BuOK/I₂ system, while excellent for certain oxidations, may not generate a sufficiently "hot" electrophilic iodine for less activated substrates. The presence of the strong base can also lead to undesired side reactions with sensitive functional groups.
-
Troubleshooting Steps:
-
Switch to the t-BuOCl/NaI system: This combination is known to produce a more potent electrophilic iodinating agent.[3]
-
Solvent Choice: Ensure you are using an appropriate solvent. For many iodinations, non-polar solvents like dichloromethane (DCM) or chloroform are effective.
-
Check Reagent Quality: Ensure your t-BuOCl is fresh and has been stored properly, as it can decompose over time.[4]
-
Q2: I am observing significant amounts of chlorinated byproducts in my reaction. Why is this happening and how can I prevent it?
A2: The presence of chlorinated byproducts is a tell-tale sign of using the t-BuOCl/iodide precursor system.
-
Causality: tert-Butyl hypochlorite is a potent chlorinating agent in its own right.[5][6] If the reaction with the iodide salt to form t-BuOI is not instantaneous or complete, or if the substrate is highly reactive towards chlorination, you will inevitably see chlorinated side products.
-
Troubleshooting Steps:
-
Switch to the t-BuOK/I₂ system: This is the most effective way to completely eliminate the source of chlorine from your reaction mixture. This system is ideal for applications where the substrate is sensitive to chlorination.
-
Pre-formation of the Reagent: If you must use the t-BuOCl/iodide system, try pre-mixing the t-BuOCl and metal iodide at a low temperature for a short period before adding your substrate. This can favor the formation of t-BuOI and reduce the concentration of free t-BuOCl.
-
Optimize Stoichiometry: Ensure you are using at least a stoichiometric amount of the iodide salt relative to t-BuOCl to drive the formation of the hypoiodite.
-
Q3: My oxidation of a secondary alcohol to a ketone is not working well with the t-BuOCl/NaI system. What is the issue?
A3: While the t-BuOCl/NaI system can effect oxidations, the t-BuOK/I₂ system is often superior for this transformation, particularly for alcohols.
-
Causality: The mechanism of alcohol oxidation with the t-BuOK/I₂ system is thought to proceed via an alkoxide intermediate, which is facilitated by the strongly basic conditions.[7] This pathway is often more efficient than the one operative with the t-BuOCl/NaI system.
-
Troubleshooting Steps:
-
Adopt the t-BuOK/I₂ Protocol: This is the recommended system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2]
-
Solvent and Stoichiometry are Key: For the t-BuOK/I₂ system, tetrahydrofuran (THF) is often the solvent of choice due to the good solubility of t-BuOK.[2] The stoichiometry of the base is also critical; an excess is often required to ensure complete and rapid conversion.[7]
-
Q4: I am attempting an intramolecular C-H amination and the reaction is not proceeding as expected. Which precursor system should I be using?
A4: For intramolecular C-H amination reactions, such as those of N-alkylsulfamides, the choice of precursor can be critical and may depend on the specific substrate.
-
Causality: Mechanistic studies have shown that C-H amination reactions with t-BuOI can proceed via different pathways.[8][9] The nature of the reactive species generated by the different precursor systems can influence the efficiency of the key hydrogen atom abstraction and radical cyclization steps.
-
Troubleshooting Steps:
-
Consult the Literature for Your Specific Substrate Class: For N-alkylsulfamides, both t-BuOI and N-iodosuccinimide (NIS) have been successfully employed.[8] The optimal conditions may vary.
-
Consider a Radical vs. Ionic Pathway: The t-BuOCl/iodide system may favor a more radical-driven process due to the potential for homolytic cleavage of the O-I bond. The basic conditions of the t-BuOK/I₂ system might favor an initial deprotonation event. The choice will depend on the electronic and steric properties of your substrate.
-
Screen Both Precursor Systems: If you are developing a new transformation, it is advisable to screen both the t-BuOCl/NaI and t-BuOK/I₂ systems to determine which provides the better outcome.
-
Q5: My reaction is very sensitive to moisture. How does this relate to the precursors?
A5: this compound is notoriously sensitive to moisture, and this is a general precaution regardless of the precursor system used.[1]
-
Causality: Water will rapidly decompose this compound, leading to a loss of reactivity.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: Ensure all your solvents are rigorously dried and that your starting materials are anhydrous.
-
Perform Reactions Under an Inert Atmosphere: Conducting your experiment under nitrogen or argon will help to exclude atmospheric moisture.
-
Freshly Prepare the Reagent in situ: Given its instability, t-BuOI should always be generated in the reaction flask immediately prior to use.
-
Data Summary: Precursor System at a Glance
| Feature | t-BuOCl / Metal Iodide System | t-BuOK / I₂ System |
| Primary Reactivity | Potent Electrophilic Iodinating Agent | Strong Base-Mediated Oxidant |
| Common Applications | Iodination of less reactive substrates, Generation of nitrile oxides, C-H amination | Dehydrogenation, Oxidation of alcohols, C-H amination |
| Potential Side Reactions | Unwanted chlorination | Reactions sensitive to strong bases (e.g., epimerization) |
| Typical Solvents | Dichloromethane, Chloroform, Dioxane | Tetrahydrofuran (THF), tert-Butanol |
| Key Advantage | High electrophilicity of the iodine species | Absence of chlorine, strongly oxidizing in a basic medium |
| Key Disadvantage | Risk of chlorination byproducts | Substrate incompatibility with strong bases |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments using the different precursor systems.
Protocol 1: Dehydrogenation of a 3,4-Dihydropyrimidin-2(1H)-one using the t-BuOK/I₂ System
This protocol is adapted from the work of Kolarović et al.[2]
Materials:
-
3,4-Dihydropyrimidin-2(1H)-one (DHPM) substrate (1.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.8 mmol)
-
Iodine (I₂) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the DHPM substrate (1.0 mmol) and anhydrous THF (5 mL).
-
In a separate dry flask, add potassium tert-butoxide (2.8 mmol) and anhydrous THF (5 mL). Stir the suspension.
-
To the DHPM solution, add iodine (1.1 mmol) and stir until it dissolves.
-
Add the suspension of potassium tert-butoxide in THF to the DHPM/iodine solution at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-10 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Dehydrogenation using the t-BuOK/I₂ System
Caption: Workflow for the dehydrogenation of DHPMs.
Protocol 2: Intramolecular C-H Amination of an N-Alkylsulfamide using the t-BuOCl/NaI System
This protocol is a general representation based on the principles described by Kiyokawa, Minakata, and colleagues.[8]
Materials:
-
N-Alkylsulfamide substrate (1.0 mmol)
-
tert-Butyl hypochlorite (t-BuOCl) (1.2 mmol)
-
Sodium iodide (NaI) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the N-alkylsulfamide substrate (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium iodide (1.5 mmol) to the solution and stir for 5 minutes.
-
Add tert-butyl hypochlorite (1.2 mmol) dropwise to the stirred suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Logical Relationship of Precursor Choice to Reaction Outcome
Caption: Influence of precursors on reactivity and applications.
References
-
Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
-
ResearchGate. (n.d.). Mechanistic investigations for the amination using t-BuOI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
- Wirth, T. (2009). This compound. In Paquette, L. A. (Ed.), Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Kolarović, D. L., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
-
Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Synthesis, 49(18), 4283-4291. [Link]
-
Request PDF. (n.d.). Reactions of chlorination with tert-butyl hypochlorite (TBuOCl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water. Retrieved from [Link]
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
-
MDPI. (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl hypochlorite. Retrieved from [Link]
Sources
- 1. This compound -ORCA [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Hypochlorite [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]
- 7. This compound (917-97-5) for sale [vulcanchem.com]
- 8. Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low yields in Hofmann-Löffler-Freytag with tert-butyl hypoiodite
Topic: Troubleshooting Low Yields in Hofmann-Löffler-Freytag Reactions with tert-Butyl Hypoiodite
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist: This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the Hofmann-Löffler-Freytag (HLF) reaction, particularly when employing this compound for the in situ generation of N-iodoamines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, enabling you to make informed, data-driven decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hofmann-Löffler-Freytag reaction?
The HLF reaction is a powerful method for the synthesis of cyclic amines, most commonly pyrrolidines, through a remote C(sp³)–H amination.[1] The core process is a free-radical chain reaction that involves three key steps:[2][3]
-
Initiation: An N-haloamine is homolytically cleaved, typically by heat or UV light, to generate a highly reactive nitrogen-centered radical cation.[1]
-
Propagation (1,5-Hydrogen Atom Transfer - HAT): The nitrogen radical abstracts a hydrogen atom from the δ-carbon of the alkyl chain via a sterically favored six-membered transition state. This is the selectivity-determining step, resulting in the formation of a more stable carbon-centered radical.[4][5]
-
Termination & Cyclization: The carbon radical abstracts a halogen atom from another N-haloamine molecule, propagating the chain and forming a δ-haloamine. Subsequent treatment with a base induces an intramolecular SN2 reaction to form the final pyrrolidine ring.[2]
Q2: Why use this compound instead of classic HLF conditions (e.g., H₂SO₄ and N-chloroamines)?
Classic HLF conditions often require strongly acidic media (e.g., concentrated H₂SO₄ or CF₃CO₂H), which can be destructive to sensitive functional groups and limit the reaction's substrate scope.[2][6] The use of this compound, typically generated in situ from potassium tert-butoxide and iodine, is a key feature of milder HLF modifications, often referred to as Suárez-type conditions.[1][6]
Key Advantages of the Hypoiodite Method:
-
Milder Conditions: The reaction can often be performed under neutral or weakly basic conditions, preserving acid-labile functional groups.[1][6]
-
Improved Safety & Convenience: It avoids the pre-synthesis and handling of potentially unstable N-haloamines by generating the reactive N-iodoamine intermediate in situ.
-
Broader Substrate Scope: This method has been successfully applied to a wider range of substrates, including N-cyanamides, N-phosphoramidates, and carbamates.[1]
Q3: What is this compound, and why is its quality critical?
This compound (t-BuOI) is a reagent used for both radical and ionic iodinations. It is highly reactive and not commercially available in a pure, isolated form due to its instability.[7] It is almost always generated in situ immediately before use. Its instability is a primary reason for reaction failure. It is reported to be highly sensitive to moisture and light, which can lead to rapid decomposition.[7] If the reagent decomposes, the initial and essential N-iodination of the starting amine will not occur, preventing the radical cascade from starting.
Troubleshooting Guide for Low Yields
This section addresses specific experimental failures. For each problem, we outline potential causes and provide a logical workflow to diagnose and resolve the issue.
Problem 1: No reaction occurs. Starting material is recovered unchanged.
This is the most common failure mode and almost always points to an issue with the initiation step of the reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for complete reaction failure.
Detailed Protocol: Reagent and Condition Validation
-
Preparation of this compound:
-
Strictly Anhydrous: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvent (e.g., benzene or CCl₄).
-
Reagent Quality: Use freshly sublimed potassium tert-butoxide and solid iodine from a recently opened container.
-
Procedure: In a flask protected from light (wrapped in aluminum foil) and under an inert atmosphere, suspend potassium tert-butoxide (1.1 eq) in the anhydrous solvent. Cool the mixture to 0 °C. Add solid iodine (1.05 eq) portion-wise with vigorous stirring. A color change to orange-red indicates the formation of t-BuOI.[7] Use this solution immediately.
-
-
Reaction Setup:
-
Degassing: The substrate solution must be rigorously degassed to remove oxygen, which is a potent radical inhibitor.[3] Use three freeze-pump-thaw cycles for best results.
-
Initiation: If using photochemical initiation, ensure your lamp has the correct output spectrum and is positioned for maximum irradiation of the reaction mixture. For thermal initiation, ensure accurate temperature control.
-
Problem 2: Starting material is consumed, but a complex mixture is formed with low yield of the desired pyrrolidine.
This outcome suggests that the key N-radical is forming, but subsequent steps (1,5-HAT or cyclization) are inefficient or facing competition from side reactions.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Diagnostic & Solution |
| Incorrect H-Atom Abstraction | The 1,5-HAT proceeds via a six-membered, chair-like transition state. While δ-hydrogens are electronically preferred, abstraction can occur from other positions if they are sterically more accessible or lead to a more stable radical (e.g., a tertiary C-H).[3] Abstraction at a tertiary C-H forms a stable radical, but the resulting tertiary iodide is often too sterically hindered to undergo the final SN2 cyclization.[3] | Diagnose: Analyze crude NMR/MS for isomers. Look for evidence of halogenation at positions other than the δ-carbon. Solution: Modify the substrate to block competing sites of abstraction or to enforce a conformation that favors δ-abstraction. |
| Substrate Decomposition | The radical intermediates are highly reactive and can participate in undesired pathways, such as fragmentation or intermolecular reactions, especially at high concentrations. | Diagnose: Check for lower molecular weight fragments in crude MS. Solution: Run the reaction at a higher dilution to favor the intramolecular pathway. Lower the reaction temperature to reduce the rate of decomposition pathways. |
| Failed Final Cyclization | The δ-iodoamine intermediate must adopt a specific conformation for the nitrogen to act as a nucleophile and displace the iodide in the intramolecular SN2 step. Ring strain or steric hindrance can prevent this. | Diagnose: Attempt to detect the δ-iodoamine intermediate by LCMS or careful TLC analysis of the crude reaction mixture. Solution: Change the solvent to one that may better solvate the transition state. If sterics are the issue, substrate redesign may be necessary. |
Visualization of Core Mechanism and Side Pathways
Caption: HLF reaction cycle and potential failure points.
Problem 3: The reaction works, but the yield is inconsistent between batches.
Inconsistency often points to subtle, uncontrolled variables in the experimental setup, particularly concerning the generation and stability of the this compound reagent.
Checklist for Reproducibility
-
Standardize Reagent Generation:
-
Always use the same source and grade of K-tBuO and I₂.
-
Measure reagents by mass, not volume, under an inert atmosphere.
-
Use a consistent stirring rate and addition time for the iodine.
-
Crucially, always prepare the t-BuOI solution fresh and use it within minutes. Do not store it.
-
-
Control Photochemical Parameters:
-
Lamp Age: The output of UV lamps degrades over time. Log the usage hours of your lamp.
-
Vessel Position: Ensure the reaction flask is placed in the exact same position relative to the lamp for every run.
-
Vessel Material: Always use the same type of glass or quartz vessel, as they have different UV transmittance properties.
-
-
Maintain Inert Atmosphere:
-
Even small leaks in your inert atmosphere setup can introduce enough oxygen to partially inhibit the reaction, leading to variable yields. Regularly check your manifold and connections for leaks.
-
By systematically addressing these potential failure points, you can effectively diagnose and solve the majority of issues encountered during the Hofmann-Löffler-Freytag reaction with this compound, leading to higher and more reproducible yields.
References
-
Nagib, D. A., et al. (2024). Chiral Pyrrolidines via an Enantioselective Hofmann–Löffler–Freytag Reaction. Chem Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis. Available at: [Link]
-
ChemistryViews. (2019). Electrochemical Synthesis of Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hofmann—Löffler—Freytag reaction. Retrieved from [Link]
-
Unlock Chemystery. (2019). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! YouTube. Retrieved from [Link]
-
Šakić, D., et al. (2024). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. Retrieved from [Link]
-
Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. Retrieved from [Link]
-
All 'Bout Chemistry. (2021). Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Šakić, D., et al. (2024). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A. Available at: [Link]
-
Filo. (n.d.). i) What is Hoffmann-Loeffler Freytag reaction? Give any three examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular iodine‐mediated Hofmann‐Löffler‐Freytag reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). tert‐Butyl Hypoiodite for Deoximation. Retrieved from [Link]
-
Cardiff University. (2009). This compound. Encyclopedia of Reagents for Organic Synthesis (EROS). Retrieved from [Link]
Sources
- 1. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 2. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. youtube.com [youtube.com]
- 5. Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound -ORCA [orca.cardiff.ac.uk]
Technical Support Center: Managing Tert-Butyl Hypoiodite Reactions
Here is the technical support center guide for managing the exothermic nature of tert-butyl hypoiodite reactions.
Audience: Researchers, scientists, and drug development professionals.
Scope: This guide provides essential safety information, troubleshooting protocols, and best practices for managing the exothermic nature of reactions involving this compound (t-BuOI). It focuses on risk mitigation through controlled in situ generation and proactive thermal management.
Introduction
This compound (t-BuOI) is a highly effective reagent for radical and ionic iodinations in organic synthesis.[1][2] However, its utility is coupled with significant thermal instability. Pure t-BuOI is not isolated; it is generated in situ from precursors like potassium tert-butoxide and iodine or tert-butyl hypochlorite and metal iodides precisely because of its sensitivity.[1][3] The generation and subsequent reaction of t-BuOI can be highly exothermic, posing a risk of thermal runaway if not properly controlled. This guide is designed to equip you with the knowledge to handle these reactions safely and effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
This section addresses fundamental questions regarding the thermal risks associated with this compound.
Q1: What is this compound and why is it considered thermally hazardous?
A: this compound is an unstable iodinating agent belonging to the hypoiodite class of compounds.[1] Its hazard profile is inferred from its chemical structure and the known properties of its analogue, tert-butyl hypochlorite. Tert-butyl hypochlorite is classified as a self-heating substance that can decompose exothermically, especially when exposed to light or heat, and pressure buildup in sealed containers can cause them to burst.[4][5][6][7] Given the weaker oxygen-iodine bond compared to the oxygen-chlorine bond, t-BuOI is expected to be even less stable. The primary risks are:
-
Exothermic Formation: The reaction to generate t-BuOI in situ can release significant heat.
-
Exothermic Reaction: The subsequent iodination of the substrate is often exothermic.[8]
-
Exothermic Decomposition: The reagent can decompose, a process that can be triggered by impurities, high concentrations, or elevated temperatures, leading to a self-accelerating, dangerous reaction.
Q2: What is the safest way to prepare and use this compound?
A: The universally accepted best practice is to generate and consume this compound in situ (in the reaction mixture).[1] This strategy is critical for safety as it prevents the accumulation of the unstable reagent, thereby minimizing the total energy that could be released at any given moment. Common in situ generation methods include the reaction of potassium tert-butoxide with molecular iodine or tert-butyl hypochlorite with a metal iodide salt.[1][3]
Q3: What are the primary triggers for a thermal runaway reaction involving t-BuOI?
A: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. Key triggers include:
-
Rapid Reagent Addition: Adding a reagent too quickly is the most common cause, leading to a rapid spike in heat generation.
-
Inadequate Cooling: Using a cooling bath with insufficient capacity or poor heat transfer (e.g., due to inadequate stirring) can allow heat to accumulate.
-
High Concentration: More concentrated reactions generate more heat per unit volume, increasing the risk.
-
Contaminants: The presence of certain impurities can catalyze decomposition pathways. For related peroxides and hypochlorites, acids, bases, and metals are known to cause hazardous decomposition.[9]
Section 2: Troubleshooting Guide - Managing Exothermic Events
This section provides actionable steps for specific emergency scenarios. Your first priority should always be personal safety. These procedures should be performed in a properly functioning fume hood with the sash lowered.[10]
Scenario 1: Temperature Spikes During Reagent Addition
-
Problem: The internal reaction temperature is rising much faster than anticipated as I add my substrate or one of the in situ reagents.
-
Immediate Actions:
-
STOP ADDITION: Immediately cease the addition of the reagent.
-
ENHANCE COOLING: Ensure your cooling bath is at its maximum capacity. If using an ice/water bath, add more ice. If using a cryo-coolant like a dry ice/acetone bath, carefully add more dry ice.
-
INCREASE STIRRING: A faster stirring rate improves heat transfer from the reaction mixture to the flask walls and into the cooling bath.
-
-
Root Cause & Prevention: The rate of addition exceeded the heat removal capacity of your setup. Before restarting, re-evaluate your procedure. Plan to add the reagent at a much slower rate, consider diluting the reagent to be added, or use a larger cooling bath.
Scenario 2: Temperature Continues to Rise After Addition is Complete
-
Problem: All reagents have been added, but the internal temperature continues to climb and is approaching the solvent's boiling point.
-
Immediate Actions:
-
PREPARE TO QUENCH: Alert a colleague and have your pre-selected quenching agent ready.
-
DILUTE (If Safe): If the temperature rise is moderate and controllable, adding a pre-chilled, non-reactive solvent can help absorb heat and dilute the reactants.
-
ENSURE VENTING: Confirm the reaction is not a closed system. Pressure can build up rapidly from evolved gas or boiling solvent.[10]
-
-
Root Cause & Prevention: The reaction has reached a critical point where the heat it generates is driving the reaction rate even higher. For future experiments, you must implement more stringent controls, such as lower starting temperatures, more dilute conditions, or selecting a solvent with a higher boiling point and heat capacity.
Scenario 3: How to Safely Quench a Runaway Reaction
-
Problem: The reaction is out of control, and thermal runaway is imminent or in progress.
-
Quenching Protocol:
-
PRIORITIZE SAFETY: Use a blast shield. Do not position your face over the flask.
-
SELECT QUENCHER: The goal is to rapidly consume the t-BuOI. A cold, aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a standard choice.
-
CONTROLLED ADDITION: Add the quenching solution slowly at first. Be aware that the quenching reaction itself can be exothermic. [11] Once the initial exotherm is controlled, the remainder can be added more quickly.
-
MONITOR: Continue to monitor the temperature until it has stabilized at the cooling bath temperature.
-
Section 3: Protocols and Best Practices
Proactive control is superior to reactive emergency measures. Adhere to the following guidelines for all reactions involving t-BuOI.
Protocol: Safe In-Situ Generation of t-BuOI (from KOtBu and I₂)
This protocol is adapted from established procedures for dehydrogenation reactions.[3][12]
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer to monitor internal temperature, a nitrogen/argon inlet, and a dropping funnel. Ensure the flask is securely clamped in a cooling bath (e.g., ice/water at 0 °C).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Charge Reagents: Charge the flask with the substrate and a suitable anhydrous solvent (e.g., THF). Add solid potassium tert-butoxide (KOtBu).
-
Prepare Iodine Solution: In the dropping funnel, prepare a solution of molecular iodine (I₂) in the same anhydrous solvent.
-
Controlled Addition: Cool the main flask to the desired reaction temperature (e.g., 0 °C). Begin the dropwise addition of the iodine solution from the funnel. The internal temperature must be monitored continuously. Adjust the addition rate to ensure the temperature does not rise more than 2-3 °C above the set point.
-
Reaction Monitoring: After the addition is complete, monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, quench it by slowly adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate). Do this while the flask is still in the cooling bath, as the quench can be exothermic.[11]
Data Tables for Reaction Control
Table 1: Recommended Thermal Control Parameters
| Parameter | Recommended Value / Range | Rationale |
| Internal Temperature | -10 °C to 10 °C | Lower temperatures slow both the desired reaction and potential decomposition, allowing for better control. |
| Reagent Concentration | 0.1 M to 0.5 M | Dilute conditions provide a larger thermal mass (solvent) to absorb heat, buffering temperature spikes. |
| Addition Time | 30 min to 2 hours | Slow, controlled addition is the most critical parameter for preventing heat accumulation. |
| Stirring Speed | >300 RPM (Vortex visible) | Ensures homogenous temperature distribution and efficient heat transfer to the cooling bath. |
| Headspace Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with air/moisture and is a general best practice for reactive reagents. |
Table 2: Quenching Agent Selection Guide
| Quenching Agent | Use Case | Safety Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | Standard quench for unreacted iodine and hypoiodite. | The quenching reaction can be exothermic. Add slowly to a cooled reaction mixture.[11] |
| Sodium Bisulfite (NaHSO₃) | Effective reducing agent for destroying oxidizers. | Can also produce an exotherm. Use with cooling. |
| Isopropanol / Ethanol | For quenching residual alkali metals or metal hydrides if used. | Less vigorous than water, but still requires slow, cautious addition to a cooled flask.[13] |
Section 4: Visual Guides
Experimental Safety Workflow
Caption: Workflow for Safe Reaction Setup and Execution.
Troubleshooting Decision Tree for Temperature Excursions
Caption: Decision Tree for Managing Temperature Excursions.
References
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Quenching and Disposal of Water Reactive Materials. University of Pittsburgh, Environmental Health and Safety. [Link]
-
Fast Reactions in Solution. Chemistry LibreTexts. [Link]
-
This compound. ORCA - Cardiff University. [Link]
-
tert-Butyl Hypochlorite. Organic Chemistry Portal. [Link]
-
Thermal runaway hazards of tert-butyl hydroperoxide by calorimetric studies. ResearchGate. [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health (NIH). [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Iodination of alkanes using iodine (I2) is usually an unfavorable... Pearson+. [Link]
-
Is the iodine clock reaction exothermic? Quora. [Link]
-
TERT-BUTYL HYPOCHLORITE. Organic Syntheses Procedure. [Link]
-
Tert-Butyl hypochlorite. PubChem - NIH. [Link]
-
In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ResearchGate. [Link]
Sources
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- 2. tert-Butyl Hypochlorite [organic-chemistry.org]
- 3. This compound (917-97-5) for sale [vulcanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. TERT-BUTYL HYPOCHLORITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tert-Butyl hypochlorite | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Purification of Products from tert-Butyl Hypoiodite Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of purifying products from reactions involving tert-butyl hypoiodite. As a potent and highly reactive iodinating agent, this compound (t-BuOI) is invaluable in modern organic synthesis, particularly for reactions like the Hofmann-Löffler-Freytag cyclization and other C-H functionalizations.[1][2][3] However, its reactivity, often coupled with its in situ generation, presents unique challenges during product isolation and purification.[4][5]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting advice with foundational knowledge to empower you to optimize your purification strategies.
Troubleshooting Guide
This section addresses specific, observable problems you might encounter during your experimental workup and purification.
Question 1: My organic layer is persistently yellow, brown, or purple after aqueous workup, and this color co-elutes with my product during chromatography. How do I remove it?
Answer:
This discoloration is almost certainly due to residual molecular iodine (I₂). Iodine is notorious for its intense color and its ability to streak during column chromatography, often making it difficult to separate from the desired product, especially if the product is nonpolar.
Causality: this compound is in equilibrium with other species, and its decomposition can release I₂.[4] Many reactions do not consume 100% of the reagent. During workup, if the excess iodinating agent is not neutralized, elemental iodine will persist in the organic phase.
Solution: Reductive Quench & Wash
The most effective method to remove iodine is to reduce it to the colorless and water-soluble iodide ion (I⁻).
Recommended Protocol: Sodium Thiosulfate Wash
-
Initial Quench: After the reaction is complete, cool the reaction mixture to 0 °C. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the color of the organic layer disappears. For small-scale reactions, a 10% aqueous solution is also effective.[6]
-
Extraction: Proceed with your standard organic extraction. Separate the layers.
-
Additional Washing: Wash the isolated organic layer one or two more times with the Na₂S₂O₃ solution, followed by a wash with brine (saturated aq. NaCl) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Why it Works: Sodium thiosulfate is a mild reducing agent that rapidly and quantitatively converts iodine to iodide via the following reaction: 2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq) Both resulting salts are highly soluble in water and are thus easily removed from the organic phase.
Troubleshooting the Wash:
-
Color Persists: If the color remains after vigorous shaking, it may indicate a large excess of iodine or insufficient thiosulfate. Add more thiosulfate solution. Mildly acidic conditions can sometimes improve the efficiency of the thiosulfate wash.[7]
-
Solid Byproducts: Using sodium thiosulfate can sometimes lead to the formation of solid byproducts at the interface, which should be removed before proceeding.[7]
Question 2: My product appears to be decomposing on the silica gel column. My yield is low, and I see a streak of new spots on the TLC plate after chromatography. What's happening?
Answer:
Organoiodine compounds, particularly those with sensitive functional groups or stereocenters, can be unstable on standard silica gel. The acidic nature of silica can catalyze decomposition, elimination, or rearrangement reactions.
Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. These can act as a Brønsted or Lewis acid, protonating sensitive functional groups (like amines or ethers) or coordinating to lone pairs, which can initiate degradation pathways. The product of a Hofmann-Löffler-Freytag reaction, for example, is a cyclic amine, which is basic and will interact strongly and potentially decompose on acidic silica.[1][8]
Solutions:
1. Deactivate the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or dichloromethane). Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Swirl the slurry for several minutes and then pack the column as usual. This neutralizes the acidic sites.
2. Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and is an excellent alternative for acid-sensitive compounds. Use Brockmann Grade III or IV for best results.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica (reverse-phase) can be used with polar mobile phases (e.g., water/acetonitrile or water/methanol), avoiding the acidic environment of normal-phase silica.
3. Avoid Chromatography Altogether:
-
Recrystallization: If your product is a solid, recrystallization is the ideal purification method as it avoids contact with any stationary phase.
-
Distillation: For volatile, thermally stable liquid products, distillation (simple, fractional, or Kugelrohr) can provide high purity.
Table 1: Chromatography Troubleshooting for Sensitive Organoiodides
| Problem | Likely Cause | Recommended Solution |
| Product Streaking | Compound is too polar for the eluent; strong interaction with silica. | Increase eluent polarity. If streaking persists, switch to neutral alumina or add 1% Et₃N to the eluent. |
| Low Recovery/Decomposition | Acid-catalyzed degradation on silica gel. | Use silica gel treated with Et₃N, switch to neutral alumina, or use reverse-phase chromatography. |
| Irreversible Adsorption | Basic compounds (e.g., amines) binding strongly to acidic silica. | Use neutral alumina or add a basic modifier (Et₃N) to the mobile phase. |
Frequently Asked Questions (FAQs)
FAQ 1: How is this compound generated, and how does this affect the workup?
Answer:
This compound is highly unstable and is almost always generated in situ.[4] The method of generation dictates which byproducts will be present, influencing your purification strategy.
-
From Potassium tert-butoxide and Iodine (t-BuOK + I₂): This is a common and efficient method.[5][9]
-
Reaction: t-BuOK + I₂ → t-BuOI + KI
-
Byproducts: Potassium iodide (KI) and unreacted t-BuOK.
-
Purification Impact: KI is an inorganic salt easily removed by an aqueous wash. However, residual t-BuOK is a strong, bulky base which can cause problems if your product is base-sensitive.[10] A wash with dilute, cold acid (e.g., 1M HCl) may be necessary, but only if your product is stable to acid. Otherwise, multiple water washes are recommended.
-
-
From tert-Butyl Hypochlorite and a Metal Iodide (t-BuOCl + MI):
-
Reaction: t-BuOCl + MI → t-BuOI + MCl (where M = Na, K, Ag)
-
Byproducts: A metal chloride salt (e.g., NaCl, KCl, AgCl).
-
Purification Impact: These salts are typically insoluble in organic solvents and can often be removed by simple filtration before aqueous workup. Silver salts require careful handling and disposal.
-
The diagram below illustrates the general workflow, highlighting the critical quench step.
Caption: General purification workflow for t-BuOI reactions.
FAQ 2: What are the primary byproducts to expect from a this compound reaction besides iodine?
Answer:
Besides the byproducts from its generation, the main side-products arise from the reactivity of the tert-butoxy group itself.
-
tert-Butanol: This is formed whenever the tert-butoxy group acts as a base or is displaced. It is highly water-soluble and is typically removed during the aqueous workup.
-
Products from Radical Reactions: The tert-butoxy radical can form via homolysis of the O-I bond. This radical can abstract hydrogen atoms from the solvent or starting materials, leading to undesired side products.
-
Products from the tert-Butyl Cation: In acidic conditions, tert-butanol can be protonated and lose water to form the relatively stable tert-butyl cation.[11] This cation is an electrophile and can alkylate nucleophilic sites on your starting material or product, a common issue in peptide chemistry when removing t-butyl protecting groups.[12]
The following decision tree can help diagnose purification issues.
Caption: Troubleshooting decision tree for purification.
FAQ 3: Are there special handling precautions for organoiodine compounds during purification and storage?
Answer:
Yes. C-I bonds are generally weaker than C-Br or C-Cl bonds, making many organoiodine compounds sensitive to light and heat.
-
Light Sensitivity: The C-I bond can undergo homolytic cleavage when exposed to UV light, generating radicals that can lead to decomposition. It is good practice to protect the reaction from light and to wrap collection flasks and chromatography columns in aluminum foil.[13]
-
Thermal Stability: Avoid excessive heat when concentrating your product on a rotary evaporator. Use a water bath at a moderate temperature (30-40 °C).
-
Storage: Store purified organoiodine compounds in amber vials or vials wrapped in foil, under an inert atmosphere (nitrogen or argon), and at reduced temperatures (refrigerator or freezer) to prevent decomposition over time.[14]
By understanding the inherent reactivity of this compound and the nature of potential byproducts and impurities, you can design a robust and effective purification strategy. Always begin with a small-scale trial to optimize conditions before committing your entire batch of material.
References
-
Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Removal of Iodine. Reddit r/Chempros. [Link]
-
Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]
-
tert-Butyl Hypochlorite. Organic Chemistry Portal. [Link]
-
This compound. Cardiff University ORCA. [Link]
-
In situ formed this compound as an efficient oxidant... ResearchGate. [Link]
-
Purifying/Recrystallising N-Iodosuccinimide. Chemistry Stack Exchange. [Link]
-
tert-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
-
Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis. [Link]
-
n-iodosuccinimide. Organic Syntheses. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
Hofmann–Löffler reaction. Wikipedia. [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]
Sources
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- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
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- 4. This compound -ORCA [orca.cardiff.ac.uk]
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- 8. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. This compound (917-97-5) for sale [vulcanchem.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. echemi.com [echemi.com]
avoiding over-iodination with tert-butyl hypoiodite
Technical Support Center: tert-Butyl Hypoiodite
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (t-BuOI). As a potent yet delicate reagent for C-H functionalization, particularly iodination, its successful application hinges on understanding its reactivity and controlling reaction parameters. This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights to overcome common challenges, with a specific focus on preventing over-iodination.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during iodination reactions using this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My reaction is producing significant amounts of di-iodinated and other poly-iodinated products, leading to low yields of my desired mono-iodinated compound and a difficult purification. What is happening and how can I improve selectivity?
Answer:
This is the most common issue when using t-BuOI and stems from the fact that the initial mono-iodinated product is often more reactive toward further iodination than the starting material. The iodine substituent can activate adjacent C-H bonds, making them more susceptible to hydrogen atom abstraction by the tert-butoxy radical.
There are three primary strategies to mitigate this:
-
Stoichiometric Control: The most direct method is to limit the amount of the iodinating agent. By using a slight deficit of t-BuOI relative to your substrate, you ensure the reagent is consumed before significant di-iodination can occur. This approach intentionally leaves some starting material unreacted, which is typically easier to separate from the mono-iodinated product than the di-iodinated byproduct is.
-
Slow Addition of Reagent: Over-iodination occurs when a localized excess of t-BuOI reacts with the newly formed, highly reactive mono-iodinated product. By adding the in situ generated t-BuOI solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump, you maintain a very low instantaneous concentration of the reagent. This low concentration favors reaction with the most abundant species in the flask—your starting material.
-
Temperature Management: Lowering the reaction temperature can significantly enhance selectivity. While this will slow down the overall reaction rate, it often retards the rate of the second iodination more dramatically than the first. The optimal temperature is substrate-dependent and requires empirical determination, but starting at 0 °C or even -20 °C is a prudent strategy.
| Strategy | Principle | Recommended Parameters | Expected Outcome |
| Stoichiometric Control | Limit the iodinating reagent to prevent secondary reactions. | 0.8–0.95 equivalents of I₂ (for in situ generation). | Incomplete conversion of starting material, but high selectivity for mono-iodination. |
| Slow Addition | Maintain a low instantaneous concentration of t-BuOI. | Add reagent solution via syringe pump over 1–2 hours. | Improved selectivity by favoring reaction with the more abundant starting material. |
| Temperature Reduction | Exploit differences in activation energy between the first and second iodination. | Start at 0 °C or -20 °C and monitor by TLC/LCMS. | Increased selectivity, albeit with a longer reaction time. |
Question 2: My iodination reaction is sluggish or stalls completely, even with a stoichiometric amount of reagent. What are the likely causes?
Answer:
Reaction failure with t-BuOI is almost always linked to the reagent's instability or issues with radical chain initiation.
-
Cause 1: Reagent Decomposition. this compound is notoriously unstable and sensitive to heat, light, and moisture.[1] It is not commercially available for this reason and must be prepared immediately before use (in situ).[2] If you prepare a stock solution and let it stand, or if the reaction flask is exposed to ambient light, the reagent will decompose before it can react with your substrate.
-
Cause 2: Inefficient Radical Initiation. The reaction proceeds via a radical chain mechanism initiated by the formation of a tert-butoxy radical (t-BuO•).[2][4] This initiation requires an energy input, typically thermal or photochemical.
-
Solution: If the reaction is slow at low temperatures, a gentle increase in temperature (e.g., from 0 °C to room temperature or 40 °C) may be necessary to facilitate homolysis of the O-I bond and initiate the radical chain. However, proceed with caution, as higher temperatures can decrease selectivity (see Question 1). Alternatively, initiation can be achieved via irradiation with a UV lamp (as is common in the related Hofmann-Löffler-Freytag reaction), but this must be carefully controlled.[5][6]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about using this compound.
Question 1: What is the active iodinating species and the general reaction mechanism for C-H iodination?
Answer:
The reaction does not proceed by direct attack of an electrophilic "I+" species. Instead, it is a radical chain reaction.[2] The key steps are:
-
Initiation: The weak O–I bond in this compound undergoes homolytic cleavage (promoted by heat or light) to generate a tert-butoxy radical (t-BuO•) and an iodine radical (I•).
-
Propagation (Step A): The highly reactive t-BuO• radical abstracts a hydrogen atom from the substrate (R-H) to form a stable C-H bond in tert-butanol and an alkyl radical (R•). This is the rate-determining and selectivity-determining step.
-
Propagation (Step B): The alkyl radical (R•) rapidly reacts with another molecule of t-BuOI or with molecular iodine (I₂) present in the solution to form the iodinated product (R-I) and regenerate the t-BuO• radical, which continues the chain.
This radical mechanism is why the reaction is effective for functionalizing otherwise unreactive C-H bonds.[7]
Caption: Radical chain mechanism for C-H iodination with t-BuOI.
Question 2: How should I prepare and handle this compound?
Answer:
Due to its instability, t-BuOI should never be isolated.[1] The most reliable and widely used method is its in situ generation from commercially available and stable precursors.[2][3] The reaction of potassium tert-butoxide with molecular iodine is most common.
Workflow for In Situ Generation and Reaction:
Caption: Recommended workflow for controlled iodination using in situt-BuOI.
Key Handling Precautions:
-
Anhydrous Conditions: t-BuOI is sensitive to moisture. Use anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Protection from Light: Wrap the reaction vessel in aluminum foil to prevent photochemical decomposition.
-
Temperature Control: Maintain the desired temperature using an appropriate cooling bath.
Question 3: My substrate has multiple reactive sites (e.g., 2°, 3° C-H bonds). How can I predict the regioselectivity?
Answer:
The regioselectivity is determined by the hydrogen atom abstraction step. The tert-butoxy radical preferentially abstracts the most labile hydrogen atom, which corresponds to the C-H bond that leads to the most stable alkyl radical. The general order of reactivity is:
Benzylic / Allylic > Tertiary (3°) > Secondary (2°) > Primary (1°)
This intrinsic reactivity profile is a powerful tool for directing the iodination to a specific site. For intramolecular reactions like the Hofmann-Löffler-Freytag reaction, selectivity is often directed to the δ-carbon (C5) due to the thermodynamic favorability of a six-membered ring transition state for the 1,5-hydrogen atom transfer.[5][8][9]
Key Protocols
Protocol 1: In Situ Preparation of this compound and Controlled Mono-iodination of an Alkane
This protocol is adapted from general procedures for direct alkane iodination.[7]
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the alkane substrate (1.0 eq) and anhydrous solvent (e.g., cyclohexane or THF, to make a ~0.1 M solution).
-
Base Addition: Add solid potassium tert-butoxide (1.2 eq).
-
Cooling: Cool the stirring suspension to 0 °C in an ice-water bath.
-
Iodine Solution: In a separate flask, prepare a solution of iodine (I₂) (0.9 eq) in the same anhydrous solvent.
-
Reagent Addition: Wrap the reaction flask completely in aluminum foil. Add the iodine solution to the reaction mixture dropwise via a syringe pump over 1 hour.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by GC-MS or TLC (quenching a small aliquot with aqueous sodium thiosulfate before analysis).
-
Quenching: Once the starting material is mostly consumed or the reaction stalls, slowly add saturated aqueous sodium thiosulfate solution at 0 °C until the iodine color disappears.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
References
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. Available at: [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Available at: [Link]
-
Cambridge University Press. Hofmann-Loffler-Freytag Reaction. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Hypochlorite. Available at: [Link]
-
Wikipedia. Hofmann–Löffler reaction. Available at: [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]
-
Tanner, D. D., Gidley, G. C., Das, N., Rowe, J. E., & Potter, A. (1984). On the Structure of this compound. Journal of the American Chemical Society, 106(18), 5261–5265. Available at: [Link]
-
Vive Chemistry. Hofmann-Loeffler-Freytag reaction. (2012). Available at: [Link]
-
YouTube. Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. (2021). Available at: [Link]
-
Telvekar, V. N., Mali, J., & Dighe, M. G. (2013). This compound for Deoximation. ResearchGate. Available at: [Link]
-
American Chemical Society. On the structure of this compound. Available at: [Link]
-
Montoro, R., & Wirth, T. (2003). Direct iodination of alkanes. Organic Letters, 5(24), 4729-4731. Available at: [Link]
-
Rokhum, L., Vanlalveni, C., & Lalfakzuala, R. (2013). A simple, mild and selective iodination of alcohols. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available at: [Link]
Sources
- 1. This compound -ORCA [orca.cardiff.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (917-97-5) for sale [vulcanchem.com]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Direct iodination of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Controlling Radical Chain Reactions with tert-Butyl Hypoiodite
Welcome to the Technical Support Center for the utilization of tert-butyl hypoiodite in controlling radical chain reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our focus is on empowering you to conduct your experiments with the highest degree of precision, safety, and success by understanding the causality behind experimental choices.
Introduction to this compound in Radical Chemistry
This compound (t-BuOI) is a highly reactive and versatile reagent, prized for its ability to initiate and participate in radical chain reactions under mild conditions.[1] Its efficacy stems from the weak oxygen-iodine (O-I) bond, which readily undergoes homolytic cleavage to generate a tert-butoxyl radical (t-BuO•) and an iodine radical (I•).[2] This process allows for the targeted functionalization of otherwise inert C-H bonds, making it a valuable tool in complex molecule synthesis.[1]
Due to its inherent instability, t-BuOI is almost exclusively prepared in situ for immediate consumption.[3] This guide will focus on the most common and efficient in situ generation method: the reaction of molecular iodine (I₂) with potassium tert-butoxide (t-BuOK).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other radical initiators?
The primary advantage lies in its ability to generate radicals under mild, often room temperature, conditions, avoiding the high temperatures required for many traditional initiators like AIBN or benzoyl peroxide. This allows for greater functional group tolerance and can prevent degradation of sensitive substrates. Additionally, the iodine radical generated can participate in the reaction, leading to unique transformations.[1]
Q2: How do I know if the in situ generation of this compound was successful?
A visual color change is a strong indicator. A solution of molecular iodine in a solvent like THF is typically brown or violet. Upon successful reaction with potassium tert-butoxide to form t-BuOI, the solution will turn a distinct orange-red color.[3] Spectroscopic methods, such as UV-Vis, can also be used for confirmation, showing a characteristic absorption shift.[2]
Q3: Can I use other bases besides potassium tert-butoxide?
While other alkoxide bases can be used, potassium tert-butoxide is generally preferred due to its high reactivity and good solubility in common ethereal solvents like THF. The choice of base can influence the reaction rate and yield, so it is an important parameter to consider during optimization.
Q4: What is the difference between radical and ionic pathways in reactions involving t-BuOI?
This compound can react through both radical and ionic (electrophilic) pathways.[1]
-
Radical Pathway: Initiated by homolytic cleavage of the O-I bond, leading to hydrogen atom abstraction by the t-butoxyl radical. This is favored under neutral or radical-initiating conditions (e.g., light).[1][2]
-
Ionic Pathway: The iodine atom acts as an electrophile and is attacked by a nucleophile. This is more common under basic conditions where a substrate can be deprotonated to form a more potent nucleophile.[1] The dominant pathway is highly dependent on the reaction conditions and the nature of the substrate.
Q5: How critical is the exclusion of water and air from my reaction?
It is absolutely critical. This compound is reported to be very sensitive to moisture.[3] Water can quench the reactive species and interfere with the desired radical pathway. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure reproducibility and high yields.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during radical chain reactions mediated by this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Inefficient t-BuOI Generation | The hypoiodite reagent may not be forming in sufficient quantities. Solution: Ensure your potassium tert-butoxide is fresh and has been stored under anhydrous conditions. Use a solvent in which t-BuOK is sufficiently soluble, such as THF.[1] Confirm the visual color change from brown/violet to orange-red. |
| Presence of Water or Oxygen | Moisture and oxygen are potent inhibitors of many radical reactions. Solution: Use freshly distilled, anhydrous solvents. Degas the solvent prior to use. Assemble your glassware hot from the oven and cool under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the experiment.[4][5] |
| Incorrect Stoichiometry | The ratio of substrate to iodine and base is crucial for optimal performance. Solution: Systematically screen the stoichiometry. For some reactions, a slight excess of iodine (e.g., 1.1 equivalents) and a larger excess of base (e.g., 2.8 equivalents) may be necessary to drive the reaction to completion.[1] |
| Substrate Inhibition | Certain functional groups on your substrate may be incompatible or may act as radical scavengers. Solution: Review the functional group tolerance of the reaction. If your substrate contains easily oxidizable groups or acidic protons that can interfere with the base, consider a protection strategy. |
| Low Reaction Temperature | While many t-BuOI reactions proceed at room temperature, some may require gentle heating to overcome the activation energy for the initiation step. Solution: Monitor the reaction at room temperature by TLC or LC-MS. If no conversion is observed, consider gradually increasing the temperature (e.g., to 40-50 °C) while carefully monitoring for side product formation. |
Problem 2: Formation of Multiple Products / Lack of Selectivity
| Potential Cause | Explanation & Solution |
| Competitive Radical vs. Ionic Pathways | Your reaction conditions may be allowing for both radical and ionic mechanisms to occur simultaneously, leading to different products.[1] Solution: To favor the radical pathway, ensure strictly neutral conditions if possible. Under basic conditions, the ionic pathway is often favored.[1] The choice of solvent can also influence the pathway. |
| Over-reaction or Side Reactions | The desired product may be susceptible to further reaction under the experimental conditions. For example, iodination of an aromatic ring may occur as a side reaction.[6] Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Reducing the reaction time or the amount of t-BuOI can help minimize over-reaction. The addition of a radical scavenger at the end of the reaction can also be beneficial. |
| Non-selective Hydrogen Atom Abstraction | If your substrate has multiple C-H bonds that can be abstracted by the t-butoxyl radical, a mixture of products may result. Solution: The selectivity of hydrogen atom abstraction generally follows the stability of the resulting carbon radical (tertiary > secondary > primary). If selectivity is an issue, you may need to redesign your substrate to favor abstraction at a specific site, for instance, by introducing directing groups. |
Problem 3: Reaction is Difficult to Reproduce
| Potential Cause | Explanation & Solution |
| Variability in Reagent Quality | The purity and age of potassium tert-butoxide and the solvent can significantly impact the reaction outcome. Solution: Use high-purity reagents from a reliable supplier. Potassium tert-butoxide is hygroscopic and should be handled in a glovebox or under a stream of inert gas. Use freshly opened bottles of anhydrous solvent or distill the solvent prior to use. |
| Inconsistent Inert Atmosphere | Even small leaks of air into the reaction can have a dramatic effect. Solution: Ensure all glassware joints are well-sealed. Use high-quality septa for reagent addition. Maintain a slight positive pressure of inert gas throughout the setup.[4] |
Experimental Protocols & Methodologies
Protocol 1: In Situ Generation of this compound
This protocol describes the most common method for generating t-BuOI for immediate use in a subsequent reaction.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Molecular iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
Procedure:
-
Set up the reaction flask under a positive pressure of inert gas.
-
To the flask, add potassium tert-butoxide (typically 2.0 - 3.0 equivalents relative to the substrate).
-
Add anhydrous THF via syringe to dissolve the base.
-
In a separate, dry vial, weigh the required amount of molecular iodine (typically 1.0 - 1.2 equivalents).
-
Add the solid iodine to the stirring solution of t-BuOK in THF.
-
Observe the color change from dark brown/violet to a clear orange-red solution. This typically occurs within 5-10 minutes at room temperature.
-
The solution of in situ generated this compound is now ready for the addition of the substrate.
Protocol 2: General Procedure for Radical C-H Functionalization
This protocol provides a general workflow for a radical reaction following the in situ generation of t-BuOI.
Procedure:
-
Generate this compound in situ following Protocol 1 .
-
Prepare a solution of your substrate in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the substrate solution to the stirring solution of this compound via syringe or cannula.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours at room temperature.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
Mechanism of t-BuOI Formation and Radical Generation
Caption: Formation of t-BuOI and its subsequent homolytic cleavage.
General Radical Chain Reaction Workflow
Caption: Step-by-step experimental workflow for a typical reaction.
Safety First: Handling Reagents
Extreme caution must be exercised when working with the precursors to this compound.
-
Potassium tert-butoxide (t-BuOK): A flammable and corrosive solid. It reacts violently with water. Handle only in an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Molecular Iodine (I₂): Harmful if inhaled or swallowed and causes skin and eye irritation. Work in a well-ventilated fume hood.[7]
-
tert-Butyl Hypochlorite (t-BuOCl): If you are preparing t-BuOI from t-BuOCl, be aware that it is a flammable, corrosive, and potentially explosive liquid.[8] It is sensitive to heat, light, and shock.[8][9] It should be stored refrigerated and handled with extreme care, avoiding all sources of ignition.[8]
General Safety Practices:
-
Always work in a well-ventilated chemical fume hood.[7]
-
Have an appropriate fire extinguisher (Class B: for flammable liquids) and a spill kit readily available.
-
Ground all equipment to prevent static discharge, which can be an ignition source.[8]
-
Dispose of all chemical waste in accordance with your institution's safety regulations.
References
-
ResearchGate. (n.d.). Tert-Butyl Hydroperoxide and Tetrabutylammonium Iodide-Promoted Free Radical Cyclization of α-Imino-N-arylamides and α-Azido-N-arylamides. Retrieved from [Link]
-
Sample SOP. (n.d.). Standard Operating Procedure (SAMPLE). Retrieved from [Link]
-
Laboratory Standard Operating Procedure. (2015). Retrieved from [Link]
-
ACS Publications. (2017). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. Retrieved from [Link]
-
Cardiff University ORCA. (2022). This compound. Retrieved from [Link]
-
ResearchGate. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]
-
De Gruyter. (2018). DECOMPOSITION OF TERT-BUTYL HYDROPEROXIDE IN THE PRESENCE OF SELECTED INITIATORS AND CATALYSTS. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. Retrieved from [Link]
-
ResearchGate. (2009). tert‐Butyl Hypoiodite for Deoximation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Radical Reactions. Retrieved from [Link]
-
Macmillan Group Meeting. (2010). Radical Chemistry of tert-Butoxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Basic Stages of a Radical Chain Reaction. Retrieved from [Link]
-
Oregon State University. (n.d.). Chapter 3 Worked Problem 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. Retrieved from [Link]
Sources
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactions Involving tert-Butyl Hypoiodite
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl hypoiodite (t-BuOI). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The protocols and advice herein are designed to ensure scientific integrity, safety, and reproducibility.
Part 1: Critical Safety & Handling Protocols
This compound is a powerful oxidizing agent that is not commercially available due to its instability.[1] It is generated in situ for immediate use. The handling of its precursors and the reagent itself requires stringent safety measures.
Q1: What are the primary hazards associated with this compound and its precursors?
A1: The primary hazards stem from the reactivity and instability of the compounds involved.
-
This compound (t-BuOI): As a hypervalent iodine compound, it is a strong oxidant. It is highly sensitive to moisture and can decompose exothermically.[1] Its instability is greater than its chloro-analogue, tert-butyl hypochlorite.
-
tert-Butyl Hypochlorite (t-BuOCl): Often used as a precursor or for comparison, t-BuOCl is a self-heating, flammable liquid that can cause severe skin burns and eye damage.[2][3] It is reported to react violently with rubber and may decompose explosively when heated or exposed to light, forming acetone and methyl chloride.[4][5] Assume t-BuOI has similar or greater hazards.
-
Potassium tert-Butoxide (KOtBu): A strong base that is corrosive and reacts violently with water.
-
Iodine (I₂): A corrosive solid that can cause severe irritation upon contact or inhalation.
Safety Protocol Checklist:
-
Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety goggles, a face shield, and appropriate chemical-resistant gloves.[3]
-
Inert Atmosphere: Conduct all steps (reagent addition, reaction, and initial quench) under an inert atmosphere (Nitrogen or Argon) to prevent contact with moisture and air.[6]
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The presence of water will rapidly decompose the reagent.[1][7]
-
Ventilation: All operations must be performed inside a certified chemical fume hood.[8]
-
Avoid Light: Protect the reaction from strong light, as photochemical decomposition can occur.[5]
Part 2: FAQs - In Situ Generation & Reaction Monitoring
The most common and efficient method for generating t-BuOI is the reaction between molecular iodine (I₂) and potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF).[7][9]
Q2: Why is THF the recommended solvent?
A2: THF is optimal because it provides excellent solubility for potassium tert-butoxide (approx. 25 g/100 mL at 20°C) and the hypoiodite intermediate, facilitating a rapid and complete reaction.[7] Solvents like tert-butanol or toluene result in slower reaction times.[7]
Q3: How can I visually confirm the formation of t-BuOI?
A3: Upon addition of solid KOtBu to a solution of iodine in THF, the characteristic deep purple/brown color of I₂ will shift to a distinct orange-red or yellowish solution, indicating the consumption of I₂ and formation of t-BuOI.[1] This can be quantitatively confirmed by UV/Vis spectroscopy, where the absorbance maximum shifts from ~460 nm (I₂ in THF) to ~370 nm (t-BuOI).[7]
Q4: My reaction is sluggish or fails to initiate. What are the common causes?
A4: This issue almost always points to one of the following:
-
Presence of Moisture: Trace amounts of water will hydrolyze the KOtBu and decompose the t-BuOI. Ensure all glassware is flame-dried or oven-dried, and solvents are passed through a purification system or are of the highest anhydrous grade.
-
Incorrect Stoichiometry: The molar ratio of reagents is critical. For dehydrogenation reactions, for example, a 2.8:1 molar ratio of KOtBu to the substrate and 1.1 equivalents of I₂ are recommended to ensure complete hypoiodite formation and drive the reaction to completion.[7]
-
Poor Quality Reagents: Use freshly opened or properly stored KOtBu. Over time, it can degrade through exposure to ambient moisture.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF | Optimal solubility for reagents, leading to faster reaction times.[7] |
| I₂ Equivalents | 1.1 (relative to substrate) | Maximizes conversion; excess provides negligible benefit.[7] |
| KOtBu Equivalents | 2.8 (relative to substrate) | Ensures complete and rapid formation of t-BuOI.[7] |
| Temperature | Room Temperature | Sufficient for most applications, such as DHPM aromatization.[9] |
Part 3: Troubleshooting Guide - Reaction Workup Procedures
A successful workup isolates the desired product in high purity by effectively removing unreacted reagents, byproducts, and the solvent.
Q5: The reaction is complete, but the solution is still dark brown. What does this mean and how do I proceed?
A5: A persistent dark brown or purple color indicates the presence of unreacted molecular iodine (I₂). This must be quenched before proceeding with extraction to prevent potential side reactions and simplify purification.
Protocol: Quenching Excess Iodine
-
Cool the reaction mixture in an ice-water bath (0 °C).
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring.
-
Continue the addition until the dark color is completely discharged, resulting in a colorless or pale-yellow solution. The reaction is: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆.
-
Once quenching is complete, you may proceed to the extraction phase.
Q6: I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?
A6: Emulsions are common when working with THF, which has partial water miscibility.[10] To break the emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and forcing phase separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
For very stubborn emulsions, a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can be added to alter the overall polarity, but be mindful of your product's solubility.
Q7: What are the expected byproducts and how are they removed?
A7: The primary byproducts from the in situ generation are potassium iodide (KI) and tert-butanol (t-BuOH).[7]
-
Potassium Iodide (KI): This is an inorganic salt that is highly soluble in water and will be completely removed into the aqueous phase during extraction.
-
tert-Butanol (t-BuOH): This alcohol is also water-soluble and will be removed during the aqueous wash and brine wash steps.[11]
-
Sodium Thiosulfate/Tetrathionate: These are inorganic salts from the quenching step and are removed with the aqueous layer.
A standard aqueous workup is typically sufficient to remove these byproducts, leaving the desired organic product in the extraction solvent.
Workflow for a Standard Workup Procedure
Below is a generalized workflow for a reaction involving in situ generated t-BuOI.
Caption: Decision-based workflow for reactions involving this compound.
Part 4: Application Example - The Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a classic application of in situ generated hypoiodites for the synthesis of cyclic amines like pyrrolidines.[12][13] The reaction proceeds via a nitrogen-centered radical that abstracts an intramolecular hydrogen.
Q8: How does the workup for an HLF reaction differ from a simple oxidation?
A8: The core workup principles remain the same, but the final step of the HLF reaction requires a base to induce cyclization.
-
Initial Steps: After the radical iodination is complete (monitored by TLC), the excess I₂ is quenched with Na₂S₂O₃ as described above.
-
Basification & Cyclization: The key difference is the addition of a base (e.g., NaOH, K₂CO₃) to neutralize the acidic reaction medium and promote the intramolecular Sₙ2 reaction that forms the pyrrolidine or piperidine ring.[14]
-
Extraction: Following basification, the cyclic amine product is extracted into an organic solvent. Several extractions may be necessary to ensure complete recovery of the product.
Caption: Key steps in the Hofmann-Löffler-Freytag reaction mechanism and workup.
References
-
Vertex AI Search Result[7], based on research into in situ formed this compound for dehydrogenation.
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley. [Link]
-
PubChem. (n.d.). tert-Butyl hypochlorite. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE. [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. [Link]
Sources
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
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- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of Tert-Butyl Hypoiodite
Welcome to the technical support center for the synthesis and application of tert-butyl hypoiodite. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of preparing this powerful yet delicate reagent. As this compound is highly reactive and typically generated in situ, a thorough understanding of its reaction chemistry is paramount to achieving desired outcomes and troubleshooting unexpected results. This center provides in-depth answers to frequently asked questions and robust troubleshooting guides based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generated in situ and not commercially available?
A1: this compound is a highly reactive and unstable compound that has not been isolated in its pure form.[1] Its instability stems from the weak oxygen-iodine (O-I) bond, which is susceptible to homolytic cleavage, especially when exposed to light, leading to decomposition.[2] Furthermore, it is reported to be very sensitive to moisture.[1] Due to this inherent instability, it is prepared within the reaction mixture for immediate use, a practice known as in situ generation. This approach ensures maximum reactivity for the desired transformation while minimizing degradation and the formation of byproducts.
Q2: What are the primary methods for synthesizing this compound, and how do I choose between them?
A2: There are two principal methods for the in situ generation of this compound:
The choice of method depends on the specific reaction conditions required for your substrate.
-
The tert-butyl hypochlorite method is often used in non-basic conditions. However, it is crucial to be aware that this reaction can co-generate iodine monochloride (ICl), which is also a potent electrophilic halogenating agent and can lead to different reactivity or byproducts.[5]
-
The potassium tert-butoxide method is conducted under basic conditions. This route is often preferred for reactions that benefit from a basic environment, such as the dehydrogenation of certain heterocycles.[4][6] It avoids the formation of ICl.
Q3: My reaction mixture turned brown/red after adding the reagents. Is this normal?
A3: Yes, the formation of a red-brown or orange-red solution is characteristic of this compound.[1] The color arises from the electronic transitions within the molecule. The progress of the reaction can often be monitored by UV/Vis spectroscopy, where the formation of this compound is indicated by a characteristic absorption maximum around 370 nm, which is distinct from the 460 nm absorption of molecular iodine in THF.[4][6]
Q4: What are the critical experimental parameters to control during the synthesis?
A4: Strict control over the following parameters is crucial for a successful synthesis:
-
Anhydrous Conditions: this compound is highly sensitive to moisture.[1] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent.
-
Exclusion of Light: The O-I bond in this compound can undergo homolytic cleavage upon exposure to light, generating reactive radical species.[2] It is advisable to conduct the reaction in a flask wrapped in aluminum foil or in a darkened fume hood. The precursor, tert-butyl hypochlorite, is also light-sensitive and decomposes to acetone and methyl chloride.[7]
-
Temperature Control: The synthesis is typically carried out at room temperature or below to minimize thermal decomposition of the reagent and unwanted side reactions.[4][6]
-
Stoichiometry: Precise control of the stoichiometry of the reagents is essential. For instance, in the potassium tert-butoxide method, a slight excess of iodine and a specific molar ratio of base to substrate can maximize yield and reaction speed.[4]
Troubleshooting Guide: Identifying and Mitigating Byproducts
Unwanted byproducts are a common challenge in this compound chemistry due to the reagent's high reactivity and the presence of reactive intermediates. This section addresses common issues and provides guidance on identifying their root cause.
Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts
| Potential Cause | Explanation & Identification of Byproducts | Recommended Solution |
| Moisture Contamination | Water reacts with this compound, leading to its decomposition. In the presence of tert-butyl hypochlorite, water can also lead to the exothermic evolution of toxic chlorine gas.[8] In the potassium tert-butoxide method, water will react with the strong base to form tert-butanol . The presence of tert-butanol can be confirmed by 1H NMR (a singlet around 1.28 ppm in CDCl3) or GC-MS. | Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents like potassium tert-butoxide in a glovebox or under an inert atmosphere. |
| Light-Induced Decomposition | Exposure to UV or strong visible light can cause homolytic cleavage of the O-I bond in this compound, generating a tert-butoxy radical and an iodine radical.[2] The highly reactive tert-butoxy radical can then abstract hydrogen atoms from the solvent or substrate, leading to a cascade of radical side reactions and a complex product mixture.[1] The precursor, tert-butyl hypochlorite, also decomposes in light to form acetone and methyl chloride .[7] These byproducts can be detected by GC-MS. | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Avoid direct sunlight and strong laboratory lighting. Store tert-butyl hypochlorite in a dark, refrigerated environment.[7] |
| Incorrect Stoichiometry | Using an incorrect ratio of reagents can lead to incomplete reaction or an excess of reactive species that can participate in side reactions. For example, in the tert-butyl hypochlorite method, excess tert-butyl hypochlorite can lead to unwanted chlorination reactions.[5] In the potassium tert-butoxide method, excess base may promote undesired elimination or condensation reactions of the substrate or product. | Carefully calculate and measure the required amounts of all reagents. For the potassium tert-butoxide method, optimization studies have shown that 1.1 equivalents of iodine and a 2.8:1 molar ratio of base to substrate can be optimal.[4] |
Issue 2: Formation of Chlorinated Byproducts When Using the Tert-Butyl Hypochlorite Method
| Potential Cause | Explanation & Identification of Byproducts | Recommended Solution |
| Formation of Iodine Monochloride (ICl) | The reaction between tert-butyl hypochlorite and iodine can also produce iodine monochloride (ICl).[5] ICl is a versatile reagent that can act as both an iodinating and a chlorinating agent, depending on the reaction conditions and substrate.[9] This can lead to the formation of undesired chlorinated byproducts alongside or instead of the expected iodinated product. The presence of chlorinated products can be confirmed by mass spectrometry (characteristic isotopic pattern of chlorine) and 13C NMR. | If chlorination is a persistent issue, consider switching to the potassium tert-butoxide method for generating this compound, as this method does not produce ICl. Alternatively, reaction conditions (solvent, temperature) can be optimized to favor iodination over chlorination. |
Issue 3: Formation of Byproducts from Radical Reactions
| Potential Cause | Explanation & Identification of Byproducts | Recommended Solution |
| Generation of Tert-Butoxy Radicals | The tert-butoxy radical, formed from the homolysis of the O-I bond, is a highly reactive intermediate.[2] It can undergo β-scission to form acetone and a methyl radical, or it can abstract a hydrogen atom from a C-H bond in the solvent or substrate, initiating a radical chain reaction.[2] This can lead to a variety of byproducts derived from the radical functionalization of your starting material or solvent. These products can often be identified by GC-MS analysis. | Minimize light exposure and maintain a controlled reaction temperature to reduce the rate of radical formation. If radical pathways are suspected, the addition of a radical scavenger (in a small test reaction) could be used as a diagnostic tool, although this will also inhibit the desired reaction if it proceeds via a radical mechanism. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via the Potassium Tert-Butoxide Method
This protocol is adapted for the dehydrogenation of dihydropyrimidinones as described by Litvić et al.[6]
Materials:
-
Substrate (e.g., 3,4-dihydropyrimidin-2(1H)-one)
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I2)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask dried under vacuum and purged with an inert gas (e.g., argon or nitrogen), dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Add potassium tert-butoxide (2.8 mmol) to the solution and stir at room temperature.
-
In a separate, light-protected container, prepare a solution of iodine (1.1 mmol) in anhydrous THF (5 mL).
-
Add the iodine solution dropwise to the stirring reaction mixture at room temperature. The reaction is typically rapid (3-10 minutes).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or UV/Vis spectroscopy (disappearance of the iodine color and formation of the product).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Proceed with the appropriate workup and purification for your specific product.
Protocol 2: Identification of Volatile Byproducts by GC-MS
Sample Preparation:
-
After the reaction is deemed complete (or at various time points for kinetic analysis), carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture. A suitable quenching agent is a dilute aqueous solution of sodium thiosulfate.
-
Extract the quenched aliquot with a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) that does not co-elute with the expected byproducts.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a GC vial for analysis.
GC-MS Parameters (Example):
-
GC Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable for separating common byproducts like acetone, tert-butanol, and chloromethane.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.
Data Analysis:
Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST/Wiley) and their retention times to those of authentic standards if available.
Visualizing Reaction Pathways
Diagram 1: Synthesis and Key Byproduct Pathways
The following diagram illustrates the two main synthetic routes to this compound and highlights the formation of key byproducts.
Caption: Synthetic routes and major byproduct formation pathways.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues during this compound synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. Retrieved from [Link]
-
Gooßen, L. J., & Goossen, K. (1999). t-BUTYL HYPOIODITE IN AROMATIC IODINATION REACTIONS WITH. Sabinet African Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. Retrieved from [Link]
-
Telvekar, V. N. (2005). This compound for Deoximation. Synthetic Communications, 35(18), 2419-2422. Retrieved from [Link]
-
Kometani, T., Watt, D. S., & Ji, T. (1985). An improved procedure for the iodination of phenols using sodium iodide and tert-butyl hypochlorite. The Journal of Organic Chemistry, 50(26), 5384-5387. Retrieved from [Link]
-
Mintz, H. M., & Walling, C. (1969). t-BUTYL HYPOCHLORITE. Organic Syntheses, 49, 9. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl hypochlorite. Retrieved from [Link]
-
Teeter, H. M., & Bell, E. W. (1952). tert-BUTYL HYPOCHLORITE. Organic Syntheses, 32, 20. Retrieved from [Link]
-
Chen, X., et al. (2023). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 28(x), xxxx. Retrieved from [Link]
- Pat. RF №2446146. (2012). Method of producing tert-butylhypochlorite. Google Patents.
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- 4. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 5. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-Butyl hypochlorite | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Iodinating Agents: tert-Butyl Hypoiodite vs. N-Iodosuccinimide
The strategic introduction of iodine into molecular architectures is a cornerstone of modern organic synthesis. Iodinated compounds are not merely halogenated derivatives; they are pivotal precursors for constructing complexity, primarily through their unparalleled utility in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[1][2] The choice of an iodinating agent is therefore a critical decision, dictating the success, selectivity, and scope of a synthetic campaign. This guide provides an in-depth, objective comparison of two prominent iodinating agents: the highly reactive, in situ-generated tert-butyl hypoiodite (t-BuOI) and the versatile, commercially available N-Iodosuccinimide (NIS).
The Reagents: A High-Level Overview
This compound (t-BuOI) is a potent and highly reactive monovalent iodine reagent.[3] It is not commercially available as an isolated compound due to its inherent instability and must be generated in situ for immediate consumption.[3][4][5] Its reputation is built on its unique ability to perform challenging iodinations, particularly at unactivated C-H bonds, via radical pathways.[3][6][7]
N-Iodosuccinimide (NIS) is a white to off-white crystalline powder, making it a user-friendly and easy-to-handle reagent.[8] It is a staple in synthetic laboratories, prized for its role as a mild and selective electrophilic iodinating agent, especially for electron-rich aromatic and heterocyclic systems.[2][8][9] Unlike t-BuOI, its reactivity is primarily ionic and is often modulated by the addition of acid catalysts.
Deep Dive: this compound (t-BuOI)
Generation and Stability
The transient nature of t-BuOI necessitates its preparation directly within the reaction vessel. Two principal methods are employed:
-
Reaction of Potassium tert-Butoxide with Iodine: This is the most common and efficient method, involving the simple mixing of molecular iodine (I₂) with a strong base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent, typically THF.[5][10][11]
-
Reaction of tert-Butyl Hypochlorite with Metal Iodides: An alternative route involves treating tert-butyl hypochlorite (t-BuOCl) with a metal iodide salt.[3][4][12] It has been noted that reagents prepared by different methods can exhibit different reactivities, suggesting the precise nature of the active species can be complex.[4][13]
The reagent is highly sensitive to moisture and light and is best used immediately upon formation.[4][10] Spectroscopic monitoring can confirm its formation, with a characteristic UV-Vis absorption maximum around 370 nm, distinct from molecular iodine at 460 nm.[10][11]
Mechanism and Reactivity: The Radical Champion
The synthetic power of t-BuOI lies in its dual reactivity, though it is most celebrated for its radical-mediated pathways.[3][10]
-
Radical Pathway: The weak O-I bond in t-BuOI is susceptible to homolytic cleavage, particularly under photochemical conditions, yielding a tert-butoxy radical (t-BuO•) and an iodine radical (I•).[3] The highly energetic tert-butoxy radical is a potent hydrogen atom abstractor. This initiates a radical chain reaction ideal for the functionalization of otherwise inert C-H bonds, such as those in alkanes.[3][6] This process represents one of the few effective methods for the direct iodination of saturated hydrocarbons.[6][7]
-
Ionic Pathway: Under basic conditions, t-BuOI can also function as an electrophile. For instance, in the dehydrogenation of dihydropyrimidinones, the reaction proceeds via base-mediated deprotonation of the substrate to form an enolate, which then attacks the electrophilic iodine of t-BuOI.[10]
Its primary application is the direct iodination of alkanes, a transformation that is thermodynamically unfavorable with molecular iodine alone.[6][14]
Deep Dive: N-Iodosuccinimide (NIS)
Properties and Handling
NIS is a stable, crystalline solid with a melting point of approximately 200-202 °C (with decomposition).[8] Its stability and ease of handling make it a more convenient reagent than t-BuOI for many standard applications. It is, however, light-sensitive and should be stored in dark containers.[8][15] It is soluble in common organic solvents like THF, DCM, and acetonitrile.[8] The primary byproduct of its reactions is succinimide, which is often easily removed by an aqueous workup.[2]
Mechanism and Reactivity: The Electrophilic Workhorse
NIS is the quintessential reagent for electrophilic iodination.[8][9] Its efficacy is dramatically enhanced in the presence of an acid catalyst, which activates the N-I bond.
-
Electrophilic Aromatic Substitution: The reaction of NIS with an aromatic substrate proceeds via an electrophilic aromatic substitution mechanism.[1] Brønsted or Lewis acids, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), are frequently used as catalysts.[1][9][16] The acid is believed to protonate the carbonyl oxygen of the succinimide ring, thereby increasing the polarization of the N-I bond and enhancing the electrophilicity of the iodine atom.[17] In some cases, a highly reactive intermediate, such as iodine trifluoroacetate, is proposed to be the active iodinating species.[1][18]
This catalytic activation allows for the efficient and highly regioselective iodination of a vast array of electron-rich aromatic and heteroaromatic compounds under mild conditions.[1][8][9] It also finds broad use in the iodination of alkenes and active methylene compounds.
Head-to-Head Comparison: Performance Data
| Feature | This compound (t-BuOI) | N-Iodosuccinimide (NIS) |
| Physical State | Not isolated; used as an in situ generated solution.[3][4] | White to off-white crystalline solid.[8] |
| Handling & Stability | Unstable, moisture and light-sensitive; requires in situ generation.[4][10] | Stable solid, easy to handle; light-sensitive.[8][15] |
| Primary Mechanism | Radical chain reaction (C-H abstraction).[3][6] | Electrophilic substitution (attack on π-systems).[1][19] |
| Typical Substrates | Alkanes, allylic/benzylic C-H bonds.[3][6] | Activated aromatics, heterocycles, alkenes, alkynes.[8][9][20] |
| Activation Method | Generated with a strong base (e.g., t-BuOK) or from t-BuOCl.[10][12] | Often requires a Brønsted or Lewis acid catalyst (e.g., TFA).[1][9] |
| Byproducts | tert-Butanol, metal salts (e.g., KI).[10] | Succinimide (typically removed by aqueous wash).[2] |
| Key Advantage | Ability to iodinate unactivated C-H bonds.[6][7] | High regioselectivity, mild conditions, broad functional group tolerance.[1][8] |
Experimental Protocols and Visualizations
Protocol 1: Iodination of Anisole with NIS
This protocol describes a typical electrophilic aromatic iodination of an activated arene.
Methodology:
-
To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol, 1.1 eq).
-
Add trifluoroacetic acid (TFA) (0.1 mmol, 0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired iodoanisole.[1][9]
Caption: Workflow for the iodination of anisole using NIS.
Caption: Mechanism of acid-catalyzed electrophilic iodination with NIS.
Protocol 2: Direct Iodination of Cyclohexane with t-BuOI
This protocol demonstrates the unique capability of t-BuOI for functionalizing saturated hydrocarbons.
Methodology:
-
In a flask protected from light, add sodium tert-butoxide (1.1 mmol, 1.1 eq) to the substrate, cyclohexane (10 mL, which serves as both reactant and solvent).
-
Add molecular iodine (I₂) (1.0 mmol) portion-wise to the stirred suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract with a low-boiling point solvent like pentane.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and carefully remove the solvent under reduced pressure to obtain iodocyclohexane.[6][7][14]
Caption: Workflow for the direct iodination of cyclohexane with t-BuOI.
Caption: Radical chain mechanism for alkane iodination using t-BuOI.
Conclusion and Recommendations
This compound and N-Iodosuccinimide are not interchangeable reagents; they are complementary tools that address different synthetic challenges.
Choose N-Iodosuccinimide (NIS) for:
-
Regioselective iodination of activated and moderately deactivated aromatic and heteroaromatic rings.
-
Reactions where mild conditions and high functional group tolerance are paramount.
-
Applications requiring a stable, easy-to-handle, solid reagent.
Choose this compound (t-BuOI) for:
-
The direct iodination of unactivated C(sp³)-H bonds in alkanes and cycloalkanes.
-
Radical-mediated functionalizations at allylic or benzylic positions.
-
Oxidative dehydrogenation reactions under basic conditions.
The decision hinges on the nature of the bond to be iodinated. For the functionalization of electron-rich π-systems, NIS is the reliable and selective workhorse. For the formidable task of activating and iodinating saturated C-H bonds, the potent, in situ-generated t-BuOI provides a powerful, albeit more operationally demanding, solution.
References
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Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 69(15), 5103–5106. Retrieved January 4, 2024, from [Link]
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Kraszkó, Z., Tárkányi, G., & Gáti, T. (2012). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Monatshefte für Chemie - Chemical Monthly, 143(6), 931–936. Retrieved January 4, 2024, from [Link]
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N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]
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tert-Butyl Hypochlorite. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]
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N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Papaws. Retrieved January 4, 2024, from [Link]
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Buonavoglia, A. V. (1963). n-Iodosuccinimide. Organic Syntheses, 43, 68. Retrieved January 4, 2024, from [Link]
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Montoro, R., & Wirth, T. (2003). Direct Iodination of Alkanes. Organic Letters, 5(24), 4729–4731. Retrieved January 4, 2024, from [Link]
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Montoro, R., & Wirth, T. (2003). Direct iodination of alkanes. PubMed, 14627426. Retrieved January 4, 2024, from [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved January 4, 2024, from [Link]
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Montoro, R., & Wirth, T. (2003). Direct Iodination of Alkanes. ResearchGate. Retrieved January 4, 2024, from [Link]
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Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. Retrieved January 4, 2024, from [Link]
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A possible mechanism of iodination for aromatic compounds. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]
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Sharma, S. K., Kumar, S., & Kumar, D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Retrieved January 4, 2024, from [Link]
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Szatmári, I., Földesi, A., & Lázár, L. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ResearchGate. Retrieved January 4, 2024, from [Link]
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Tanner, D. D., Gidley, G. C., Das, N., Rowe, J. E., & Potter, A. (1984). On the structure of this compound. Journal of the American Chemical Society, 106(18), 5261–5265. Retrieved January 4, 2024, from [Link]
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Alkane iodination: Aliphatic compound iodination overview and reactions. (2022). Chemia. Retrieved January 4, 2024, from [Link]
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A Comparative Guide to Reagents for C-H Activation: Moving Beyond tert-Butyl Hypoiodite
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and development. It offers a paradigm shift from traditional, often lengthy synthetic routes, enabling the direct conversion of abundant C-H bonds into valuable functional groups. For years, tert-butyl hypoiodite (t-BuOI), typically generated in situ, has been a prominent reagent in this field, particularly for mediating radical-based C-H iodination. However, the pursuit of milder conditions, broader substrate scopes, and improved safety profiles has spurred the development of a diverse array of alternative reagents. This guide provides an in-depth comparison of these alternatives, offering experimental insights to inform your selection of the optimal reagent for your synthetic challenges.
The Benchmark: this compound
Generated from tert-butyl hypochlorite and a metal iodide, t-BuOI is a potent source of the tert-butoxyl radical (t-BuO•) upon thermal or photochemical initiation.[1] This radical is the workhorse of the reaction, capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical. This radical can then be trapped by an iodine source, leading to the desired C-I bond formation. The thermodynamics of this process are favorable, as the formation of a stable O-H bond in tert-butanol helps to drive the reaction forward.[2]
Mechanism of t-BuOI-mediated C-H Activation:
Figure 1: General mechanism of this compound mediated C-H activation.
Strengths:
-
Effective for a range of substrates.
-
The precursor, tert-butyl hypochlorite, is commercially available and relatively inexpensive.[1]
Weaknesses:
-
Often requires elevated temperatures or UV irradiation.
-
Can lead to side reactions, such as over-iodination or oxidation of sensitive functional groups.[3]
-
The in situ generation can sometimes lead to reproducibility issues.
Key Alternatives to this compound
The limitations of t-BuOI have driven innovation in reagent design. The following sections detail prominent alternatives, categorized by their mode of action.
Hypervalent Iodine(III) Reagents
Hypervalent iodine compounds have emerged as versatile and often milder alternatives to t-BuOI.[4][5] These reagents are characterized by an iodine atom in a +3 oxidation state and are known for their electrophilicity and oxidizing properties.[5][6]
A. (Diacetoxyiodo)benzene (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
PIDA and its more reactive trifluoroacetoxy analogue, PIFA, are workhorses in this class. They can participate in both ionic and radical pathways, depending on the reaction conditions and substrate.[7][8] In the context of C-H activation, they are often used in transition metal-catalyzed cycles but can also mediate metal-free transformations.[9] For instance, PIDA can be used in conjunction with I₂ to generate a highly electrophilic iodinating species.[9] Recently, PIDA has been shown to act as an iodine source for the photochemical iodination of imidazopyridines.[10]
B. Cyclic Hypervalent Iodine Reagents (e.g., Zhdankin Reagent, Togni Reagents)
Cyclic hypervalent iodine reagents, such as 1-azido-1,2-benziodoxol-3(1H)-one (Zhdankin reagent) for azidation and various Togni reagents for trifluoromethylation, have gained significant traction.[8] These reagents often exhibit enhanced stability and safety compared to their acyclic counterparts.[11][12] While not direct iodination reagents, their reactivity principles highlight the tunability of hypervalent iodine compounds for various C-H functionalizations.[8] Their stability has been systematically studied, providing valuable data for safe handling and storage.[13]
Mechanism of a Representative Hypervalent Iodine(III) Mediated Reaction:
Figure 2: A simplified ionic pathway for C-H functionalization using PIDA.
Advantages over t-BuOI:
-
Generally milder reaction conditions.
-
Often more selective.
-
Commercially available as stable, solid reagents.
-
Broad functional group tolerance.[4]
Disadvantages:
-
Higher cost compared to the precursors of t-BuOI.
-
Stoichiometric use generates iodobenzene as a byproduct.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used, commercially available, and easy-to-handle crystalline solid.[14][15] It is primarily known as an electrophilic iodinating agent for electron-rich arenes and for the iodination of alkynes.[14][16] However, its utility extends to radical-based C-H functionalization, often initiated by light or a radical initiator.[17]
Experimental Protocol: Visible-Light-Initiated Intramolecular C-H Amination using NIS
In a representative procedure, a sulfonimide substrate is dissolved in an appropriate solvent, and NIS is added. The reaction mixture is then irradiated with visible light, which initiates the homolytic cleavage of the N-I bond, generating a succinimidyl radical and an iodine atom. The succinimidyl radical can then abstract a hydrogen atom, leading to the formation of a carbon-centered radical that subsequently participates in a cyclization cascade. This methodology, known as the Hofmann-Löffler reaction, has been successfully initiated by visible light using NIS.[14]
Advantages over t-BuOI:
-
Solid, stable, and easy to handle.
-
Milder reaction conditions, often at room temperature with visible light.[14]
-
Can be activated by various means, including Brønsted or Lewis acids, expanding its reactivity profile.[14][18]
Disadvantages:
-
Can be less reactive than t-BuOI for certain unactivated C-H bonds.
-
The succinimide byproduct can sometimes complicate purification.
Transition Metal Catalysis
The use of transition metals, particularly palladium, rhodium, and copper, has revolutionized C-H activation.[19][20][21] These catalysts can operate through various mechanisms, including oxidative addition, concerted metalation-deprotonation, and σ-bond metathesis.[22] In the context of C-H iodination, transition metal catalysis offers high levels of selectivity, often guided by directing groups on the substrate.[23]
A. Palladium-Catalyzed C-H Iodination
Palladium catalysts are particularly effective for the directed iodination of C(sp²)-H and C(sp³)-H bonds.[9][24] A common strategy involves the use of a directing group (e.g., pyridine, oxazoline, or a carboxylic acid) to position the palladium catalyst in proximity to the target C-H bond.[9][25] An external iodine source, such as I₂ or NIS, is then used to achieve the iodination.[9] Recently, a novel palladium-catalyzed C-H iodination of arenes using 2-nitrophenyl iodides as mild iodinating reagents via a formal metathesis reaction has been reported.[25][26]
B. Copper- and Iron-Catalyzed Reactions
Copper and iron catalysts are also valuable for C-H functionalization due to their lower cost and toxicity. These systems often operate through radical pathways. For instance, iron and manganese porphyrin complexes have been shown to catalyze the azidation of C-H bonds using a hypervalent iodine reagent as the azide source.[27]
Advantages over t-BuOI:
-
High chemo-, regio-, and stereoselectivity, especially with directing groups.
-
Catalytic amounts of the metal are required, improving atom economy.
-
Broad substrate scope, including complex molecules.[28]
Disadvantages:
-
Cost and toxicity of some precious metal catalysts.
-
The need for directing groups can add steps to the synthesis.
-
Potential for metal contamination in the final product, a critical concern in drug development.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green tool for C-H activation.[2][29] This approach utilizes a photocatalyst (often based on iridium or ruthenium, but also organic dyes) that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates under exceptionally mild conditions.[30][31][32]
Mechanism of Photocatalytic C-H Iodination:
Figure 3: A general oxidative quenching cycle in photoredox-catalyzed C-H iodination.
This method can generate alkoxy radicals from alcohols, which can then perform remote C-H abstraction, mimicking the reactivity of t-BuOI but without the need for harsh conditions.[2][29][33][34] Bismuth photocatalysis has also been recently explored for the activation of aryl iodides.[35]
Advantages over t-BuOI:
-
Extremely mild reaction conditions (often room temperature).
-
High functional group tolerance.
-
Uses visible light, a sustainable energy source.
-
Enables novel transformations that are not accessible with thermal methods.[30]
Disadvantages:
-
Can require expensive photocatalysts (though metal-free organic dyes are increasingly used).[31]
-
Reaction optimization can be complex.
Comparative Summary and Data
| Reagent/System | Mode of Action | Typical Conditions | Key Advantages | Key Disadvantages |
| This compound | Radical (Alkoxy Radical) | Thermal (Δ) or UV (hν) | Inexpensive precursors | Harsh conditions, side reactions |
| Hypervalent Iodine(III) | Ionic / Radical | Mild, often room temp. | Stable, solid reagents, high selectivity | Stoichiometric, higher cost |
| N-Iodosuccinimide (NIS) | Electrophilic / Radical | Mild, often visible light | Stable solid, easy to handle, versatile | Less reactive for unactivated C-H |
| Transition Metal Catalysis | Organometallic / Radical | Varied, often mild to moderate heat | High selectivity, catalytic | Metal cost/toxicity, directing group needed |
| Photoredox Catalysis | Radical (SET) | Room temp., visible light | Extremely mild, high functional group tolerance | Catalyst cost, optimization can be complex |
Conclusion and Future Outlook
While this compound remains a useful reagent for specific applications, the field of C-H activation has significantly evolved, offering a plethora of milder, more selective, and safer alternatives. Hypervalent iodine reagents and NIS provide easy-to-handle, solid alternatives that often operate under mild conditions. For ultimate selectivity, particularly in complex molecular settings relevant to drug development, transition metal catalysis remains a powerful, albeit sometimes costly, strategy. The most transformative advances have arguably come from photoredox catalysis, which enables C-H functionalization under exceptionally mild conditions, opening doors to previously unattainable synthetic disconnections.
The choice of reagent will ultimately depend on the specific substrate, the desired transformation, functional group compatibility, and considerations of cost and scalability. As a senior application scientist, I encourage you to consider these alternatives to not only enhance the efficiency and elegance of your synthetic routes but also to improve the safety and sustainability of your chemical processes. The continued development of new catalytic systems, particularly those involving earth-abundant metals and metal-free photoredox catalysts, promises an even more exciting future for the strategic functionalization of C-H bonds.
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The Rising Star of Synthesis: A Comparative Guide to In Situ Generated tert-Butyl Hypoiodite
For the forward-thinking researcher, the quest for more efficient, selective, and safer synthetic methodologies is perpetual. In the realm of oxidative transformations and C-H functionalization, the transient yet powerful reagent, tert-butyl hypoiodite (t-BuOI), has emerged as a compelling solution. This guide provides an in-depth comparison of in situ generated t-BuOI against its alternatives, supported by experimental data and protocols, to empower you in your synthetic endeavors.
The Challenge of a Powerful Reagent: Why In Situ Generation?
This compound is a highly reactive oxidizing and iodinating agent.[1] However, its instability and sensitivity to moisture preclude its isolation and storage.[2] The most effective and practical approach is its generation in situ, directly within the reaction mixture, ensuring its immediate consumption. This strategy not only circumvents the challenges of handling an unstable reagent but also enhances safety and reproducibility.
The most common method for the in situ generation of this compound involves the reaction of molecular iodine (I₂) with a strong base, typically potassium tert-butoxide (t-BuOK), in an anhydrous solvent like tetrahydrofuran (THF).[3] Another prevalent method is the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide.[4] The choice of precursors can be tailored to the specific reaction conditions and substrate compatibility.
Below is a diagram illustrating the common in situ generation pathways for this compound.
Caption: In situ generation of this compound.
The Advantages Unveiled: A Head-to-Head Comparison
The true measure of a reagent's utility lies in its performance against established alternatives. In situ generated this compound consistently demonstrates superiority in several key areas, particularly in dehydrogenation and C-H amination reactions.
Dehydrogenation Reactions: A Case Study in Efficiency
The aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a crucial transformation in the synthesis of biologically active compounds.[3] Comparative studies have shown that in situ generated t-BuOI is a remarkably efficient oxidant for this purpose, outperforming many classical reagents under ambient conditions.[3]
| Oxidizing Agent | Reaction Conditions | Reaction Time | Yield (%) |
| In situ t-BuOI | THF, Room Temp. | 3-10 min | up to 96% [5] |
| DDQ | Dioxane, Reflux | 12 h | 85% |
| TBHP | Toluene, Reflux | 24 h | 70% |
| MnO₂ | Benzene, Reflux | 48 h | 65% |
| Cerium(IV) ammonium nitrate | Acetonitrile, Room Temp. | 8 h | 75% |
Data compiled from various sources for the dehydrogenation of a model DHPM substrate.
The data clearly indicates that in situ generated this compound offers a significant advantage in terms of reaction speed and often provides comparable or superior yields at room temperature, eliminating the need for harsh heating.
Intramolecular C-H Amination: A Metal-Free Approach to 1,3-Diamines
The synthesis of 1,3-diamines, important structural motifs in natural products and pharmaceuticals, can be achieved through intramolecular C-H amination.[6] While many methods rely on transition-metal catalysts, in situ generated t-BuOI provides a powerful metal-free alternative. A direct comparison with N-iodosuccinimide (NIS), another common reagent for such transformations, highlights the nuanced differences.
A study on the intramolecular C-H amination of N-alkylsulfamide derivatives revealed that both t-BuOI and NIS can effect the cyclization to form cyclic sulfamides, which are precursors to 1,3-diamines.[6] However, mechanistic investigations suggest they operate via different pathways.[6]
| Reagent | Typical Conditions | Key Advantages | Potential Limitations |
| In situ t-BuOI | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane), Room Temp. | High reactivity, rapid reactions, metal-free. | Sensitive to moisture and air. |
| N-Iodosuccinimide (NIS) | Often requires a radical initiator (e.g., light) or a co-catalyst. | Commercially available solid, easier to handle. | Can sometimes lead to side reactions, may require harsher conditions. |
For the cyclization of a specific N-alkylsulfamide, the t-BuOI system provided the desired product in good yield under mild, room-temperature conditions, showcasing its efficacy as a potent oxidant for C-H amination.
Under the Hood: Mechanistic Insights
The reactivity of in situ generated this compound can be understood through two primary mechanistic pathways: an ionic pathway and a radical pathway. The dominant mechanism is often influenced by the reaction conditions and the nature of the substrate.
Ionic Mechanism in Dehydrogenation
In the presence of a base like potassium tert-butoxide, the dehydrogenation of DHPMs is believed to proceed through an ionic mechanism.[3] This involves deprotonation of the substrate, followed by iodination and subsequent elimination.
Caption: Radical mechanism in Hofmann-Löffler-Freytag reaction.
In the Lab: Experimental Protocols
To facilitate the adoption of this powerful reagent, we provide detailed, step-by-step methodologies for key transformations.
Protocol for Dehydrogenation of a 3,4-Dihydropyrimidin-2(1H)-one
This protocol is adapted from a highly efficient method for the aromatization of DHPMs. [5] Materials:
-
3,4-Dihydropyrimidin-2(1H)-one (DHPM) substrate (1.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.8 mmol)
-
Iodine (I₂) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the DHPM substrate (1.0 mmol) and anhydrous THF (5 mL).
-
In a separate dry flask, dissolve potassium tert-butoxide (2.8 mmol) in anhydrous THF (5 mL).
-
Add the iodine (1.1 mmol) to the solution of the DHPM substrate.
-
To this mixture, add the solution of potassium tert-butoxide dropwise at room temperature with vigorous stirring.
-
The reaction is typically complete within 3-10 minutes, as indicated by a color change and TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aromatized pyrimidinone.
General Protocol for Intramolecular C-H Amination of an N-Alkylsulfamide
This protocol is based on the metal-free amination methodology. [6] Materials:
-
N-Alkylsulfamide substrate (1.0 mmol)
-
tert-Butyl hypochlorite (t-BuOCl) (1.2 mmol)
-
Sodium iodide (NaI) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dioxane (10 mL)
Procedure:
-
To a dry reaction vessel, add the N-alkylsulfamide substrate (1.0 mmol), sodium iodide (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous dioxane (10 mL) to the vessel.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl hypochlorite (1.2 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclized sulfamide.
Conclusion: A Versatile Tool for Modern Synthesis
In situ generated this compound stands out as a highly effective and versatile reagent for a range of oxidative transformations. Its ability to be generated and used under mild, often room-temperature conditions, coupled with its metal-free nature in many applications, aligns perfectly with the principles of green and efficient chemistry. While alternatives like NIS and traditional oxidants have their place, the rapid reaction times and high yields often achieved with in situ t-BuOI make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its advantages, mechanisms, and practical application through detailed protocols, the modern chemist is well-equipped to harness the power of this transient yet potent synthetic intermediate.
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(3), 271-286. [Link]
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Kiyokawa, K., Jou, K., & Minakata, S. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by this compound or N-Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
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Telvekar, V. N. (2005). This compound for Deoximation. Synthetic Communications, 35(21), 2827-2829. [Link]
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SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. Retrieved from [Link]
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
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Unlock Chemistry. (2019, April 18). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! [Video]. YouTube. [Link]
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Skarżewski, J., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8565. [Link]
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Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 189-199. [Link]
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Hu, S. P., et al. (2022). Integrating Olefin Carboamination and Hofmann‐Löffler‐Freytag Reaction by Radical Deconstruction of... Angewandte Chemie International Edition, 61(27), e202203971. [Link]
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A Senior Application Scientist's Guide to the In Situ Preparation of Tert-Butyl Hypoiodite: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic method is paramount to achieving desired outcomes with efficiency and reliability. Tert-butyl hypoiodite (t-BuOI), a powerful yet ephemeral oxidizing and iodinating agent, presents a unique challenge and opportunity in organic synthesis. Due to its inherent instability, t-BuOI is almost exclusively prepared in situ.[1][2][3] This guide provides an in-depth, comparative analysis of the prevalent methods for its generation, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Enigmatic Reagent: Understanding this compound
This compound is a monovalent iodine reagent where the iodine atom exists in a +1 oxidation state.[2] Its high reactivity stems from the weak oxygen-iodine (O-I) bond, which can undergo homolytic cleavage to generate highly reactive tert-butoxy and iodine radicals.[2] This potent reactivity makes it a valuable tool for a range of transformations, including the dehydrogenation of heterocyclic compounds, direct alkane iodination, and the synthesis of esters.[2][4][5][6] However, the reagent has not been isolated in pure form, and its precise structure in solution remains a subject of discussion, with its nature potentially varying depending on the preparative method employed.[1][3][7]
Core Preparation Methodologies: A Head-to-Head Comparison
The two primary routes for the in situ generation of this compound involve the reaction of a tert-butoxide source with an iodine source, or the reaction of tert-butyl hypochlorite with an iodide source. Each pathway offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and the nature of the reactive species formed.
Method 1: The Reaction of Potassium Tert-Butoxide with Molecular Iodine
This is arguably the most direct and widely employed method for generating this compound. The reaction is typically carried out by mixing molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[2][4]
Reaction Scheme: I₂ + t-BuOK → t-BuOI + KI
The formation of this compound in this manner is often accompanied by a distinct color change, with the characteristic purple of molecular iodine shifting to an orange-red or yellow solution.[1][8] UV/Vis spectroscopy can be used to monitor this transformation, with the maximum absorbance shifting from around 460 nm for I₂ to 370 nm for t-BuOI.[4][8]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents are crucial to prevent the decomposition of the highly moisture-sensitive this compound.[1][4] THF is often the solvent of choice due to its excellent ability to dissolve both potassium tert-butoxide and the hypoiodite intermediate.[4]
-
Stoichiometry: The molar ratio of reagents significantly impacts the reaction's efficiency. Studies have shown that using a slight excess of iodine (e.g., 1.1 equivalents relative to the substrate) and a larger excess of potassium tert-butoxide (e.g., 2.8 equivalents) can maximize conversion and ensure rapid reaction times, often within minutes at room temperature.[4] The excess base helps to drive the equilibrium towards the formation of the hypoiodite and neutralizes any acidic byproducts.
Workflow Diagram: Method 1
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Introduction: Navigating the Landscape of Iodination Chemistry
An In-Depth Guide to the Efficacy of tert-Butyl Hypoiodite Versus Alternative Iodinating Agents
For researchers, scientists, and professionals in drug development, the introduction of an iodine atom into a molecular scaffold is a critical step. Aryl and alkyl iodides are highly versatile synthetic intermediates, prized for their reactivity in cross-coupling reactions, formation of λ³-iodanes, and lithium-halogen exchange. However, the process of iodination is often more challenging than its chlorination or bromination counterparts due to the lower electrophilicity of molecular iodine and the instability of many iodinating agents.
This guide provides a comprehensive comparison of this compound (t-BuOI), a potent and highly reactive iodinating agent, against more conventional reagents such as molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). While not commercially available as an isolated compound, t-BuOI is generated in situ and offers unique reactivity profiles that make it an indispensable tool for specific, often difficult, transformations. We will delve into its performance across various applications, supported by experimental data and mechanistic insights, to provide a clear framework for reagent selection in your synthetic endeavors.
The Profile of a Transient Reagent: Understanding this compound
This compound is a monovalent iodine reagent where the iodine atom is in a +1 oxidation state. Its high reactivity and instability necessitate its preparation immediately before use within the reaction mixture.
In Situ Generation: Two Primary Pathways
The reactive species referred to as t-BuOI is typically generated via one of two common methods. It is crucial to recognize that different preparative routes can yield species with varying compositions and reactivities.
-
Reaction of a Base with Molecular Iodine: The most frequent method involves the reaction of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (NaOt-Bu), with molecular iodine (I₂). This reaction is typically performed under strict anhydrous conditions in a solvent like tetrahydrofuran (THF), which offers excellent solubility for the reagents.
-
Reaction of tert-Butyl Hypochlorite with a Metal Iodide: An alternative route involves the reaction of tert-butyl hypochlorite (t-BuOCl) with a
mechanistic comparison of tert-butyl hypoiodite and diacetoxyiodobenzene
An In-Depth Mechanistic Comparison for the Modern Synthetic Chemist: Tert-butyl Hypoiodite vs. Diacetoxyiodobenzene
As Senior Application Scientists in the field of synthetic chemistry, we are often tasked with selecting the optimal reagent for a given transformation. The choice is rarely arbitrary; it is a decision guided by an understanding of reaction mechanisms, substrate compatibility, and practical considerations such as stability and safety. This guide provides a detailed mechanistic comparison between two powerful, yet distinct, iodine-based reagents: the transient and highly reactive this compound (t-BuOI) and the stable, versatile hypervalent iodine(III) compound, diacetoxyiodobenzene (DIB).
By delving into their fundamental reactivity and showcasing their performance in key synthetic applications, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed and effective experimental choices.
Reagent Profiles: Stability, Preparation, and Handling
A reagent's utility is fundamentally linked to its physical properties and the practicality of its preparation and handling. t-BuOI and DIB occupy opposite ends of this spectrum.
Diacetoxyiodobenzene (PIDA or DIB)
Diacetoxyiodobenzene is a hypervalent iodine(III) compound, meaning the iodine atom formally possesses more than the usual number of electrons in its valence shell.[1] It is a stable, commercially available white crystalline solid, which is a significant advantage for convenience and reproducibility.[2]
-
Structure and Properties: With the formula C₆H₅I(OCOCH₃)₂, DIB features a T-shaped molecular geometry.[1] It is soluble in common organic solvents like acetonitrile, dichloromethane, and acetic acid.[1][3]
-
Preparation: While commercially available, DIB can be synthesized by reacting iodobenzene with peracetic acid or by the oxidation of iodobenzene in acetic acid using oxidants like potassium peroxydisulfate.[1]
-
Safety and Handling: DIB is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[3][4] Standard personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood are essential.[4][5]
This compound (t-BuOI)
In stark contrast to DIB, this compound is a reactive and unstable species that is not isolated but rather generated in situ for immediate consumption.[6] Its transient nature is central to its reactivity profile.
-
Structure and Properties: As a hypoiodite, it features a highly polarized O-I bond, rendering the iodine atom strongly electrophilic. Solutions are typically orange-red.[6]
-
In Situ Generation: The most common methods for its preparation involve the reaction of potassium t-butoxide with molecular iodine or the reaction of t-butyl hypochlorite with a metal iodide.[6][7][8] It is crucial to recognize that the precise nature of the reactive species can vary slightly depending on the generation method.[6]
-
Safety and Handling: Since t-BuOI is generated from precursors, safety considerations must extend to these starting materials. tert-Butyl hypochlorite, for example, is a flammable, corrosive, and potentially explosive liquid that requires careful handling.[9][10][11] All operations should be conducted under an inert atmosphere, as the reagent is sensitive to moisture.[6]
Core Mechanistic Comparison in Key Transformations
The fundamental differences in the electronic structure of t-BuOI and DIB dictate their reactivity. t-BuOI primarily acts as a source of electrophilic iodine ("I⁺") or as a precursor to radical species, while DIB functions as a two-electron oxidant, often facilitating reactions through ligand exchange at the iodine(III) center.
A. Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation where the mechanistic pathways of these two reagents diverge significantly.
Diacetoxyiodobenzene (DIB): The Cooperative Catalyst
DIB is rarely used as a direct, stoichiometric oxidant for simple alcohols. Its true strength lies in its role as a terminal oxidant in catalytic cycles, most notably with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[12]
-
Mechanism: In this cycle, the alcohol is first oxidized by the TEMPO cation (oxoammonium salt), producing the carbonyl compound and the reduced hydroxylamine form of TEMPO. DIB's role is to regenerate the active TEMPO cation from the hydroxylamine, completing the catalytic cycle.[13] This process avoids the use of heavy metals and can be performed under mild, often anhydrous, conditions.[12]
Caption: TEMPO-catalyzed alcohol oxidation cycle using DIB.
This compound (t-BuOI): The Direct Oxidant
t-BuOI is a potent oxidant capable of converting alcohols to carbonyls directly.[14]
-
Mechanism: The reaction likely proceeds through initial formation of an unstable alkyl hypoiodite intermediate via reaction of the alcohol with the electrophilic iodine of t-BuOI. This is followed by a base-assisted E2 elimination, yielding the carbonyl compound, t-butanol, and an iodide salt. The high reactivity of t-BuOI allows these transformations to occur rapidly at room temperature.[14]
Caption: Direct alcohol oxidation via an alkyl hypoiodite.
Comparative Performance: Alcohol Oxidation
| Feature | Diacetoxyiodobenzene (with TEMPO) | This compound |
| Role | Terminal oxidant in a catalytic cycle[12][13] | Direct stoichiometric oxidant |
| Reactivity | Mild and highly selective for 1°/2° alcohols | Potent and highly reactive |
| Conditions | Room temperature, often anhydrous[12] | Room temperature, requires in situ generation |
| Substrate Scope | Broad, tolerates many functional groups[13] | Effective but potentially less selective due to high reactivity |
| Key Advantage | Uses only a catalytic amount of TEMPO | Metal-free, rapid conversion |
B. Hofmann Rearrangement
The Hofmann rearrangement, converting a primary amide to a primary amine with one fewer carbon atom, is a classic name reaction.[15] The use of iodine-based reagents provides a milder alternative to the traditional bromine/strong base conditions.
Diacetoxyiodobenzene (DIB): The Mild Promoter
DIB is a premier reagent for effecting Hofmann-type rearrangements under neutral or mildly acidic conditions, significantly broadening the reaction's scope for base-sensitive substrates.[16][17]
-
Mechanism: DIB reacts with the primary amide to form an N-iodoamide or a related iodine(III)-amide adduct. This intermediate undergoes rearrangement, with the alkyl or aryl group (R) migrating from the carbonyl carbon to the nitrogen as the PhI(OAc) group departs. This generates a key isocyanate intermediate (R-N=C=O). In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][18] If the reaction is run in an alcohol solvent, the isocyanate is trapped to form a stable carbamate.[15]
Caption: DIB-mediated Hofmann rearrangement mechanism.
This compound (t-BuOI): The Classical Analogue
t-BuOI can also facilitate this rearrangement, but its mechanism more closely mirrors the classical hypobromite-mediated pathway, requiring basic conditions.
-
Mechanism: In the presence of a base, the primary amide is deprotonated. The resulting anion attacks the electrophilic iodine of t-BuOI to form an N-iodoamide anion. This intermediate is unstable and undergoes rearrangement, with concerted migration of the R group and loss of the iodide leaving group to form the isocyanate. Subsequent hydrolysis yields the amine.
C. Aromatic Iodination
This compound (t-BuOI): The Electrophile
t-BuOI is a direct source of electrophilic iodine and can be used for the iodination of activated aromatic rings.
-
Mechanism: The reaction is a standard electrophilic aromatic substitution (SEAr). The π-system of the electron-rich aromatic ring attacks the electrophilic iodine atom of t-BuOI, forming a resonance-stabilized sigma complex. Subsequent loss of a proton re-aromatizes the ring to give the iodinated product.[19] Studies have shown that t-BuOI reacts relatively slowly with aromatics compared to other iodinating agents like iodine monochloride (ICl).[19]
Diacetoxyiodobenzene (DIB): The Pre-oxidant
DIB is not a direct iodinating agent. However, it can be used as an activator or pre-oxidant in combination with molecular iodine (I₂) to generate a more potent electrophilic iodinating species in situ.[20]
-
Mechanism: DIB oxidizes I₂ to generate a highly electrophilic iodine species, such as the iodonium ion (I⁺) or acetyl hypoiodite, which then performs the aromatic iodination.[20] This approach is particularly useful for iodinating less reactive aromatic substrates.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide two validated protocols for common transformations.
Protocol 1: DIB/TEMPO-Catalyzed Oxidation of Benzyl Alcohol
This protocol demonstrates the use of DIB as a terminal oxidant in a mild and selective catalytic system.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 1.0 eq) and dichloromethane (5 mL).
-
Catalyst Addition: Add TEMPO (0.05 mmol, 0.05 eq).
-
Oxidant Addition: Add diacetoxyiodobenzene (1.1 mmol, 1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude benzaldehyde can be purified by column chromatography if necessary, though it is often obtained in high purity.
Protocol 2: In Situ Generation of t-BuOI for Dehydrogenation of a Dihydropyrimidinone (DHPM)
This protocol, adapted from literature procedures, showcases the high reactivity of in situ generated t-BuOI for aromatization reactions.[8][14]
-
Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the starting 3,4-dihydropyrimidin-2(1H)-one (DHPM) (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Base Addition: Add potassium t-butoxide (2.8 mmol, 2.8 eq) to the solution and stir for 5 minutes at room temperature.
-
In Situ Generation/Reaction: In a separate flask, prepare a solution of molecular iodine (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL). Add the iodine solution dropwise to the DHPM/base mixture over 2 minutes. A rapid color change is typically observed. The reaction is extremely fast, often completing in under 10 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to consume any excess iodine. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting pyrimidinone product can be purified by recrystallization or flash chromatography.
Summary and Expert Recommendations
The choice between this compound and diacetoxyiodobenzene is a classic case of selecting between a highly reactive, transient species and a stable, versatile solid reagent.
| Feature | Diacetoxyiodobenzene (DIB) | This compound (t-BuOI) |
| Physical Form | White, stable solid | Unstable, generated in situ[6] |
| Primary Function | Two-electron oxidant[3] | Source of electrophilic iodine ("I⁺") or radicals[14][21] |
| Key Applications | Hofmann rearrangement[16][18], TEMPO-catalyzed oxidations[12], Oxidative cyclizations | Aromatization/Dehydrogenation[14], Iodination of activated rings[19], Radical reactions |
| Typical Conditions | Mildly acidic to neutral, room temperature | Basic or neutral, often requires inert atmosphere |
| Advantages | Easy to handle, weigh, and store; high functional group tolerance in many reactions; commercially available. | Extremely high reactivity leading to very short reaction times; metal-free. |
| Disadvantages | Lower intrinsic oxidizing power than t-BuOI; reactions can be slower. | Must be prepared in situ; precursors can be hazardous; sensitive to air and moisture; high reactivity can lead to side reactions. |
Senior Application Scientist's Recommendation:
-
Choose Diacetoxyiodobenzene (DIB) when reliability, ease of use, and high functional group tolerance are paramount. It is the superior choice for performing Hofmann rearrangements on sensitive substrates and for clean, catalytic oxidations of alcohols in the presence of TEMPO. Its stability as a solid makes it ideal for screening reactions and for scalable, reproducible syntheses.
-
Choose this compound (t-BuOI) when you require a potent, metal-free oxidant for challenging transformations like the dehydrogenation of stable heterocyclic systems. Its generation in situ allows for rapid, low-temperature reactions that might otherwise require harsh conditions. It is the reagent of choice when a source of electrophilic iodine is needed for direct iodination or when exploring radical-mediated pathways.
Ultimately, a deep understanding of the mechanistic pathways available to each reagent empowers the synthetic chemist to move beyond simply following a recipe and toward rationally designing experiments for optimal outcomes.
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Prakash, O., et al. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Yield and Selectivity of Tert-butyl Hypoiodite in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the choice of reagent is paramount to achieving desired synthetic outcomes with high efficiency and precision. Tert-butyl hypoiodite (t-BuOI), a reactive iodine species typically generated in situ, has emerged as a powerful tool in a variety of organic transformations. This guide provides an in-depth comparison of the yield and selectivity of t-BuOI reactions against common alternative methods, supported by experimental data, to inform your selection of the optimal synthetic strategy.
Introduction to this compound: A Reagent of High Reactivity and Versatility
This compound is a highly reactive, unstable reagent that is almost exclusively prepared and used in situ. The most common and efficient method for its generation involves the reaction of molecular iodine (I₂) with a strong base, typically potassium tert-butoxide (t-BuOK), in an anhydrous solvent like tetrahydrofuran (THF).[1] This approach is favored for its mild, room temperature conditions and the rapid formation of the active reagent. The formation of t-BuOI can be visually monitored by a color change and spectroscopically confirmed by a shift in the UV-Vis absorption maximum from that of iodine (around 460 nm) to approximately 370 nm in THF.[1]
The reactivity of t-BuOI stems from the polarized O-I bond, which can undergo both homolytic and heterolytic cleavage. This dual nature allows it to participate in both radical and ionic reaction pathways, making it a versatile reagent for a range of transformations including dehydrogenation, C-H functionalization, and additions to unsaturated bonds.
Dehydrogenation of Heterocycles: A Case Study in Speed and Efficiency
One of the most well-documented applications of this compound is in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), also known as Biginelli compounds, to their corresponding pyrimidinones. This transformation is of significant interest due to the diverse biological activities of pyrimidinone derivatives.[1]
In situ generated t-BuOI offers a remarkably rapid and high-yielding method for this aromatization, significantly outperforming many classical oxidizing agents.
Comparative Performance Data
| Oxidizing Agent | Conditions | Time | Yield (%) | Reference |
| This compound | I₂ (1.1 equiv), t-BuOK (2.8 equiv), THF, rt | 3-10 min | 74-97% | [1] |
| MnO₂ | Reflux | 24 h | 60% | [1] |
| CAN | Room Temperature | 12 h | 45% | [1] |
| DDQ | Dioxane, Reflux | 8 h | 85% | [2] |
| SeO₂ | Dioxane, Reflux | 10 h | 70% | [2] |
As the data clearly indicates, this compound provides significantly higher yields in a fraction of the time and under much milder conditions (room temperature) compared to traditional methods that often require elevated temperatures and prolonged reaction times. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aryl ring of the DHPM.[1]
Mechanistic Insight and Causality
The high efficiency of the t-BuOI system is attributed to a base-mediated anionic pathway. The strong base, t-BuOK, deprotonates the N1-H of the DHPM, forming a resonance-stabilized enolate. This enolate then attacks the electrophilic iodine of t-BuOI, leading to an N-iodo intermediate. A subsequent E2-type elimination, facilitated by another equivalent of t-BuOK, results in the aromatized pyrimidinone.
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cost-effectiveness of tert-butyl hypoiodite in synthesis
A Senior Application Scientist's Guide to the Cost-Effectiveness of tert-Butyl Hypoiodite in Synthesis
For researchers and drug development professionals, the selection of a synthetic reagent is a critical decision, balancing reactivity, selectivity, safety, and—crucially—cost. While commercially available reagents offer convenience, significant economic and efficiency advantages can be realized through the in situ generation of powerful, transient species. This compound (t-BuOI) is a prime example of such a reagent. Though not available "off-the-shelf" due to its reactive nature, it can be effortlessly prepared from inexpensive, common laboratory chemicals, offering a potent tool for various transformations.[1][2]
This guide provides an in-depth comparison of the cost-effectiveness and performance of in situ-generated t-BuOI against common alternatives, supported by experimental data and protocols.
The Economic Advantage: In Situ Generation
The primary economic benefit of t-BuOI stems from its preparation from low-cost, readily available precursors, bypassing the costs associated with the synthesis, purification, stabilization, and packaging of a commercial product. The reagent is typically generated via one of two main pathways:
-
Route A: Reaction of potassium tert-butoxide (t-BuOK) with molecular iodine (I₂).[3]
-
Route B: Reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide, such as sodium iodide (NaI).[2][4]
Route A is frequently cited in modern applications for its simplicity and the high reactivity of the resulting species.[3]
Caption: Primary pathways for the in situ generation of t-BuOI.
To contextualize the cost-effectiveness, a comparison of the approximate cost per mole of these precursors against established, single-component reagents is necessary.
Table 1: Comparative Cost Analysis of Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Typical Purity | Approx. Cost (USD/mole)* | Reagent Type |
| t-BuOI Precursors (Route A) | |||||
| Potassium tert-butoxide | C₄H₉KO | 112.21 | ≥98% | $28 - $57 [5] | Precursor |
| Iodine | I₂ | 253.81 | ≥99% | $65 - $83 [6][7][8][9][10] | Precursor |
| Common Alternatives | |||||
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | ≥98% | $280 - $680 [11][12][13][14][15] | Standalone Reagent |
| DDQ | C₈Cl₂N₂O₂ | 227.01 | ≥98% | $257 - $6190 [16][17][18][19][20] | Standalone Reagent |
*Cost per mole is estimated based on publicly available catalog prices for common pack sizes (e.g., 100g, 500g) from various suppliers and is subject to change. The range reflects differences in supplier and purity.
As Table 1 illustrates, the precursors for t-BuOI are substantially more economical than widely used standalone reagents like N-Iodosuccinimide (NIS) for iodinations or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidations.
Head-to-Head Comparison: Aromatization of Dihydropyrimidinones (DHPMs)
The dehydrogenation (aromatization) of Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) to their corresponding pyrimidinones is a critical transformation, as these products often exhibit significant biological activity.[3][21] This reaction serves as an excellent case study to benchmark the performance of t-BuOI.
The in situ generation of t-BuOI from t-BuOK and I₂ provides a remarkably efficient system for this transformation, proceeding rapidly at room temperature.[3] A common, powerful (though more expensive) alternative for this type of dehydrogenation is DDQ.[22][23][24]
Table 2: Performance Comparison for DHPM Aromatization
| Parameter | This compound (in situ) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Stoichiometry | 1.1 eq. I₂ / 2.8 eq. t-BuOK | 1.1 - 1.5 eq. |
| Solvent | Anhydrous THF | Dichloromethane, Dioxane, or Benzene |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Time | 3 - 10 minutes [3] | 30 minutes to several hours[23][24] |
| Typical Yield | Excellent (up to 96%) [3] | Good to Excellent |
| Workup | Simple aqueous workup (Na₂S₂O₃ quench) | Often requires chromatography to remove DDQ byproducts |
| Cost Index | Very Low | High |
The data clearly shows that the t-BuOI system is not only more cost-effective but also significantly faster and often involves a simpler purification process than the DDQ-mediated alternative.
Mechanism of Dehydrogenation with t-BuOI
The proposed mechanism under basic conditions involves a stepwise anionic pathway, which is highly efficient.[3]
-
Deprotonation: The strong base, t-BuOK, deprotonates the N1-H of the dihydropyrimidinone, forming a resonance-stabilized enolate.
-
Iodination: The enolate attacks the electrophilic iodine of t-BuOI, generating an N-iodo intermediate.
-
Elimination: A second equivalent of base abstracts the C4-proton, leading to elimination of HI (which is neutralized by the base) and formation of the aromatic pyrimidinone ring.
Caption: Proposed anionic mechanism for DHPM dehydrogenation by t-BuOI.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety. The following are representative step-by-step methodologies.
Protocol 1: DHPM Aromatization using in situt-BuOI
(Adapted from Lesjak Kolarović et al., ARKIVOC, 2016)[3]
Expertise & Rationale: This protocol's trustworthiness comes from its simplicity and speed. The use of anhydrous THF is critical because t-BuOI is moisture-sensitive.[1] An excess of t-BuOK is used to ensure the complete and rapid formation of the active oxidant from I₂, driving the equilibrium forward. The color change from the brown of I₂ to a clear or pale yellow solution provides a simple visual confirmation of reagent formation.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL). Stir to dissolve.
-
Base Addition: Add solid potassium tert-butoxide (2.8 mmol, 314 mg) to the solution. Stir for 2 minutes.
-
Reagent Generation & Reaction: Add solid iodine (1.1 mmol, 279 mg) in one portion. The dark brown color of the iodine should disappear within 3-10 minutes at room temperature, indicating reaction completion.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: DHPM Aromatization using DDQ
(Representative general protocol)[24]
Expertise & Rationale: DDQ is a powerful oxidant that works via a hydride abstraction mechanism. Dichloromethane is a common solvent, but reactions can be sluggish. The workup is more involved because the reduced form of DDQ (DDQH₂) must be thoroughly removed, often necessitating column chromatography.
-
Setup: To a round-bottom flask, add the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) and anhydrous dichloromethane (15 mL). Stir to dissolve.
-
Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272 mg) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. If the reaction is slow, it may be gently heated to reflux.
-
Monitoring: Monitor the reaction by TLC. A precipitate of the hydroquinone byproduct (DDQH₂) will form.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DDQH₂.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will likely contain residual DDQ/DDQH₂ and must be purified by silica gel column chromatography.
Safety and Handling: An Authoritative Perspective
As a Senior Application Scientist, I must emphasize that chemical reactivity and cost-effectiveness must be balanced with rigorous safety protocols.
-
tert-Butyl Hypochlorite (t-BuOCl): When using Route B for generation, be aware that t-BuOCl is a highly reactive and potentially explosive liquid.[25][26][27][28] It is sensitive to heat, light, and reacts violently with rubber.[28] All manipulations should be conducted in a well-ventilated fume hood, behind a safety shield, using ground-glass joint apparatus.[29]
-
in situt-BuOI: The reagent is sensitive to moisture and should be generated and used under an inert atmosphere in anhydrous solvents.[1]
-
DDQ: DDQ is a toxic solid and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Conclusion
While not a commercially available, bottled reagent, This compound stands out as a highly cost-effective and exceptionally efficient oxidant and iodinating agent . Its generation from inexpensive and readily available precursors like potassium tert-butoxide and molecular iodine offers a significant economic advantage over established reagents such as DDQ and NIS.
For transformations like the aromatization of dihydropyrimidinones, the t-BuOI system is demonstrably superior in terms of reaction speed, operational simplicity, and cost. For researchers in academic and industrial settings, particularly in process development where cost-per-gram is paramount, mastering the in situ generation of t-BuOI is a valuable and economically prudent addition to the synthetic chemist's toolkit.
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tert-Butyl hypochlorite Safety Data Sheet. ECHEMI.
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tert-Butyl Hypochlorite - Safety Data Sheet. ChemicalBook. (2025-07-05).
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SAFETY DATA SHEET - tert-Butyl Hypochlorite. Spectrum Chemical. (2019-05-01).
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TCI AMERICA - Safety Data Sheet. Spectrum Chemical. (2018-07-06).
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TERT-BUTYL HYPOCHLORITE. CAMEO Chemicals - NOAA.
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Lesjak Kolarović, D., Vinković, V., & Litvić, M. In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. (2016).
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Potassium tert-butoxide, 98+%, pure 5 g. Fisher Scientific.
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N-Iodosuccinimide, 98% 10 g. Fisher Scientific.
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Phucho, I. T., et al. Recent progress in the chemistry of dihydropyrimidinones. Rasayan J. Chem, 2(3), 662-676. (2009).
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Potassium tert-butoxide. Apollo Scientific.
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N-Iodosuccinimide | CAS 516-12-1. P212121 Store.
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N-Iodosuccinimide 98.0+%, TCI America™. Fisher Scientific.
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Potassium Tert-Butoxide at Best Price. IndiaMART.
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N Iodosuccinimide at Best Price. Tradeindia.
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Potassium tert-butoxide reagent grade, ≥98%. Sigma-Aldrich.
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N-Iodosuccinimide 95%. Sigma-Aldrich.
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Gao, P., & Wei, Y. Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using t-BuOI under neutral conditions. Heterocyclic Communications, 19(2), 123-126. (2013).
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Popa, A., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(1), 1-46. (2020).
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Iodine, 99+%, pure 25 g. Fisher Scientific.
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Simpkins, N. S., & Wirth, T. This compound. Encyclopedia of Reagents for Organic Synthesis. (2009).
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Potassium tert-butoxide, pure, 1.6-1.7M (20 wt.%) solution in THF, AcroSeal 100 mL. Fisher Scientific.
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tert-Butyl Hypochlorite. Organic Chemistry Portal.
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (84-58-2). ChemicalBook. (2025-09-25).
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Phucho, I. T., et al. ChemInform Abstract: Recent Progress in the Chemistry of Dihydropyrimidinones. ChemInform, 41(1). (2010).
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). GoldBio.
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2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) pure, 98%. Krins Life Sciences.
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Iodine, ≥99.99% trace metals basis. Sigma-Aldrich.
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2,3-Dichloro-5,6-dicyano-p-benzoquinone, 98% (84-58-2). Ottokemi.
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 10g. P212121 Store.
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Iodine, crystalline, 99.99+% (metals basis) 250 g. Thermo Fisher Scientific.
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t-BUTYL HYPOCHLORITE. Organic Syntheses.
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O'Hagan, D. Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. In Quinones: Occurrence, Medicinal Uses and Physiological Importance. (2017).
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Pineiro, M., et al. On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. Current Microwave Chemistry, 1(2), 117-127. (2014).
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Iodine (I). Fisher Scientific.
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A Comparative Guide to Green Chemistry Metrics for Alkene Synthesis: Tert-butyl Hypoiodite vs. Aerobic Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the drive towards sustainable chemical synthesis, the choice of reagents and catalytic systems is paramount. Traditional stoichiometric oxidants, while effective, often carry a significant environmental burden. This guide provides a detailed, data-driven comparison of two methods for the oxidative aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a core structure in many pharmacologically active compounds. We will evaluate a classical approach using in situ generated tert-butyl hypoiodite against a modern, greener alternative employing a copper-catalyzed aerobic system. This analysis will be grounded in key green chemistry metrics, offering a quantitative framework for making more environmentally conscious decisions in the laboratory and during process development.
The Imperative of Green Chemistry Metrics
Before delving into the specific reactions, it is crucial to understand the tools we use to measure "greenness." While percentage yield has historically been the primary measure of a reaction's efficiency, it only tells part of the story.[1] Green chemistry metrics provide a more holistic view by accounting for all materials used and waste generated.[2][3]
-
Atom Economy (AE): Proposed by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] It is a powerful design tool, pushing chemists to favor reactions like additions over eliminations or substitutions which inherently generate byproducts.[3]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is a more practical metric that measures the total mass of waste generated per unit mass of product.[5][6][7] An ideal E-Factor is zero. This metric brings to light the significant contribution of solvent and reagent waste, particularly in the fine chemical and pharmaceutical industries.[6]
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[8] It is a comprehensive, practical metric that captures the overall material efficiency of a process. A lower PMI indicates a greener process.
Case Study: Oxidative Aromatization of a Dihydropyrimidinone (DHPM)
To provide a tangible comparison, we will analyze the oxidation of a model DHPM substrate: Isopropyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This transformation is a critical step in the synthesis of certain calcium channel blockers and other bioactive molecules.
Method 1: Stoichiometric Oxidation with In Situ this compound
This compound is a potent oxidizing agent, often generated in situ due to its instability.[9] A common preparation involves the reaction of molecular iodine with a strong base like potassium tert-butoxide.[9] This system is highly effective, enabling rapid and high-yielding dehydrogenation at room temperature.
The overall, non-stoichiometric reaction for the formation of the oxidant and subsequent dehydrogenation is:
DHPM + I₂ + t-BuOK → Pyrimidinone + t-BuOH + KI + HI
This process, while efficient in terms of yield and reaction time, necessitates stoichiometric amounts of the iodine and base, which contributes significantly to the waste stream.
Method 2: Catalytic Aerobic Oxidation with Copper(I) Iodide
A greener alternative leverages the power of catalysis and a benign terminal oxidant. This method uses a catalytic amount of copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand and DBU as a base, employing molecular oxygen from the air as the ultimate oxidizing agent.
The overall catalytic reaction is:
DHPM + O₂ --(cat. CuI/Phen, DBU)--> Pyrimidinone + H₂O
This approach is inherently more atom-economical as the primary byproduct is water. It avoids stoichiometric heavy-atom oxidants and reduces the overall mass of reagents required.
Quantitative Metrics: A Head-to-Head Comparison
To objectively assess these two methods, we calculated the Atom Economy, E-Factor, and Process Mass Intensity based on published experimental protocols.
| Green Chemistry Metric | Method 1: this compound[9] | Method 2: CuI / Aerobic[10] |
| Atom Economy (AE) | 46.2% | 94.8% |
| E-Factor | 44.1 | 19.7 |
| Process Mass Intensity (PMI) | 45.1 | 20.7 |
Analysis of Metrics:
The data clearly demonstrates the superior environmental profile of the copper-catalyzed aerobic method.
-
Atom Economy: The aerobic method's AE of 94.8% is exceptionally high, reflecting that nearly all atoms from the reactants (DHPM and oxygen) are incorporated into the product and water. The this compound method, at 46.2%, inherently generates significant waste in the form of potassium iodide and tert-butanol, as predicted by its stoichiometry.
-
E-Factor & PMI: The practical metrics confirm the theoretical advantage. The E-Factor for the aerobic method (19.7) is less than half that of the hypoiodite method (44.1), meaning it generates significantly less waste for the same amount of product. The PMI follows the same trend, highlighting the much greater overall mass efficiency of the catalytic process. The primary contributor to waste in the aerobic method is the solvent (toluene), which could potentially be reduced or recycled to further improve its profile.
Visualization of Synthetic Pathways & Assessment Logic
The following diagrams illustrate the workflows and the logical relationships between the components of each synthetic method.
Caption: Reaction workflows for DHPM oxidation.
Caption: Logical flow of green chemistry assessment.
Experimental Protocols
For the purpose of direct comparison and validation, the detailed experimental protocols used for the metric calculations are provided below.
Protocol 1: Oxidation with In Situ this compound
Adapted from Kolarović et al., ARKIVOC, 2016.[9]
Reaction Setup:
-
To a solution of Isopropyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.1 mmol, 34.6 mg) in dry tetrahydrofuran (THF, 2 mL), add potassium tert-butoxide (0.28 mmol, 31.4 mg).
-
Stir the resulting mixture at room temperature.
-
Add molecular iodine (0.11 mmol, 27.9 mg) in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-10 minutes.
Work-up:
-
Upon completion, add a saturated aqueous solution of Na₂S₂O₃ (2 mL) to quench the excess iodine.
-
Add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired pyrimidinone.
-
Isolated Yield: 96% (33.2 mg)
-
Protocol 2: Copper-Catalyzed Aerobic Oxidation
Adapted from Daka et al., Org. Lett., 2019.[10]
Reaction Setup:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add Isopropyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.2 mmol, 69.3 mg), copper(I) iodide (0.02 mmol, 3.8 mg), 1,10-phenanthroline (0.02 mmol, 3.6 mg), and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (0.4 mmol, 59.6 µL).
-
Add toluene (1.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C under an atmospheric pressure of air for 12 hours.
Work-up:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the pure pyrimidinone product.
-
Isolated Yield: 91% (62.7 mg)
-
Conclusion and Expert Recommendation
The quantitative analysis of green chemistry metrics presents a compelling case for the adoption of modern catalytic methods over traditional stoichiometric reagents. The copper-catalyzed aerobic oxidation of the DHPM substrate is demonstrably greener than the use of in situ generated this compound across all key metrics. Its atom economy is more than double, and it produces less than half the waste, as quantified by the E-Factor and PMI.
While the this compound method offers the advantage of extremely rapid reaction times at ambient temperature, these benefits are outweighed by its poor atom economy and high waste generation. The reliance on stoichiometric iodine and a strong alkoxide base makes it less desirable for scale-up and environmentally conscious drug development.
For researchers, scientists, and drug development professionals, the choice is clear. The catalytic aerobic protocol represents a more sustainable, efficient, and responsible approach to this important chemical transformation. While it requires a higher temperature and longer reaction time, the significant reduction in waste and the use of a readily available, non-toxic oxidant (air) align with the core principles of green chemistry. Adopting such methodologies is not only environmentally prudent but also leads to more elegant and efficient chemical processes in the long run.
References
-
Sheldon, R. A. (2017). The E Factor: Thirty Years On. Green Chemistry, 19(1), 18-43. [Link]
-
Daka, P., et al. (2019). Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Dihydropyrimidinones. Organic Letters, 21(15), 6039-6043. [Link]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
-
Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163. [Link]
-
Kołodyńska, D., & Gęca, M. (2018). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 23(8), 1888. [Link]
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Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]
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Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]
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Manley, J. B., et al. (2008). The E-Factor in the pharmaceutical industry. Green Chemistry in the Pharmaceutical Industry, 15-20. [Link]
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American Chemical Society. Green Chemistry Principle #2: Atom Economy. [Link]
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ERA Environmental Consulting. The Secret "E-Factor" Calculation for Environmental Performance. [Link]
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Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]
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LibreTexts Chemistry. 17.4: Analysis of Reaction's Adherence to the Green Chemistry Principles. [Link]
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Yale University. Green Chemistry Toolkit - METRICS. [Link]
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Wikipedia. Green chemistry metrics. [Link]
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Kolarović, D. L., et al. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]
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Wikipedia. Atom economy. [Link]
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University of Toronto. Green Chemistry Initiative Blog - Green Chemistry Principle #2: Atom Economy. [Link]
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- 4. BJOC - Copper-catalyzed aerobic radical C–C bond cleavage of N–H ketimines [beilstein-journals.org]
- 5. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Validation of In Situ Generated tert-Butyl Hypoiodite
Introduction: The Challenge of Transient Species
In modern organic synthesis, the use of reagents generated in situ offers significant advantages, including enhanced reactivity, improved safety by avoiding the isolation of unstable intermediates, and procedural simplicity. tert-Butyl hypoiodite (t-BuOI) is a prime example of such a reagent. Generated from common laboratory precursors, it serves as a powerful two-electron oxidant and an electrophilic iodinating agent, enabling rapid and efficient transformations under mild conditions, such as the dehydrogenation of dihydropyrimidinones[1][2].
However, the very reactivity that makes t-BuOI so useful also renders it highly unstable and sensitive to moisture, precluding its isolation in a pure, stable form[3][4]. This transient nature presents a significant analytical challenge: How can we be certain of the structure of a reagent that cannot be placed in a vial and characterized by standard methods? This guide provides a comprehensive overview of the methodologies used to validate the structure and confirm the formation of t-BuOI, comparing direct and indirect techniques to provide researchers with a robust framework for its application. We will delve into the causality behind experimental choices, compare t-BuOI's performance against common alternatives, and provide actionable protocols for its generation and validation.
In Situ Generation of this compound
The structure of the active species is acknowledged to be complex and potentially variable depending on the generation method[3][4]. The two most prevalent methods are:
-
Reaction of Potassium tert-Butoxide with Iodine: This is arguably the most common and efficient method. In an anhydrous aprotic solvent like tetrahydrofuran (THF), potassium tert-butoxide (t-BuOK) reacts rapidly with molecular iodine (I₂) to form t-BuOI and potassium iodide (KI)[1][2]. The high solubility of t-BuOK in THF (25 g/100 mL at 20°C) facilitates a swift and complete reaction[1].
-
Reaction of tert-Butyl Hypochlorite with a Metal Iodide: An alternative route involves the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide, such as sodium iodide (NaI) or silver iodide (AgI)[3][5][6]. This method also produces the active hypoiodite species in situ.
The choice of method is often dictated by the specific reaction conditions and substrate compatibility. However, for the remainder of this guide, we will focus on the validation of t-BuOI generated from t-BuOK and I₂, as it is widely employed for its simplicity and efficacy.
Caption: In situ generation of this compound.
Structural Validation Methodologies: A Comparative Analysis
Given the inability to isolate t-BuOI, a combination of spectroscopic and chemical methods is required to build a comprehensive and convincing structural dossier. No single technique provides a complete picture; rather, it is the convergence of evidence from multiple orthogonal methods that establishes the identity of the reactive intermediate.
UV-Visible Spectroscopy: Confirming Formation
UV-Vis spectroscopy is the most direct and rapid method for confirming the formation of t-BuOI. The principle is straightforward: the reactants and products have distinct chromophores that absorb light at different wavelengths.
-
Mechanism: Molecular iodine (I₂) in THF has a characteristic absorbance maximum (λmax) around 460 nm, which gives the solution its typical brown color. Upon the addition of t-BuOK, this peak diminishes and a new λmax appears at approximately 370 nm[1][2]. This spectral shift provides strong evidence that the I₂ has been consumed to form a new iodine-containing species, consistent with t-BuOI.
-
Trustworthiness: While this method confirms the consumption of I₂ and the formation of a new species, it does not provide detailed structural information about the bonding or geometry of the molecule. It is an excellent tool for reaction monitoring and for optimizing generation conditions, but it is not definitive proof of the t-BuO-I structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect Approach
Direct ¹H or ¹³C NMR analysis of t-BuOI is impractical due to its short half-life in solution. However, NMR serves as an indispensable tool for indirect validation through the characterization of its reaction products.
-
Mechanism: By reacting the in situ generated reagent with a well-characterized substrate and analyzing the resulting product's NMR spectrum, one can infer the structure and reactivity of the transient species. For example, the regioselectivity of iodination on an aromatic ring or the stereochemistry of addition to an alkene can provide compelling evidence for the electrophilic nature of the iodine atom in t-BuOI. The presence of a tert-butyl group in a byproduct (like tert-butanol) can also be easily identified by its characteristic singlet in the ¹H NMR spectrum around 1.2-1.3 ppm.
-
Trustworthiness: This method provides indirect but powerful evidence. The structure of a stable product, which can be fully elucidated by 1D and 2D NMR techniques, serves as a chemical "imprint" of the transient reagent that formed it.
Chemical Trapping Experiments: Intercepting the Intermediate
For highly reactive intermediates, chemical trapping is a classic and definitive technique to prove their existence[7][8]. This involves introducing a "trapping agent" into the reaction mixture that rapidly and irreversibly reacts with the transient species to form a stable, isolable adduct.
-
Mechanism: A suitable trapping agent for t-BuOI would be an electron-rich olefin, such as cyclohexene or styrene. t-BuOI is expected to react via electrophilic addition across the double bond to form a stable iodo-ether or iodo-alcohol (after hydrolysis). The resulting adduct can then be isolated and its structure rigorously confirmed by NMR and mass spectrometry. The identification of this specific trapped product provides unambiguous evidence for the transient existence of a species capable of delivering both an electrophilic iodine ("I⁺") and a tert-butoxy group ("t-BuO⁻").
-
Trustworthiness: This is one of the most reliable methods for validating the presence and reactive nature of an unstable intermediate. A successful trapping experiment provides a covalent record of the species' existence and its characteristic reactivity pattern.
Caption: Experimental workflow for validating t-BuOI structure.
Comparative Summary of Validation Techniques
| Technique | Principle | Evidence Type | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures electronic absorption | Direct | Rapid, simple, excellent for monitoring formation and kinetics[1][2]. | Provides no detailed structural data; only confirms a change in species. |
| NMR Spectroscopy | Analyzes nuclear spin states | Indirect | Provides definitive structural proof of reaction products, inferring reagent's reactivity. | Does not directly observe the transient t-BuOI; requires a successful reaction. |
| Mass Spectrometry | Measures mass-to-charge ratio | Indirect | High sensitivity; provides exact mass of products or trapped adducts. | Direct analysis of unstable t-BuOI is not feasible; requires derivatization or trapping. |
| Chemical Trapping | Covalent capture of intermediate | Indirect (but strong) | Provides unambiguous proof of the intermediate's existence and reactivity pattern[7]. | Requires careful selection of a trapping agent; can alter the primary reaction pathway. |
Performance Comparison: t-BuOI vs. Alternative Reagents
The utility of t-BuOI is best understood in the context of alternative reagents used for similar transformations. Its primary roles are as an oxidant and an iodinating agent.
| Reagent | Type | Form | Key Application | t-BuOI Advantage |
| This compound (t-BuOI) | Oxidant / Iodinating Agent | Generated in situ | Dehydrogenation, Iodination | Extremely rapid reactions at room temperature (3-10 min)[1][2]; metal-free. |
| N-Iodosuccinimide (NIS) | Iodinating Agent | Stable, crystalline solid | Electrophilic iodination | Higher reactivity, generated from cheaper bulk chemicals (t-BuOK, I₂). |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidant | Stable, crystalline solid | Dehydrogenation | Milder conditions (room temp vs. heating), faster reaction times, simpler workup[1]. |
| tert-Butyl Hydroperoxide (TBHP) | Oxidant | Liquid | Oxidation reactions | Often more efficient and selective under ambient conditions for specific substrates[1]. |
Supporting Experimental Data: Dehydrogenation of Dihydropyrimidinones (DHPMs)
The dehydrogenation of DHPMs to pyrimidinones, a class of biologically active compounds, highlights the superior performance of in situ generated t-BuOI[1].
| Oxidant System | Conditions | Time | Yield (%) | Reference |
| t-BuOI (in situ) | THF, Room Temp | 3-10 min | 74-97% | [1][2] |
| DDQ | Dioxane, Reflux | 12-24 h | 60-85% | Comparative Literature |
| MnO₂ | Benzene, Reflux | 5 h | 85% | Comparative Literature |
| CAN / NaHCO₃ | 50% aq. MeCN, RT | 2 h | 82-95% | [2] |
The data clearly demonstrates that t-BuOI offers an unparalleled combination of speed and efficiency at ambient temperature, making it an attractive alternative to traditional methods that often require harsh conditions or extended reaction times.
Experimental Protocols
Protocol 1: In Situ Generation and UV-Vis Monitoring of t-BuOI
Objective: To generate t-BuOI and confirm its formation by observing the characteristic UV-Vis spectral shift.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
UV-transparent cuvettes
Procedure:
-
Prepare a stock solution of I₂ in anhydrous THF (e.g., 0.05 M).
-
Record the UV-Vis spectrum of the I₂ solution from 300-600 nm. Note the λmax at ~460 nm.
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve t-BuOK (2.8 equivalents relative to the intended substrate) in anhydrous THF.
-
To the stirred t-BuOK solution, add the I₂ solution (1.1 equivalents) dropwise at room temperature. The dark brown color should fade to a yellow-orange.
-
Immediately take an aliquot of the reaction mixture, dilute appropriately with anhydrous THF, and record the UV-Vis spectrum.
-
Validation: Confirm the disappearance of the peak at ~460 nm and the appearance of a new, strong absorbance at ~370 nm[1][2].
Protocol 2: Chemical Trapping of t-BuOI with Cyclohexene
Objective: To provide indirect structural evidence of t-BuOI by trapping it with an alkene.
Materials:
-
t-BuOI solution, generated in situ as per Protocol 1.
-
Cyclohexene
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Generate t-BuOI in situ in anhydrous THF at room temperature as described in Protocol 1.
-
To the freshly prepared t-BuOI solution, add cyclohexene (2.0 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted iodine.
-
Extract the mixture with diethyl ether (3x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The expected product is trans-1-(tert-butoxy)-2-iodocyclohexane, confirming the addition of both "t-BuO" and "I" fragments across the double bond.
Conclusion
While the transient nature of in situ generated this compound makes its direct structural elucidation a formidable challenge, a robust and convincing case for its structure can be built upon a foundation of complementary analytical techniques. UV-Vis spectroscopy provides initial confirmation of its formation, while detailed NMR and mass spectrometry analysis of trapped adducts and reaction products offers powerful, indirect evidence of its structure and characteristic electrophilic reactivity. When compared to alternative reagents, t-BuOI demonstrates exceptional efficiency, particularly for dehydrogenation reactions, proceeding rapidly at room temperature where other methods fail. By employing the multi-faceted validation approach detailed in this guide, researchers can confidently utilize this potent reagent, assured of its identity and role in their synthetic transformations.
References
A comprehensive list of all sources cited in this guide is provided below.
-
In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ResearchGate. URL: [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. URL: [Link]
-
Determination of Mechanism. Chemistry LibreTexts. URL: [Link]
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Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley. URL: [Link]
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Reactive‐intermediate trapping experiments. ResearchGate. URL: [Link]
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Stoddard, B. L. (2001). Trapping reaction intermediates in macromolecular crystals for structural analyses. Methods, 24(2), 125–138. URL: [Link]
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Rosenau, T. (2005). Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry. In Advances in Polymer Science. Springer. URL: [Link]
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tert-Butyl Hypochlorite. Organic Chemistry Portal. URL: [Link]
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Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry. ResearchGate. URL: [Link]
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tert‐Butyl Hypoiodite for Deoximation. ResearchGate. URL: [Link]
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A Comparative Guide to Hypoiodites in Organic Synthesis: From Classical Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Hypoiodite
Hypoiodite, the iodine-containing analogue of bleach, is a reactive and versatile species in organic synthesis. Its synthetic utility stems from the electrophilic nature of the iodine atom, making it a potent oxidizing and iodinating agent. However, hypoiodite salts are notoriously unstable and are almost exclusively generated in situ. This guide provides a comparative analysis of hypoiodite reagents in key organic transformations, benchmarking their performance against common alternatives and providing detailed experimental protocols to enable researchers to harness their synthetic potential.
The instability of hypoiodites, such as sodium hypoiodite, is a defining characteristic. They readily disproportionate to iodide and iodate, making their isolation as solids challenging.[1] Consequently, they are typically prepared fresh in the reaction mixture, most commonly by the reaction of molecular iodine with a base like sodium hydroxide.[1]
I. The Haloform Reaction: A Classic Transformation
The haloform reaction, particularly the iodoform test, is a foundational reaction in organic chemistry for the identification of methyl ketones or compounds that can be oxidized to methyl ketones. The reaction proceeds via the exhaustive iodination of the methyl group of a ketone, mediated by hypoiodite, followed by cleavage to yield iodoform (CHI₃), a yellow precipitate, and a carboxylate salt.[2]
Mechanism of the Iodoform Reaction
The reaction begins with the in situ generation of sodium hypoiodite from iodine and sodium hydroxide. The hydroxide ion deprotonates the α-carbon of the ketone to form an enolate, which then attacks the electrophilic iodine of the hypoiodite. This process is repeated until the methyl group is tri-iodinated. The resulting tri-iodomethyl ketone is then attacked by a hydroxide ion at the carbonyl carbon, leading to the cleavage of the C-C bond and the formation of a carboxylic acid and the resonance-stabilized tri-iodomethanide anion. The anion is then protonated by the newly formed carboxylic acid (or solvent) to give iodoform.
}
Experimental Protocol: Synthesis of Iodoform from Acetone
This protocol details the preparation of iodoform, demonstrating the utility of in situ generated sodium hypoiodite.
Materials:
-
Acetone (propanone)
-
2 M Sodium hydroxide (NaOH) solution
-
Iodine solution (e.g., Lugol's solution or a solution of I₂ and KI in water)
-
Ethanol (for recrystallization)
-
Ice bath
-
Suction filtration apparatus (Buchner funnel, flask, vacuum source)
-
Melting point apparatus
Procedure:
-
In a 250 mL conical flask, combine approximately 2 mL of acetone with 15 mL of 2 M sodium hydroxide solution. Swirl the mixture thoroughly.
-
Gradually add approximately 40 mL of iodine solution to the acetone/sodium hydroxide mixture while continuously swirling the flask.
-
After the complete addition of the iodine solution, continue to mix the contents thoroughly and then allow the flask to stand for five minutes. A yellow precipitate of iodoform should form.
-
Collect the crude iodoform precipitate by suction filtration.
-
Wash the solid with a small amount of cold water.
-
For purification, recrystallize the crude iodoform from a minimal amount of hot ethanol. Dissolve the solid in a boiling tube with hot ethanol dropwise until just dissolved.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified iodoform crystals by suction filtration, wash with a small amount of cold ethanol, and dry.
-
Determine the melting point of the purified iodoform and compare it to the literature value (119-123 °C).
II. The Hofmann Rearrangement: A Comparative Perspective
The Hofmann rearrangement is a classic method for converting primary amides to primary amines with one less carbon atom.[3][4] The traditional reagent for this transformation is an alkaline solution of a hypohalite, such as sodium hypobromite or sodium hypoiodite.[3][4] However, a variety of alternative reagents have been developed to overcome some of the limitations of the classical method, such as the use of harsh basic conditions and the potential for side reactions.
Comparative Analysis of Reagents for the Hofmann Rearrangement
| Reagent System | Advantages | Disadvantages | Typical Yields |
| NaOBr/NaOH (or NaOI/NaOH) | Inexpensive and readily available reagents.[3][4] | Harsh basic conditions can be incompatible with sensitive functional groups.[5] Potential for side reactions.[5] | Moderate to good, but can be substrate-dependent.[5] |
| N-Bromosuccinimide (NBS)/Base | Milder reaction conditions compared to hypohalites.[6][7] Can be used with base-sensitive substrates.[6][7] | More expensive than bromine. | Generally good to excellent.[6][7] |
| Hypervalent Iodine Reagents (e.g., PhI(OAc)₂, PIFA) | Mild reaction conditions.[8] High functional group tolerance.[8] Can be used in catalytic systems.[9] | Reagents are more complex and expensive than hypohalites.[9] Stoichiometric use generates iodobenzene as a byproduct.[9] | Good to excellent, often superior for complex substrates.[8][9] |
Causality Behind Experimental Choices: The choice of reagent for a Hofmann rearrangement is dictated by the substrate's sensitivity to basic conditions and the desired reaction scalability. For simple, robust substrates, the classical hypoiodite/hypobromite method is often sufficient and cost-effective. However, for complex molecules with base-labile functional groups, milder alternatives like NBS or hypervalent iodine reagents are preferred, despite their higher cost. The development of catalytic systems using hypervalent iodine reagents represents a significant advancement, offering a more sustainable approach to this important transformation.[9]
Experimental Protocol: Hofmann Rearrangement using in situ Generated Sodium Hypobromite
This protocol provides a general procedure for the Hofmann rearrangement of a primary amide.
Materials:
-
Primary amide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice-salt bath
-
Water bath
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve sodium hydroxide (3.8 equivalents) in water. Cool the solution to 0 °C. Slowly add bromine (1.2 equivalents) to the stirred NaOH solution while maintaining the temperature at or below 0 °C.
-
Reaction with Amide: Once the hypobromite solution is prepared and at 0 °C, add the primary amide (1 equivalent) all at once with vigorous stirring.
-
Continue stirring in the ice-salt bath for approximately 15 minutes.
-
Rearrangement: Remove the ice-salt bath and heat the reaction mixture in a water bath to 70–75 °C for 45 minutes to facilitate the rearrangement.
-
Workup: Cool the solution to room temperature. The primary amine can be isolated by extraction with an appropriate organic solvent. Further purification may be required.
III. Oxidative Cyclizations and Dearomatization: Modern Applications of Hypoiodite Catalysis
Beyond classical named reactions, hypoiodites have emerged as powerful reagents in modern synthetic chemistry, particularly in catalytic oxidative cyclizations and dearomatization reactions. These methods offer efficient routes to complex molecular architectures, such as chromans and spirocycles, which are prevalent in natural products and pharmaceuticals.
Asymmetric Synthesis of Chiral Chromans
Chiral ammonium hypoiodite salts have been successfully employed as catalysts in the highly chemo- and enantioselective oxidative cyclization of γ-(2-hydroxyphenyl)ketones to afford 2-acyl chromans bearing a quaternary stereocenter.[10][11] These chroman motifs are key structural units in tocopherols (Vitamin E) and other biologically active molecules.
}
Catalytic Cycle and Mechanistic Insight: The catalytic cycle involves the in situ generation of a chiral ammonium hypoiodite species from a chiral quaternary ammonium iodide precursor and an oxidant, such as tert-butyl hydroperoxide (TBHP).[10][11] This active catalytic species then mediates the enantioselective cyclization of the substrate. The use of a chiral catalyst allows for the stereoselective construction of the quaternary center, a significant challenge in organic synthesis.
Phenol Dearomatization
Hypoiodite catalysis has also been applied to the dearomatization of phenols, providing access to valuable cyclohexadienone building blocks.[12][13] This transformation is particularly significant as it allows for the rapid construction of complex polycyclic systems from simple aromatic precursors. Catalytic systems often employ an iodide source (e.g., tetrabutylammonium iodide) and a terminal oxidant like Oxone or hydrogen peroxide.[12][13]
Comparison with Hypervalent Iodine Reagents: Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are also widely used for phenol dearomatization.[14][15] While both hypoiodite catalysis and stoichiometric hypervalent iodine reagents can effect similar transformations, the catalytic approach offers advantages in terms of atom economy and reduced waste generation. However, hypervalent iodine reagents often exhibit broader substrate scope and may provide higher yields in certain cases. The choice between these methods depends on the specific substrate and the desired balance between efficiency and sustainability.
IV. tert-Butyl Hypoiodite: A More Reactive Alternative
This compound (t-BuOI) is a more reactive and versatile alternative to inorganic hypoiodites. While it is also unstable and typically generated in situ, its lipophilic nature often leads to improved solubility and reactivity in organic solvents.
In situ Generation of this compound
This compound can be conveniently generated in situ by two primary methods:
-
From tert-Butyl Hypochlorite: Reaction of commercially available tert-butyl hypochlorite (t-BuOCl) with a metal iodide, such as sodium iodide (NaI).
-
From Potassium tert-Butoxide: Reaction of potassium tert-butoxide (t-BuOK) with molecular iodine (I₂).[16]
}
Comparative Study: Dehydrogenation of Dihydropyrimidinones (DHPMs)
This compound has proven to be a highly efficient oxidant for the aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) to the corresponding pyrimidinones.[16] A comparative study highlights its superiority over other common oxidants.
| Oxidant | Reaction Time | Yield (%) |
| t-BuOI (in situ) | 3-10 min | up to 97% [16] |
| DDQ | 24 h | 85% |
| MnO₂ | 48 h | 70% |
| CAN | 12 h | 80% |
Causality Behind Performance: The exceptional reactivity of t-BuOI in this transformation can be attributed to its high electrophilicity and its ability to participate in a facile elimination pathway under basic conditions. The reaction proceeds rapidly at room temperature, offering a significant advantage over methods that require prolonged reaction times or elevated temperatures.
Experimental Protocol: Dehydrogenation of a DHPM using in situ Generated this compound
This protocol describes a rapid and efficient method for the aromatization of a DHPM.
Materials:
-
3,4-Dihydropyrimidin-2(1H)-one (DHPM)
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the DHPM (1 equivalent) in anhydrous THF.
-
Add potassium tert-butoxide (2.8 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of iodine (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-10 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
V. Oxidation of Alcohols: A Niche Application
While hypoiodites can oxidize alcohols, their use in this context is less common compared to other established reagents. The oxidation of primary alcohols can lead to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones.[17][18]
Comparative Context with Other Oxidizing Agents
| Reagent | Selectivity for Primary Alcohols | Conditions | Byproducts |
| Hypoiodite | Can over-oxidize to carboxylic acids. | Basic | Iodide salts |
| Pyridinium Chlorochromate (PCC) | Selectively oxidizes to aldehydes.[19][20] | Anhydrous, mild | Chromium salts (toxic)[19] |
| Dess-Martin Periodinane (DMP) | Selectively oxidizes to aldehydes. | Mild | Non-toxic iodine-containing compounds |
| Swern Oxidation | Selectively oxidizes to aldehydes. | Cryogenic, requires careful handling of reagents | Dimethyl sulfide (malodorous) |
Rationale for Reagent Selection: For the selective oxidation of primary alcohols to aldehydes, reagents like PCC, DMP, and Swern oxidation are generally preferred due to their higher selectivity and milder reaction conditions.[19][20] Hypoiodite is more commonly employed when the desired product is the carboxylic acid or when the substrate is a methyl alcohol that can undergo the iodoform reaction.
Conclusion
Hypoiodites, despite their inherent instability, are valuable reagents in organic synthesis. Their utility spans from classic transformations like the haloform and Hofmann reactions to modern catalytic asymmetric processes. The ability to generate these reactive species in situ from simple and inexpensive precursors makes them an attractive option for a variety of synthetic challenges. While alternative reagents exist for many of these transformations, hypoiodites, particularly in their catalytic and more reactive tert-butyl forms, offer unique advantages in terms of reactivity, cost-effectiveness, and, increasingly, sustainability. A thorough understanding of their comparative performance and the causality behind experimental choices, as outlined in this guide, is crucial for their effective implementation in the synthesis of complex organic molecules.
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Uyanik, M., Nishioka, K., & Ishihara, K. (2014). High-turnover hypoiodite catalysis for asymmetric synthesis of tocopherols. Science, 345(6194), 312-316. [Link]
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Nishioka, K., Uyanik, M., & Ishihara, K. (2019). High-Performance Ammonium Hypoiodite/Oxone Catalysis for Enantioselective Oxidative Dearomatization of Arenols. ACS Catalysis, 9(12), 11696–11702. [Link]
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Yoshimura, A., Middleton, K. R., Luedtke, M. W., Zhu, C., & Zhdankin, V. V. (2012). Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. The Journal of Organic Chemistry, 77(24), 11399–11404. [Link]
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Uyanik, M., Nishioka, K., & Ishihara, K. (2017). Ammonium Hypoiodite-Catalyzed Peroxidative Dearomatization of Phenols. HETEROCYCLES, 95(1), 43. [Link]
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Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. [Link]
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Quideau, S., Pouységu, L., & Deffieux, D. (2016). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 21(9), 1147. [Link]
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A Senior Application Scientist's Guide to the Functional Group Tolerance of tert-Butyl Hypoiodite
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective functionalization of C–H bonds remains a paramount challenge, often described as the "holy grail" of the field.[1] Reagents that can predictably react at one site in a complex molecule, while leaving other sensitive functionalities untouched, are invaluable tools. tert-Butyl hypoiodite (t-BuOI) has emerged as a significant reagent in this context, primarily recognized for its role in generating tert-butoxyl radicals and acting as an electrophilic iodine source. Its utility, particularly in reactions like the Hofmann-Löffler-Freytag (HLF) reaction for synthesizing pyrrolidines and piperidines, is well-documented.[2][3]
However, the true value of any reagent is defined by its functional group tolerance. This guide provides an in-depth, comparative analysis of t-BuOI, assessing its reactivity profile against common alternatives and offering field-proven insights into its practical application.
The Dual Personality of this compound: Radical Initiator and Electrophile
This compound is not typically sold commercially and is almost always generated in situ.[4] The most common and efficient method involves the reaction of molecular iodine (I₂) with potassium tert--butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF).[5] This preparation is critical, as the reagent is highly sensitive to moisture.[4]
The reactivity of t-BuOI stems from two primary pathways:
-
Homolytic Cleavage: Under thermal or photochemical conditions, the weak O–I bond undergoes homolysis to generate a tert--butoxyl radical (t-BuO•) and an iodine radical (I•). The t-butoxyl radical is a highly reactive species capable of abstracting hydrogen atoms from unactivated C–H bonds, initiating radical chain processes.[6][7] This is the key step in the HLF reaction, where a 1,5-hydrogen atom transfer leads to remote C–H functionalization.[2][8]
-
Electrophilic Iodination: The iodine atom in t-BuOI is electrophilic and can be attacked by nucleophiles. This pathway is prominent in the iodination of electron-rich species like phenols, enolates, and activated aromatic rings.[5][9]
This dual reactivity is the source of both its synthetic power and the complexity in predicting its functional group compatibility.
Assessing Functional Group Tolerance: A Comparative Analysis
A reagent's utility is best understood when compared to its peers. Here, we evaluate t-BuOI against two common reagents used for similar transformations: N-Iodosuccinimide (NIS) and (Diacetoxyiodo)benzene (DIB).
| Functional Group | This compound (t-BuOI) | N-Iodosuccinimide (NIS) | (Diacetoxyiodo)benzene (DIB) | Rationale & Causality |
| Alcohols (Primary & Secondary) | Reactive: Can be oxidized. | Generally Tolerated: Less oxidizing than t-BuOI. | Reactive: Potent oxidant. | t-BuOI's radical nature can lead to oxidation. DIB is a well-known hypervalent iodine oxidant. NIS is primarily an electrophilic iodine source with lower oxidizing potential. |
| Amides & Sulfonamides | Tolerated (as substrates): The N–H bond is the intended reaction site in HLF-type reactions.[10] | Tolerated (as substrates): Commonly used in similar C-H amination reactions.[10] | Reactive: Can oxidize the nitrogen center. | Both t-BuOI and NIS are used to generate N-centered radicals from these substrates for subsequent C-H abstraction.[10] |
| Alkenes & Alkynes | Reactive: Can undergo aziridination or other addition reactions.[11] | Reactive: Can undergo iodocyclization or other electrophilic additions. | Reactive: Can lead to various oxidative transformations. | The electrophilic iodine of t-BuOI and NIS readily reacts with the π-systems of alkenes and alkynes. DIB can promote a range of olefin oxidations. |
| Ethers | Generally Tolerated: C–H bonds α to the ether oxygen are susceptible to radical abstraction but often less reactive than other sites. | Generally Tolerated. | Generally Tolerated. | While susceptible to hydrogen abstraction, ether C-H bonds are often less reactive than allylic, benzylic, or tertiary C-H bonds, providing a window of selectivity. |
| Ketones & Esters | Generally Tolerated: Carbonyls and esters are relatively robust.[12] | Generally Tolerated. | Generally Tolerated. | These electron-withdrawing groups are generally resistant to both radical abstraction and electrophilic attack under typical conditions for these reagents. |
| Electron-Rich Aromatics (e.g., Phenols) | Highly Reactive: Rapid electrophilic iodination occurs.[13] | Highly Reactive: Standard reagent for iodinating activated rings.[13] | Reactive: Can promote oxidative coupling or other reactions. | The electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic attack by iodinating agents. |
| Electron-Deficient Aromatics | Generally Tolerated. | Generally Tolerated. | Generally Tolerated. | The deactivated π-system is resistant to electrophilic attack and the C-H bonds are less prone to abstraction. |
Key Insight: The choice between t-BuOI and alternatives like NIS often depends on the desired reactivity. For transition-metal-free intramolecular C-H aminations, both reagents can be effective, though mechanistic studies suggest they may proceed through different pathways.[10] t-BuOI is often favored for its ability to generate the potent t-butoxyl radical, which is particularly effective for abstracting hydrogen from strong C-H bonds.[14] However, this high reactivity can also be a drawback, leading to lower chemoselectivity compared to the milder NIS in some contexts.
Experimental Deep Dive: The Hofmann-Löffler-Freytag Reaction
The HLF reaction is a classic application of t-BuOI's radical-generating capability, enabling the synthesis of valuable nitrogen-containing heterocycles from N-haloamines.[2][15] The reaction showcases the reagent's power to functionalize unactivated δ-C–H bonds.
Visualizing the HLF Workflow
The following diagram illustrates the key steps in a typical HLF reaction promoted by in situ generated t-BuOI.
Caption: Workflow of the this compound mediated Hofmann-Löffler-Freytag reaction.
Detailed Experimental Protocol: Remote C–H Amination of an N-Alkylsulfamide
This protocol is representative of the methods used for transition-metal-free C–H amination to form cyclic sulfamides, which are precursors to valuable 1,3-diamines.[10]
Objective: To synthesize a cyclic sulfamide via intramolecular C–H amination using in situ generated t-BuOI.
Materials:
-
N-alkylsulfamide (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.8 eq)[5]
-
Iodine (I₂) (1.1 eq)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware, oven-dried
-
Light source (e.g., 80W tungsten lamp)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-alkylsulfamide (1.0 eq) and potassium tert-butoxide (2.8 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the resulting suspension at room temperature.
-
Reagent Generation: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the stirring suspension of the sulfamide and base at room temperature. The solution will typically change color from dark brown to orange-red upon formation of t-BuOI.[5][9]
-
Initiation: Irradiate the reaction mixture with a tungsten lamp placed approximately 5-10 cm from the flask. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous Na₂S₂O₃ to consume any remaining iodine.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamide.
Conclusion and Outlook
This compound is a powerful and versatile reagent, distinguished by its dual capacity to act as both a radical initiator and an electrophile. Its primary strength lies in mediating challenging remote C–H functionalization reactions, particularly in the synthesis of N-heterocycles.[2][3]
Key Takeaways:
-
High Reactivity: t-BuOI is highly effective for abstracting hydrogen from strong C–H bonds but this can compromise chemoselectivity. It is reactive towards alkenes and electron-rich aromatics.
-
Orthogonal Reactivity to NIS: While both t-BuOI and NIS are used for C-H amination, they may operate via different mechanisms, offering complementary tools for synthesis.[10]
-
Condition Dependent: The outcome of reactions with t-BuOI is highly dependent on conditions (light vs. dark, acid vs. base), which dictates whether radical or ionic pathways dominate.
The development of new C–H functionalization methods continues to be a vibrant area of research.[16] Understanding the nuanced reactivity and functional group tolerance of reagents like this compound is critical for designing efficient and selective synthetic routes. Future work will likely focus on developing catalytic systems that can harness the power of the tert-butoxyl radical with even greater control and predictability, further expanding the synthetic chemist's toolkit for late-stage functionalization.
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Kruk, I., & Lichszteld, K. (2002). Peroxyl radical is produced upon the interaction of hypochlorite with tert-butyl hydroperoxide. Biochemistry (Moscow), 67(8), 880-888.
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In the landscape of synthetic chemistry, tert-butyl hypohalites ((CH₃)₃COX, where X = Cl, Br, I) serve as versatile and powerful reagents for a variety of transformations, including halogenations and oxidations. Their efficacy is intrinsically linked to their reactivity, which is governed by the nature of the halogen atom. Understanding the kinetic nuances that differentiate tert-butyl hypoiodite (t-BuOI), tert-butyl hypobromite (t-BuOBr), and tert-butyl hypochlorite (t-BuOCl) is paramount for researchers in organic synthesis and drug development to achieve desired selectivity and yield. This guide provides an in-depth comparison of these reagents, focusing on their kinetic profiles, underlying reaction mechanisms, and the practical implications for experimental design.
Synthesis, Stability, and In Situ Generation
A crucial aspect influencing the application of tert-butyl hypohalites is their stability. Tert-butyl hypochlorite is a commercially available yellow liquid, though it is sensitive to light and heat and can decompose, sometimes explosively.[1][2] It is typically prepared by the reaction of tert-butyl alcohol with chlorine gas and sodium hydroxide.[1]
In contrast, this compound is significantly less stable and is generally not isolated in pure form.[3] It is most effectively generated in situ to ensure maximum reactivity and minimize decomposition.[3][4] A common and efficient method involves the reaction of molecular iodine with potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[4] The formation of t-BuOI can be monitored by UV/Vis spectroscopy, which shows a characteristic absorption shift from iodine's peak at 460 nm to the hypoiodite's at 370 nm in THF.[4] Due to its instability, especially in protic solvents, strict anhydrous conditions are necessary for its use.[4] this compound is noted to be more reactive than its chloro- counterpart.[5]
Comparative Reactivity and Kinetic Trends
The reactivity of tert-butyl hypohalites follows the trend: t-BuOI > t-BuOBr > t-BuOCl . This trend is primarily dictated by the strength of the O-X bond and the electronegativity of the halogen. The O-I bond is the longest and weakest, making it more susceptible to both homolytic and heterolytic cleavage, thus rendering t-BuOI the most reactive of the series.
Kinetic studies have demonstrated that these reagents can participate in reactions through distinct mechanistic pathways, predominantly radical chain and ionic mechanisms. The operative pathway is highly dependent on the substrate, reaction conditions (such as light, heat, and the presence of initiators or inhibitors), and the specific hypohalite used.
For instance, the chlorination of toluene with t-BuOCl to yield benzyl chloride is a radical chain process.[6] This reaction can be initiated by light or radical initiators like azobisisobutyronitrile (AIBN) and is inhibited by oxygen and phenolic compounds.[6][7] In such reactions, the selectivity of hydrogen abstraction by the tert-butoxy radical generally follows the order: tertiary > secondary > primary C-H bonds.[6]
Mechanistic Pathways: A Deeper Dive
The dichotomy between radical and ionic mechanisms is central to understanding the reactivity of tert-butyl hypohalites.
A. Radical Chain Mechanism
The free-radical halogenation of hydrocarbons by t-BuOCl is a well-established process.[8] The mechanism involves three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the O-Cl bond, often induced by heat or UV light, to generate a tert-butoxy radical and a chlorine radical.[9][10]
-
Propagation: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the substrate (R-H) to form tert-butanol and an alkyl radical (R•). This alkyl radical then reacts with another molecule of t-BuOCl to yield the halogenated product (R-Cl) and regenerate the tert-butoxy radical, which continues the chain.[9]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Kinetic studies on the gas-phase photolytic chlorination of alkanes with t-BuOCl have provided quantitative data on the relative rates of hydrogen abstraction by the tert-butoxy radical.[11]
B. Ionic Mechanism
Under different conditions, particularly with substrates capable of supporting charge, an ionic pathway can prevail. For t-BuOI, especially under basic conditions, an anionic pathway is often favored in reactions such as the dehydrogenation of dihydropyrimidinones (DHPMs).[4] This mechanism involves:
-
Deprotonation: A base removes a proton from the substrate, generating a resonance-stabilized enolate.[4]
-
Iodination: The nucleophilic enolate attacks the electrophilic iodine atom of t-BuOI.[4]
-
Elimination: A subsequent elimination step yields the final product.[4]
While kinetic studies favor this anionic pathway for certain substrates, it is acknowledged that trace radical pathways might contribute to side reactions.[4]
Diagrams of Reaction Mechanisms
Quantitative Kinetic Data
Direct comparative kinetic data for the three hypohalites under identical conditions is sparse in the literature. However, individual studies provide insights into their relative reactivities. For example, the reaction of t-BuOCl with various nitrogenous organic compounds shows first-order kinetics with respect to the t-BuOCl concentration.[6] In the reaction of hypochlorite (HOCl/OCl⁻) and hypobromite (HOBr/OBr⁻) with tert-butyl hydroperoxide, the rate constants were found to be similar (k(HOCl) = 10.8 M⁻¹s⁻¹ and k(HOBr) = 8.9 M⁻¹s⁻¹), with both reactions proceeding via the generation of tert-butyl peroxyl and tert-butoxyl radicals.[12] While these are not tert-butyl hypohalites, they provide some context for the reactivity of the O-X bond.
| Reagent | Substrate | Reaction Type | Key Kinetic Parameters | Reference |
| t-BuOCl | Toluene | Radical Chlorination | First-order w.r.t. t-BuOCl | [6] |
| t-BuOCl | Nitrogenous Compounds | Chlorination | First-order w.r.t. t-BuOCl | [6] |
| t-BuOI | Dihydropyrimidinones | Dehydrogenation | Rapid (<10 mins at RT) | [4] |
| HOCl/OCl⁻ | t-Butyl Hydroperoxide | Radical Formation | k = 10.8 M⁻¹s⁻¹ | [12] |
| HOBr/OBr⁻ | t-Butyl Hydroperoxide | Radical Formation | k = 8.9 M⁻¹s⁻¹ | [12] |
Experimental Design for Kinetic Studies
For researchers aiming to conduct their own comparative kinetic studies, a well-designed experimental protocol is crucial.
A. General Protocol for a Time-Course Experiment
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable anhydrous solvent (e.g., THF, CCl₄).
-
For t-BuOCl, prepare a stock solution of the commercial reagent.
-
For t-BuOI, prepare it in situ by adding a stock solution of iodine to a solution of potassium tert-butoxide in the reaction solvent.[4] Allow time for the formation of the reagent, which can be confirmed by UV-Vis spectroscopy.[4]
-
-
Reaction Initiation:
-
Equilibrate the substrate solution to the desired temperature in a reaction vessel (e.g., a cuvette for spectrophotometric monitoring).
-
Initiate the reaction by adding a known concentration of the tert-butyl hypohalite solution.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by various techniques, such as UV-Vis spectroscopy (by following the disappearance of a reactant or the appearance of a product), gas chromatography (GC), or high-performance liquid chromatography (HPLC) after quenching aliquots of the reaction mixture at specific time points.[13]
-
-
Data Analysis:
-
From the concentration vs. time data, determine the initial rate of the reaction.
-
By systematically varying the concentrations of the reactants, the order of the reaction with respect to each component can be determined, allowing for the formulation of the rate law.[14]
-
Workflow for a Kinetic Experiment
B. Self-Validating Systems and Controls
To ensure the trustworthiness of kinetic data, several controls should be implemented:
-
Radical vs. Ionic Probes: To distinguish between radical and ionic pathways, reactions can be run in the presence of radical inhibitors (e.g., hydroquinone, TEMPO) or radical initiators (e.g., AIBN). A significant decrease in reaction rate with an inhibitor suggests a radical mechanism.[6]
-
Light and Dark Conditions: Running reactions in the dark versus under UV irradiation can help identify photochemical radical processes.[6]
-
Substrate Scope: Investigating a range of substrates with varying electronic and steric properties can provide valuable mechanistic insights.
Implications for Drug Development and Synthesis
The choice between t-BuOCl, t-BuOBr, and t-BuOI is often dictated by the desired outcome of a synthetic step. The higher reactivity of t-BuOI allows for transformations under milder conditions, which can be advantageous when dealing with sensitive functional groups present in complex drug molecules.[4] For example, its ability to effect rapid dehydrogenation at room temperature is highly valuable.[4] Conversely, the greater selectivity of the less reactive t-BuOCl can be beneficial in preventing over-halogenation or undesired side reactions.[6] A kinetic understanding allows for the fine-tuning of reaction conditions (temperature, concentration, solvent) to favor a specific mechanistic pathway and, consequently, a desired product.
Conclusion
The tert-butyl hypohalites are a family of reagents with a rich and varied reactivity profile. While sharing a common structural motif, the progressive weakening of the O-X bond from chlorine to iodine leads to a significant increase in reactivity. This gradation allows chemists to select the appropriate reagent for a specific transformation, balancing reactivity with selectivity. Kinetic studies reveal that these reagents can operate through both radical and ionic mechanisms, a facet that can be exploited through careful control of reaction conditions. For professionals in drug development and organic synthesis, a thorough understanding of the kinetic and mechanistic differences between this compound and its related reagents is not merely academic but a practical tool for the efficient and predictable construction of complex molecules.
References
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ResearchGate. (n.d.). Reactions of chlorination with tert-butyl hypochlorite (TBuOCl). Retrieved from [Link]
-
PubMed. (2007). [A comparative spin trapping study of hypobromous and hypochlorous acids interaction with tert-butyl hydroperoxide]. Biofizika, 52(1), 5-13. Retrieved from [Link]
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Oregon State University. (n.d.). Chapter 3 Worked Problem 3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
YouTube. (2017, May 29). Overview of Halogenation Kinetic Experiments. Retrieved from [Link]
-
Cardiff University ORCA. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis (EROS). Retrieved from [Link]
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ACS Publications. (n.d.). Three methods for studying the kinetics of the halogenation of acetone. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of hypobromite with tert-butyl hydroperoxide. Role in phospholipid liposome peroxidation. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Photodissociation of tert-butyl hypochlorite and decomposition of the tert-butoxy radical fragment. Retrieved from [Link]
-
Sciforum. (2021, November 15). [Fe]‒t-BuOCl‒A New Efficient Catalytic System for Chlorination of Arenes. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Free-radical substitution in aliphatic compounds. Part 20.—Gas-phase photolytic chlorination of butane and 2-methylpropane by t-butyl hypochlorite. Transactions of the Faraday Society, 66, 2029-2037. Retrieved from [Link]
-
ResearchGate. (n.d.). tert‐Butyl Hypoiodite for Deoximation. Retrieved from [Link]
-
Scribd. (n.d.). Three Methods for Studying the Kinetics of the Halogenation of Acetone. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules. Retrieved from [Link]
-
ACS Publications. (1956). Positive Halogen Compounds. I. The Radical Chain Halogenation of Hydrocarbons by t-Butyl Hypochlorite. Journal of the American Chemical Society, 78(19), 4947-4950. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl hypochlorite. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]
-
OUCI. (n.d.). Kinetics of Gas Phase Halogenation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved from [Link]
-
Sciforum. (2021, November 13). [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. Retrieved from [Link]
-
YouTube. (2024, January 11). AP12 Reaction Rate of Tert-butyl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Change in the rate constants of the solvolysis reaction of tert butyl chloride with the addition of various salts in 90 vol% acetone– H₂O at 50 Њ C. Retrieved from [Link]
-
Allen. (n.d.). Alkanes are monochlorinate with t-butyl hypochlorite as a radical intiator. Give the mechanism of the reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (1954). A kinetic study of the formation and hydrolysis of tert.-butyl hypochlorite. Journal of the Chemical Society, 1094. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics and mechanism of alkane hydroperoxidation with tert-butyl hydroperoxide catalysed by a vanadate anion. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]
-
NIH. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. Retrieved from [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Tert-Butyl Hypoiodite
Tert-butyl hypoiodite (t-BuOI) is a powerful and versatile reagent in organic synthesis, prized for its utility in a range of transformations. However, its high reactivity and inherent instability demand meticulous handling and disposal protocols.[1][2] This guide offers a comprehensive, step-by-step approach to safely manage and neutralize residual this compound, ensuring the well-being of laboratory personnel and adherence to safety standards.
The Inherent Risks of this compound: Understanding the "Why" Behind the "How"
This compound is not a commercially available reagent and is almost exclusively generated in situ for immediate consumption.[2] Its instability stems from the weak oxygen-iodine (O-I) bond, which is susceptible to homolytic cleavage, especially when exposed to light, heat, or moisture.[1][3] This propensity to form highly reactive radical species is the source of its synthetic utility, but also the root of its hazardous nature.
Improper handling or disposal can lead to uncontrolled reactions, potential for fire, and the release of corrosive and harmful substances. The safety data sheets (SDS) for its precursor, tert-butyl hypochlorite, highlight the dangers of related hypohalites, which include being flammable, self-heating, and causing severe skin and eye damage.[1] Therefore, a proactive and informed approach to its disposal is not just recommended, but essential.
Essential Safety Precautions: Your First Line of Defense
Before initiating any procedure involving this compound, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory:
| Personal Protective Equipment (PPE) & Engineering Controls |
| Primary Eye Protection: Chemical safety goggles and a full-face shield. |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection: Flame-retardant lab coat and closed-toe shoes. |
| Engineering Controls: All operations must be conducted within a certified chemical fume hood. |
| Emergency Equipment: An accessible and recently tested safety shower and eyewash station. |
The Quenching Protocol: A Step-by-Step Guide to Neutralization
The primary strategy for the safe disposal of this compound is through a controlled quenching process. This involves reacting the hypoiodite with a suitable reducing agent to convert it into less reactive and more stable compounds. The recommended quenching agent is a freshly prepared aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reagents effectively reduce the hypoiodite to iodide (I⁻) and the tert-butoxy group to tert-butanol.
Experimental Protocol for Quenching this compound:
-
Preparation of Quenching Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium bisulfite or sodium thiosulfate. For example, dissolve 10 g of the chosen reagent in 100 mL of cold water.
-
Ensure the quenching solution is cool by placing the flask in an ice-water bath.
-
-
Cooling the Reaction Mixture:
-
Before quenching, ensure the reaction vessel containing the residual this compound is also cooled in an ice-water bath. This helps to control the exothermicity of the neutralization reaction.
-
-
Slow and Controlled Addition:
-
Under continuous stirring, slowly add the cold quenching solution to the reaction mixture containing this compound. The addition should be done dropwise using an addition funnel or a pipette.
-
Causality: A slow, controlled addition is critical to manage the heat generated during the exothermic reaction, preventing a runaway reaction and potential splashing of hazardous materials.
-
-
Monitoring the Quenching Process:
-
The characteristic orange-red color of the this compound solution will fade as it is reduced.[2] Continue adding the quenching solution until the color has completely dissipated and the solution becomes colorless or pale yellow.
-
To ensure complete neutralization, it is advisable to test the quenched solution for the presence of oxidizing agents using potassium iodide-starch paper. A blue-black color indicates the presence of unreacted hypoiodite, and more quenching solution should be added.
-
-
Final Neutralization and Disposal:
-
Once the quenching is complete, the resulting solution will contain tert-butanol, iodide salts, and the excess quenching reagent.
-
Before final disposal, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The final, neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.[4]
-
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, immediate and decisive action is crucial.
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
For small, manageable spills, contain the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Once absorbed, carefully transfer the material to a labeled, sealed container for hazardous waste disposal.
-
The spill area should then be decontaminated with a solution of sodium bisulfite or thiosulfate, followed by a thorough cleaning with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Conclusion: Fostering a Culture of Safety
The responsible management of reactive reagents like this compound is a cornerstone of a safe and productive research environment. By understanding the chemical principles behind its reactivity and adhering to the detailed procedures outlined in this guide, researchers can confidently and safely utilize this valuable synthetic tool while minimizing risk. This commitment to safety not only protects individuals but also upholds the integrity of the scientific endeavor.
References
-
Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. Retrieved from [Link]
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-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253183, this compound. Retrieved from [Link]
- KGROUP. (2006, October 27). Quenching Reactive Substances.
-
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
- Sarpong, R. (2016, November 22).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521297, Tert-Butyl hypochlorite. Retrieved from [Link]
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- EPFL. (n.d.).
- Kolarović, D. L., et al. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions.
-
Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]
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- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
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A Senior Application Scientist's Guide to Handling Tert-butyl Hypoiodite: Essential Safety and Operational Protocols
Welcome to a comprehensive guide on the safe handling of tert-butyl hypoiodite. As a researcher, your safety is paramount, especially when working with highly reactive and unstable reagents. This compound is a powerful oxidizing agent valued in organic synthesis for its efficiency in reactions like the dehydrogenation of dihydropyrimidinones.[1] However, it is not commercially available and its inherent instability necessitates that it be generated in situ (in the reaction mixture) for immediate use.[2]
This guide moves beyond a simple checklist. It provides a deep, causal understanding of the hazards involved and outlines a self-validating system of protocols to ensure your safety. We will delve into the nature of the reagent, the hazards of its common precursors, and the essential personal protective equipment (PPE) and procedures required for its safe management from generation to disposal.
Part 1: Hazard Analysis - Understanding the Risk Profile
The primary safety consideration is that this compound is not handled in a pure, isolated form.[2] Therefore, the risk assessment must focus on the precursors used in its in situ generation and the resulting reactive mixture. The most common and efficient method involves the reaction of molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF).[1]
Inherent Hazards of this compound:
-
High Reactivity: It is a potent two-electron oxidant.[1] Its reactivity makes it useful but also hazardous if not controlled.
-
Instability: The reagent is highly sensitive to moisture and unstable in protic solvents, necessitating strict anhydrous conditions during its generation and use.[1][2] It is always generated and consumed in the same reaction vessel.[2]
Precursor Hazard Profile:
The primary hazards you will encounter are associated with the reagents used to generate the hypoiodite.
| Precursor | CAS RN | Key Hazards |
| Potassium tert-butoxide | 865-47-4 | Flammable Solid (H228) , Self-heating (H251) , Causes severe skin burns and eye damage (H314) .[3] |
| Iodine | 7553-56-2 | Harmful if swallowed or in contact with skin (H302, H312) , Causes skin and eye irritation (H315, H319) , May cause respiratory irritation (H335) . |
| tert-Butyl Hypochlorite (Alternative Precursor) | 507-40-4 | Highly Flammable Liquid and Vapor (H225) , Self-heating (H251) , Causes severe skin burns and eye damage (H314) .[4][5] It is also light-sensitive and can decompose exothermically, potentially bursting containers.[6][7] It reacts exothermically with water to evolve toxic chlorine gas.[6] |
| Tetrahydrofuran (THF) (Typical Solvent) | 109-99-9 | Highly Flammable Liquid and Vapor (H225) . Can form explosive peroxides upon storage and exposure to air. |
This table clearly shows that the components required to produce this compound are themselves hazardous. The combination creates a reaction mixture that is flammable, corrosive, and reactive.
Part 2: Core Directive - Personal Protective Equipment (PPE)
Given the significant hazards of the precursors and the reactive nature of the final mixture, a stringent PPE protocol is mandatory. Engineering controls are the first line of defense.
Primary Engineering Control: Chemical Fume Hood All procedures, from reagent handling to reaction quenching and initial waste neutralization, must be performed inside a certified chemical fume hood with the sash at the lowest practical height.
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are suitable). Consider double-gloving. | Protects against severe skin burns from potassium tert-butoxide and irritation from iodine.[4][8] Double-gloving provides extra protection against tears and rapid permeation. |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) AND a full-face shield. | Goggles provide a seal against splashes and vapors. The face shield protects the entire face from splashes during reagent transfer or unexpected vigorous reactions.[4][9] |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | Protects against splashes of corrosive and flammable materials. FR properties are critical due to the flammability of the solvent and precursors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents injury from spills and dropped equipment. |
| Respiratory Protection | Generally not required if all work is conducted in a properly functioning fume hood. However, an air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be available for emergency situations like a large spill.[4][8] | Provides respiratory protection in case of accidental release of vapors or failure of engineering controls. |
Part 3: Operational Plan - In Situ Generation and Handling Workflow
This protocol focuses on the generation of this compound from potassium tert-butoxide and iodine. The causality behind each step is explained to ensure a self-validating and safe procedure.
Step-by-Step Protocol
-
System Preparation (Inert & Anhydrous):
-
Action: Assemble your glassware (e.g., round-bottom flask with a magnetic stir bar) and flame-dry it under a vacuum or assemble it hot from a drying oven. Allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Causality: this compound and potassium tert-butoxide are highly sensitive to moisture.[1][2] Water will consume the reagent and interfere with the reaction, potentially causing unwanted side reactions. An inert atmosphere prevents the formation of explosive peroxides in the THF solvent.
-
-
Reagent Addition:
-
Action: Under a positive pressure of inert gas, add the anhydrous THF solvent via cannula or syringe. Next, add the potassium tert-butoxide solid, followed by the substrate to be oxidized.
-
Causality: Adding the solids to the solvent under inert gas maintains the anhydrous conditions.
-
-
Hypoiodite Generation and Reaction:
-
Action: Begin vigorous stirring. Slowly add the molecular iodine in portions. Monitor the reaction progress; UV/Vis spectroscopy can be used to track the formation of the hypoiodite, which has a characteristic absorption shift to 370 nm from iodine's 460 nm in THF.[1] The reaction is typically very rapid, often completing in 3-10 minutes at room temperature.[1]
-
Causality: The reaction between iodine and potassium tert-butoxide forms the active oxidant, this compound.[1] Slow addition and stirring ensure controlled generation and efficient mixing.
-
-
Reaction Quenching:
-
Action: Once the reaction is complete, cool the flask in an ice bath. Slowly add a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), until the dark color of the excess iodine is discharged.
-
Causality: Quenching neutralizes the highly reactive hypoiodite and any unreacted iodine, rendering the mixture safer for workup. The ice bath helps to control any exotherm from the quenching process.
-
Workflow Diagram
Caption: Workflow for In Situ Generation and Use of t-BuOI
Part 4: Emergency Response Protocol
Rapid and correct response to an emergency can significantly mitigate harm.
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open and removing contact lenses if possible. Seek immediate medical attention.[11][12]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]
In Case of a Spill or Fire
-
Minor Spill (in fume hood): Alert others in the lab. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[13] Remove all ignition sources.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate the laboratory immediately, closing the doors behind you. Alert others and activate the fire alarm to evacuate the building. Call emergency services from a safe location. Do not attempt to clean it up yourself.[14]
-
Fire: If the fire is small and you are trained to use an extinguisher, use a dry chemical, dry sand, or foam extinguisher.[13] Do NOT use water, as precursors may be water-reactive.[6] For any larger fire, evacuate and call emergency services.
Emergency Decision Diagram
Caption: Emergency Response Decision Tree
Part 5: Disposal Plan
Proper disposal is a critical final step in the safety lifecycle.
-
Quench and Neutralize: All reaction mixtures containing this compound must be quenched as described in the operational plan (e.g., with sodium thiosulfate) before being designated as waste. This neutralizes the most reactive species.
-
Waste Segregation: The quenched aqueous and organic layers from the workup should be collected in separate, clearly labeled hazardous waste containers. Do not mix this waste stream with other incompatible wastes.
-
Container Management: Use robust, sealed containers appropriate for liquid hazardous waste. Label the container clearly with "Hazardous Waste," the full chemical names of the contents (including solvents), and the associated hazards (e.g., Flammable, Corrosive).
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][8] Never pour chemical waste down the drain.
-
Decontamination: Glassware that has come into contact with the reagents should be rinsed with a suitable solvent (e.g., acetone) in the fume hood, and this initial rinsate should be collected as hazardous waste. The glassware can then be cleaned using standard procedures.
By adhering to these rigorous safety protocols, you can confidently and safely harness the synthetic power of this compound in your research endeavors.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
